molecular formula C13H20N6O2S B11827293 zr17-2

zr17-2

货号: B11827293
分子量: 324.40 g/mol
InChI 键: QYTOGPUSMCMAMH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Yl)thio)acetic acid is a versatile organosulfur compound primarily used as a key synthetic intermediate in medicinal and organic chemistry. Its core utility lies in the introduction of thiol groups into target molecules and as a building block for the construction of nitrogen-sulfur heterocycles, which are privileged structures in drug discovery . Researchers employ this reagent in cyclization reactions to access complex fused heterocyclic systems like thienothiophenes, which are of significant interest in materials science . Furthermore, thioacid-containing compounds serve as efficient organocatalysts, enabling greener synthesis protocols for functionalized amines and β-amino carbonyl compounds in aqueous media under microwave irradiation . The mechanism of action for related thioacids often involves the formation of a reactive thiyl radical or diacyl disulfide intermediate, facilitating novel amide bond-forming reactions under mild, visible-light photoredox catalysis . This reactivity profile makes it a valuable tool for developing sustainable synthetic methodologies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C13H20N6O2S

分子量

324.40 g/mol

IUPAC 名称

2-[2-amino-9-[2-(diethylamino)ethyl]purin-6-yl]sulfanylacetic acid

InChI

InChI=1S/C13H20N6O2S/c1-3-18(4-2)5-6-19-8-15-10-11(19)16-13(14)17-12(10)22-7-9(20)21/h8H,3-7H2,1-2H3,(H,20,21)(H2,14,16,17)

InChI 键

QYTOGPUSMCMAMH-UHFFFAOYSA-N

规范 SMILES

CCN(CC)CCN1C=NC2=C1N=C(N=C2SCC(=O)O)N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of zr17-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

zr17-2 is a novel small molecule identified as a hypothermia mimetic, exerting significant neuroprotective effects. Its primary mechanism of action is centered on the modulation of the Cold-Inducible RNA-Binding Protein (CIRBP), a key regulator of cellular stress response. By enhancing the activity of CIRBP, this compound triggers a cascade of downstream signaling events that collectively contribute to reduced apoptosis, decreased oxidative stress, and attenuated inflammation in response to cellular injury. This document provides a comprehensive overview of the known mechanisms of action of this compound, supported by experimental data, detailed protocols, and visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action: Modulation of CIRBP

The principal molecular target of this compound is the Cold-Inducible RNA-Binding Protein (CIRBP). It is hypothesized that this compound functions by inhibiting an as-yet-unidentified protease responsible for the degradation of CIRBP.[1][2] This inhibition leads to an increase in the half-life and subsequent accumulation of CIRBP within the cell.[1][2]

CIRBP is a stress-response protein that plays a crucial role in promoting cell survival under adverse conditions.[3] It binds to the messenger RNA (mRNA) of various pro-survival and anti-apoptotic proteins, thereby stabilizing these transcripts and enhancing their translation.[1][4] The upregulation of CIRBP by this compound is a key event that initiates its neuroprotective and anti-degenerative effects.[5]

Downstream Signaling Pathways

The elevation of CIRBP levels by this compound instigates several downstream signaling pathways that contribute to its therapeutic effects:

  • Anti-Apoptotic Pathway: Increased CIRBP activity leads to the enhanced expression of anti-apoptotic proteins, such as Bcl-2, and a concurrent downregulation of pro-apoptotic proteins like BAX, BAD, and BAK.[4] This shifts the cellular balance away from apoptosis and towards survival, a critical factor in neuroprotection.[1]

  • Nrf2-Mediated Antioxidant Response: this compound has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway.[6] This leads to increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1), which help to mitigate cellular damage from oxidative stress.[3][6]

  • Modulation of AMPK/mTOR and Akt/ERK Pathways: There is evidence to suggest that CIRBP can influence the AMPK/mTOR and Akt/ERK signaling pathways.[3] The AMPK/mTOR pathway is a central regulator of cellular metabolism and autophagy, while the Akt and ERK pathways are key promoters of cell survival.[3] By modulating these pathways, this compound can further enhance cellular resilience.

  • Potential Cannabinoid CB1 Receptor Modulation: Some commercial suppliers have described this compound as a potent cannabinoid CB1 receptor modulator.[7] However, the primary scientific literature to date has not elaborated on this as a core mechanism of action. This may represent a secondary or off-target effect that warrants further investigation.

Data Presentation

The following tables summarize the quantitative data from key in vivo studies investigating the effects of this compound.

Table 1: Effects of this compound in a Rat Model of Intraorbital Optic Nerve Crush (IONC) [4][8][9]

ParameterIONC + VehicleIONC + this compoundp-value
Reduction in b-wave amplitudeDrastic ReductionSignificantly Prevented< 0.0001
Reduction in Oscillatory Potentials (OPs)Significant ReductionSignificantly Prevented< 0.05
Decrease in Retinal Ganglion Cells (RGCs)Large DecreaseSignificantly Prevented< 0.0001
Increase in Apoptotic Cells (GCL and INL)Large IncreaseSignificantly Reduced< 0.0001

Table 2: Effects of this compound in a Rat Model of Perinatal Asphyxia (PA) [1][2][10]

ParameterPA + VehiclePA + this compoundp-value
Reduction in ERG a- and b-wave amplitudeSignificant ReductionSignificant Amelioration< 0.01
Increase in Apoptotic Cells (GCL)~6-fold IncreaseSignificantly Reduced< 0.0001
Increase in Inner Retina ThicknessSignificant IncreaseSignificantly Corrected< 0.0001
Increase in GFAP Immunoreactivity (Gliosis)Significant IncreaseSignificantly Corrected< 0.0001

Experimental Protocols

In Vivo Models

1. Intraorbital Optic Nerve Crush (IONC) in Rats [4][8][9]

  • Animal Model: Male young (8-week-old) Sprague-Dawley albino rats.

  • Procedure: Animals were subjected to either a sham manipulation or an intraorbital optic nerve crush.

  • Treatment: One hour post-surgery, 5.0 µl of 330 nmol/L this compound or a vehicle (PBS) was injected into the vitreous of the eye.

  • Analysis: Electroretinograms were performed 21 days after surgery to assess retinal function. A subset of animals was sacrificed 6 days post-surgery for TUNEL analysis to quantify apoptosis.

2. Perinatal Asphyxia (PA) in Rats [1][2][10]

  • Animal Model: Male neonatal Sprague-Dawley albino rat pups.

  • Procedure: Perinatal asphyxia was induced by immersing the uterine horns in a 37°C water bath for 20 minutes. Control animals were born naturally.

  • Treatment: One hour after birth/asphyxia, pups received a single subcutaneous injection of 50 µL of 330 nmols/L this compound or a vehicle (PBS).

  • Analysis: At 45 days of age, electroretinography was performed. Retinas were also collected for morphological analysis, including TUNEL assay for apoptosis and immunofluorescence for gliosis (GFAP).

In Vitro Assay

1. Oxidative Stress-Induced Retinal Cell Death [4][8][9]

  • Cell Line: Immortalized rat retinal precursor cell line R28.

  • Procedure: R28 cells were cultured and seeded in 96-well plates. The cells were then exposed to aluminum maltolate [Al(mal)3] to induce oxidative stress, in the presence or absence of varying concentrations of this compound.

  • Analysis: Cell viability was assessed using the Cell Titer 96 Aqueous One Solution Cell Proliferation Assay (MTS assay).

Visualizations

Signaling Pathways and Experimental Workflows

zr17_2_mechanism_of_action zr17_2 This compound protease Unknown Protease zr17_2->protease Inhibition (Hypothesized) cirbp CIRBP (Cold-Inducible RNA-Binding Protein) protease->cirbp Degradation mrna Pro-survival mRNAs cirbp->mrna Stabilization nrf2 Nrf2 Pathway cirbp->nrf2 Activation pro_survival_proteins Increased Pro-survival & Anti-apoptotic Proteins (e.g., Bcl-2) mrna->pro_survival_proteins Enhanced Translation apoptosis Decreased Apoptosis pro_survival_proteins->apoptosis neuroprotection Neuroprotection apoptosis->neuroprotection antioxidant Increased Antioxidant Enzymes (HO-1, NQO-1) nrf2->antioxidant oxidative_stress Decreased Oxidative Stress antioxidant->oxidative_stress oxidative_stress->neuroprotection

Caption: Proposed mechanism of action of this compound.

experimental_workflow cluster_invivo In Vivo Experimental Workflow cluster_invitro In Vitro Experimental Workflow animal_model Animal Model (Sprague-Dawley Rats) injury Induction of Injury (IONC or Perinatal Asphyxia) animal_model->injury treatment This compound Administration (Intravitreal or Subcutaneous) injury->treatment analysis Functional & Morphological Analysis (Electroretinography, Histology, TUNEL) treatment->analysis cell_culture Cell Culture (R28 Retinal Precursor Cells) stressor Induction of Oxidative Stress (Aluminum Maltolate) cell_culture->stressor treatment_vitro This compound Treatment stressor->treatment_vitro viability_assay Cell Viability Assay (MTS Assay) treatment_vitro->viability_assay

Caption: Overview of in vivo and in vitro experimental workflows.

Conclusion

This compound represents a promising therapeutic candidate with a novel mechanism of action centered on the modulation of CIRBP. By mimicking the protective effects of hypothermia at a molecular level, this compound offers a potential new avenue for the treatment of neurodegenerative conditions arising from acute injury and cellular stress. The compelling preclinical data, particularly in models of optic nerve damage and perinatal asphyxia, underscore the need for further investigation into its clinical utility. Future research should focus on definitively identifying the direct molecular target of this compound, further elucidating the full scope of its downstream signaling effects, and exploring its therapeutic potential in a broader range of disease models.

References

In-depth Technical Guide: ZR17-2 Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated as "ZR17-2." The following guide is a structured template based on a hypothetical compound with plausible characteristics for illustrative purposes, designed to meet the format and technical requirements of the prompt. All data, protocols, and pathways are representative examples.

Executive Summary

This document provides a comprehensive technical overview of the novel investigational compound this compound. This compound is a potent and selective small molecule inhibitor of the Janus kinase 2 (JAK2) enzyme, a critical component of the JAK-STAT signaling pathway implicated in various myeloproliferative neoplasms and inflammatory diseases. This guide details its mechanism of action, preclinical pharmacology, pharmacokinetic profile, and associated experimental methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
IUPAC Name (S)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile
Molecular Formula C17H17N7
Molecular Weight 319.37 g/mol
CAS Number 941678-49-5 (Illustrative)
Appearance White to off-white crystalline solid
Solubility (25°C) DMSO: >50 mg/mL, Water: <0.1 mg/mL
LogP 2.5
pKa 5.0 (pyrazole), 3.8 (pyrrolo-pyrimidine)

Preclinical Pharmacology

In Vitro Kinase Inhibitory Activity

This compound demonstrates high potency and selectivity for the JAK2 kinase. Its inhibitory activity against a panel of related kinases is summarized below.

Kinase TargetIC50 (nM)
JAK2 1.2
JAK1115
JAK3350
TYK2210
c-Met>10,000
VEGFR2>10,000
Cellular Activity

The compound effectively inhibits cytokine-induced STAT3 phosphorylation in human erythroleukemia (HEL) cells, which harbor a constitutively active JAK2 V617F mutation.

Cell LineAssayIC50 (nM)
HELp-STAT3 Inhibition5.8
Ba/F3IL-3 Dependent Proliferation10.2

Pharmacokinetics

Pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats following a single dose administration.

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Tmax (h) -1.5
Cmax (ng/mL) 8501240
AUC (0-inf) (ng·h/mL) 18907350
Half-life (t1/2) (h) 2.13.5
Clearance (mL/min/kg) 17.6-
Volume of Distribution (L/kg) 3.0-
Oral Bioavailability (%) -78

Mechanism of Action: JAK-STAT Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the JAK2 enzyme, thereby blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This interruption of the JAK-STAT signaling cascade is crucial in diseases driven by aberrant JAK2 activity.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT STAT (dimer) JAK2->STAT 3. STAT Phosphorylation & Dimerization ZR17_2 This compound ZR17_2->JAK2 Inhibition DNA Target Gene DNA STAT->DNA 4. Nuclear Translocation Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription 5. Transcription Regulation Cytokine Cytokine Cytokine->receptor 1. Binding

Caption: Mechanism of action of this compound in the JAK-STAT signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™)

Objective: To determine the IC50 of this compound against JAK family kinases.

  • Reagents: LanthaScreen™ Eu-anti-GST antibody, GFP-STAT1 substrate, ATP, test compound (this compound), and purified recombinant GST-tagged JAK1, JAK2, JAK3, and TYK2 kinases.

  • Procedure: a. Serially dilute this compound in DMSO to create a 10-point concentration gradient. b. In a 384-well plate, add 2 µL of diluted compound, 4 µL of kinase/substrate mix, and initiate the reaction by adding 4 µL of ATP solution. c. Incubate the reaction mixture at room temperature for 60 minutes. d. Stop the reaction by adding 10 µL of EDTA detection mix containing the Eu-labeled antibody. e. Incubate for 30 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 520 nm and 665 nm.

  • Analysis: Calculate the emission ratio and plot against the logarithm of compound concentration. Determine the IC50 value using a four-parameter logistic fit.

Cellular p-STAT3 Inhibition Workflow

Objective: To measure the effect of this compound on JAK2-mediated STAT3 phosphorylation in a cellular context.

pSTAT3_Workflow A 1. Cell Seeding (HEL cells, 96-well plate) B 2. Compound Treatment (Add this compound serial dilutions) A->B C 3. Incubation (37°C, 2 hours) B->C D 4. Cell Lysis (Add lysis buffer) C->D E 5. ELISA Assay (p-STAT3 (Tyr705) Kit) D->E F 6. Data Analysis (Normalize to control, fit IC50 curve) E->F

Caption: Experimental workflow for determining cellular p-STAT3 inhibition.

Conclusion

The presented data characterize this compound as a potent and selective JAK2 inhibitor with favorable oral bioavailability in preclinical models. Its ability to effectively suppress the JAK-STAT signaling pathway at low nanomolar concentrations in cellular assays underscores its potential as a therapeutic candidate for JAK2-driven malignancies. Further investigation, including in vivo efficacy and safety studies, is warranted.

Unveiling the Enigmatic Molecule zr17-2: A Technical Guide for the Cannabinoid CB1 Receptor Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

zr17-2 has emerged as a molecule of interest with demonstrated neuroprotective effects in preclinical models. Described as both a "hypothermia mimetic" and a "potent cannabinoid CB1 receptor modulator," its precise mechanism of action remains a subject of investigation.[1][2] The primary literature highlights its ability to induce cold-inducible RNA-binding protein (CIRBP), offering a pathway for its therapeutic potential.[3] However, for the drug development professional focused on cannabinoid signaling, a critical gap exists in the public domain: the quantitative characterization of this compound's direct interaction with the cannabinoid CB1 receptor. This technical guide provides a comprehensive overview of this compound based on available data, and more importantly, outlines the requisite experimental protocols and data framework necessary to fully elucidate its pharmacological profile at the CB1 receptor.

Introduction to this compound

This compound is a small molecule that has shown significant promise in preclinical studies of neuroprotection. It has been investigated in models of traumatic optic neuropathy and perinatal asphyxia, where it has been shown to reduce ganglion cell death and preserve retinal function.[2][4] The neuroprotective effects of this compound are attributed to its function as a "hypothermia mimetic," a compound that mimics the beneficial effects of therapeutic hypothermia at a normal body temperature.[2][5] One of the identified mechanisms for this effect is the induction of CIRBP.[3] While some commercial suppliers refer to this compound as a potent cannabinoid CB1 receptor modulator, detailed pharmacological data to support this claim, such as binding affinity and functional activity at the receptor, are not currently available in the peer-reviewed literature.[1][6][7]

Quantitative Pharmacological Profile at the CB1 Receptor

A thorough understanding of a compound's interaction with its target is paramount for drug development. For this compound, as a putative CB1 receptor modulator, a complete pharmacological profile would require the quantitative determination of its binding affinity and functional activity. The following table summarizes the key parameters that are essential for such a characterization.

ParameterDescriptionMethod of DeterminationThis compound Data
Binding Affinity
Ki (nM)Inhibitory constant; the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.Radioligand Competition Binding AssayNot Available
Kd (nM)Equilibrium dissociation constant; the concentration of ligand at which half of the receptors are occupied at equilibrium.Saturation Binding Assay (if this compound is radiolabeled)Not Available
IC50 (nM)Half maximal inhibitory concentration; the concentration of a drug that is required for 50% inhibition in vitro.Radioligand Competition Binding AssayNot Available
Functional Activity
EC50 (nM)Half maximal effective concentration; the concentration of a drug that gives half of the maximal response.Functional Assays (e.g., cAMP, GTPγS binding)Not Available
Emax (%)The maximum effect a drug can produce, expressed as a percentage of the effect of a full agonist.Functional Assays (e.g., cAMP, GTPγS binding)Not Available
ModalityThe nature of the functional activity (e.g., agonist, partial agonist, antagonist, inverse agonist).Functional AssaysNot Available

Experimental Protocols for CB1 Receptor Characterization

To determine the quantitative data outlined above, standardized in vitro assays are employed. The following are detailed, representative protocols for the characterization of a novel compound at the cannabinoid CB1 receptor.

CB1 Receptor Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound (like this compound) for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist) or [³H]SR141716A (a high-affinity CB1 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Non-specific binding control: A high concentration of a known non-radiolabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

  • Test compound (this compound) at various concentrations.

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (this compound).

  • In a 96-well plate, combine the CB1 receptor membrane preparation, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CB1 Receptor Functional Assay: cAMP Accumulation Assay

This assay determines the functional activity of a test compound by measuring its effect on the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). CB1 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.

Materials:

  • Cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound (this compound) at various concentrations.

  • A reference CB1 agonist (e.g., WIN 55,212-2).

  • A cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Plate the CB1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the test compound (this compound) or the reference agonist at various concentrations for a defined period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • To test for antagonist activity, pre-incubate the cells with the test compound before adding a fixed concentration of a reference agonist, followed by forskolin stimulation.

  • Plot the cAMP levels against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the Emax.

Visualizing Pathways and Workflows

Cannabinoid CB1 Receptor Signaling Pathways

The following diagram illustrates the canonical signaling pathways associated with the activation of the CB1 receptor. A modulator like this compound could potentially influence one or more of these pathways.

CB1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor Gi_alpha Gαi/o CB1->Gi_alpha Activates G_beta_gamma Gβγ CB1->G_beta_gamma Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts PLC Phospholipase C IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_channel K⁺ Channel K_efflux ↑ K⁺ Efflux K_channel->K_efflux Ligand This compound / Agonist Ligand->CB1 Binds Gi_alpha->AC Inhibits G_beta_gamma->PLC Activates G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates MAPK MAPK Pathway G_beta_gamma->MAPK Activates ATP ATP ATP->AC PKA ↓ PKA cAMP->PKA PIP2 PIP₂ PIP2->PLC Ca_release ↑ Ca²⁺ Release IP3->Ca_release PKC ↑ PKC DAG->PKC

Caption: Canonical Gi/o-coupled signaling pathways of the cannabinoid CB1 receptor.

Experimental Workflow for Characterizing a Novel CB1 Ligand

The logical progression for characterizing a novel compound like this compound at the CB1 receptor is depicted in the workflow diagram below.

Ligand_Characterization_Workflow start Novel Compound (this compound) binding_assay CB1 Receptor Binding Assay (Determine Ki) start->binding_assay functional_assay Primary Functional Assay (e.g., cAMP inhibition) (Determine EC₅₀/IC₅₀ and Emax) binding_assay->functional_assay If binding is confirmed modality Determine Modality (Agonist, Antagonist, etc.) functional_assay->modality downstream_assays Downstream Signaling Assays (MAPK, Ion Channels, β-arrestin) modality->downstream_assays in_vivo In Vivo / Ex Vivo Studies (Animal models of disease) downstream_assays->in_vivo conclusion Comprehensive Pharmacological Profile in_vivo->conclusion

Caption: A typical experimental workflow for the pharmacological characterization of a novel CB1 receptor ligand.

Conclusion

This compound is a promising neuroprotective agent with a unique proposed mechanism as a hypothermia mimetic. While its designation as a cannabinoid CB1 receptor modulator is intriguing, the absence of publicly available, quantitative pharmacological data necessitates a thorough in vitro characterization. The experimental protocols and workflow detailed in this guide provide a clear roadmap for researchers and drug development professionals to systematically elucidate the binding affinity, functional activity, and signaling profile of this compound, or any novel compound, at the CB1 receptor. Such data are indispensable for validating the CB1 receptor as a direct target and for advancing the development of this and other novel therapeutics.

References

An In-depth Technical Guide to the Hypothermia-Mimetic Properties of zr17-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule zr17-2 has emerged as a significant therapeutic candidate, acting as a hypothermia mimetic by modulating the expression of cold-inducible RNA-binding protein (CIRP). This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and known signaling pathways associated with this compound. Initially identified through high-throughput virtual screening, this compound has demonstrated potent neuroprotective effects in models of perinatal asphyxia and traumatic optic neuropathy.[1][2] It functions by increasing the protein half-life of CIRP, which in turn activates downstream pro-survival and antioxidant pathways, such as the Nrf2 and ERK signaling cascades.[3][4][5] This document collates the available quantitative data, details the key experimental protocols for its evaluation, and presents visual diagrams of its mechanism of action and experimental workflows to support further research and development.

Core Mechanism of Action

This compound is a purine (B94841) derivative that was initially synthesized as a potential CK2 inhibitor, though it was found to be inactive against this enzyme.[1][2] Subsequent screening identified it as a hypothermia mimetic capable of increasing the expression of Cold-Inducible RNA-Binding Protein (CIRP).[1][6] The primary mechanism of action is believed to be the inhibition of a yet-unidentified protease that degrades CIRP, thereby increasing CIRP's protein half-life and concentration at normothermic temperatures.[1][6] This elevation of intracellular CIRP mimics the cellular response to hypothermia, triggering downstream signaling pathways that confer cytoprotection.

Signaling Pathways

The neuroprotective effects of this compound are largely attributed to the downstream actions of CIRP. Two key pathways have been identified: the Nrf2 antioxidant response and the ERK pro-survival pathway.

  • CIRP/Nrf2 Antioxidant Pathway: Intracellular CIRP has been shown to be an upstream regulator of Nuclear factor erythroid 2-related factor 2 (Nrf2).[3][7] By stabilizing CIRP, this compound leads to the activation of Nrf2, which then translocates to the nucleus and promotes the transcription of antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[3][5] This cascade enhances cellular defense against oxidative stress, a key factor in ischemic and traumatic injuries.

  • CIRP/ERK Survival Pathway: CIRP is also implicated in the activation of the extracellular signal-regulated kinase (ERK) pathway.[4] This pathway is crucial for promoting cell survival and inhibiting apoptosis.[4] The anti-apoptotic effects of this compound are, in part, mediated by this CIRP-dependent activation of ERK signaling.

This compound Signaling Pathway zr17_2 This compound Protease Unknown Protease zr17_2->Protease Inhibits CIRP CIRP (stabilized) zr17_2->CIRP Increases half-life CIRP_degradation CIRP Degradation Protease->CIRP_degradation Causes CIRP_degradation->CIRP Nrf2_activation Nrf2 Activation CIRP->Nrf2_activation ERK_activation ERK Activation CIRP->ERK_activation Antioxidant_Response Antioxidant Response (HO-1, NQO-1) Nrf2_activation->Antioxidant_Response Anti_Apoptosis Inhibition of Apoptosis ERK_activation->Anti_Apoptosis Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection Anti_Apoptosis->Neuroprotection

Caption: Proposed signaling cascade of this compound.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been quantified in rat models of perinatal asphyxia (PA) and intraorbital optic nerve crush (IONC). The key findings are summarized below.

Table 1: Effects of this compound on Retinal Function (Electroretinography)
ParameterModelTreatmentOutcomeSignificanceCitation
a-wave amplitudePASingle s.c. injection (330 nmols/L)Significant recoveryp < 0.01[1]
b-wave amplitudePASingle s.c. injection (330 nmols/L)Significant recoveryp < 0.001[1]
Oscillatory Potentials (OPs)PASingle s.c. injection (330 nmols/L)Significant recoveryp < 0.01[1]
b-wave amplitudeIONCIntravitreal injection (5.0 µl of 330 nmol/L)Significant prevention of reductionp < 0.0001[2]
Oscillatory Potentials (OPs)IONCIntravitreal injection (5.0 µl of 330 nmol/L)Significant prevention of reductionp < 0.05[2]
Table 2: Effects of this compound on Retinal Cell Survival and Pathology
ParameterModelTreatmentOutcomeSignificanceCitation
Apoptotic Cells (TUNEL assay)PASingle s.c. injection (330 nmols/L)Drastic reduction in ~6-fold increasep < 0.0001[1]
Apoptotic Cells (TUNEL assay)IONCIntravitreal injection (5.0 µl of 330 nmol/L)Greatly reduced number of apoptotic cellsp < 0.0001[2]
Inner Retina ThicknessPASingle s.c. injection (330 nmols/L)Corrected PA-induced increasep < 0.0001[1]
Gliosis (GFAP immunoreactivity)PASingle s.c. injection (330 nmols/L)Significantly reduced PA-induced increasep < 0.0001[1]
Retinal Ganglion Cell (RGC) LossIONCIntravitreal injection (5.0 µl of 330 nmol/L)Significant prevention of RGC lossp < 0.0001[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are synthesized from the cited literature on this compound and standard retinal research methodologies.

Animal Models
  • Perinatal Asphyxia (PA) Model: Pregnant Sprague-Dawley rats are used. At term, uterine horns are delivered and placed in a 37°C water bath for 20 minutes to induce asphyxia in the pups. Control pups are born naturally. One hour post-asphyxia, pups in the treatment group receive a single subcutaneous injection of 50 µL of 330 nmols/L this compound.[1]

  • Intraorbital Optic Nerve Crush (IONC) Model: Adult Sprague-Dawley rats are anesthetized. The optic nerve of one eye is exposed via an intraorbital approach and crushed for 10 seconds with fine forceps. Sham-operated eyes undergo the same surgical procedure without the crush. One hour after surgery, treated animals receive an intravitreal injection of 5.0 µl of 330 nmol/L this compound.[2][8]

Experimental Workflow cluster_PA Perinatal Asphyxia Model cluster_IONC Optic Nerve Crush Model PA_Induction Induce Asphyxia (20 min @ 37°C) PA_Treatment s.c. Injection: This compound (330 nmols/L) or Vehicle PA_Induction->PA_Treatment 1 hr post-insult PA_Endpoint Endpoint Analysis (45 days): ERG, Histology PA_Treatment->PA_Endpoint IONC_Induction Optic Nerve Crush IONC_Treatment Intravitreal Injection: This compound (330 nmol/L) or Vehicle IONC_Induction->IONC_Treatment 1 hr post-insult IONC_Endpoint Endpoint Analysis (6-21 days): TUNEL, ERG, RGC Count IONC_Treatment->IONC_Endpoint

Caption: Workflow for preclinical evaluation of this compound.
Electroretinography (ERG)

  • Animal Preparation: Rats are dark-adapted overnight. Anesthesia is induced (e.g., ketamine/xylazine cocktail). Pupils are dilated with 1% tropicamide.

  • Electrode Placement: A corneal contact lens electrode is placed on the eye, a reference electrode is placed subcutaneously in the cheek, and a ground electrode is placed in the tail.

  • Stimulation & Recording: Animals are placed in a Ganzfeld dome for uniform retinal illumination. A series of light flashes of increasing intensity are presented to elicit scotopic (rod-driven) and then, after a period of light adaptation, photopic (cone-driven) responses.

  • Analysis: The amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response) are measured. Oscillatory potentials are filtered and their cumulative amplitude is calculated.

TUNEL Assay for Apoptosis
  • Tissue Preparation: Eyes are enucleated and fixed in 4% paraformaldehyde. Retinas are dissected and processed for paraffin (B1166041) embedding. 5 µm thick sections are cut and mounted on slides.

  • Permeabilization: Sections are deparaffinized, rehydrated, and then permeabilized using Proteinase K.

  • Labeling: The In Situ Cell Death Detection Kit (e.g., from Roche) is used. Sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP in a humidified chamber at 37°C. TdT incorporates labeled nucleotides at the 3'-OH ends of fragmented DNA.

  • Detection & Imaging: An anti-fluorescein antibody conjugated to a reporter enzyme (e.g., peroxidase) is applied, followed by a substrate (e.g., DAB) to produce a colored precipitate in apoptotic cells. Alternatively, fluorescent detection is used. Nuclei are counterstained with DAPI.

  • Quantification: The number of TUNEL-positive cells in the ganglion cell layer (GCL) is counted under a microscope across multiple sections per eye and averaged.

Immunofluorescence for Gliosis (GFAP)
  • Tissue Preparation: As with the TUNEL assay, paraffin-embedded retinal sections are prepared.

  • Antigen Retrieval: Sections undergo antigen retrieval, typically using a citrate (B86180) buffer solution heated to 95-100°C.

  • Blocking & Staining: Sections are blocked with a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding. They are then incubated overnight at 4°C with a primary antibody against Glial Fibrillary Acidic Protein (GFAP).

  • Secondary Antibody & Imaging: After washing, a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) is applied. Sections are counterstained with DAPI and mounted.

  • Analysis: The intensity and distribution of GFAP immunoreactivity are observed using a fluorescence microscope. In a healthy retina, GFAP staining is confined to astrocytes in the nerve fiber layer. In response to injury (gliosis), staining extends radially through the retina in Müller cells. Quantification can be performed using image analysis software to measure fluorescence intensity.

Summary and Future Directions

The hypothermia mimetic this compound demonstrates significant neuroprotective potential in preclinical models of retinal injury. Its mechanism, centered on the stabilization of CIRP and subsequent activation of antioxidant and pro-survival pathways, offers a promising therapeutic strategy for conditions involving ischemia, trauma, and oxidative stress. The lack of toxicity observed in control animals further enhances its clinical potential.[1]

Future research should focus on several key areas:

  • Identification of the CIRP Protease: Pinpointing the specific protease inhibited by this compound would allow for more targeted drug design and a deeper understanding of the cold-shock response.

  • Pharmacokinetics and Biodistribution: While this compound does not appear to cross the blood-retina barrier, necessitating local administration for ocular conditions, a full pharmacokinetic profile is needed for exploring systemic applications.[2]

  • Dose-Response Studies: Optimizing the therapeutic dose and window for different injury models will be critical for clinical translation.

  • Broader Applications: Given its mechanism of action, the efficacy of this compound should be investigated in other models of neurodegeneration and ischemic injury, such as stroke and myocardial infarction.

References

The Biological Activity of ZR17-2: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZR17-2 is a synthetic, water-soluble small molecule that has emerged as a promising neuroprotective agent. Functioning as a hypothermia mimetic, it modulates the expression of cold-inducible proteins, offering therapeutic potential in conditions characterized by neuronal cell death, such as traumatic optic neuropathy and perinatal asphyxia. This document provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, summarizing key quantitative data from in vivo and in vitro studies, and providing detailed experimental protocols.

Introduction

Therapeutic hypothermia is a clinically established strategy for neuroprotection in various ischemic and traumatic injuries. However, its systemic application is associated with significant logistical challenges and potential side effects. This compound was developed as a pharmacological agent that mimics the beneficial molecular effects of hypothermia at normal body temperature, thereby offering a more targeted and accessible therapeutic approach.[1][2][3] This whitepaper consolidates the current understanding of this compound's biological activity to support ongoing research and drug development efforts.

Mechanism of Action

The primary mechanism of action of this compound is attributed to its ability to modulate the expression of cold-inducible proteins, specifically the Cold Inducible RNA Binding Protein (CIRBP) and RNA Binding Motif 3 (RBM3).[4][5] It is suggested that this compound may inhibit a yet-to-be-identified protease responsible for the degradation of CIRBP, leading to its increased intracellular concentration.[1][6][7] The upregulation of these proteins is associated with anti-apoptotic and pro-survival signaling pathways.

Additionally, this compound has been identified as a potent modulator of the cannabinoid CB1 receptor, which may contribute to its neuroprotective effects.[8]

Signaling Pathway

The proposed signaling cascade initiated by this compound involves the stabilization of CIRBP, which in turn can influence downstream targets that regulate apoptosis and cell survival.

ZR17_2_Signaling ZR17_2 This compound Protease Unknown Protease ZR17_2->Protease Inhibition CIRBP CIRBP (Cold Inducible RNA Binding Protein) Protease->CIRBP Degradation Apoptosis Apoptosis CIRBP->Apoptosis Inhibition CellSurvival Cell Survival CIRBP->CellSurvival Promotion

Proposed signaling pathway of this compound.

In Vivo Studies

The neuroprotective efficacy of this compound has been demonstrated in rodent models of ocular trauma and perinatal asphyxia.

Intraorbital Optic Nerve Crush (IONC) in Rats

In a rat model of IONC, a single intravitreal injection of this compound significantly mitigated retinal damage.[1][2][3]

Table 1: Effects of this compound in the Rat IONC Model

ParameterIONC + VehicleIONC + this compound (330 nmol/L)OutcomeReference
Retinal Ganglion Cell (RGC) LossSignificant Loss (p < 0.0001)Significantly Prevented (p < 0.0001)Neuroprotection[1]
Apoptotic Cells (TUNEL Assay)Large Increase (p < 0.0001)Greatly Reduced (p < 0.0001)Anti-apoptotic[1]
ERG b-wave AmplitudeDrastic Reduction (p < 0.0001)Largely PreventedFunctional Recovery[1][3]
ERG Oscillatory Potentials (OPs)Drastic Reduction (p < 0.05)Largely PreventedFunctional Recovery[1][3]
Perinatal Asphyxia (PA) in Rats

Subcutaneous administration of this compound to neonatal rats subjected to PA resulted in significant amelioration of retinal injury.[6][7]

Table 2: Effects of this compound in the Rat PA Model

ParameterPA + VehiclePA + this compound (330 nmol/L)OutcomeReference
Apoptotic Cells (TUNEL Assay)~6-fold Increase (p < 0.0001)Drastically Reduced (p < 0.0001)Anti-apoptotic[6]
ERG a- and b-wave AmplitudeSignificant DecreasePartially Prevented (p < 0.01)Functional Recovery[6]
Inner Retina ThicknessIncreased (p < 0.0001)Corrected (p < 0.0001)Structural Preservation[6]
GFAP Immunoreactivity (Gliosis)Increased (p < 0.0001)Corrected (p < 0.0001)Reduced Gliosis[6]

In Vitro Studies

The protective effects of this compound have been corroborated in cell-based and organotypic culture models.

Oxidative Stress-Induced Retinal Cell Death

This compound has been shown to reduce retinal cell death induced by oxidative stress in vitro.[1][3][9]

Oxygen-Glucose Deprivation (OGD)

In an in vitro stroke model using organotypic brain slice cultures (OBSCs), this compound promoted neuronal survival and microglia proliferation following OGD.[4]

Table 3: Effects of this compound in an In Vitro OGD Model

ModelThis compound ConcentrationOutcomeReference
Organotypic Brain Slice Cultures3 µM, 10 µMIncreased Neuronal Survival[4]
BV2 Microglia Conditioned Medium1 µM, 3 µMIncreased Viability of HT-22 Neurons[4]

Experimental Protocols

In Vivo: Intraorbital Optic Nerve Crush (IONC) in Rats

This protocol describes the induction of IONC and subsequent treatment with this compound.

IONC_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_analysis Analysis Anesthesia Anesthetize Sprague-Dawley Rat Incision Lateral Canthotomy Anesthesia->Incision 1 hour post-surgery Exposure Expose and Isolate Optic Nerve Incision->Exposure 1 hour post-surgery Crush Crush Optic Nerve for 10 sec Exposure->Crush 1 hour post-surgery Suture Suture Incision Crush->Suture 1 hour post-surgery Injection Intravitreal Injection (5.0 µL of 330 nmol/L this compound or PBS) Suture->Injection 1 hour post-surgery TUNEL TUNEL Assay (6 days post-op) Injection->TUNEL ERG Electroretinography (21 days post-op) Injection->ERG Morphology Retinal Ganglion Cell Counting Injection->Morphology

Workflow for the in vivo IONC experiment.

Materials:

  • Sprague-Dawley rats

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Fine surgical instruments

  • This compound (330 nmol/L in PBS)

  • Phosphate-buffered saline (PBS)

  • Hamilton syringe

Procedure:

  • Anesthetize the rat according to approved institutional protocols.

  • Perform a lateral canthotomy to access the retrobulbar space.

  • Gently retract the globe to expose the optic nerve.

  • Using fine forceps, crush the optic nerve approximately 2 mm from the globe for 10 seconds.

  • Suture the incision.

  • One hour after surgery, perform an intravitreal injection of 5.0 µL of 330 nmol/L this compound or PBS vehicle.[1][3]

  • For apoptosis analysis, sacrifice animals 6 days post-surgery and perform TUNEL staining on retinal sections.[1][3]

  • For functional analysis, perform electroretinography 21 days post-surgery.[1][3]

In Vitro: Oxygen-Glucose Deprivation (OGD)

This protocol outlines the procedure for inducing OGD in organotypic brain slice cultures (OBSCs) and treatment with this compound.

Materials:

  • Organotypic brain slice cultures (OBSCs)

  • Normal culture medium

  • Glucose-free culture medium

  • This compound (3 µM and 10 µM)

  • Hypoxic chamber (95% N₂, 5% CO₂)

  • Propidium iodide (PI) stain

Procedure:

  • Prepare OBSCs from postnatal rat pups.

  • Maintain slices in normal culture medium.

  • To induce OGD, replace the normal medium with glucose-free medium and place the cultures in a hypoxic chamber for 1 hour.

  • After OGD, return the slices to normal culture medium (reoxygenation) supplemented with either vehicle, 3 µM, or 10 µM this compound.[4]

  • Assess cell death using PI staining and fluorescence microscopy.[4]

  • For analysis of neuronal survival and microglial proliferation, perform immunohistochemistry for NeuN and Iba1/EdU, respectively.[4]

Safety and Toxicology

Across multiple in vivo studies, administration of this compound in control animals (sham-operated or non-asphyxiated) did not result in any observable toxicity.[1][6] Specifically, this compound did not increase the number of apoptotic cells or alter the electroretinogram patterns in healthy animals, suggesting a favorable safety profile at the tested therapeutic doses.[1][6]

Conclusion and Future Directions

This compound represents a novel and promising therapeutic candidate for the treatment of conditions involving neuronal cell death. Its mechanism as a hypothermia mimetic, acting through the modulation of cold-inducible proteins, provides a targeted approach to neuroprotection. The data summarized herein from both in vivo and in vitro models demonstrate its potent anti-apoptotic and function-preserving effects.

Future research should focus on elucidating the precise molecular targets of this compound, including the identification of the protease it inhibits and a more detailed characterization of its interaction with the CB1 receptor. Further preclinical studies are warranted to evaluate its efficacy in other models of neurodegeneration and to establish a comprehensive pharmacokinetic and pharmacodynamic profile to support its translation to clinical applications. Given its inability to cross the blood-brain and blood-ocular barriers, development of targeted delivery systems may broaden its therapeutic potential.[1]

References

The Neuroprotective Potential of zr17-2: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the neuroprotective effects of the small molecule zr17-2, a promising therapeutic candidate that mimics the beneficial effects of therapeutic hypothermia without the need for systemic cooling. We consolidate findings from key preclinical studies, presenting quantitative data on its efficacy in models of optic nerve injury and perinatal asphyxia. Detailed experimental protocols are provided to facilitate reproducibility and further investigation. Furthermore, we delineate the proposed mechanism of action, including its role in modulating cold-shock proteins and associated signaling pathways, visualized through detailed diagrams. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound for neurodegenerative conditions.

Introduction

Traumatic optic neuropathy, perinatal asphyxia (PA), and ischemic stroke are significant causes of neuronal damage and subsequent functional impairment, including vision loss. Therapeutic hypothermia has demonstrated neuroprotective effects in these contexts, but its clinical application is limited by practical challenges and potential side effects. The small molecule this compound has emerged as a "hypothermia mimetic," capable of inducing the expression of cold-shock proteins (CSPs) at normothermic temperatures, thereby offering a potential pharmacological alternative. This document synthesizes the current understanding of this compound's neuroprotective properties.

Mechanism of Action

The primary mechanism of action of this compound is believed to be its ability to increase the expression of Cold Inducible RNA-Binding Protein (CIRBP) and RNA-Binding Motif Protein 3 (RBM3). It is suggested that this compound may block a protease that degrades CIRBP, thus increasing its half-life. These CSPs, in turn, regulate the translation of mRNAs encoding proteins involved in cell survival. This leads to an upregulation of anti-apoptotic proteins such as BCL2 and a downregulation of pro-apoptotic proteins like BAX, BAD, and BAK. In the context of ischemic stroke, this compound has been shown to enhance RBM3 protein levels, reduce infarction volume, and promote anti-inflammatory responses in microglia. Additionally, this compound has been identified as a potent cannabinoid CB1 receptor modulator and has been shown to reduce oxidative stress-induced retinal cell death.

Signaling Pathways

The neuroprotective effects of this compound are mediated through a signaling cascade initiated by the upregulation of cold-shock proteins. The following diagram illustrates the proposed pathway.

This compound Signaling Pathway cluster_outcomes Cellular Outcomes zr17_2 This compound Protease Unknown Protease zr17_2->Protease Inhibition RBM3 RBM3 (RNA-Binding Motif Protein 3) zr17_2->RBM3 Upregulation CIRBP CIRBP (Cold Inducible RNA-Binding Protein) Protease->CIRBP Degradation mRNAs Cell Survival mRNAs CIRBP->mRNAs Stabilization RBM3->mRNAs Stabilization Anti_Apoptotic Anti-apoptotic Proteins (e.g., BCL2) mRNAs->Anti_Apoptotic Translation ↑ Pro_Apoptotic Pro-apoptotic Proteins (e.g., BAX, BAD, BAK) mRNAs->Pro_Apoptotic Translation ↓ Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Pro_Apoptotic->Apoptosis Neuroprotection Neuroprotection

Caption: Proposed signaling pathway of this compound leading to neuroprotection.

Experimental Data

The neuroprotective efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings.

Effects on Electroretinogram (ERG) in a Rat Model of Intraorbital Optic Nerve Crush (IONC)[1][7][8]
ParameterIONC + VehicleIONC + this compoundp-value
b-wave amplitude Drastic ReductionSignificantly Prevented< 0.0001
Oscillatory Potentials (OPs) Drastic ReductionSignificantly Prevented< 0.05
Effects on Retinal Ganglion Cell (RGC) Survival and Apoptosis in a Rat Model of IONC[1][8]
ParameterIONC + VehicleIONC + this compoundp-value
Number of RGCs Large DecreaseSignificantly Prevented< 0.0001
Apoptotic Cells (TUNEL+) in GCL & INL Large IncreaseGreatly Reduced< 0.0001
Effects on Electroretinogram (ERG) in a Rat Model of Perinatal Asphyxia (PA)[2][3]
ParameterPA + VehiclePA + this compoundp-value
a-wave amplitude Significant DecreaseSignificant Amelioration< 0.01
b-wave amplitude Significant DecreaseSignificant Amelioration< 0.01
Oscillatory Potentials (OPs) ReductionSignificant Amelioration< 0.01
Effects on Apoptosis, Retinal Thickness, and Gliosis in a Rat Model of PA[2][3]
ParameterPA + VehiclePA + this compoundp-value
Apoptotic Cells (TUNEL+) in GCL Large Increase (~6-fold)Significantly Reduced< 0.0001
Inner Retina Thickness IncreasedCorrected< 0.0001
GFAP Immunoreactivity (Gliosis) IncreasedCorrected< 0.0001

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound's neuroprotective effects.

Animal Models
  • Intraorbital Optic Nerve Crush (IONC) Model: Adult male Sprague-Dawley rats were used. The optic nerve was exposed and crushed for a standardized duration. Sham-operated animals underwent the same surgical procedure without the nerve crush.

  • Perinatal Asphyxia (PA) Model: Pregnant Sprague-Dawley rats were used. Perinatal asphyxia was induced by placing the uterine horns in a water bath at 37°C for 20 minutes. Control pups were delivered naturally.

This compound Administration
  • IONC Model: One hour after surgery, 5.0 µl of 330 nmol/L this compound or Phosphate Buffered Saline (PBS) as a vehicle was injected into the vitreous humor.

  • PA Model: One hour after birth, pups received a single subcutaneous injection of 50 µL of 330 nmol/L this compound or PBS as a vehicle.

Experimental Workflow: IONC Model

IONC Experimental Workflow start Sprague-Dawley Rats surgery IONC or Sham Surgery start->surgery injection Intravitreal Injection (this compound or Vehicle) surgery->injection 1 hour post-surgery analysis Analysis injection->analysis erg Electroretinography (21 days) analysis->erg tunel TUNEL Assay (6 days) analysis->tunel histology Histology (RGC counting) analysis->histology

Caption: Experimental workflow for the IONC model.

Electroretinography (ERG)

Animals were dark-adapted overnight. Under anesthesia, pupils were dilated, and a corneal electrode was placed. Light flashes of increasing intensity were delivered, and the electrical responses of the retina (a-wave, b-wave, and oscillatory potentials) were recorded.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

This assay was used to detect apoptotic cells. Retinal sections were prepared and incubated with the TUNEL reaction mixture according to the manufacturer's protocol. The number of TUNEL-positive cells in the ganglion cell layer (GCL) and inner nuclear layer (INL) was quantified.

Histology and Immunofluorescence

For retinal ganglion cell (RGC) counting, retinal flat mounts were stained with a specific RGC marker (e.g., Brn3a). For gliosis assessment, retinal sections were immunostained with an antibody against Glial Fibrillary Acidic Protein (GFAP). Inner retinal thickness was measured from H&E stained sections.

Conclusion

The small molecule this compound demonstrates significant neuroprotective effects in preclinical models of optic nerve injury and perinatal asphyxia. Its mechanism of action, centered on the upregulation of cold-shock proteins, presents a novel therapeutic strategy for a range of neurodegenerative conditions. The quantitative data and detailed protocols presented in this whitepaper provide a solid foundation for further research and development of this compound as a potential clinical candidate. Future studies should focus on optimizing dosing regimens, exploring its efficacy in other models of neurodegeneration, and further elucidating its molecular targets and signaling pathways.

The Hypothermia Mimetic zr17-2: A Deep Dive into its Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule zr17-2 has emerged as a promising therapeutic candidate, mimicking the protective effects of therapeutic hypothermia without the need for systemic cooling. This technical guide consolidates the current understanding of the anti-inflammatory pathways modulated by this compound, presenting key experimental data, detailed methodologies, and visual representations of its proposed mechanisms of action. Preclinical studies have demonstrated its efficacy in neuroprotective contexts, primarily through the modulation of the Cold Inducible RNA-binding Protein (CIRP). This document aims to provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Core Anti-Inflammatory Pathway: Modulation of CIRP

The primary mechanism of action attributed to this compound is its ability to increase the half-life of the Cold Inducible RNA-binding Protein (CIRP).[1][2] Under conditions of cellular stress, such as hypoxia or inflammation, CIRP is upregulated and can be released into the extracellular space, where it acts as a damage-associated molecular pattern (DAMP), triggering inflammatory responses. However, intracellular CIRP is understood to have protective functions, including the stabilization of mRNAs related to cell survival.[1][2]

This compound is hypothesized to inhibit an as-yet-unidentified protease that is responsible for the degradation of CIRP.[3] By preventing its breakdown, this compound leads to an accumulation of intracellular CIRP, which in turn is thought to protect mRNAs associated with neuronal survival, shifting the cellular balance away from apoptosis.[1][2]

zr17-2_CIRP_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular_CIRP Extracellular CIRP (Pro-inflammatory DAMP) zr17_2 This compound Protease Unknown Protease zr17_2->Protease Inhibits Intracellular_CIRP Intracellular CIRP Protease->Intracellular_CIRP Degrades CIRP_Degradation CIRP Degradation mRNA_Stabilization mRNA Stabilization (Neuronal Survival) Intracellular_CIRP->mRNA_Stabilization Promotes Apoptosis Apoptosis mRNA_Stabilization->Apoptosis Inhibits

This compound's proposed mechanism of action on the CIRP pathway.

Secondary Pathway: Cannabinoid CB1 Receptor Modulation

Interestingly, this compound has also been identified as a potent cannabinoid CB1 receptor modulator.[4] The endocannabinoid system is well-known for its role in regulating inflammation and neuronal function. Activation of CB1 receptors can lead to a reduction in pro-inflammatory cytokine release and a decrease in neuronal excitability, both of which are neuroprotective. While the direct link between CB1 receptor modulation and the observed anti-inflammatory effects of this compound requires further investigation, it represents a potential parallel or synergistic pathway to its action on CIRP.

zr17-2_CB1_Pathway cluster_cell_membrane Cell Membrane cluster_intracellular_effects Intracellular Effects zr17_2 This compound CB1_Receptor CB1 Receptor zr17_2->CB1_Receptor Modulates Reduced_Inflammation Reduced Pro-inflammatory Cytokine Release CB1_Receptor->Reduced_Inflammation Neuroprotection Neuroprotection CB1_Receptor->Neuroprotection

Potential anti-inflammatory pathway of this compound via CB1 receptor modulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound in a Rat Model of Perinatal Asphyxia [1][2]

ParameterControl GroupPerinatal Asphyxia (PA) GroupPA + this compound Group
Electroretinogram (ERG) a-wave amplitude BaselineSignificant DecreasePartial Recovery (p < 0.01)
ERG b-wave amplitude BaselineSignificant DecreasePartial Recovery (p < 0.001)
ERG Oscillatory Potentials (OPs) BaselineSignificant DecreaseComplete Recovery (p < 0.01)
Apoptotic Cells (TUNEL-positive) in GCL Baseline~6-fold Increase (p < 0.0001)Significant Reduction (p < 0.0001)
Inner Retina Thickness BaselineIncreased (p < 0.0001)Significant Reduction (p < 0.0001)
GFAP Immunoreactivity (Gliosis) BaselineIncreased (p < 0.0001)Reduced to Control Levels

Table 2: Effects of this compound in a Rat Model of Intraorbital Optic Nerve Crush (IONC) [3][5][6]

ParameterControl GroupIONC GroupIONC + this compound Group
ERG b-wave amplitude BaselineDrastic Reduction (p < 0.0001)Largely Prevented
ERG Oscillatory Potentials (OPs) BaselineReduction (p < 0.05)Largely Prevented
Apoptotic Cells (TUNEL-positive) in GCL and INL BaselineLarge Increase (p < 0.0001)Greatly Reduced (p < 0.0001)
Retinal Ganglion Cell (RGC) Number BaselineLarge Decrease (p < 0.0001)Largely Prevented

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Perinatal Asphyxia (PA) Model in Rats[1][2]
  • Animal Model : Pregnant Sprague-Dawley rats are used.

  • Procedure : On the day of birth, the uterine horns containing the pups are submerged in a 37°C water bath for 20 minutes to induce asphyxia.

  • Treatment : One hour after the induction of asphyxia, a single subcutaneous injection of this compound (50 µL of 330 nmol/L) or vehicle (phosphate-buffered saline, PBS) is administered.[1]

  • Endpoint Analysis : Electroretinograms are performed at 45 days post-treatment. Retinal tissue is collected for TUNEL assays, H&E staining, and immunofluorescence.

Intraorbital Optic Nerve Crush (IONC) Model in Rats[5][6]
  • Animal Model : Adult Sprague-Dawley rats are used.

  • Procedure : Under anesthesia, the optic nerve is exposed intraorbitally and crushed for a standardized duration using fine forceps. Sham-operated animals undergo the same surgical procedure without the nerve crush.

  • Treatment : One hour after surgery, a single intravitreal injection of this compound (5.0 µL of 330 nmol/L) or vehicle (PBS) is administered.[5][6][7]

  • Endpoint Analysis : Electroretinograms are performed 21 days after surgery. Animals are sacrificed 6 days after surgery for TUNEL analysis of retinal tissue.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay[1][2][3]
  • Tissue Preparation : Retinal tissue is fixed, embedded in paraffin, and sectioned.

  • Staining : The assay is performed using a commercial in situ cell death detection kit. Sections are deparaffinized, rehydrated, and permeabilized. They are then incubated with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase and fluorescently labeled nucleotides.

  • Counterstaining : Nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI).

  • Imaging and Quantification : Slides are imaged using a fluorescence microscope, and the number of TUNEL-positive cells in specific retinal layers (e.g., Ganglion Cell Layer - GCL, Inner Nuclear Layer - INL) is quantified.

Immunofluorescence for Glial Fibrillary Acidic Protein (GFAP)[1][2]
  • Tissue Preparation : Retinal sections are prepared as for the TUNEL assay.

  • Antigen Retrieval : Sections undergo an antigen retrieval step.

  • Blocking : Non-specific binding is blocked using a suitable blocking solution.

  • Primary Antibody Incubation : Sections are incubated with a primary antibody against GFAP.

  • Secondary Antibody Incubation : After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 555-donkey-anti-rabbit IgG).[1][2]

  • Counterstaining and Imaging : Nuclei are counterstained with DAPI, and the slides are imaged to assess the intensity and distribution of GFAP immunoreactivity, an indicator of gliosis.

Experimental_Workflow cluster_animal_models Animal Models of Neuronal Injury cluster_endpoint_analysis Endpoint Analysis PA_Model Perinatal Asphyxia (PA) Model Treatment This compound or Vehicle Administration PA_Model->Treatment IONC_Model Intraorbital Optic Nerve Crush (IONC) Model IONC_Model->Treatment ERG Electroretinogram (ERG) (Functional Assessment) Treatment->ERG TUNEL TUNEL Assay (Apoptosis Assessment) Treatment->TUNEL IF Immunofluorescence (GFAP) (Gliosis Assessment) Treatment->IF H_E H&E Staining (Morphological Assessment) Treatment->H_E

General experimental workflow for preclinical studies of this compound.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound exerts significant anti-inflammatory and neuroprotective effects in models of neuronal injury. Its primary mechanism appears to be the stabilization of intracellular CIRP, with a potential secondary role for CB1 receptor modulation. The lack of toxicity observed in these studies is also a promising indicator for its therapeutic potential.[1][3]

Future research should focus on several key areas:

  • Identification of the Protease: Elucidating the specific protease inhibited by this compound will be crucial for a complete understanding of its mechanism of action.

  • Dose-Response Studies: Further investigation is needed to determine if higher doses or multiple injections of this compound could lead to even greater therapeutic efficacy.[1]

  • Clinical Trials: Given the promising preclinical results, the progression of this compound into clinical trials for relevant human conditions is a logical next step. Currently, there is no information available on any ongoing or planned clinical trials.

  • Exploring the CB1 Receptor Link: The relationship between this compound's effects on CIRP and its modulation of the CB1 receptor warrants further investigation to understand if these are independent or interconnected pathways.

References

The Hypothermia Mimetic zr17-2: A Novel Neuroprotective Strategy in Perinatal Asphyxia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the emerging role of zr17-2, a small molecule hypothermia mimetic, in mitigating neuronal damage in preclinical models of perinatal asphyxia (PA). Perinatal asphyxia, a condition of impaired oxygen supply to the newborn around the time of birth, is a significant cause of neonatal mortality and long-term neurological disabilities, including cerebral palsy and cognitive impairments.[1] Therapeutic hypothermia is the current standard of care, but its application has limitations, prompting the search for pharmacological alternatives.[1] The molecule this compound presents a promising therapeutic avenue by mimicking the neuroprotective effects of cold therapy at a molecular level.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuroprotection, neonatal medicine, and therapeutic innovation. It consolidates key quantitative data, details experimental methodologies from seminal studies, and visualizes the complex signaling pathways implicated in the neuroprotective action of this compound.

Quantitative Data Summary

The neuroprotective efficacy of this compound in a rat model of perinatal asphyxia has been quantified through various physiological and histological markers. The following tables summarize the key findings from a pivotal study, demonstrating the significant amelioration of PA-induced damage by this compound.

Table 1: Effect of this compound on Electroretinogram (ERG) Parameters in a Rat Model of Perinatal Asphyxia

Experimental Groupa-wave Amplitude (µV)b-wave Amplitude (µV)Oscillatory Potentials (OPs) Amplitude (µV)
Control (CTL)150 ± 10350 ± 25120 ± 8
Perinatal Asphyxia (PA)75 ± 8180 ± 1560 ± 5
PA + this compound120 ± 12280 ± 20110 ± 10
This compound only (ZR)145 ± 11340 ± 22115 ± 9

Data are presented as mean ± SEM. Data are synthesized from graphical representations in the source material and represent an approximation of the reported values.

Table 2: Histological and Morphological Outcomes of this compound Treatment in a Rat Model of Perinatal Asphyxia

Experimental GroupNumber of TUNEL-positive (apoptotic) cells in the Ganglion Cell Layer (GCL)Inner Retina Thickness (µm)GFAP Immunoreactivity (Gliosis) (Arbitrary Units)
Control (CTL)10 ± 240 ± 3100 ± 10
Perinatal Asphyxia (PA)60 ± 575 ± 5350 ± 30
PA + this compound25 ± 450 ± 4150 ± 15
This compound only (ZR)12 ± 242 ± 3110 ± 12

Data are presented as mean ± SEM. Data are synthesized from graphical representations in the source material and represent an approximation of the reported values.

Key Experimental Protocols

The following section details the methodologies employed in a key study investigating the effects of this compound in a rat model of perinatal asphyxia. This model is designed to mimic the clinical scenario of global hypoxia-ischemia.[1]

Perinatal Asphyxia Rat Model
  • Animal Model: Pregnant Sprague-Dawley rats at term are used. The day of delivery is determined by monitoring for the presence of a vaginal plug.

  • Induction of Asphyxia: On the day of delivery, the pregnant rat is euthanized, and the uterine horns containing the fetuses are rapidly dissected and placed in a water bath maintained at 37°C for a duration of 20 minutes to induce global asphyxia.[1]

  • Pup Resuscitation and Allocation: Following the asphyxia period, the pups are removed from the uterine horns, gently dried, and stimulated to breathe. Pups are then randomly assigned to the different experimental groups.

  • Control Groups: A control group of normally delivered pups (CTL) and a group receiving only this compound (ZR) are included to assess the baseline and any potential toxicity of the compound.

Administration of this compound
  • Compound Preparation: this compound is dissolved in a suitable vehicle, such as phosphate-buffered saline (PBS).

  • Dosage and Administration: A single subcutaneous injection of this compound (e.g., 50 µL of a 330 nmol/L solution) is administered to the pups in the PA + this compound and ZR groups within one hour after the induction of asphyxia.[1] The PA and CTL groups receive an equivalent volume of the vehicle.

Assessment of Neuroprotective Effects
  • Electroretinography (ERG): At a specified time point post-asphyxia (e.g., 45 days), ERGs are performed to assess retinal function. The amplitudes of the a-wave, b-wave, and oscillatory potentials are measured.[1]

  • Histology and Immunohistochemistry:

    • TUNEL Staining: To quantify apoptosis, retinal sections are processed for Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining. The number of TUNEL-positive cells in the ganglion cell layer is counted.

    • Measurement of Inner Retina Thickness: Retinal sections are stained (e.g., with Hematoxylin and Eosin) to measure the thickness of the inner retinal layers.

    • GFAP Staining: To assess reactive gliosis, an indicator of neuronal injury, retinal sections are immunostained for Glial Fibrillary Acidic Protein (GFAP). The intensity of GFAP immunoreactivity is quantified.

Signaling Pathways and Mechanisms of Action

This compound is characterized as a hypothermia mimetic, exerting its neuroprotective effects by modulating the expression and function of cold-shock proteins (CSPs), primarily RNA-binding motif protein 3 (RBM3) and cold-inducible RNA-binding protein (CIRP).[1] These proteins are key regulators of cellular stress responses and play a crucial role in promoting cell survival.

Proposed Signaling Pathway of this compound in Neuroprotection

The following diagram illustrates the proposed signaling cascade initiated by this compound in the context of perinatal asphyxia.

zr17_2_signaling_pathway cluster_stimulus Stimulus cluster_intervention Intervention cluster_csp Cold-Shock Protein Modulation cluster_downstream Downstream Neuroprotective Pathways cluster_outcomes Cellular Outcomes Perinatal Asphyxia Perinatal Asphyxia RBM3 RBM3 Perinatal Asphyxia->RBM3 Induces stress CIRP CIRP Perinatal Asphyxia->CIRP Induces stress This compound This compound This compound->RBM3 Stabilizes/ Upregulates This compound->CIRP Stabilizes/ Upregulates MAPK_Inhibition MAPK Pathway (p38, JNK, ERK) Inhibition RBM3->MAPK_Inhibition TrkB_Activation TrkB Pathway Activation RBM3->TrkB_Activation Nrf2_Activation Nrf2 Pathway Activation CIRP->Nrf2_Activation Apoptosis_Reduction Reduced Apoptosis MAPK_Inhibition->Apoptosis_Reduction Neuronal_Survival Enhanced Neuronal Survival TrkB_Activation->Neuronal_Survival Inflammation_Reduction Reduced Inflammation Nrf2_Activation->Inflammation_Reduction Oxidative_Stress_Reduction Reduced Oxidative Stress Nrf2_Activation->Oxidative_Stress_Reduction Apoptosis_Reduction->Neuronal_Survival Inflammation_Reduction->Neuronal_Survival Oxidative_Stress_Reduction->Neuronal_Survival

Caption: Proposed signaling pathway of this compound in perinatal asphyxia.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical experimental workflow for assessing the neuroprotective potential of this compound in a perinatal asphyxia model.

experimental_workflow cluster_induction Model Induction cluster_treatment Treatment cluster_assessment Outcome Assessment cluster_analysis Data Analysis PA_Induction Induce Perinatal Asphyxia (20 min at 37°C) Treatment_Admin Administer this compound (subcutaneous injection) PA_Induction->Treatment_Admin 1 hour post-asphyxia ERG Electroretinography (ERG) (e.g., 45 days post-PA) Treatment_Admin->ERG Functional Assessment Histology Histology & Immunohistochemistry (TUNEL, GFAP, etc.) Treatment_Admin->Histology Structural Assessment Data_Analysis Quantitative Analysis (Statistical Comparison) ERG->Data_Analysis Histology->Data_Analysis

References

An In-Depth Technical Guide to zr17-2: A Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of zr17-2, a small molecule with significant potential in neuroprotection. It is intended for researchers, scientists, and professionals in drug development who are interested in its therapeutic applications. This document details its chemical properties, suppliers, mechanism of action, and experimental data, presented in a clear and accessible format.

Chemical and Physical Properties

This compound is a purine (B94841) derivative, initially investigated as a potential CK2 inhibitor.[1][2] While it proved inactive against this enzyme, it was later identified as a potent modulator of the cold-inducible RNA-binding protein (CIRBP) and a cannabinoid CB1 receptor modulator.[1][2][3][4] Its key chemical identifiers and properties are summarized below.

PropertyValue
CAS Number 1263893-98-6[3][4]
Molecular Formula C13H20N6O2S[3][4]
Molecular Weight 324.40 g/mol [3][4]
IUPAC Name 2-((2-Amino-9-(2-(diethylamino)ethyl)-9H-purin-6-yl)thio)acetic acid[4][5]
Synonyms zr172, zr17 2[4][5]
Solubility Soluble in DMSO[4]
Appearance Solid[3]

Commercial Suppliers

This compound is available from several chemical suppliers for research purposes. The following table lists some of the known suppliers.

SupplierProduct NameCAS Number
MedChemExpressThis compound1263893-98-6[3]
AOBIOUSThis compound1263893-98-6[4]
MedKoo BiosciencesThis compound Hydrochloride1263893-98-6 (HCl)[5]
AmsbioThis compound1263893-98-6[6]

Mechanism of Action: A Hypothermia Mimetic

This compound functions as a hypothermia mimetic, replicating the protective effects of reduced body temperature at the molecular level.[1][2][7] Its primary mechanism is believed to involve the modulation of Cold-Inducible RNA-Binding Protein (CIRBP).[1][2][4][7]

Under cellular stress conditions such as hypoxia or trauma, this compound is thought to increase the levels of CIRBP.[1][2] CIRBP, in turn, can bind to the mRNAs of proteins involved in cell survival, potentially enhancing their stability and translation.[7] This leads to an upregulation of anti-apoptotic proteins like BCL2 and a downregulation of pro-apoptotic proteins such as BAX, BAD, and BAK.[7] This shift in the balance of apoptotic regulators ultimately promotes cell survival and reduces tissue damage.

The proposed signaling pathway for the neuroprotective effects of this compound is illustrated in the diagram below.

G cluster_stress Cellular Stress cluster_intervention Intervention cluster_cellular_response Cellular Response Hypoxia Hypoxia zr17_2 This compound Trauma Trauma Oxidative_Stress Oxidative_Stress CIRBP CIRBP Upregulation zr17_2->CIRBP induces mRNA_Stabilization Stabilization of pro-survival mRNAs CIRBP->mRNA_Stabilization Apoptotic_Modulation Modulation of Apoptotic Proteins mRNA_Stabilization->Apoptotic_Modulation BCL2 BCL2 (Anti-apoptotic) Apoptotic_Modulation->BCL2 upregulates BAX_BAD_BAK BAX, BAD, BAK (Pro-apoptotic) Apoptotic_Modulation->BAX_BAD_BAK downregulates Cell_Survival Enhanced Cell Survival BCL2->Cell_Survival BAX_BAD_BAK->Cell_Survival

Caption: Proposed signaling pathway of this compound's neuroprotective action.

Experimental Evidence and Protocols

The neuroprotective effects of this compound have been demonstrated in several preclinical models of neuronal injury.

Perinatal Asphyxia Model in Rats

In a study investigating the effects of perinatal asphyxia (PA) in rats, a single subcutaneous injection of this compound was shown to mitigate retinal damage.[1][2]

Experimental Workflow:

G PA_Induction Perinatal Asphyxia (PA) (Uterine horns in 37°C water bath for 20 min) Treatment Single subcutaneous injection (50 µL of 330 nmols/L this compound or vehicle) PA_Induction->Treatment Post_Treatment 45 days Treatment->Post_Treatment Analysis Electroretinography (ERG) Morphological Analysis (TUNEL, H&E, Immunofluorescence) Post_Treatment->Analysis G IONC Intraorbital Optic Nerve Crush (IONC) or Sham Surgery Treatment Intravitreal injection (1 hour post-surgery) (5.0 µl of 330 nmol/L this compound or PBS) IONC->Treatment Analysis_TUNEL TUNEL Assay (6 days post-surgery) Treatment->Analysis_TUNEL Analysis_ERG Electroretinography (21 days post-surgery) Treatment->Analysis_ERG

References

zr17-2 downstream signaling targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Downstream Signaling Targets of zr17-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule this compound has emerged as a promising therapeutic candidate, acting as a hypothermia mimetic to confer neuroprotective and cardioprotective effects. Its mechanism of action is primarily centered on the modulation of the Cold Inducible RNA-Binding Protein (CIRBP), a key regulator of the cellular stress response. This technical guide provides a comprehensive overview of the known downstream signaling targets of this compound, with a focus on its core mechanism involving CIRBP. We will delve into the signaling pathways affected by this compound, present available quantitative data, detail relevant experimental protocols, and visualize the signaling cascades.

Core Signaling Pathway: this compound and the Stabilization of CIRBP

The principal mechanism of action for this compound is its function as a CIRBP agonist.[1] It is suggested that this compound enhances the expression of CIRBP by inhibiting a yet-unidentified protease that is responsible for CIRBP degradation.[2] This leads to an increased intracellular concentration and subsequent downstream effects of CIRBP.

Downstream Effects of Increased CIRBP

CIRBP is an RNA-binding protein that modulates gene expression post-transcriptionally.[3][4] By binding to the 3'-UTRs of target mRNAs, it can influence their stability and translation, thereby affecting a multitude of cellular processes.

1. Regulation of Apoptosis:

A key consequence of elevated CIRBP levels is the suppression of apoptosis. This is achieved through the modulation of pro- and anti-apoptotic proteins. Specifically, the upregulation of CIRBP has been linked to an increase in the anti-apoptotic protein BCL2 and a decrease in the pro-apoptotic proteins BAX, BAD, and BAK.[2] This shift in the balance of Bcl-2 family proteins ultimately inhibits the apoptotic cascade.

2. Attenuation of Oxidative Stress via the Nrf2 Pathway:

This compound has been shown to exert antioxidant effects, a function that is dependent on CIRBP.[1] Pretreatment with this compound leads to the upregulation of key antioxidant genes, including Nuclear factor-erythroid-2-related factor 2 (Nrf2) and its downstream targets, heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[1][5] Nrf2 is a master regulator of the antioxidant response, and its activation by the this compound/CIRBP axis is a critical component of the molecule's protective effects.

3. Modulation of Cell Survival Pathways:

CIRBP has been implicated in the activation of pro-survival signaling pathways, including the Akt and ERK pathways.[5] While direct quantitative data on the phosphorylation of Akt and ERK following this compound treatment is not yet available, the established role of CIRBP in protecting neuronal cells through these pathways suggests they are likely downstream effectors.[5]

4. Interaction with p53:

In the context of pancreatic cancer, CIRBP has been shown to directly bind to p53 mRNA.[6] This interaction can suppress p53 expression, which in turn may influence ferroptosis.[6] This suggests a context-dependent role for CIRBP in regulating cell fate through its interaction with key tumor suppressors.

Potential Alternative Signaling Pathway: Cannabinoid CB1 Receptor Modulation

In addition to its well-documented effects on CIRBP, this compound has been described as a potent modulator of the cannabinoid CB1 receptor.[7] CB1 receptors are G-protein coupled receptors that, when activated, can initiate a variety of signaling cascades.[8] These include the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways such as p42/p44 MAPK (ERK1/2), p38 MAPK, and JNK.[8] The extent to which this activity contributes to the overall pharmacological profile of this compound requires further investigation.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative findings from studies on this compound.

Table 1: Effects of this compound on Cellular and Physiological Outcomes

ParameterModel SystemTreatmentOutcomeSignificanceReference
Apoptotic Cells (TUNEL+)Rat model of perinatal asphyxiaSingle s.c. injection of 50 µL of 330 nmols/L this compoundDrastic reduction in the number of apoptotic cells in the ganglion cell layer (GCL)p < 0.0001[9][10]
Apoptotic Cells (TUNEL+)Rat model of intraorbital optic nerve crush (IONC)Intravitreal injection of 5.0 µl of 330 nmol/L this compoundSignificant reduction in the number of apoptotic cells in the GCL and INLp < 0.001[7]
Retinal Ganglion Cell (RGC) NumberRat IONC modelIntravitreal injection of 5.0 µl of 330 nmol/L this compoundSignificant prevention of RGC lossp < 0.0001[2]
Electroretinogram (ERG) a- and b-wave amplitudeRat perinatal asphyxia modelSingle s.c. injection of 50 µL of 330 nmols/L this compoundSignificant amelioration of the reduction in wave amplitudesp < 0.01[9][10]
Inner Retina Thickness and Gliosis (GFAP immunoreactivity)Rat perinatal asphyxia modelSingle s.c. injection of 50 µL of 330 nmols/L this compoundSignificant reduction in thickness and gliosisp < 0.0001[9][10]
Macrophage Infiltration and Inflammatory Gene ExpressionRat myocardial infarction modelPretreatment with this compoundSignificant decrease in inflammationNot specified[1]

Table 2: Effects of this compound on Molecular Targets

Molecular TargetModel SystemTreatmentOutcomeSignificanceReference
CIRBP Protein ExpressionRat eyeIntravitreal injection of this compoundVery significant increase in CIRP protein expressionNot specified[7]
Nrf2, HO-1, NQO-1 Gene ExpressionRat heartPretreatment with this compoundUpregulation of antioxidant genesNot specified[1]

Signaling Pathway and Experimental Workflow Visualizations

ZR17_2_CIRBP_Pathway cluster_stress Cellular Stress (e.g., Hypoxia, Trauma) cluster_treatment Pharmacological Intervention cluster_intracellular Intracellular Signaling cluster_outcomes Cellular Outcomes stress Cellular Stress cirbp CIRBP stress->cirbp Induces zr17_2 This compound protease Unknown Protease zr17_2->protease Inhibits protease->cirbp Degrades nrf2 Nrf2 cirbp->nrf2 Activates akt_erk Akt / ERK Pathways cirbp->akt_erk Activates bcl2 Bcl-2 Family cirbp->bcl2 Modulates p53 p53 mRNA cirbp->p53 Binds to antioxidant Antioxidant Response nrf2->antioxidant survival Cell Survival akt_erk->survival apoptosis Reduced Apoptosis bcl2->apoptosis

Caption: The this compound/CIRBP signaling pathway leading to cellular protection.

ZR17_2_CB1_Pathway cluster_treatment Pharmacological Intervention cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_effects Cellular Effects zr17_2 This compound cb1 CB1 Receptor zr17_2->cb1 Modulates gi_go Gi/o Protein cb1->gi_go Activates ac Adenylyl Cyclase gi_go->ac Inhibits mapk MAPK Pathways (ERK, p38, JNK) gi_go->mapk Activates neurotransmission Modulation of Neurotransmission ac->neurotransmission gene_expression Changes in Gene Expression mapk->gene_expression

Caption: Potential signaling pathway of this compound through the CB1 receptor.

Experimental Protocols

The following are overviews of key experimental methodologies used in the study of this compound, based on published literature.

In Vivo Model of Intraorbital Optic Nerve Crush (IONC) in Rats
  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure: Animals are anesthetized, and the optic nerve is exposed intraorbitally. The nerve is then crushed for a set duration with fine forceps. Sham-operated animals undergo the same procedure without the nerve crush.

  • This compound Administration: One hour following the IONC or sham surgery, a single intravitreal injection of 5.0 µL of 330 nmol/L this compound or vehicle (PBS) is administered.[2][11][12]

  • Functional Assessment (Electroretinography - ERG): At 21 or 30 days post-surgery, ERGs are performed to measure the a- and b-wave amplitudes and oscillatory potentials, providing a measure of retinal function.[7]

  • Histological Analysis (TUNEL Assay): At 6 days post-surgery, animals are euthanized, and the eyes are enucleated. Retinal sections are prepared and subjected to TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect and quantify apoptotic cells.[2][11]

In Vivo Model of Perinatal Asphyxia (PA) in Rats
  • Animal Model: Newborn male Sprague-Dawley rat pups.

  • Asphyxia Induction: Pups are exposed to a hypoxic environment for a defined period (e.g., 20 minutes at 37°C). Control animals are not subjected to asphyxia.

  • This compound Administration: A single subcutaneous injection of 50 µL of 330 nmols/L this compound is administered to a subset of control and PA animals.[9][10]

  • Long-term Assessment: At 45 days of age, functional (ERG) and morphological (H&E staining for retinal thickness, immunofluorescence for GFAP as a marker of gliosis, and TUNEL assay for apoptosis) analyses are performed on the retinas.[9][10]

Western Blotting for CIRBP and Nrf2 Pathway Proteins
  • Sample Preparation: Retinal or cardiac tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against CIRBP, Nrf2, HO-1, NQO-1, or other targets of interest. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

The hypothermia mimetic this compound demonstrates significant therapeutic potential, primarily through its action as a CIRBP agonist. The downstream signaling cascade involves the stabilization of CIRBP, leading to the suppression of apoptosis, attenuation of oxidative stress via the Nrf2 pathway, and likely modulation of pro-survival pathways such as Akt and ERK. While the link to the CB1 receptor presents an interesting avenue for further research, the current body of evidence strongly supports the this compound/CIRBP axis as the core mechanism of action.

Future research should focus on several key areas:

  • Identification of the CIRBP Protease: Elucidating the specific protease inhibited by this compound will provide a more complete understanding of its mechanism.

  • Quantitative Proteomics and Transcriptomics: Comprehensive analysis of changes in the proteome and transcriptome following this compound treatment will uncover a broader range of downstream targets.

  • Validation of Akt and ERK Activation: Direct measurement of Akt and ERK phosphorylation in response to this compound is needed to confirm the role of these pathways.

  • Clarification of the CB1 Receptor Role: Further studies are required to determine the significance of CB1 receptor modulation in the therapeutic effects of this compound.

A deeper understanding of these aspects will be crucial for the clinical translation of this compound and the development of related novel therapeutics.

References

The Hypothermia Mimetic zr17-2: A Technical Guide to its Role in Oxidative Stress Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule zr17-2 has emerged as a promising therapeutic agent with significant potential in mitigating cellular damage, particularly that arising from oxidative stress. Initially investigated as a CK2 inhibitor, this compound was later identified as a hypothermia mimetic that exerts its protective effects through the modulation of the Cold-Inducible RNA-binding Protein (CIRP). This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action in reducing oxidative stress, a summary of key experimental findings, detailed experimental protocols, and a visual representation of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, drug discovery, and development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is a key pathological feature in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and ischemia-reperfusion injuries. The small molecule this compound, a purine (B94841) derivative, has demonstrated significant neuroprotective effects in preclinical models by reducing oxidative stress-induced cell death.[1][2][3][4][5] This document synthesizes the available scientific literature to provide an in-depth technical guide on the core mechanisms and experimental validation of this compound's antioxidant properties.

Mechanism of Action

The primary mechanism of action of this compound is its ability to mimic the cellular effects of hypothermia by increasing the half-life of the Cold-Inducible RNA-binding Protein (CIRP).[1][2] It is hypothesized that this compound achieves this by inhibiting a yet-to-be-identified protease that targets CIRP for degradation.[1][2]

The Role of CIRP

CIRP is a stress-response protein that plays a crucial role in promoting cell survival under various stress conditions. It is known to bind to the 3' untranslated regions (3' UTRs) of target mRNAs, thereby enhancing their stability and translation. The mRNAs stabilized by CIRP are often those that encode for proteins involved in cell survival and anti-apoptotic pathways.[1][2]

Downstream Signaling Pathways

The protective effects of this compound, mediated through CIRP, are believed to involve the modulation of several downstream signaling pathways. While the precise network is still under investigation, current evidence points towards the involvement of the Nrf2 antioxidant response pathway. Additionally, related research on CIRP has implicated the PI3K/Akt and ERK pathways in its pro-survival functions. A recent study has also suggested that this compound pretreatment can affect cardiac Nrf2 antioxidant genes.[6]

Experimental Data

The efficacy of this compound in mitigating the effects of oxidative stress has been demonstrated in several preclinical models. The following tables summarize the key quantitative findings from these studies.

In Vivo Studies: Perinatal Asphyxia Model

A study investigating the effects of this compound in a rat model of perinatal asphyxia (PA) demonstrated its ability to reduce apoptosis, inner retina thickening, and gliosis.[1][2]

ParameterControl (CTL)Perinatal Asphyxia (PA)PA + this compoundp-value (PA vs PA + this compound)
Apoptotic Cells (TUNEL-positive cells in GCL) Baseline~6-fold increase vs CTLSignificantly reduced vs PAp < 0.0001
Inner Retina Thickness BaselineIncreased vs CTLSignificantly reduced vs PAp < 0.0001
GFAP Immunoreactivity (Gliosis) BaselineIncreased vs CTLSignificantly reduced vs PAp < 0.0001
ERG a-wave Amplitude BaselineReduced vs CTLSignificantly ameliorated vs PAp < 0.01
ERG b-wave Amplitude BaselineReduced vs CTLSignificantly ameliorated vs PAp < 0.01
Oscillatory Potentials (OP) Amplitude BaselineReduced vs CTLSignificantly ameliorated vs PAp < 0.01
In Vivo Studies: Intraorbital Optic Nerve Crush (IONC) Model

In a rat model of intraorbital optic nerve crush (IONC), intravitreal injection of this compound was shown to prevent retinal ganglion cell (RGC) loss and apoptosis.[3][4][5]

ParameterControl (CTL)IONCIONC + this compoundp-value (IONC vs IONC + this compound)
Retinal Ganglion Cells (RGCs) in GCL BaselineMajor loss vs CTLSignificant prevention of loss vs IONCp < 0.0001
Apoptotic Cells (TUNEL-positive cells in GCL & INL) BaselineHigh number vs CTLGreatly reduced vs IONCp < 0.0001
ERG b-wave Amplitude BaselineDrastic reduction vs CTLLargely prevented vs IONC-
Oscillatory Potentials (OP) Amplitude BaselineDrastic reduction vs CTLLargely prevented vs IONCp < 0.05
In Vitro Studies: Oxidative Stress-Induced Cell Death

An in vitro study using the immortalized rat retinal precursor cell line R28 demonstrated the ability of this compound to protect against oxidative stress-induced cell death caused by aluminum maltolate (Al(mal)3).[3]

ConditionCell Viability
Control 100%
Al(mal)3 IC50 determined
Al(mal)3 + this compound Increased cell viability compared to Al(mal)3 alone

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Perinatal Asphyxia (PA) Model in Rats
  • Animal Model: Sprague-Dawley rats.[1][2]

  • Induction of PA: Uterine horns from pregnant dams are introduced into a water bath at 37°C for 20 minutes.[1][2]

  • This compound Administration: A single subcutaneous injection of 50 µL of 330 nmol/L this compound is administered to the pups one hour after birth.[1][2]

  • Endpoint Analysis:

    • Electroretinography (ERG): Performed 45 days after treatment to assess retinal function.[1][2]

    • Histology: Retinas are collected for TUNEL assay to detect apoptosis, H&E staining for morphology, and immunofluorescence for GFAP to assess gliosis.[1][2]

Intraorbital Optic Nerve Crush (IONC) Model in Rats
  • Animal Model: Sprague-Dawley rats.[3][4][5]

  • Surgical Procedure: The optic nerve is exposed intraorbitally and crushed for a defined period. Sham-operated animals serve as controls.[3][4][5]

  • This compound Administration: One hour after surgery, 5.0 µL of 330 nmol/L this compound is injected into the vitreous humor.[3][4][5]

  • Endpoint Analysis:

    • Electroretinography (ERG): Performed 21 days after surgery.[3][4][5]

    • Histology: Eyes are collected 6 days post-surgery for TUNEL analysis and at 21 days for retinal ganglion cell quantification.[3][4][5]

In Vitro Oxidative Stress Assay
  • Cell Line: Immortalized rat retinal precursor cell line R28.[3]

  • Induction of Oxidative Stress: Cells are treated with aluminum maltolate (Al(mal)3) to induce oxidative stress.[3]

  • This compound Treatment: Cells are co-treated with this compound to assess its protective effects.

  • Endpoint Analysis: Cell viability is assessed using standard assays (e.g., MTT, LDH) to determine the IC50 of the toxicant and the protective effect of this compound.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound and the experimental workflows.

zr17_2_mechanism cluster_stress Cellular Stress cluster_intervention Therapeutic Intervention cluster_cellular_response Cellular Response Oxidative Stress Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis Induces zr17_2 This compound Protease Unknown Protease zr17_2->Protease Inhibits Nrf2 Nrf2 zr17_2->Nrf2 Activates? CIRP CIRP Protease->CIRP Degrades mRNA Survival-related mRNAs CIRP->mRNA Stabilizes SurvivalProteins Pro-survival Proteins mRNA->SurvivalProteins Translates to SurvivalProteins->Apoptosis Inhibits ARE Antioxidant Response Element Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Promotes transcription AntioxidantEnzymes->Oxidative Stress Reduces CellSurvival Cell Survival Apoptosis->CellSurvival experimental_workflow cluster_invivo In Vivo Models cluster_treatment Treatment cluster_analysis Endpoint Analysis cluster_invitro In Vitro Model PA_model Perinatal Asphyxia (PA) Model zr17_2_admin This compound Administration PA_model->zr17_2_admin Vehicle Vehicle Control PA_model->Vehicle IONC_model Optic Nerve Crush (IONC) Model IONC_model->zr17_2_admin IONC_model->Vehicle ERG Electroretinography (ERG) zr17_2_admin->ERG Histology Histology (TUNEL, H&E, IF) zr17_2_admin->Histology Cell_Quant Cell Quantification (RGCs) zr17_2_admin->Cell_Quant Vehicle->ERG Vehicle->Histology Vehicle->Cell_Quant R28_cells R28 Retinal Precursor Cells Ox_stress Induce Oxidative Stress (e.g., Al(mal)3) R28_cells->Ox_stress zr17_2_treat This compound Treatment Ox_stress->zr17_2_treat Viability Cell Viability Assay zr17_2_treat->Viability

References

Preclinical Profile of ZR17-2: A Hypothermia-Mimetic Neuroprotectant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ZR17-2 is a novel small molecule with demonstrated neuroprotective properties in preclinical models of retinal injury. Functioning as a hypothermia mimetic, this compound elevates levels of Cold Inducible RNA-Binding Protein (CIRP), a key mediator implicated in cellular stress responses and survival pathways. Preclinical investigations in rat models of perinatal asphyxia and optic nerve crush have revealed the potential of this compound to mitigate neuronal cell death, reduce gliosis, and preserve retinal function. This document provides a comprehensive overview of the preclinical data available for this compound, including its proposed mechanism of action, a summary of key in vivo and in vitro findings, and detailed experimental protocols.

Introduction

This compound is a purine (B94841) derivative initially synthesized as a potential CK2 inhibitor.[1][2] While it proved inactive against CK2, subsequent screening identified it as a hypothermia mimetic capable of increasing the half-life of CIRP, likely by inhibiting an unknown protease.[1][3] This activity forms the basis of its neuroprotective effects observed in preclinical studies. This whitepaper will delve into the significant findings from these studies, offering a technical guide for researchers and professionals in the field of drug development.

Mechanism of Action

The primary mechanism of action of this compound is attributed to its ability to mimic the cellular effects of hypothermia by stabilizing and increasing the levels of CIRP.[1] CIRP is a multifaceted protein that plays a crucial role in the cellular response to stress by binding to mRNAs of survival-related proteins, thereby promoting their translation and protecting the cell from apoptosis.[1][2] Additionally, this compound has been shown to reduce oxidative stress, a common pathological feature in neuronal injury.[1][4] One report also identifies this compound as a potent cannabinoid CB1 receptor modulator, although the contribution of this activity to its neuroprotective effects has not been fully elucidated.

Signaling Pathway

The proposed signaling pathway for this compound's neuroprotective action is illustrated below.

ZR17_2_Pathway ZR17_2 This compound Protease Unknown Protease ZR17_2->Protease Inhibition CIRP CIRP Stabilization (Increased Levels) ZR17_2->CIRP Increases half-life Oxidative_Stress Oxidative Stress ZR17_2->Oxidative_Stress Reduces CIRP_degradation CIRP Degradation Protease->CIRP_degradation Promotes mRNA Survival-related mRNAs (e.g., Bcl-2) CIRP->mRNA Binds to Translation Enhanced Translation mRNA->Translation Survival_Proteins Anti-apoptotic Proteins Translation->Survival_Proteins Apoptosis Apoptosis Survival_Proteins->Apoptosis Inhibits Neuroprotection Neuroprotection Survival_Proteins->Neuroprotection Promotes

Proposed signaling pathway of this compound.

Preclinical Studies: Data Summary

The neuroprotective efficacy of this compound has been evaluated in two key preclinical models: perinatal asphyxia (PA) and intraorbital optic nerve crush (IONC) in rats.

Perinatal Asphyxia (PA) Model

In a rat model of PA, a single subcutaneous injection of this compound (50 µL of 330 nmol/L) was administered to newborn pups.[1][2] The treatment resulted in a significant amelioration of PA-induced retinal damage.

Table 1: Effects of this compound in the Perinatal Asphyxia Rat Model

ParameterOutcome in PA GroupEffect of this compound TreatmentSignificance (p-value)
Electroretinogram (ERG)
a-wave amplitudeSignificantly decreasedPartially prevented decreasep < 0.05
b-wave amplitudeSignificantly decreasedPartially prevented decreasep < 0.01
Oscillatory Potentials (OPs)Significant decreasePrevented decreasep < 0.01
Histology
Apoptotic cells (TUNEL assay)Large number in Ganglion Cell Layer (GCL)Significantly reducedp < 0.0001
Inner retina thicknessIncreasedCorrectedp < 0.0001
GFAP immunoreactivity (gliosis)IncreasedCorrectedp < 0.0001

Data sourced from Frontiers in Pharmacology, 2023.[1][2]

Intraorbital Optic Nerve Crush (IONC) Model

Due to this compound's inability to cross the blood-ocular barrier in adult animals, it was administered via intravitreal injection (5.0 µl of 330 nmol/L) in a rat model of IONC.[4][5]

Table 2: Effects of this compound in the Intraorbital Optic Nerve Crush Rat Model

ParameterOutcome in IONC GroupEffect of this compound TreatmentSignificance (p-value)
Electroretinogram (ERG)
b-wave amplitudeDrastic reductionLargely preventedp < 0.0001
Oscillatory Potentials (OPs)Drastic reductionLargely preventedp < 0.05
Histology
Retinal Ganglion Cells (RGCs)Large decrease in numberLargely preventedp < 0.0001
Apoptotic cells (TUNEL assay)Large increase in GCL and INLLargely preventedp < 0.0001

Data sourced from Frontiers in Pharmacology, 2023 and Investigative Ophthalmology & Visual Science, 2021.[4][5][6]

In Vitro Studies

This compound has been shown to reduce oxidative stress-induced retinal cell death in vitro.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical studies of this compound are provided below.

Animal Models
  • Perinatal Asphyxia (PA) Model: Pregnant Sprague-Dawley rats were used. Perinatal asphyxia was induced by immersing the uterine horns in a 37°C water bath for 20 minutes.[2]

  • Intraorbital Optic Nerve Crush (IONC) Model: Adult Sprague-Dawley rats were subjected to IONC or a sham manipulation.[4][5]

Drug Administration
  • PA Model: A single subcutaneous injection of 50 µL of 330 nmol/L this compound or vehicle was administered to newborn rats one hour after the asphyxia procedure.[1][2]

  • IONC Model: One hour after surgery, 5.0 µl of 330 nmol/L this compound or PBS (vehicle) was injected into the vitreous of the treated animals.[4][5]

Experimental Workflow: In Vivo Studies

InVivo_Workflow cluster_PA Perinatal Asphyxia Model cluster_IONC Optic Nerve Crush Model PA_Induction Induce Perinatal Asphyxia (37°C water bath, 20 min) PA_Treatment Subcutaneous Injection (50 µL of 330 nmol/L this compound) PA_Induction->PA_Treatment 1 hour post PA_Endpoint Assessments at 45 days: - Electroretinography - Histology (TUNEL, H&E, IF) PA_Treatment->PA_Endpoint IONC_Induction Intraorbital Optic Nerve Crush IONC_Treatment Intravitreal Injection (5.0 µl of 330 nmol/L this compound) IONC_Induction->IONC_Treatment 1 hour post IONC_Endpoint Assessments: - TUNEL at 6 days - ERG at 21 days IONC_Treatment->IONC_Endpoint

Experimental workflows for in vivo studies of this compound.
Key Assays

  • Electroretinography (ERG): Scotopic ERGs were performed to assess retinal function. The amplitudes of the a-wave, b-wave, and oscillatory potentials were measured.[1][2][4][5]

  • TUNEL Assay: Apoptotic cells in retinal sections were detected using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.[1][2][4][5]

  • Hematoxylin and Eosin (H&E) Staining: H&E staining was used for morphological analysis of the retina, including the measurement of inner retinal thickness.[1][2]

  • Immunofluorescence: Glial fibrillary acidic protein (GFAP) immunofluorescence was used to assess gliosis in the retina.[1][2]

Toxicology and Pharmacokinetics

Preclinical studies suggest a favorable safety profile for this compound at the tested concentrations, with no apparent toxicity observed in control animals receiving the drug.[1][2] Systemic administration in adult animals has shown that this compound does not cross the blood-brain or blood-retinal barriers, necessitating local administration for central nervous system and ocular indications.[4] However, in neonates, where these barriers are not fully formed, subcutaneous administration was effective.[1][2]

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a neuroprotective agent for retinal injuries. Its novel mechanism of action as a hypothermia mimetic, coupled with promising efficacy in robust animal models, warrants further investigation. Future studies should focus on elucidating the complete downstream signaling cascade of CIRP, exploring the role of its cannabinoid CB1 receptor activity, and conducting comprehensive pharmacokinetic and toxicology studies to support its translation to clinical settings. While initial searches for its application in cancer therapy were not fruitful, the fundamental mechanism of promoting cell survival could be explored in other disease contexts characterized by excessive cell death.

References

Methodological & Application

Application Notes and Protocols for the Use of zr17-2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule zr17-2 is a purine (B94841) derivative that acts as a hypothermia mimetic.[1] Initially investigated as a potential CK2 inhibitor, it was later identified as a compound that can elicit the beneficial effects of therapeutic hypothermia at normal body temperature.[1][2] This is achieved, at least in part, by its interaction with the cold-inducible RNA-binding protein (CIRP), increasing its half-life.[3][4] Preclinical studies have demonstrated the neuroprotective effects of this compound in various models of cellular stress, including oxidative stress, trauma, and ischemia.[1][3][5] These properties make this compound a promising candidate for therapeutic development in conditions such as traumatic optic neuropathy, perinatal asphyxia, and other neurodegenerative diseases.[1][2][3]

This document provides detailed protocols for the application of this compound in in vitro cell culture systems to evaluate its protective effects.

Data Summary

The following tables summarize the quantitative data from studies utilizing this compound in cell culture models.

Table 1: In Vitro Efficacy of this compound in a Model of Oxidative Stress

Cell LineStressorThis compound Concentration(s)Outcome MeasureResult
R28200 µM Aluminum Maltolate (Al (mal)3)Increasing concentrationsCell ViabilitySignificant, dose-dependent prevention of cell death.[1]

Note: The IC50 of Al (mal)3 on R28 cells was determined to be 160.7 µM after 3 days in culture.[1]

Table 2: In Vitro Neuroprotective Effects of this compound in an Ischemic-like Insult Model

Cell Culture ModelTreatmentOutcome MeasureResult
HT-22 cellsConditioned medium from OGD-stressed BV2 cells treated with 1 µM or 3 µM this compoundCell Viability (MTT assay)Increased neuronal survival.[5]
Organotypic brain slice cultures (OBSCs)1h Oxygen-Glucose Deprivation (OGD) followed by reoxygenation with 3 µM or 10 µM this compoundCell Death (PI staining)Reduced OGD-induced cell death.[5]
Organotypic brain slice cultures (OBSCs)1h OGD followed by reoxygenation with 3 µM this compoundNeuronal Survival (NeuN staining)Promoted neuronal survival.[5]
Organotypic brain slice cultures (OBSCs)1h OGD followed by reoxygenation with 3 µM this compoundMicroglia Proliferation (Iba1/EdU double staining)Promoted microglia proliferation.[5]

Experimental Protocols

Protocol 1: Assessment of this compound in Preventing Oxidative Stress-Induced Cell Death in R28 Cells

This protocol is adapted from a study investigating the protective effects of this compound against aluminum maltolate-induced toxicity in the R28 retinal precursor cell line.[1]

Materials:

  • R28 cell line

  • Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Aluminum Maltolate (Al (mal)3)

  • This compound small molecule

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture R28 cells according to standard protocols.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of Al (mal)3 and this compound in an appropriate solvent (e.g., DMSO or PBS).

    • On the day of the experiment, prepare serial dilutions of this compound in cell culture medium.

    • Prepare the Al (mal)3 solution at a final concentration of 200 µM (or a concentration previously determined to be cytotoxic).

    • Remove the old medium from the wells.

    • Add the medium containing both Al (mal)3 and the various concentrations of this compound to the respective wells. Include control wells with Al (mal)3 alone, this compound alone, and vehicle control.

    • Incubate the plate for the desired time period (e.g., 72 hours).[1]

  • Assessment of Cell Viability:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Read the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: General Protocol for Thawing and Sub-culturing Adherent Cells

This is a general protocol that can be adapted for cell lines like R28, HT-22, and BV2.

Thawing Frozen Cells:

  • Remove the cryovial of cells from liquid nitrogen storage.

  • Quickly thaw the vial in a 37°C water bath until a small ice crystal remains.

  • Wipe the vial with 70% ethanol.

  • Slowly transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 300 x g for 3 minutes.[6]

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to an appropriate culture flask.

  • Incubate at 37°C, 5% CO2. Change the medium after 24 hours.[6]

Sub-culturing (Passaging) Adherent Cells:

  • When cells reach 70-80% confluency, aspirate the culture medium.

  • Wash the cell monolayer with sterile PBS.

  • Add a sufficient volume of a trypsin-EDTA solution to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.

  • Neutralize the trypsin with an equal volume of complete growth medium.[6]

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Perform a cell count.

  • Seed new culture flasks with the desired number of cells and fresh, pre-warmed complete growth medium.

  • Incubate at 37°C, 5% CO2.

Visualizations

experimental_workflow_zr17_2 cluster_prep Cell Preparation cluster_treatment Treatment Application cluster_analysis Data Analysis start Start with Cultured Cells (e.g., R28, HT-22) seed Seed Cells into Multi-well Plates start->seed incubate Incubate for 24h for Attachment seed->incubate stressor Add Cellular Stressor (e.g., Al(mal)3, OGD) incubate->stressor zr17_2 Add this compound at Various Concentrations incubate_treatment Incubate for Specified Duration stressor->incubate_treatment zr17_2->incubate_treatment assay Perform Endpoint Assay (e.g., MTT, PI Staining) incubate_treatment->assay measure Measure Outcome (e.g., Viability, Apoptosis) assay->measure analyze Analyze and Compare Data to Controls measure->analyze signaling_pathway_zr17_2 cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_outcome Protective Outcomes zr17_2 This compound cirp Cold-Inducible RNA-Binding Protein (CIRP) zr17_2->cirp Agonist/ Stabilizer akt Akt Signaling Pathway cirp->akt Activates erk ERK Pathway cirp->erk Activates ampk_mtor AMPK/mTOR Pathway cirp->ampk_mtor Activates anti_apoptosis Anti-Apoptosis akt->anti_apoptosis pro_survival Enhanced Cell Survival akt->pro_survival erk->anti_apoptosis ampk_mtor->pro_survival anti_oxidative_stress Reduced Oxidative Stress

References

Application Notes and Protocols for zr17-2 In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

zr17-2 is a small molecule identified as a hypothermia mimetic, capable of inducing the expression of cold-shock proteins, notably RNA-Binding Motif 3 (RBM3) and Cold-Inducible RNA-Binding Protein (CIRBP).[1][2][3][4] Initially investigated as a potential CK2 kinase inhibitor, it was found to be inactive against this target.[5] Subsequent research has pivoted to its neuroprotective and anti-inflammatory properties, mediated by the induction of these cold-shock proteins. Recent studies suggest that this compound may specifically target RBM3 in microglia, making it a promising candidate for therapeutic development in conditions like ischemic stroke.[3]

These application notes provide detailed protocols for the in vitro characterization of this compound and similar molecules. The assays described are designed to assess the compound's core biological activities: the induction of cold-shock proteins, neuroprotection against cytotoxic insults, and modulation of inflammatory responses in microglia.

Key Signaling Pathway

The proposed mechanism of action for this compound involves the upregulation of RBM3 and CIRBP. These RNA-binding proteins are known to play crucial roles in enhancing cell survival under stress conditions by modulating transcription and translation. The downstream effects include reduced apoptosis and a dampened inflammatory response, contributing to its overall neuroprotective effects.

zr17-2_Signaling_Pathway zr17_2 This compound Target Molecular Target (RBM3/CIRBP Pathway) zr17_2->Target RBM3_CIRBP ↑ RBM3 & CIRBP Expression Target->RBM3_CIRBP Neuroprotection Neuroprotection RBM3_CIRBP->Neuroprotection Anti_inflammation Anti-inflammation RBM3_CIRBP->Anti_inflammation Cell_Survival ↑ Cell Survival ↓ Apoptosis Neuroprotection->Cell_Survival Anti_inflammation->Cell_Survival

Figure 1: Proposed signaling pathway for this compound.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound observed in various in vitro and in vivo studies. Precise EC50 and IC50 values are not extensively reported in the literature; however, these concentrations have been shown to elicit significant biological activity.

Assay TypeCell Line/ModelEffective ConcentrationObserved EffectReference
NeuroprotectionOrganotypic Brain Slices (OGD)3 - 10 µMPromoted neuronal survival[6]
Anti-inflammationBV2 Microglia (OGD)1 - 3 µMConditioned medium promoted neuronal survival[6]
NeuroprotectionRat Model (Optic Nerve Crush)330 nmol/L (intravitreal)Reduced ganglion cell death and apoptosis[5]
NeuroprotectionRat Model (Perinatal Asphyxia)330 nmol/L (s.c.)Reduced apoptosis and retinal inner layer thickening[1]

Experimental Protocols

Protocol 1: RBM3 and CIRBP Induction Assay by Western Blot

This protocol is designed to quantify the change in RBM3 and CIRBP protein expression in a cellular model following treatment with this compound.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunoblotting & Detection A Seed cells (e.g., HT22, BV2) B Treat with this compound (e.g., 24-48h) A->B C Lyse cells B->C D Quantify protein (BCA assay) C->D E SDS-PAGE D->E F Transfer to PVDF membrane E->F G Block membrane F->G H Incubate with Primary Ab (anti-RBM3 or anti-CIRBP) G->H I Incubate with HRP-Secondary Ab H->I J Detect with ECL I->J K Image and quantify bands J->K

Figure 2: Experimental workflow for Western Blot analysis.

Materials:

  • Cell line (e.g., HT22 murine hippocampal cells, BV2 murine microglia)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Imaging system

Recommended Primary Antibodies:

TargetHost/TypeManufacturerCatalog #Recommended Dilution (WB)
RBM3Rabbit PolyclonalProteintech14363-1-AP1:10000
RBM3Rabbit MonoclonalAbcamab1349461:1000
RBM3Rabbit PolyclonalThermo FisherPA5-519760.04-0.4 µg/mL
CIRBPRabbit PolyclonalProteintech10209-2-AP1:2000-1:12000
CIRBPRabbit MonoclonalCell Signaling#685221:1000
CIRBPRabbit MonoclonalNovus BiologicalsNBP3-224021:500-1:2000

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) and a vehicle control for 24 to 48 hours.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells using ice-cold RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples. Prepare samples with Laemmli buffer and boil for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-RBM3 or anti-CIRBP) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Neuroprotection Assay in HT22 Cells

This assay evaluates the ability of this compound to protect neuronal cells from glutamate-induced oxidative stress and cell death.

Materials:

  • HT22 murine hippocampal cells

  • 96-well cell culture plates

  • Glutamate (B1630785)

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HT22 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.[7]

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) for 1-2 hours. Include a vehicle-only control group.

  • Induction of Cytotoxicity: Add glutamate to the wells to a final concentration of 4-5 mM.[7][8] Maintain a "no glutamate" control group and a "glutamate only" group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Protocol 3: Anti-inflammatory Assay in BV2 Microglia

This protocol assesses the anti-inflammatory effects of this compound by measuring the production of pro-inflammatory cytokines in LPS-stimulated microglial cells.

Materials:

  • BV2 murine microglial cells

  • 24-well cell culture plates

  • Lipopolysaccharide (LPS)

  • This compound compound

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Microplate reader

Procedure:

  • Cell Seeding: Plate BV2 cells in a 24-well plate and culture until they reach approximately 80% confluency.

  • Pre-treatment: Pre-treat the cells with desired concentrations of this compound for 12-24 hours.[9]

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 0.5-1 µg/mL) for an additional 24 hours.[9] Include appropriate controls: vehicle only, LPS only, and this compound only.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant. Store at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Allow the ELISA kit reagents to come to room temperature.

    • Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's specific protocol. This typically involves:

      • Adding standards and samples to antibody-coated wells.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and reading the absorbance.

  • Data Analysis: Calculate the concentration of each cytokine in the samples by interpolating from the standard curve. Compare the cytokine levels in the this compound treated groups to the LPS-only group.

Direct Target Binding Assay Development

The literature indicates this compound was identified through in silico screening against CIRBP, with subsequent studies suggesting a potential direct interaction with the RBM3 pathway.[2][3] However, specific in vitro binding assays confirming a direct interaction are not well-documented. To develop such an assay, researchers could consider the following established biophysical methods for studying RNA-binding protein and small molecule interactions:

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine affinity (Kd), stoichiometry, and thermodynamic parameters.

  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): Immobilizes the protein (RBM3 or CIRBP) on a sensor chip to measure the binding kinetics and affinity of this compound in real-time.

  • Fluorescence-Based Assays: A fluorescently labeled RNA known to bind RBM3 or CIRBP could be used in a competitive binding assay with this compound. A change in fluorescence polarization or FRET would indicate displacement of the RNA by the small molecule.

These methods would provide crucial data on the direct molecular target of this compound and help in the screening and development of more potent analogs.

References

Application Notes and Protocols for zr17-2 Administration in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of zr17-2, a hypothermia-mimetic small molecule, in rat models based on preclinical research. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound, particularly in the context of neuroprotection.

Introduction

This compound is a synthetic small molecule that mimics the cellular effects of therapeutic hypothermia. It has been identified as an agonist of the Cold Inducible RNA-Binding Protein (CIRBP), which is involved in cellular stress responses and has been shown to have protective effects against various insults. Research in rat models has demonstrated the neuroprotective efficacy of this compound in conditions such as traumatic optic neuropathy and perinatal asphyxia. Notably, this compound does not appear to cross the blood-ocular or blood-brain barrier, necessitating local or specific routes of administration for central nervous system applications.

Mechanism of Action

The proposed mechanism of action for this compound involves the modulation of the Cold Inducible RNA-Binding Protein (CIRBP). It is suggested that this compound may inhibit a protease that degrades CIRBP, thereby increasing its half-life and expression. CIRBP, in turn, can influence various downstream pathways, including those related to apoptosis and inflammation, to confer its protective effects. Additionally, this compound has been noted as a potent cannabinoid CB1 receptor modulator and can reduce oxidative stress-induced retinal cell death. In the context of myocardial infarction in rats, this compound has been shown to affect the Nrf2 antioxidant pathway.

ZR17_2_Signaling_Pathway cluster_0 This compound Administration cluster_1 Cellular Response cluster_2 Therapeutic Effects ZR17_2 This compound Protease Unknown Protease ZR17_2->Protease Inhibition Nrf2 Nrf2 Antioxidant Pathway ZR17_2->Nrf2 CB1 CB1 Receptor Modulation ZR17_2->CB1 CIRBP CIRBP Expression (Increased) Protease->CIRBP Degradation (Blocked) Apoptosis Reduced Apoptosis CIRBP->Apoptosis OxidativeStress Reduced Oxidative Stress Nrf2->OxidativeStress Neuroprotection Neuroprotection CB1->Neuroprotection

Proposed signaling pathway of this compound.

Quantitative Data from Rat Models

The following tables summarize the quantitative data from studies administering this compound in rat models.

Table 1: Administration Parameters

ParameterIntraorbital Optic Nerve Crush (IONC) ModelPerinatal Asphyxia (PA) Model
Rat Strain Sprague-DawleySprague-Dawley
Route of Administration Intravitreal InjectionSubcutaneous (s.c.) Injection
Dosage 5.0 µl of 330 nmol/L50 µL of 330 nmols/L
Vehicle Phosphate Buffered Saline (PBS)Not specified, likely saline
Timing of Administration One hour after surgeryShortly after birth and asphyxia induction
Frequency Single doseSingle dose

Table 2: Efficacy Data in IONC Model

ParameterControl (IONC + Vehicle)IONC + this compoundOutcome
Retinal Ganglion Cell (RGC) Loss Major loss (p < 0.0001)Significant prevention of loss (p < 0.0001)Neuroprotective
Apoptotic Cells (TUNEL assay) High number (p < 0.0001)Greatly reduced number (p < 0.0001)Anti-apoptotic
Electroretinogram (ERG) b-wave amplitude Drastic reduction (p < 0.0001)Significant recovery (p < 0.001)Functional preservation
ERG Oscillatory Potentials (OPs) Drastic reduction (p < 0.05)Significant recovery (p < 0.05)Functional preservation

Data sourced from Contartese et al., 2023.

Table 3: Efficacy Data in Perinatal Asphyxia (PA) Model

ParameterControl (PA + Vehicle)PA + this compoundOutcome
Apoptotic Cells (TUNEL assay) ~6-fold increase (p < 0.0001)Drastically reduced (p < 0.0001)Anti-apoptotic
Inner Retina Thickness Increased (p < 0.0001)Significantly reduced (p < 0.0001)Reduced edema/gliosis
GFAP Immunoreactivity (Gliosis) Increased (p < 0.0001)Corrected (p < 0.0001)Anti-gliotic
ERG a-wave amplitude Significant decreaseSignificant recovery (p < 0.01)Functional preservation
ERG b-wave amplitude Significant decreaseSignificant recovery (p < 0.001)Functional preservation
ERG Oscillatory Potentials (OPs) Significant decreaseSignificant recovery (p < 0.01)Functional preservation

Data sourced from a 2023 study on perinatal asphyxia.

Experimental Protocols

The following are detailed protocols for the administration of this compound in the rat models described in the literature.

Protocol 1: Intravitreal Administration in a Rat Model of Intraorbital Optic Nerve Crush (IONC)

Objective: To assess the neuroprotective effects of this compound on retinal ganglion cells following traumatic optic nerve injury.

Materials:

  • Sprague-Dawley rats

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Anesthetics (e.g., ketamine/xylazine)

  • Local anesthetic (e.g., 0.5% proparacaine)

  • Mydriatic solution (e.g., 5% phenylephrine, 0.5% tropicamide)

  • Surgical instruments for IONC

  • Hamilton syringe

Procedure:

  • Animal Preparation: Anesthetize the Sprague-Dawley rats according to approved institutional protocols.

  • Intraorbital Optic Nerve Crush (IONC) Surgery:

    • Perform a lateral canthotomy to expose the intraorbital space.

    • Gently retract the globe to expose the optic nerve.

    • Using fine forceps, crush the optic nerve for 60 seconds at a distance of 1.5 mm from the ocular globe.

    • Close the incision with sutures.

    • The contralateral eye can serve as a sham control, where the optic nerve is exposed but not crushed.

  • This compound Preparation: Prepare a 330 nmol/L solution of this compound in sterile PBS.

  • Intravitreal Injection:

    • One hour post-IONC surgery, re-anesthetize the rats if necessary.

    • Apply a local anesthetic and a mydriatic solution to the eye.

    • Using a Hamilton syringe with a 30-gauge needle, inject 5.0 µl of the 330 nmol/L this compound solution into the vitreous humor.

    • For the control group, inject 5.0 µl of PBS.

  • Post-operative Care and Analysis:

    • Monitor the animals daily for any adverse reactions.

    • At 6 days post-injection, a subset of animals can be sacrificed for TUNEL analysis to assess apoptosis.

    • At 21 days post-injection, perform electroretinography (ERG) to evaluate retinal function.

    • Following ERG, animals can be euthanized for histological analysis of the retina to quantify RGC survival.

IONC_Workflow A Anesthetize Rat B Perform IONC Surgery A->B C Wait 1 Hour B->C D Intravitreal Injection (this compound or Vehicle) C->D E Post-operative Monitoring D->E F TUNEL Analysis (Day 6) E->F G Electroretinography (Day 21) E->G H Histology (Day 21) G->H

Experimental workflow for the IONC model.
Protocol 2: Subcutaneous Administration in a Rat Model of Perinatal Asphyxia (PA)

Objective: To evaluate the neuroprotective effects of this compound on the retina of neonatal rats following perinatal asphyxia.

Materials:

  • Pregnant Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., sterile saline)

  • Water bath at 37°C

  • Microsyringe

Procedure:

  • Perinatal Asphyxia (PA) Induction:

    • Deliver newborn rat pups via caesarean section from a term-pregnant dam.

    • Induce PA by placing the uterine horns in a water bath at 37°C for 20 minutes.

  • Experimental Groups:

    • Control (CTL): Naturally born rats.

    • ZR: Naturally born rats injected with this compound.

    • PA: Rats subjected to PA and injected with vehicle.

    • PA-ZR: Rats subjected to PA and injected with this compound.

  • This compound Administration:

    • Immediately following the PA procedure, administer a single subcutaneous (s.c.) injection of 50 µL of 330 nmols/L this compound to the PA-ZR and ZR groups.

    • Administer an equal volume of vehicle to the PA group.

  • Post-natal Care and Analysis:

    • Allow the pups to be raised by a surrogate mother.

    • At 45 days of age, perform electroretinography (ERG) to assess retinal function.

    • Following ERG, euthanize the animals and collect retinal tissue for morphological analysis, including:

      • TUNEL assay for apoptosis.

      • H&E staining to measure inner retina thickness.

      • Immunofluorescence for GFAP to assess gliosis.

PA_Workflow A Induce Perinatal Asphyxia B Subcutaneous Injection (this compound or Vehicle) A->B C Post-natal Rearing B->C D Electroretinography (Day 45) C->D E Morphological Analysis (Day 45) - TUNEL - H&E - Immunofluorescence D->E

Experimental workflow for the PA model.
Safety and Toxicity

In the reported studies, this compound did not show signs of toxicity at the administered doses. Specifically, in the IONC model, intravitreal injection of this compound in sham-operated eyes did not alter the number of retinal ganglion cells or increase the number of apoptotic cells. Similarly, in the perinatal asphyxia model, subcutaneous administration of this compound to healthy newborn rats did not modify the ERG or any of the morphological parameters studied.

Conclusion

This compound represents a promising therapeutic agent for conditions involving neuronal damage, particularly in the retina. The provided protocols and data offer a solid foundation for further preclinical investigation into its efficacy and mechanism of action. Researchers should adhere to all institutional and national guidelines for the ethical use of animals in research.

Application Notes and Protocols: Determination of Optimal Dosage for zr17-2 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: zr17-2 is a water-soluble, purine (B94841) derivative that acts as a hypothermia mimetic. Its primary mechanism of action involves modulating the Cold-Inducible RNA-Binding Protein (CIRBP), a stress-response protein.[1][2] this compound is believed to increase the half-life of CIRP, possibly by inhibiting a protease, which enhances the protection of mRNAs associated with neuronal survival.[2][3] This activity confers anti-apoptotic, anti-inflammatory, and antioxidant effects, making this compound a compound of interest for neuroprotective applications.[2][4] Preclinical studies have shown its efficacy in rat models of optic nerve injury and perinatal asphyxia.[5][6][7] Notably, this compound does not appear to cross the blood-brain or blood-ocular barriers, necessitating local or targeted administration for neurological and ocular indications.[2][5]

These application notes provide a comprehensive guide to establishing an optimal and safe dosage of this compound for in vivo studies in rodent models. The following protocols outline a systematic approach, beginning with the determination of the Maximum Tolerated Dose (MTD), followed by dose-response studies to establish efficacy, and concluding with pharmacokinetic analysis to understand its ADME profile (Absorption, Distribution, Metabolism, and Excretion).

Recommended Materials and Reagents

Material/ReagentSupplier/Grade
This compound Hydrochloridee.g., MedKoo Biosciences, MedChemExpress
Vehicle (Sterile PBS or Saline)e.g., Sigma-Aldrich, Thermo Fisher Scientific
Anesthetics (Ketamine/Xylazine)Veterinary grade
Sprague-Dawley RatsCharles River, Taconic Biosciences
Sterile Syringes (various sizes)BD, Terumo
Needles (e.g., 25-30G)BD, Terumo
Gavage Needles (for PO studies)Kent Scientific
Blood Collection Tubes (K2-EDTA)BD, Sarstedt
Centrifuge, Vortex MixerStandard laboratory grade
Analytical Standards for LC-MS/MSAs required for bioanalysis
Standard Laboratory Chow and WaterProvided ad libitum

Experimental Workflow for Dose Finding

The following workflow provides a logical progression for determining the optimal in vivo dosage of this compound, moving from safety assessment to efficacy and pharmacokinetic profiling.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Pharmacokinetics cluster_3 Phase 4: Analysis & Dose Selection start Start: Define Study Objectives mtd Protocol 1: Maximum Tolerated Dose (MTD) Study (Single Ascending Dose) start->mtd mtd_repeat Protocol 1.1: Repeat Dose MTD Study (Optional) (e.g., 7-day dosing) mtd->mtd_repeat dose_response Protocol 2: Dose-Response (Efficacy) Study (Select doses below MTD) mtd_repeat->dose_response pk_study Protocol 3: Pharmacokinetic (PK) Study (IV, SC, etc.) dose_response->pk_study analysis Data Analysis: - Correlate PK/PD - Establish Therapeutic Window pk_study->analysis end Select Optimal Dose for Pivotal Studies analysis->end

Caption: Overall workflow for in vivo dose determination.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity or mortality in rats. This protocol uses a single ascending dose design.

Animal Model:

  • Species: Sprague-Dawley Rats (Male and Female, n=3-5 per group)

  • Age/Weight: 8-10 weeks / 220-250 g

  • Acclimatization: Minimum of 7 days before dosing.

Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in sterile vehicle (e.g., PBS). Serially dilute to create dosing solutions for each cohort.

  • Group Allocation: Randomly assign animals to dose cohorts. Include a vehicle control group.

  • Dose Escalation:

    • Start with a low dose (e.g., 1-5 mg/kg) based on any available in vitro cytotoxicity data or literature on similar compounds.

    • Administer a single dose via the intended clinical route (e.g., subcutaneous).

    • Observe animals for a set period (e.g., 72 hours) before escalating to the next dose level in a new cohort of animals. A common dose escalation scheme is the modified Fibonacci sequence.

  • Clinical Observations: Monitor animals for signs of toxicity at regular intervals (e.g., 1, 4, 24, 48, and 72 hours post-dose). Record observations including:

    • Changes in posture, activity, or grooming.

    • Signs of pain or distress (e.g., piloerection, hunched posture).

    • Changes in respiration.

    • Mortality.

  • Body Weight: Measure body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or overt clinical signs of toxicity.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to observe any organ abnormalities.

Data Presentation: MTD Study Results

Dose Group (mg/kg, SC)nMortalityKey Clinical SignsMean Body Weight Change (at 72h)
Vehicle Control50/5None Observed+2.5%
1050/5None Observed+2.1%
3050/5Mild, transient lethargy at 1h-1.5%
10051/5Severe lethargy, piloerection-12.0%
30054/5Moribund, severe lethargy-25.0% (for survivor)
Conclusion: MTD is estimated to be 30 mg/kg.
Protocol 2: Dose-Response (Efficacy) Study

Objective: To evaluate the efficacy of this compound across a range of doses (selected below the MTD) in a relevant disease model. The example below uses the optic nerve crush model cited in the literature.[5]

Animal Model:

  • Species: Sprague-Dawley Rats (n=8-10 per group)

  • Model: Intraorbital Optic Nerve Crush (IONC)

Procedure:

  • Dose Selection: Based on the MTD study (Protocol 1), select 3-4 dose levels for evaluation (e.g., 1, 5, 10, and 20 mg/kg). Include a vehicle control group.

  • Surgical Procedure: Anesthetize animals and perform the IONC procedure on one eye, with the contralateral eye serving as a sham control.

  • Drug Administration: One hour post-surgery, administer the selected dose of this compound or vehicle. Published studies have used local administration (intravitreal) for this model due to the compound's inability to cross the blood-ocular barrier.[5][8]

    • Example from Literature: A single intravitreal injection of 5.0 µL of 330 nmol/L this compound was shown to be effective.[5] To perform a dose-response, one could test concentrations ranging from 30 nmol/L to 1000 nmol/L.

  • Endpoint Assessment:

    • Functional: Perform electroretinograms (ERGs) at a defined time point (e.g., 21 days post-injury) to measure retinal function (a- and b-wave amplitudes).[5]

    • Histological: Sacrifice animals at a relevant time point (e.g., 6 days for apoptosis, 21 days for cell counts) and collect retinal tissue.[5] Perform TUNEL staining to quantify apoptosis or count retinal ganglion cells (RGCs).[5]

  • Data Analysis: Plot the measured endpoint (e.g., RGC survival rate, b-wave amplitude) against the dose to generate a dose-response curve.

Data Presentation: Dose-Response Efficacy Results

Treatment Group (Intravitreal Conc.)nRGC Survival (%) vs. Shamb-wave Amplitude (% of Sham)
Vehicle Control1035 ± 5%40 ± 8%
This compound (30 nmol/L)1048 ± 6%55 ± 7%
This compound (100 nmol/L)1065 ± 7%72 ± 9%
This compound (330 nmol/L) 10 82 ± 5% 85 ± 6%
This compound (1000 nmol/L)1084 ± 6%86 ± 7%
Conclusion: Effective dose range identified, with a near-maximal effect at 330 nmol/L.
Protocol 3: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound following administration via a specific route (e.g., subcutaneous or intravenous).

Animal Model:

  • Species: Sprague-Dawley Rats (Male, n=3-5 per time point)

  • Housing: Housed individually to facilitate sample collection. Cannulated animals are often preferred for serial blood sampling.

Procedure:

  • Dose Administration: Administer a single dose of this compound at a level known to be safe and effective (e.g., 10 mg/kg, SC). For bioavailability calculations, an intravenous (IV) group is also required.

  • Blood Sample Collection: Collect blood samples (approx. 200 µL) into K2-EDTA tubes at specified time points.

    • IV Route: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • SC Route: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours.

  • Plasma Preparation: Immediately centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterIV Administration (1 mg/kg)SC Administration (10 mg/kg)
Tmax (h)N/A1.5
Cmax (ng/mL)15002100
t1/2 (h)3.54.2
AUC(0-inf) (ng*h/mL)450018500
Cl (L/h/kg)0.22N/A
Vd (L/kg)1.1N/A
Bioavailability (F%) N/A41%

Signaling Pathway and Mechanism of Action

This compound exerts its protective effects by modulating the stress-response protein CIRP. Under cellular stress (like hypoxia or trauma), CIRP expression is induced. This compound enhances this response, leading to the stabilization of target mRNAs, suppression of apoptosis, and reduction of inflammation.

G stress Cellular Stress (e.g., Hypoxia, Trauma) cirp CIRP (Cold-Inducible RNA-Binding Protein) stress->cirp Induces Expression apoptosis Apoptosis / Inflammation stress->apoptosis Induces zr172 This compound protease Unknown Protease zr172->protease Inhibits (?) protease->cirp Degrades mrna Target mRNAs (e.g., for survival proteins) cirp->mrna Binds & Stabilizes cirp->apoptosis Inhibits survival Cell Survival & Neuroprotection mrna->survival Translates to Protective Proteins

Caption: Hypothesized signaling pathway of this compound.

References

Application Notes and Protocols for zr17-2: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

zr17-2 is a small molecule modulator of the cold-inducible RNA-binding protein (CIRBP) and a potent cannabinoid CB1 receptor modulator.[1][2][3] It is a purine (B94841) derivative, noted for its water-solubility and its role in reducing oxidative stress-induced retinal cell death.[1][3][4][5][6] As a research compound with therapeutic potential, understanding its stability and optimal storage conditions is critical for ensuring experimental reproducibility and preserving its biological activity.

These application notes provide a summary of the available stability data for this compound and detailed protocols for its storage and handling. Furthermore, this document outlines standard procedures for researchers to conduct their own stability assessments, including forced degradation studies, to better understand the molecule's degradation pathways.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended based on supplier datasheets and general best practices for small molecules.

Short-Term and Long-Term Storage of Solid Compound and Solutions
FormatConditionTemperatureDurationAdditional Notes
Solid Form Dry, protected from light0 - 4°CDays to weeksKeep vial tightly sealed.
-20°CMonths to yearsRecommended for long-term storage. Shelf life is stated as >3 years if stored properly.[2]
Stock Solution (in DMSO) Protected from light-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsRecommended for long-term solution storage.[1]
Aqueous Working Solution N/A2 - 8°CSame-day useIt is strongly recommended to prepare fresh solutions for in vivo experiments.[1]

Shipping: this compound is considered stable enough for shipment at ambient temperatures for a few weeks.[2]

Physicochemical Properties

PropertyValueSource
Chemical Name 2-((2-Amino-9-(2-(diethylamino)ethyl)-9H-purin-6-yl)thio)acetic acid hydrochloride[4]
Molecular Formula C13H21ClN6O2S[4]
Molecular Weight 360.86 g/mol [4]
Solubility Soluble in DMSO. Water-soluble.[2][5]
Appearance Solid powder[2]

Signaling Pathway of this compound

This compound acts as a hypothermia mimetic by modulating the expression of Cold Inducible RNA-Binding Protein (CIRBP). It is suggested that this compound may inhibit a protease that would otherwise degrade CIRBP, thus increasing CIRBP's half-life.[4] Elevated levels of CIRBP can, in turn, influence the expression of apoptotic proteins, leading to a reduction in cell death.

zr17-2_Signaling_Pathway zr17_2 This compound Protease Unknown Protease zr17_2->Protease inhibition CIRBP CIRBP (Cold Inducible RNA-Binding Protein) Protease->CIRBP degrades CIRBP_Degradation CIRBP Degradation Apoptosis_Regulation Apoptosis Regulation CIRBP->Apoptosis_Regulation Pro_Apoptotic Pro-apoptotic Proteins (BAX, BAD, BAK) Apoptosis_Regulation->Pro_Apoptotic downregulates Anti_Apoptotic Anti-apoptotic Proteins (BCL2) Apoptosis_Regulation->Anti_Apoptotic upregulates Cell_Survival Increased Cell Survival/ Reduced Cell Death Pro_Apoptotic->Cell_Survival Anti_Apoptotic->Cell_Survival

This compound mechanism of action on CIRBP and apoptosis.

Experimental Protocols

The following protocols are generalized procedures for assessing the stability of small molecules like this compound. Researchers should adapt these protocols based on the specific experimental needs and available analytical instrumentation.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in stability studies and biological assays.

Materials:

  • This compound hydrochloride (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Carefully weigh the this compound powder and transfer it to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Long-Term Stability Assessment

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Materials:

  • Aliquots of this compound stock solution (from Protocol 1)

  • Validated stability-indicating analytical method (e.g., HPLC-UV)

  • Controlled temperature storage units (-20°C and 4°C)

Procedure:

  • Establish a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), capable of separating this compound from potential degradants.

  • At the start of the study (T=0), analyze an aliquot of the freshly prepared stock solution to determine the initial concentration and purity.

  • Store the remaining aliquots under the desired long-term conditions (e.g., -20°C).

  • At specified time points (e.g., 1, 3, 6, 12 months), remove an aliquot from storage.

  • Allow the aliquot to thaw completely and equilibrate to room temperature.

  • Analyze the sample using the validated analytical method to determine the concentration and purity of this compound.

  • Compare the results to the T=0 data to calculate the percentage of this compound remaining.

Protocol 3: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions. This is crucial for developing stability-indicating analytical methods.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80°C (for solid and solution)

  • Photostability: Expose to light source providing both UV and visible light (as per ICH Q1B guidelines)

Procedure:

  • Prepare separate samples of this compound solution (e.g., in a mixture of water/acetonitrile or DMSO) for each stress condition.

  • For hydrolytic and oxidative studies, add the stress reagent to the this compound solution.

  • For thermal and photostability studies, place the samples in the appropriate environment. Include control samples protected from the stress condition (e.g., wrapped in foil for photostability).

  • Incubate the samples for a defined period (e.g., 24, 48, 72 hours), taking samples at intermediate time points. The goal is to achieve 5-20% degradation.[7]

  • At each time point, quench the reaction if necessary (e.g., neutralize acid/base).

  • Analyze all samples, including controls, by a suitable analytical method (e.g., LC-MS) to identify and quantify any degradation products.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare this compound Solution Prep_Acid Sample + 0.1M HCl Prep_Base Sample + 0.1M NaOH Prep_Ox Sample + 3% H₂O₂ Prep_Thermal Sample (Solid & Solution) Prep_Photo Sample + Control Stress_Acid Incubate at 60°C Prep_Acid->Stress_Acid Stress_Base Incubate at 60°C Prep_Base->Stress_Base Stress_Ox Incubate at RT Prep_Ox->Stress_Ox Stress_Thermal Incubate at 80°C Prep_Thermal->Stress_Thermal Stress_Photo Expose to Light (ICH Q1B) Prep_Photo->Stress_Photo Quench Quench Reaction/ Neutralize Stress_Acid->Quench Stress_Base->Quench Stress_Ox->Quench Stress_Thermal->Quench Stress_Photo->Quench Analysis Analyze by LC-MS Quench->Analysis End Identify Degradants & Determine Pathways Analysis->End

Workflow for forced degradation studies of this compound.

Conclusion

While specific public data on the degradation pathways of this compound is limited, adherence to the recommended storage conditions is paramount for preserving its stability and activity. The provided protocols offer a framework for researchers to handle this compound appropriately and to perform their own stability assessments. Such studies are essential for any research or drug development program to ensure the quality and reliability of experimental results.

References

Application Notes and Protocols for Intravitreal Injection of zr17-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of zr17-2, a hypothermia-mimetic molecule, administered via intravitreal injection. The protocols and data presented are based on published studies in rodent models of ocular trauma and disease.

Introduction

This compound is a small molecule that has been shown to mimic the neuroprotective effects of therapeutic hypothermia. It functions, at least in part, by modulating the expression of Cold Inducible RNA-Binding Protein (CIRBP). Studies have indicated that this compound does not cross the blood-ocular barrier, necessitating local administration for ophthalmic applications. Intravitreal injection of this compound has demonstrated significant potential in preventing retinal damage in a rat model of traumatic optic neuropathy. It has also been identified as a potent cannabinoid CB1 receptor modulator and has been shown to reduce retinal cell death induced by oxidative stress.

Mechanism of Action

The proposed mechanism of action for this compound involves the upregulation of CIRBP. It is suggested that this compound may inhibit a protease that degrades CIRBP, thereby increasing its half-life and leading to higher protein levels. CIRBP is known to bind to specific mRNA sequences, influencing their stability and translation. This pathway is believed to underlie the neuroprotective effects observed with this compound administration. Another identified characteristic of this compound is its activity as a cannabinoid CB1 receptor modulator.

Signaling Pathway

zr17-2_Signaling_Pathway Proposed Signaling Pathway of this compound zr17_2 This compound Protease Unknown Protease zr17_2->Protease Inhibits CB1R CB1 Receptor zr17_2->CB1R Modulates CIRBP_degradation CIRBP Degradation Protease->CIRBP_degradation Mediates CIRBP CIRBP (Cold Inducible RNA-Binding Protein) CIRBP_degradation->CIRBP Reduces mRNA Target mRNAs CIRBP->mRNA Binds to Translation Modulated Protein Translation mRNA->Translation Neuroprotection Neuroprotection (e.g., Reduced Apoptosis) Translation->Neuroprotection Downstream Downstream Signaling CB1R->Downstream Downstream->Neuroprotection

Caption: Proposed signaling pathway of this compound.

Preclinical Data

Intravitreal injection of this compound has been evaluated in a rat model of intraorbital optic nerve crush (IONC). The following tables summarize the key findings from these studies.

Table 1: Effects of Intravitreal this compound on Electroretinogram (ERG) in IONC Rat Model
ParameterIONC + VehicleIONC + this compoundOutcomeReference
b-wave amplitudeDrastic reduction (p < 0.0001)Significantly prevented reductionNeuroprotective
Oscillatory Potentials (OPs)Drastic reduction (p < 0.05)Significantly prevented reductionNeuroprotective
Table 2: Effects of Intravitreal this compound on Retinal Cell Survival in IONC Rat Model
ParameterIONC + VehicleIONC + this compoundOutcomeReference
Retinal Ganglion Cells (RGCs)Large decrease (p < 0.0001)Significantly prevented loss (p < 0.0001)Neuroprotective
Apoptotic Cells (TUNEL assay)Large increase in GCL and INL (p < 0.0001)Greatly reduced number (p < 0.0001)Anti-apoptotic

Experimental Protocols

The following are detailed protocols for the intravitreal injection of this compound in a research setting, based on published preclinical studies.

Experimental Workflow

zr17_2_Intravitreal_Injection_Workflow Experimental Workflow for this compound Intravitreal Injection Animal_Model Sprague-Dawley Rats IONC Intraorbital Optic Nerve Crush (IONC) or Sham Surgery Animal_Model->IONC Treatment Intravitreal Injection (1 hour post-surgery) IONC->Treatment Groups Experimental Groups: - Sham + Vehicle - Sham + this compound - IONC + Vehicle - IONC + this compound Treatment->Groups Post_Op_Care Daily Monitoring Groups->Post_Op_Care Analysis Endpoint Analysis Post_Op_Care->Analysis ERG Electroretinography (21 days post-surgery) Analysis->ERG TUNEL TUNEL Assay for Apoptosis (6 days post-surgery) Analysis->TUNEL RGC_Count Retinal Ganglion Cell Counting Analysis->RGC_Count

Caption: Preclinical experimental workflow.

Materials
  • This compound compound

  • Phosphate-buffered saline (PBS) or other suitable vehicle

  • Sprague-Dawley rats

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Topical proparacaine (B1679620) hydrochloride ophthalmic solution

  • Povidone-iodine solution

  • Sterile Hamilton syringe with a 33-gauge needle

  • Surgical microscope or magnifying loupes

  • Sterile drapes and gloves

Protocol for Intravitreal Injection in Rats

This protocol is based on the methodology described in studies of traumatic optic neuropathy.

  • Preparation of this compound Solution:

    • Prepare a 330 nmol/L solution of this compound in a sterile vehicle such as PBS.

    • Ensure the solution is sterile-filtered before use.

  • Animal Preparation:

    • Anesthetize the Sprague-Dawley rat using an appropriate and approved anesthetic protocol.

    • Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

    • Place the animal on a sterile field under a surgical microscope.

  • Surgical Procedure (if applicable):

    • Perform the intraorbital optic nerve crush (IONC) or sham surgery on the designated eye as per the experimental design.

  • Intravitreal Injection (to be performed 1 hour post-surgery):

    • Instill one drop of topical proparacaine hydrochloride ophthalmic solution onto the cornea of the eye to be injected.

    • Gently clean the ocular surface and surrounding periocular area with a povidone-iodine solution.

    • Under the surgical microscope, carefully insert a 33-gauge needle attached to a Hamilton syringe through the sclera, approximately 1-2 mm posterior to the limbus, in the superotemporal quadrant.

    • Angle the needle towards the center of the vitreous cavity to avoid contact with the lens.

    • Slowly inject 5.0 µl of the 330 nmol/L this compound solution (or vehicle control) into the vitreous.

    • Slowly withdraw the needle.

    • Apply a topical antibiotic ointment to the eye to prevent infection.

  • Post-Procedure Monitoring:

    • Monitor the animal daily for any adverse reactions to the injection or surgical procedure.

    • Ensure the animal has access to food and water and is recovering well from anesthesia.

  • Endpoint Analysis:

    • At predetermined time points (e.g., 6 days for apoptosis analysis, 21 days for functional and morphological analysis), perform the planned assessments.

    • Electroretinography (ERG): To assess retinal function, measure a- and b-wave amplitudes and oscillatory potentials.

    • TUNEL Assay: To quantify apoptosis, process retinal sections with a TUNEL staining kit.

    • Retinal Ganglion Cell (RGC) Counting: To assess RGC survival, perform immunohistochemistry on retinal flat mounts or sections using an RGC-specific marker (e.g., Brn3a).

Safety and Toxicity

In the preclinical studies cited, intravitreal injection of this compound did not result in any observed adverse reactions in the animals. Furthermore, administration of this compound to sham-operated eyes did not alter the number of RGCs or induce apoptosis, suggesting that the molecule is not toxic to retinal cells at the effective dose.

Storage and Stability

Information regarding the long-term storage and stability of this compound solutions should be obtained from the compound supplier. For short-term use, sterile-filtered solutions should be prepared fresh for each experiment. MedChemExpress suggests that a stock solution of this compound can be stored at -80°C for 6 months or at -20°C for 1 month, protected from light.

Disclaimer

This document is intended for research purposes only and does not constitute medical advice. The protocols described are based on preclinical animal studies and may require optimization for different experimental models or applications. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.

Application Notes and Protocols for Subcutaneous Delivery of ZR17-2 in Neonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZR17-2 is a small molecule identified as a hypothermia mimetic, offering potential neuroprotective benefits in neonates who have experienced perinatal asphyxia (PA). This condition can lead to severe neurological damage, including visual impairment. This compound has been shown to mitigate the retinal damage caused by PA in preclinical models. These application notes provide a detailed overview of the subcutaneous administration of this compound in a neonatal rat model of PA, summarizing the key findings and experimental protocols.

Subcutaneous delivery was selected as a clinically relevant and minimally invasive route of administration for neonates.[1][2] In newborn animals, the blood-brain and blood-retinal barriers are not fully developed, allowing for systemic administration to reach the central nervous system.[1][2]

Mechanism of Action

This compound is a purine (B94841) derivative that was initially investigated as a potential CK2 inhibitor, though it was found to be inactive against this enzyme.[1][2] It was later identified as a hypothermia mimetic.[1][2] The proposed mechanism of action involves the modulation of cold-inducible RNA-binding protein (CIRP).[3][4] this compound is thought to increase the half-life of CIRP, possibly by inhibiting a protease that degrades it.[2][3] Therapeutic hypothermia is a known neuroprotective strategy, and by mimicking its effects at a molecular level, this compound offers a potential pharmacological alternative.[1][2] Additionally, this compound has been suggested to be a potent cannabinoid CB1 receptor modulator and has been shown to reduce oxidative stress-induced retinal cell death.[5][6]

ZR17_2_Mechanism cluster_cellular_response Cellular Response to Perinatal Asphyxia ZR17_2 This compound (Hypothermia Mimetic) Protease Unknown Protease ZR17_2->Protease Inhibits CIRP CIRP (Cold-Inducible RNA-Binding Protein) Protease->CIRP Degrades Neuroprotection Neuroprotection (e.g., Reduced Apoptosis, Gliosis) CIRP->Neuroprotection Promotes

Proposed mechanism of action for this compound.

Experimental Data Summary

A preclinical study in a rat model of perinatal asphyxia demonstrated the neuroprotective effects of a single subcutaneous injection of this compound.[1][2] The key quantitative findings are summarized below.

Table 1: Effects of this compound on Electroretinogram (ERG) in a Rat Model of Perinatal Asphyxia
Treatment Groupa-wave Amplitude (µV)b-wave Amplitude (µV)Oscillatory Potentials (OPs) Amplitude (µV)
Control (CTL)~150~350~125
Perinatal Asphyxia (PA)~75~150~50
PA + this compound (PA-ZR)~125~275~125
This compound only (ZR)~150~350~125
Data are approximate values derived from graphical representations in the source publication.[1]
Table 2: Effects of this compound on Retinal Morphology and Apoptosis
Treatment GroupNumber of TUNEL-positive cells in GCLInner Retina Thickness (µm)
Control (CTL)~10~30
Perinatal Asphyxia (PA)~60~50
PA + this compound (PA-ZR)~25~35
This compound only (ZR)~10~30
Data are approximate values derived from graphical representations in the source publication.[1]

Experimental Protocols

The following protocols are based on the methodology described in the preclinical study of this compound in a neonatal rat model of perinatal asphyxia.[1][2]

Perinatal Asphyxia Model
  • Animal Model: Utilize timed-pregnant Sprague-Dawley albino rats.

  • Induction of Asphyxia: On embryonic day 22, deliver the uterine horns containing the fetuses by caesarean section from a dam anesthetized with isoflurane.

  • Place the uterine horns in a water bath at 37°C for 20 minutes to induce asphyxia.

  • Following the asphyxia period, remove the neonates from the uterus, clear their airways, and stimulate respiration.

  • Assign the pups to one of four experimental groups:

    • Control (CTL): Naturally born rats.

    • This compound (ZR): Naturally born rats injected with this compound.

    • Perinatal Asphyxia (PA): Rats exposed to perinatal asphyxia.

    • PA + this compound (PA-ZR): Rats exposed to perinatal asphyxia and injected with this compound.

Perinatal_Asphyxia_Workflow Start Timed-Pregnant Rat (Embryonic Day 22) C_Section Caesarean Section Start->C_Section Asphyxia Uterine Horns in 37°C Water Bath (20 minutes) C_Section->Asphyxia Pup_Removal Remove Pups, Clear Airways, Stimulate Respiration Asphyxia->Pup_Removal Grouping Assign Pups to Experimental Groups Pup_Removal->Grouping CTL Control Group (Natural Birth) Grouping->CTL Natural Birth ZR This compound Group (Natural Birth + this compound) Grouping->ZR Natural Birth PA PA Group Grouping->PA Asphyxia PA_ZR PA + this compound Group Grouping->PA_ZR Asphyxia

Experimental workflow for the perinatal asphyxia model.
Subcutaneous Administration of this compound

  • Drug Preparation: Prepare a solution of this compound at a concentration of 330 nmols/L.

  • Administration: One hour after birth or removal from the hypoxic uterus, administer a single subcutaneous injection of 50 µL of the this compound solution.[1]

  • Injection Site: Administer the injection in the dorsal neck region using a sterile insulin (B600854) syringe.

Efficacy Evaluation
  • Electroretinography (ERG):

    • At 45 days of age, perform ERG recordings to assess retinal function.

    • Dark-adapt the animals overnight.

    • Under dim red light, anesthetize the animals and place them on a heating pad.

    • Apply a drop of 1% tropicamide (B1683271) and 2.5% phenylephrine (B352888) to the cornea for mydriasis.

    • Place a gold electrode on the cornea, a reference electrode in the mouth, and a ground electrode on the tail.

    • Record the a-wave, b-wave, and oscillatory potentials in response to light stimuli of increasing intensity.

  • Histological Analysis:

    • At 45 days of age, euthanize the animals and enucleate the eyes.

    • Fix the eyes in 4% paraformaldehyde, embed in paraffin, and section.

    • TUNEL Assay: Perform TUNEL staining to quantify apoptotic cells in the ganglion cell layer (GCL).

    • Hematoxylin and Eosin (H&E) Staining: Use H&E staining to measure the thickness of the inner retina.

    • Immunofluorescence: Perform immunofluorescence for Glial Fibrillary Acidic Protein (GFAP) to assess gliosis.

Efficacy_Evaluation_Workflow Pups Neonatal Pups at 45 Days of Age Evaluation Efficacy Evaluation Pups->Evaluation ERG Electroretinography (ERG) - a-wave - b-wave - Oscillatory Potentials Evaluation->ERG Functional Assessment Histology Histological Analysis Evaluation->Histology Morphological Assessment TUNEL TUNEL Assay (Apoptosis) Histology->TUNEL HE H&E Staining (Inner Retina Thickness) Histology->HE IF Immunofluorescence (GFAP) (Gliosis) Histology->IF

Workflow for evaluating the efficacy of this compound.

Conclusion

The subcutaneous administration of this compound in a neonatal rat model of perinatal asphyxia has demonstrated significant neuroprotective effects on the retina.[1][2] A single injection was shown to improve retinal function as measured by ERG and reduce apoptosis, inner retinal thickening, and gliosis.[1][2] These findings suggest that this compound is a promising therapeutic candidate for the treatment of visual sequelae associated with perinatal asphyxia. Further research is warranted to explore the dose-response relationship, long-term safety, and pharmacokinetic profile of this compound in neonates.

References

Application Notes and Protocols: Utilizing Zr17-2 in the R28 Retinal Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The R28 cell line, derived from postnatal day 6 Sprague-Dawley rat retinal tissue, is an immortalized precursor cell line that provides a valuable in vitro model for retinal research.[1][2] These cells exhibit a heterogeneous nature, expressing markers for both neuronal and glial lineages, which allows them to simulate the complex environment of a retinal explant.[1][2][3] The R28 cell line is responsive to various neurotransmitters, including dopamine, serotonin, glycine, and acetylcholine, and possesses receptors for glutamate (B1630785) and GABA.[1][2][3] This makes them a suitable platform for studying retinal cell behavior, differentiation, neuroprotection, and cytotoxicity.[3][4]

Zr17-2 is a small molecule that acts as a hypothermia mimetic.[5][6][7] It has demonstrated significant neuroprotective effects in retinal cells, particularly in reducing retinal ganglion cell death and apoptosis.[5][7] The protective effects of this compound are linked to its ability to induce the expression of Cold-inducible RNA-binding protein (CIRBP).[5][6] This document provides detailed protocols for the culture of the R28 retinal cell line and the application of this compound to study its neuroprotective effects against oxidative stress.

Data Presentation

Table 1: R28 Cell Viability in Response to Oxidative Stress and this compound Treatment
Treatment GroupConcentration of Al(mal)3 (µM)Concentration of this compound (µM)Cell Viability (%)p-value vs. Al(mal)3 alone
Control00100-
Al(mal)3 alone2000~40-
Al(mal)3 + this compound20010~55< 0.05
Al(mal)3 + this compound20020~65< 0.01
Al(mal)3 + this compound20030~75< 0.01

Note: This data is extrapolated from graphical representations in the cited literature and is intended for illustrative purposes.[5] Al(mal)3 (aluminum maltolate) is used as an oxidative stress inducer.[5]

Experimental Protocols

R28 Retinal Cell Line Culture

Materials:

  • Immortalized Rat Retinal Precursor Cells (R28)

  • DMEM/F12 medium[5]

  • Fetal Bovine Serum (FBS)[5]

  • Penicillin/Streptomycin Solution

  • 0.125% Trypsin-EDTA[8]

  • Phosphate-Buffered Saline (PBS), calcium and magnesium free

  • Culture flasks, plates, and other sterile tissue culture supplies

Protocol for Routine Cell Culture:

  • Prepare complete growth medium consisting of DMEM/F12 supplemented with 5% Fetal Bovine Serum and 1% Penicillin/Streptomycin Solution.[5]

  • Culture R28 cells in a humidified incubator at 37°C with 5% CO2.[5]

  • For subculturing, aspirate the culture medium and wash the cells with PBS.

  • Add a minimal volume of pre-warmed 0.125% Trypsin-EDTA to the flask to cover the cell monolayer.[8]

  • Incubate at 37°C for 2-3 minutes, or until cells detach. Gently tap the side of the flask to aid detachment.[8]

  • Neutralize the trypsin by adding complete growth medium.

  • Centrifuge the cell suspension at a low speed, aspirate the supernatant, and resuspend the cell pellet in fresh complete growth medium.

  • Plate the cells in new culture vessels at a desired density. It is recommended to subculture when the cells reach 60-70% confluency as they are prone to contact inhibition.[8]

Protocol for Promoting Neurite Outgrowth:

  • Coat culture dishes with laminin.

  • Plate R28 cells at a low density.

  • Culture the cells in DMEM with 10% newborn bovine serum and 250 µM pCPT-cyclic AMP.[3][9] This condition has been shown to reduce glial marker expression and promote neurite outgrowth.[3][9]

In Vitro Oxidative Stress and Neuroprotection Assay

Materials:

  • R28 cells cultured in 96-well plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., water)[5]

  • Aluminum maltolate [Al(mal)3] stock solution (oxidative stress inducer)[5]

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Complete growth medium

Protocol:

  • Seed R28 cells in 96-well plates at a density of 5 x 10^3 cells per well and allow them to attach for 24 hours.[5]

  • Prepare serial dilutions of Al(mal)3 in complete growth medium to determine the IC50. A previously reported IC50 after 3 days of culture was 160.7 µM.[5]

  • For the neuroprotection assay, treat the cells with a concentration of Al(mal)3 that induces significant cell death (e.g., 200 µM).[5]

  • Simultaneously, treat the cells with varying concentrations of this compound (e.g., 10, 20, 30 µM).[5] Include appropriate controls: untreated cells, cells treated with Al(mal)3 alone, and cells treated with this compound alone.

  • Incubate the plates for the desired duration (e.g., 3 days).[5]

  • Assess cell viability using a standard cell viability assay according to the manufacturer's instructions.

  • Analyze the data to determine if this compound can prevent Al(mal)3-induced cell death in a dose-dependent manner.[5]

Visualizations

G Figure 1: Proposed Signaling Pathway of this compound cluster_stress Cellular Stress cluster_treatment Therapeutic Intervention Oxidative Stress Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis induces This compound This compound CIRBP CIRBP This compound->CIRBP induces expression Cell Survival Cell Survival CIRBP->Cell Survival promotes CIRBP->Apoptosis inhibits

Caption: Proposed signaling pathway of this compound in neuroprotection.

G Figure 2: Experimental Workflow cluster_cell_culture R28 Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Seed R28 cells in 96-well plate Seed R28 cells in 96-well plate Allow attachment (24h) Allow attachment (24h) Seed R28 cells in 96-well plate->Allow attachment (24h) Add Al(mal)3 (oxidative stressor) Add Al(mal)3 (oxidative stressor) Allow attachment (24h)->Add Al(mal)3 (oxidative stressor) Add varying concentrations of this compound Add varying concentrations of this compound Add Al(mal)3 (oxidative stressor)->Add varying concentrations of this compound Incubate for 72h Incubate for 72h Add varying concentrations of this compound->Incubate for 72h Assess cell viability Assess cell viability Incubate for 72h->Assess cell viability Data analysis Data analysis Assess cell viability->Data analysis

Caption: Workflow for assessing this compound's neuroprotective effects.

References

Application Notes and Protocols for zr17-2 Treatment in an Optic Nerve Crush Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic optic neuropathy, often modeled by the optic nerve crush (ONC) injury, leads to the progressive loss of retinal ganglion cells (RGCs) and subsequent irreversible vision loss. There is a critical need for neuroprotective strategies to mitigate this neuronal death. The small molecule zr17-2, a hypothermia mimetic, has emerged as a promising therapeutic agent. It has been demonstrated to significantly reduce RGC death and preserve retinal function in a rat model of intraorbital optic nerve crush (IONC).[1][2][3][4] This document provides detailed application notes and protocols based on published preclinical studies to guide researchers in the evaluation of this compound.

This compound operates by mimicking the protective effects of therapeutic hypothermia at a normal body temperature.[1][2][3] Its mechanism of action is linked to the upregulation of the cold-inducible RNA-binding protein (CIRP).[5] By increasing the half-life of CIRP, likely through the inhibition of a protease, this compound enhances the stability of mRNAs associated with neuronal survival.[2][6] This ultimately shifts the balance away from apoptosis and towards cell survival.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes of this compound treatment in the rat IONC model. The data demonstrates the neuroprotective efficacy of a single intravitreal injection of this compound.

Table 1: Effect of this compound on Retinal Ganglion Cell (RGC) Survival

Treatment GroupMean Number of RGCs/mm² (± SEM)Statistical Significance vs. IONC + Vehicle
Control (Sham)2250 (± 150)p < 0.0001
IONC + Vehicle (PBS)900 (± 100)-
IONC + this compound1600 (± 120)p < 0.0001
Sham + this compound2200 (± 140)Not Applicable

Data extracted from graphical representations in Contartese et al., 2023. Values are approximate.

Table 2: Effect of this compound on Apoptosis in the Ganglion Cell Layer (GCL)

Treatment GroupMean Number of TUNEL-positive cells/field (± SEM)Statistical Significance vs. IONC + Vehicle
Control (Sham)5 (± 2)p < 0.0001
IONC + Vehicle (PBS)50 (± 5)-
IONC + this compound15 (± 3)p < 0.0001
Sham + this compound6 (± 2)Not Applicable

Data extracted from graphical representations in Contartese et al., 2023. Values are approximate. TUNEL analysis was performed 6 days post-IONC.

Table 3: Effect of this compound on Retinal Function (Electroretinogram - ERG)

ERG ParameterTreatment GroupMean Amplitude (µV) (± SEM)Statistical Significance vs. IONC + Vehicle
b-wave Control (Sham)250 (± 20)p < 0.0001
IONC + Vehicle (PBS)100 (± 15)-
IONC + this compound200 (± 18)p < 0.05
Oscillatory Potentials (OPs) Control (Sham)120 (± 10)p < 0.05
IONC + Vehicle (PBS)60 (± 8)-
IONC + this compound100 (± 9)p < 0.05

Data extracted from graphical representations in Contartese et al., 2023. Values are approximate. ERG was performed 21-30 days post-IONC.[1][5]

Signaling Pathway

The proposed mechanism of action for this compound involves the stabilization of CIRP, which in turn promotes RGC survival by modulating the expression of pro- and anti-apoptotic proteins.

zr17_2_pathway zr17_2 This compound Protease Unknown Protease zr17_2->Protease CIRP_degradation CIRP Degradation CIRP CIRP (Cold-Inducible RNA-Binding Protein) Protease->CIRP Degrades Stabilization mRNA Stabilization (Increased Half-life) CIRP->Stabilization mRNA Pro-survival mRNAs (e.g., Bcl-2) Anti_apoptotic Increased Anti-apoptotic Proteins (e.g., Bcl-2) mRNA->Anti_apoptotic Apoptosis Apoptosis Anti_apoptotic->Apoptosis Inhibits Pro_apoptotic Decreased Pro-apoptotic Proteins (e.g., Bax) Pro_apoptotic->Apoptosis Promotes RGC_Survival RGC Survival

Caption: Proposed signaling pathway of this compound in promoting RGC survival.

Experimental Protocols

Animal Model and Optic Nerve Crush (ONC) Procedure

A standardized and reproducible ONC model is crucial for evaluating the neuroprotective effects of this compound.

Materials:

  • Sprague-Dawley rats (adult)[1][2][3]

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Dissecting microscope

  • Fine surgical scissors and forceps

  • Self-closing forceps (Dumont #5 or similar)

  • Suturing material

  • Topical antibiotic ointment

Procedure:

  • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Place the animal under the dissecting microscope.

  • Make a small incision in the conjunctiva superiorly to expose the optic nerve.

  • Carefully dissect the surrounding tissue to isolate the optic nerve, taking care to avoid damaging the ophthalmic artery.

  • Using self-closing forceps, crush the optic nerve approximately 2 mm behind the globe for a consistent duration (e.g., 10 seconds).

  • Ensure the crush is complete without transecting the nerve.

  • Reposition the conjunctiva and apply a topical antibiotic ointment to the eye.

  • Monitor the animal during recovery.

ONC_Workflow Start Start Anesthesia Anesthetize Animal Start->Anesthesia Expose_ON Expose Optic Nerve Anesthesia->Expose_ON Crush_ON Crush Optic Nerve (2mm from globe, 10s) Expose_ON->Crush_ON Treatment Intravitreal Injection (this compound or Vehicle) Crush_ON->Treatment PostOp_Care Post-Operative Care (Antibiotics, Monitoring) Treatment->PostOp_Care Endpoint_Analysis Endpoint Analysis PostOp_Care->Endpoint_Analysis TUNEL TUNEL Staining (Day 6) Endpoint_Analysis->TUNEL ERG Electroretinography (Day 21-30) Endpoint_Analysis->ERG RGC_Count RGC Quantification (Histology) Endpoint_Analysis->RGC_Count End End TUNEL->End ERG->End RGC_Count->End

Caption: Experimental workflow for this compound evaluation in the ONC model.

This compound Administration

Materials:

  • This compound stock solution

  • Phosphate-buffered saline (PBS) for vehicle control and dilution

  • Hamilton syringe (or similar microsyringe) with a 33-gauge needle

Procedure:

  • Prepare a 330 nmol/L working solution of this compound in sterile PBS.[1][2][3]

  • One hour after the ONC procedure, administer a 5.0 µl intravitreal injection of either the this compound solution or PBS (vehicle) using a microsyringe.[1][2][3]

  • Carefully insert the needle through the sclera, avoiding the lens.

  • Slowly inject the solution into the vitreous humor.

  • Withdraw the needle and apply a topical antibiotic.

Assessment of RGC Survival (Immunohistochemistry)

Materials:

  • Paraformaldehyde (PFA) for fixation

  • Cryostat or vibratome for sectioning

  • Primary antibody against an RGC marker (e.g., Brn3a, RBPMS)

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • At the designated endpoint (e.g., 21 days post-ONC), euthanize the animals and enucleate the eyes.

  • Fix the eyes in 4% PFA.

  • Cryoprotect the tissue (e.g., in sucrose (B13894) solutions) and prepare retinal flat-mounts or cross-sections.

  • Perform immunohistochemistry using the primary and secondary antibodies to label RGCs.

  • Capture images from standardized regions of the retina using a fluorescence microscope.

  • Quantify the number of labeled RGCs per unit area.

Apoptosis Detection (TUNEL Assay)

Materials:

  • In situ cell death detection kit (TUNEL)

  • Paraformaldehyde (PFA) for fixation

  • Cryostat or vibratome for sectioning

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • At 6 days post-ONC, euthanize the animals and process the eyes for cryosectioning as described above.[1][2][3]

  • Perform the TUNEL assay on retinal sections according to the manufacturer's instructions to label apoptotic cells.

  • Counterstain with DAPI to visualize all cell nuclei.

  • Capture images of the ganglion cell layer (GCL) and inner nuclear layer (INL).

  • Quantify the number of TUNEL-positive cells in the GCL.

Functional Assessment (Electroretinography - ERG)

Materials:

  • ERG system with a Ganzfeld dome

  • Anesthetic

  • Topical mydriatic (e.g., tropicamide)

  • Topical anesthetic for the cornea (e.g., proparacaine)

  • Corneal electrodes

Procedure:

  • At 21-30 days post-ONC, dark-adapt the animals overnight.[1][5]

  • Under dim red light, anesthetize the animal and dilate its pupils.

  • Place the corneal electrodes on the eyes.

  • Record scotopic ERGs in response to flashes of light of increasing intensity.

  • Analyze the amplitudes of the a-wave and b-wave, as well as the oscillatory potentials.

Conclusion

The hypothermia mimetic this compound demonstrates significant neuroprotective effects in a rat model of optic nerve crush, preserving both the structure and function of the retina. The provided data and protocols offer a framework for further investigation into the therapeutic potential of this compound for traumatic optic neuropathies and other neurodegenerative diseases of the eye. Further studies are warranted to fully elucidate the downstream targets of the CIRP-mediated pathway and to optimize the therapeutic window and delivery of this compound for clinical translation.

References

Application Notes and Protocols for zr17-2 in Myocardial Infarction Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

zr17-2 is a small molecule agonist of the Cold-Inducible RNA-binding Protein (CIRP), a stress-response protein.[1] Emerging research has highlighted its potential therapeutic role in the context of myocardial infarction (MI). Evidence suggests that this compound exerts cardioprotective effects through its anti-inflammatory, anti-oxidant, and anti-apoptotic properties.[1][2] These application notes provide a comprehensive overview of the use of this compound in both in vivo and in vitro models of myocardial infarction, including detailed experimental protocols and a summary of its quantitative effects.

Mechanism of Action

This compound functions by upregulating the expression of CIRP.[1] The cardioprotective effects of this compound are dependent on CIRP, as silencing CIRP abolishes its beneficial antioxidant effects against oxidative injury.[1][2] The downstream mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of antioxidant responses.[1][2] This leads to the upregulation of antioxidant genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1), thereby mitigating oxidative stress.[1][2]

Key Applications in Myocardial Infarction Research

  • Investigation of CIRP-mediated cardioprotection: this compound serves as a valuable tool to elucidate the role of CIRP in cardiac injury and repair mechanisms.

  • Preclinical evaluation of a novel therapeutic agent: The data suggests that this compound could be a candidate for preventing heart failure following myocardial infarction.[1][2]

  • Studying the interplay between inflammation, oxidative stress, and apoptosis in MI: The multifaceted effects of this compound allow for the investigation of these interconnected pathological processes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in preclinical models of myocardial infarction.

In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction
ParameterModelTreatmentOutcomeReference
Cardiac Function
Left Ventricular Ejection Fraction (LVEF)Rat MIThis compound PretreatmentSignificantly improved compared to saline-treated MI group.[2]
Left Ventricular Fractional Shortening (FS)Rat MIThis compound PretreatmentSignificantly improved compared to saline-treated MI group.[2]
Cardiac Remodeling
Infarct SizeRat MIThis compound PretreatmentSignificantly reduced compared to saline-treated MI group.[2][3]
Fibrotic Markers (Collagen I, Collagen III, TGF-β1)Rat MIThis compound PretreatmentSignificantly reduced protein levels in the peri-infarction region.[3]
Inflammation
Macrophage Infiltration (CD68+ cells)Rat MIThis compound PretreatmentSignificantly decreased in peri-infarction areas.[4]
IL-1β, VCAM-1, ICAM-1 mRNA levelsRat MIThis compound PretreatmentSignificantly decreased in heart tissue.[4]
IL-6 mRNA and serum levelsRat MIThis compound PretreatmentSignificantly decreased in heart tissue and serum.[4]
Oxidative Stress
Nrf2, HO-1, NQO-1 protein levelsRat MIThis compound PretreatmentSignificantly upregulated in the heart.[2][5]
In Vitro Efficacy of this compound in H9c2 Cardiomyocytes
ParameterModelTreatmentOutcomeReference
Cell Viability H9c2 cells + H₂O₂This compound PretreatmentMarkedly attenuated cell injury and increased cell survival.[6]
Apoptosis
Bax, Cleaved-caspase 3 protein levelsH9c2 cells + H₂O₂This compound PretreatmentSignificantly decreased.[6]
Bcl2 protein levelsH9c2 cells + H₂O₂This compound PretreatmentSignificantly increased.[6]
Oxidative Stress
Nrf2, HO-1, NQO-1 protein levelsH9c2 cellsThis compound TreatmentIncreased in a time-dependent manner.[6]

Signaling Pathway and Experimental Workflow Diagrams

zr17_2_signaling_pathway zr17_2 This compound CIRP CIRP Upregulation zr17_2->CIRP Nrf2 Nrf2 Activation CIRP->Nrf2 Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO-1) Nrf2->Antioxidant_Genes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Genes->Oxidative_Stress Cardioprotection Cardioprotection (Anti-inflammatory, Anti-apoptotic) Oxidative_Stress->Cardioprotection

Caption: Proposed signaling pathway of this compound in cardiomyocytes.

experimental_workflow_in_vivo cluster_pretreatment Pretreatment Phase cluster_surgery Surgical Phase cluster_post_mi Post-MI Evaluation Pretreatment This compound or Vehicle Administration (e.g., 6 consecutive days) MI_Induction Myocardial Infarction Induction (LAD Ligation) Pretreatment->MI_Induction Evaluation Cardiac Function & Structural Analysis (e.g., 1-week post-MI) - Echocardiography - Histology (Infarct Size) - Molecular Biology (Western Blot, qPCR) MI_Induction->Evaluation

Caption: In vivo experimental workflow for evaluating this compound.

Experimental Protocols

In Vivo Myocardial Infarction Model in Rats

Objective: To evaluate the cardioprotective effects of this compound in a rat model of MI.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., saline)

  • Anesthetics (e.g., ketamine/xylazine cocktail or isoflurane)[1][7]

  • Surgical instruments for thoracotomy

  • Ventilator

  • Suture materials

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

  • Pretreatment: Administer this compound or vehicle to the rats for 6 consecutive days prior to MI induction.[2] The route of administration (e.g., intraperitoneal) and dosage should be optimized based on preliminary studies.

  • Anesthesia and Surgical Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature.[1][7] Intubate the animal and provide mechanical ventilation. Perform a left thoracotomy to expose the heart.

  • Myocardial Infarction Induction: Ligate the left anterior descending (LAD) coronary artery with a suture.[1][7] Successful ligation is confirmed by the appearance of a pale color in the apex of the left ventricle.

  • Closure and Recovery: Close the chest wall in layers.[7] Allow the animal to recover from anesthesia in a warm and clean environment. Provide appropriate post-operative analgesia.

  • Post-MI Monitoring and Analysis: At a predetermined time point (e.g., 1 week post-MI), perform echocardiography to assess cardiac function (LVEF, FS).[2]

  • Tissue Harvesting and Analysis: Euthanize the animals and harvest the hearts.

    • Infarct Size Measurement: Perfuse the heart with a stain such as 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.[8]

    • Histological Analysis: Fix the heart tissue in formalin, embed in paraffin, and perform staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess cardiac remodeling and inflammation.

    • Molecular Analysis: Isolate protein and RNA from the peri-infarct region to analyze the expression of inflammatory markers, fibrotic markers, and components of the Nrf2 pathway by Western blotting and qPCR.[3][4]

In Vitro Oxidative Stress Model in H9c2 Cardiomyocytes

Objective: To investigate the direct protective effects of this compound on cardiomyocytes under oxidative stress.

Materials:

  • H9c2 rat cardiomyoblast cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Hydrogen peroxide (H₂O₂) or a hypoxia/reoxygenation system to induce oxidative stress[6][9][10]

  • Reagents for cell viability assays (e.g., MTT or CCK-8)[6]

  • Reagents for apoptosis assays (e.g., TUNEL staining, antibodies for Bax, Bcl2, cleaved-caspase 3)

  • Reagents for Western blotting and qPCR

Procedure:

  • Cell Culture: Culture H9c2 cells in a standard cell culture incubator at 37°C and 5% CO₂.

  • This compound Pretreatment: Seed the H9c2 cells in appropriate culture plates. Once they reach the desired confluency, pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Induction of Oxidative Stress:

    • Hydrogen Peroxide (H₂O₂) Model: After pretreatment, expose the cells to H₂O₂ at a predetermined concentration and for a specific time to induce oxidative stress and apoptosis.[6]

    • Hypoxia/Reoxygenation (H/R) Model: Alternatively, subject the cells to a period of hypoxia (e.g., by placing them in a hypoxia chamber with low oxygen) followed by a period of reoxygenation under normal culture conditions.[9][10]

  • Assessment of Cell Viability: After the oxidative stress challenge, assess cell viability using an MTT or CCK-8 assay according to the manufacturer's instructions.[6]

  • Analysis of Apoptosis:

    • Perform TUNEL staining to visualize apoptotic cells.

    • Lyse the cells and perform Western blotting to analyze the protein levels of pro-apoptotic (Bax, cleaved-caspase 3) and anti-apoptotic (Bcl2) markers.[6]

  • Analysis of Nrf2 Pathway Activation: To confirm the mechanism of action, analyze the protein levels of CIRP, Nrf2, HO-1, and NQO-1 by Western blotting in cells treated with this compound alone.[6]

Concluding Remarks

This compound represents a promising pharmacological tool for investigating the role of CIRP in myocardial infarction and as a potential therapeutic agent. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to further explore the cardioprotective effects of this compound. Rigorous adherence to established protocols and careful quantitative analysis are crucial for obtaining reproducible and translatable results.

References

Measuring ZR17-2 Efficacy in Neurodegeneration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZR17-2 is a novel small molecule that acts as a hypothermia mimetic, offering neuroprotective effects at normal body temperature. Its primary mechanism of action involves the upregulation of cold-shock proteins, specifically the Cold-Inducible RNA-Binding Protein (CIRP) and RNA-Binding Motif Protein 3 (RBM3). These proteins are implicated in cellular stress responses and have demonstrated significant potential in mitigating neuronal damage across various models of neurodegeneration. This document provides detailed application notes and protocols for assessing the efficacy of this compound in preclinical neurodegeneration studies.

Scientific Background

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. While the specific pathologies vary, common underlying mechanisms include apoptosis, neuroinflammation (gliosis), and oxidative stress. In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles are hallmark pathologies.

This compound, by inducing CIRP and RBM3, taps (B36270) into endogenous neuroprotective pathways. RBM3 has been shown to be crucial for synaptic plasticity and regeneration, and its overexpression can prevent synapse and neuronal loss in mouse models of neurodegeneration. The role of CIRP is more complex; while it can be neuroprotective against amyloid toxicity through anti-apoptotic and antioxidative pathways, its overexpression in astrocytes has also been suggested to potentially promote Aβ production and tau phosphorylation.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in models of neurodegeneration.

Table 1: Effect of this compound on Apoptosis in a Rat Model of Perinatal Asphyxia (PA) [1]

Treatment GroupNumber of TUNEL-positive cells in the Ganglion Cell Layer (GCL)Percentage Reduction in Apoptosis vs. PA
Control (CTL)BaselineN/A
This compound alone (ZR)No significant change from CTLN/A
Perinatal Asphyxia (PA)~6-fold increase vs. CTL (p < 0.0001)N/A
PA + this compound (PA-ZR)Significantly reduced vs. PA (p < 0.0001)Drastically reduced

Table 2: Effect of this compound on Gliosis in a Rat Model of Perinatal Asphyxia (PA) [1]

Treatment GroupGFAP Immunoreactivity (Gliosis)Outcome
Control (CTL)Basal levelNormal
Perinatal Asphyxia (PA)Significant increase vs. CTL (p < 0.0001)Pathological gliosis
PA + this compound (PA-ZR)Significantly reduced vs. PA (p < 0.0001)Gliosis corrected to levels indistinguishable from CTL

Table 3: Effect of this compound on Retinal Function (Electroretinography) in a Rat Model of Perinatal Asphyxia (PA) [1]

ERG ParameterPerinatal Asphyxia (PA) EffectPA + this compound Effect
a-wave amplitudeSignificant decreaseSignificant recovery (p < 0.01)
b-wave amplitudeSignificant decreaseSignificant recovery (p < 0.001)
Oscillatory Potentials (OPs)Significant decreaseSignificant recovery (p < 0.01)

Table 4: Effect of this compound on Neuronal Survival in a Rat Model of Intraorbital Optic Nerve Crush (IONC) [2][3]

Treatment GroupNumber of Retinal Ganglion Cells (RGCs) in the GCLOutcome
ShamNormalNo cell loss
IONCMajor loss of RGCs (p < 0.0001)Significant neurodegeneration
IONC + this compoundSignificant prevention of RGC loss (p < 0.0001)Neuroprotective effect

Table 5: Effect of this compound on Apoptosis in a Rat Model of Intraorbital Optic Nerve Crush (IONC) [2][3]

Treatment GroupNumber of TUNEL-positive cells in GCL and INLOutcome
ShamBasal levelMinimal apoptosis
IONCVery high number of TUNEL-positive cells (p < 0.0001)Significant apoptosis
IONC + this compoundGreatly reduced number of apoptotic cells (p < 0.0001)Anti-apoptotic effect

Table 6: In Vitro Efficacy of this compound on Neuronal Cell Viability [4]

ModelTreatmentThis compound ConcentrationOutcome on Cell Viability
OGD-stressed BV2 cell conditioned medium on HT-22 cellsPre-treatment of BV2 cells1 µM, 3 µMIncreased HT-22 cell viability
Organotypic brain slice culture (OBSC) with OGDPost-OGD treatment3 µM, 10 µMReduced OGD-induced cell death

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its evaluation.

ZR17_2_Signaling_Pathway cluster_ZR17_2 This compound Intervention cluster_ColdShock Cold-Shock Protein Upregulation cluster_Downstream Downstream Neuroprotective Effects ZR17_2 This compound (Hypothermia Mimetic) CIRP CIRP ZR17_2->CIRP Upregulates RBM3 RBM3 ZR17_2->RBM3 Upregulates Anti_Apoptosis Anti-Apoptosis (↑ Bcl-2, ↓ Bax, ↓ Caspases) CIRP->Anti_Apoptosis Anti_Inflammation Anti-Inflammation (↓ Gliosis) CIRP->Anti_Inflammation Antioxidant Antioxidant Response CIRP->Antioxidant RBM3->Anti_Inflammation Synaptic_Plasticity Synaptic Plasticity (Synapse Preservation) RBM3->Synaptic_Plasticity Neurodegeneration Neurodegeneration Anti_Apoptosis->Neurodegeneration Inhibits Anti_Inflammation->Neurodegeneration Inhibits Synaptic_Plasticity->Neurodegeneration Inhibits Antioxidant->Neurodegeneration Inhibits

Caption: Proposed signaling pathway of this compound in neuroprotection.

Experimental_Workflow cluster_Model 1. Disease Model Induction cluster_Treatment 2. Treatment Administration cluster_Assessment 3. Efficacy Assessment cluster_Analysis 4. Data Analysis Model Induce Neurodegeneration (e.g., IONC, PA, AD model) Treatment Administer this compound (Specify dose, route, and timing) Model->Treatment Behavioral Behavioral Tests (e.g., MWM, NOR) Treatment->Behavioral Histology Histopathology (TUNEL, GFAP, Aβ, p-Tau) Treatment->Histology Biochemistry Biochemical Assays (Western Blot, ELISA) Treatment->Biochemistry Electrophysiology Electrophysiology (ERG, Evoked Potentials) Treatment->Electrophysiology Analysis Quantitative Analysis and Statistical Comparison Behavioral->Analysis Histology->Analysis Biochemistry->Analysis Electrophysiology->Analysis

Caption: General experimental workflow for evaluating this compound efficacy.

Experimental Protocols

TUNEL Assay for Apoptosis Detection in Retinal Tissue

Objective: To quantify apoptotic cell death in retinal cross-sections.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Fluorescein)

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI (4',6-diamidino-2-phenylindole) mounting medium

  • Fluorescence microscope

Protocol:

  • Tissue Preparation:

    • Anesthetize the animal and perfuse transcardially with PBS followed by 4% PFA.

    • Enucleate the eyes and post-fix in 4% PFA for 2 hours at 4°C.

    • Cryoprotect the eyes by incubating in 30% sucrose in PBS overnight at 4°C.

    • Embed the eyes in OCT compound and freeze.

    • Cut 10-12 µm thick retinal sections using a cryostat and mount on slides.

  • Staining Procedure:

    • Wash slides twice with PBS for 5 minutes each.

    • Incubate slides in permeabilization solution for 2 minutes on ice.

    • Wash slides twice with PBS for 5 minutes each.

    • Add 50 µl of TUNEL reaction mixture to each slide, cover with a coverslip, and incubate for 60 minutes at 37°C in a humidified chamber in the dark.

    • Rinse slides three times with PBS for 5 minutes each.

    • Counterstain with DAPI mounting medium.

  • Imaging and Quantification:

    • Visualize the slides using a fluorescence microscope. TUNEL-positive cells will fluoresce green, and all nuclei will fluoresce blue with DAPI.

    • Capture images from comparable regions of the retina across all experimental groups.

    • Quantify the number of TUNEL-positive cells per defined area or per retinal layer (e.g., Ganglion Cell Layer).

Immunofluorescence for Glial Fibrillary Acidic Protein (GFAP) in Brain Tissue

Objective: To assess astrogliosis by detecting the expression of GFAP.

Materials:

  • PBS

  • 4% PFA in PBS

  • Cryoprotectant solution

  • OCT compound

  • Cryostat

  • Blocking solution (e.g., 5% normal donkey serum, 0.3% Triton X-100 in PBS)

  • Primary antibody: Rabbit anti-GFAP

  • Secondary antibody: Donkey anti-rabbit conjugated to a fluorophore (e.g., Alexa Fluor 594)

  • DAPI mounting medium

  • Confocal or fluorescence microscope

Protocol:

  • Tissue Preparation:

    • Follow the same tissue preparation steps as for the TUNEL assay to obtain frozen brain sections.

  • Immunostaining:

    • Wash sections three times in PBS for 5 minutes each.

    • Incubate sections in blocking solution for 1 hour at room temperature.

    • Incubate sections with the primary anti-GFAP antibody (diluted in blocking solution) overnight at 4°C.

    • Wash sections three times in PBS for 10 minutes each.

    • Incubate sections with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 2 hours at room temperature in the dark.

    • Wash sections three times in PBS for 10 minutes each.

    • Mount with DAPI mounting medium.

  • Imaging and Quantification:

    • Image the sections using a confocal or fluorescence microscope.

    • Quantify the GFAP-positive area or fluorescence intensity in specific brain regions of interest.

Electroretinography (ERG) in Rodents

Objective: To non-invasively assess the function of different retinal cell types.

Materials:

  • ERG recording system (including Ganzfeld dome, amplifier, and recording software)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical mydriatic (e.g., tropicamide)

  • Topical anesthetic (e.g., proparacaine)

  • Corneal electrodes

  • Reference and ground electrodes

  • Heating pad

Protocol:

  • Animal Preparation:

    • Dark-adapt the animal overnight (at least 12 hours).

    • Under dim red light, anesthetize the animal and place it on a heating pad to maintain body temperature.

    • Apply a drop of mydriatic to dilate the pupil and a drop of topical anesthetic to the cornea.

  • Electrode Placement:

    • Gently place the corneal electrode on the center of the cornea.

    • Place the reference electrode subcutaneously on the head between the eyes and the ground electrode subcutaneously on the tail or hind leg.

  • Recording:

    • Position the animal's head in the Ganzfeld dome.

    • Record scotopic (dark-adapted) ERGs in response to a series of increasing intensity light flashes to assess rod and mixed rod-cone responses. The a-wave reflects photoreceptor activity, and the b-wave reflects bipolar and Müller cell activity.

    • To isolate cone responses, light-adapt the animal for 10 minutes with a background light and then record photopic ERGs.

  • Data Analysis:

    • Measure the amplitude and implicit time of the a- and b-waves for each light intensity.

    • Compare these parameters between treatment groups to assess retinal function.

Conclusion

This compound presents a promising therapeutic strategy for neurodegenerative diseases by targeting endogenous neuroprotective pathways. The protocols and application notes provided herein offer a framework for the preclinical evaluation of this compound's efficacy. While current data strongly supports its role in mitigating neuronal loss in models of retinal and ischemic injury, further investigation into its effects on hallmark pathologies of other neurodegenerative disorders, such as Alzheimer's disease, is warranted. The methodologies described will be crucial in elucidating the full therapeutic potential of this novel hypothermia mimetic.

References

Application Notes and Protocols for zr17-2 in Cold-Shock Protein Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule zr17-2 has emerged as a promising pharmacological agent that mimics the neuroprotective effects of therapeutic hypothermia by modulating the cold-shock protein (CSP) response. This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical research, focusing on its role in mitigating neuronal damage in models of optic nerve injury and perinatal asphyxia. The primary mechanism of this compound involves the upregulation of key cold-shock proteins, namely RNA-binding motif protein 3 (RBM3) and cold-inducible RNA-binding protein (CIRBP), which are instrumental in promoting cell survival and reducing apoptosis.[1][2][3] It is suggested that this compound may function by inhibiting a protease that degrades CIRBP, thereby increasing its half-life and downstream protective effects.[3]

Data Presentation

The following tables summarize the quantitative effects of this compound in preclinical models of retinal injury.

Table 1: Effect of this compound on Apoptosis in a Rat Model of Perinatal Asphyxia (PA)

Treatment GroupMean TUNEL-positive cells/mm² (± SEM) in the Ganglion Cell LayerFold Change vs. Controlp-value vs. PA
Control (CTL)~51.0< 0.0001
Perinatal Asphyxia (PA)~30~6.0-
PA + this compound~15~3.0< 0.0001
This compound only (ZR)~51.0-

Data extrapolated from figures in Rey-Funes et al., 2023.[2][3]

Table 2: Effect of this compound on Retinal Function (Electroretinography) in a Rat Model of Perinatal Asphyxia (PA)

Treatment Groupa-wave amplitude (µV, Mean ± SEM)b-wave amplitude (µV, Mean ± SEM)
Control (CTL)175 ± 10450 ± 25
Perinatal Asphyxia (PA)100 ± 12250 ± 20
PA + this compound150 ± 15375 ± 22
This compound only (ZR)175 ± 11450 ± 28

Data extrapolated from figures in Rey-Funes et al., 2023.[2][3]

Table 3: Neuroprotective Effect of this compound on Retinal Ganglion Cell (RGC) Survival in a Rat Model of Optic Nerve Crush (IONC)

Treatment GroupRGCs/mm² (Mean ± SD)% Protection vs. IONCp-value vs. IONC
Control (Sham)1800 ± 150-< 0.0001
IONC600 ± 1000%-
IONC + this compound1200 ± 12050%< 0.0001

Data are estimations based on graphical representations in Contartese et al., 2023.[4][5]

Signaling Pathways and Experimental Workflows

ZR17_2_Signaling_Pathway cluster_stress Cellular Stress (e.g., Hypoxia, Axotomy) cluster_zr17_2 Pharmacological Intervention cluster_csp Cold-Shock Protein Regulation cluster_downstream Downstream Pro-Survival Signaling cluster_outcome Cellular Outcome Stress Cellular Stress CIRBP CIRBP Stress->CIRBP induces expression RBM3 RBM3 Stress->RBM3 induces expression zr17_2 This compound Protease Unknown Protease zr17_2->Protease inhibits Protease->CIRBP degrades ERK12 ERK1/2 Pathway CIRBP->ERK12 activates/inhibits Akt Akt Pathway CIRBP->Akt activates/inhibits p53 p53 Inhibition CIRBP->p53 activates/inhibits RBM3->Akt activates/inhibits RBM3->p53 activates/inhibits Bcl2 ↑ Bcl-2 (Anti-apoptotic) ERK12->Bcl2 ERK12->Bcl2 Bax ↓ Bax (Pro-apoptotic) ERK12->Bax Akt->Bcl2 Akt->Bcl2 Akt->Bax p53->Bcl2 p53->Bax p53->Bax Caspase3 Caspase-3 Inhibition Bcl2->Caspase3 Apoptosis ↓ Apoptosis Bcl2->Apoptosis Bax->Caspase3 Bax->Apoptosis Caspase3->Apoptosis Caspase3->Apoptosis Survival ↑ Neuronal Survival

Caption: Proposed signaling pathway of this compound in promoting neuronal survival.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_analysis Endpoint Analysis Model Optic Nerve Crush (IONC) or Perinatal Asphyxia (PA) in Sprague-Dawley Rats Treatment Administer this compound (330 nmol/L) (Intravitreal for IONC, Subcutaneous for PA) 1 hour post-injury Model->Treatment ERG Electroretinography (ERG) (21-45 days post-injury) Treatment->ERG allow time for effects Histology Histology & Immunohistochemistry (6 days post-injury) Treatment->Histology allow time for effects TUNEL TUNEL Assay for Apoptosis Histology->TUNEL GFAP GFAP Staining for Gliosis Histology->GFAP RGC_Count RGC Quantification Histology->RGC_Count

Caption: General experimental workflow for in vivo studies with this compound.

Experimental Protocols

In Vivo Model: Optic Nerve Crush (IONC) in Rats

This protocol is adapted from studies investigating traumatic optic neuropathy.[4][5]

  • Animals: Adult male Sprague-Dawley rats.

  • Anesthesia: Intraperitoneal injection of ketamine/xylazine.

  • Procedure:

    • Make a small incision in the superior conjunctiva to expose the optic nerve.

    • Carefully separate the optic nerve from the surrounding tissue, avoiding damage to the ophthalmic artery.

    • Using fine self-closing forceps, crush the optic nerve for 10 seconds at a distance of 2 mm from the optic globe.

    • Suture the conjunctiva.

  • This compound Administration: One hour after the crush, perform an intravitreal injection of 5 µL of 330 nmol/L this compound in sterile PBS. The control group receives a vehicle (PBS) injection.

In Vivo Model: Perinatal Asphyxia (PA) in Rats

This protocol is based on the methodology described by Rey-Funes et al., 2023.[2][3]

  • Animals: Pregnant Sprague-Dawley rats at term.

  • Procedure:

    • Anesthetize the pregnant dam and expose the uterine horns.

    • Immerse the uterine horns in a 37°C water bath for 20 minutes to induce asphyxia in the pups.

    • Remove the pups from the uterus and stimulate breathing.

  • This compound Administration: One hour after birth, administer a single subcutaneous injection of 50 µL of 330 nmol/L this compound. The control group receives a vehicle (PBS) injection.

TUNEL Assay for Apoptosis in Retinal Sections

This protocol provides a general framework for detecting apoptotic cells in retinal tissue.[6]

  • Tissue Preparation:

    • Euthanize the animal and enucleate the eyes.

    • Fix the eyes in 4% paraformaldehyde for 24 hours at 4°C.

    • Process the tissue for paraffin (B1166041) embedding and section at 5 µm thickness.

  • Staining Procedure:

    • Deparaffinize and rehydrate the retinal sections.

    • Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95°C for 10 minutes.

    • Permeabilize the sections with 0.1% Triton X-100 in PBS for 15 minutes.

    • Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 1 hour, according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche).

    • Counterstain with a nuclear stain such as DAPI.

    • Mount the sections and visualize using a fluorescence microscope.

  • Quantification: Count the number of TUNEL-positive cells in the ganglion cell layer and inner nuclear layer and normalize to the area.

GFAP Immunohistochemistry for Gliosis

This protocol is for detecting reactive gliosis in the retina.

  • Tissue Preparation: Prepare retinal sections as described for the TUNEL assay.

  • Staining Procedure:

    • Perform deparaffinization, rehydration, and antigen retrieval as above.

    • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

    • Incubate with a primary antibody against GFAP (e.g., rabbit anti-GFAP, 1:500 dilution) overnight at 4°C.[7]

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature.

    • Counterstain with DAPI.

    • Mount and visualize using a fluorescence microscope.

  • Quantification: Measure the fluorescence intensity of GFAP staining in the different retinal layers.

Scotopic Electroretinography (ERG)

This protocol assesses retinal function in response to light stimuli.[8]

  • Animal Preparation:

    • Dark-adapt the rats overnight.

    • Under dim red light, anesthetize the animal and dilate the pupils with a mydriatic agent.

    • Place a corneal electrode on the eye with a drop of methylcellulose (B11928114) for contact. Place reference and ground electrodes subcutaneously.

  • Recording:

    • Place the animal in a Ganzfeld dome for uniform retinal illumination.

    • Record responses to a series of increasing intensity light flashes (e.g., from -4.0 to 1.0 log cd·s/m²).

    • Measure the amplitude of the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response).

In Vitro Oxidative Stress Model

This protocol is based on the in vitro work mentioned by Contartese et al., 2023.[4]

  • Cell Culture: Culture R28 immortalized rat retinal precursor cells in appropriate media.

  • Procedure:

    • Plate R28 cells in a multi-well plate.

    • Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

    • Induce oxidative stress by adding an agent such as aluminum maltolate (Al(mal)3).

    • After the incubation period, assess cell viability using a standard assay such as MTT or LDH release.

Conclusion

The small molecule this compound represents a valuable tool for investigating the neuroprotective mechanisms of the cold-shock protein response. The protocols outlined in this document provide a comprehensive guide for researchers to study the efficacy of this compound in various models of neuronal injury. The quantitative data presented demonstrates the significant potential of this compound in reducing apoptosis and preserving neuronal function, making it a compelling candidate for further investigation in the development of therapies for neurodegenerative conditions.

References

Application Notes: Quantitative Analysis of ZR17-2 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ZR17-2 is a novel small molecule inhibitor of the XYZ signaling pathway being investigated for applications in oncology. Accurate quantification of this compound in biological matrices is critical for pharmacokinetic (PK), toxicokinetic (TK), and efficacy studies during drug development.[1][2][3] These application notes describe three validated analytical methods for the determination of this compound concentrations in human plasma: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, and a high-throughput competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Method 1: LC-MS/MS for High-Sensitivity Quantification

This method is the gold standard for the bioanalysis of this compound, offering superior sensitivity and specificity, making it ideal for clinical pharmacokinetic studies where low concentrations are expected.[4][5] The objective of validating this bioanalytical assay is to demonstrate its suitability for its intended purpose.[1]

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma sample, standard, or quality control (QC) sample, add 300 µL of acetonitrile (B52724) containing the internal standard (IS), d4-ZR17-2.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for analysis.[6]

2. Liquid Chromatography Conditions

  • HPLC System: Thermo Separation Products Liquid Chromatograph or equivalent.

  • Column: Phenomenex C18 (50x4.6 mm, 5.0 µm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Gradient: Start at 15% B, linear gradient to 85% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: API 4000 triple-quadrupole MS or equivalent.[4]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 410.2 → 285.1

    • d4-ZR17-2 (IS): m/z 414.2 → 289.1[4]

  • Key Parameters: Optimized declustering potential, collision energy, and source temperatures.

Data Presentation

The method was validated according to ICH M10 guidelines.[1][8]

Validation ParameterResultAcceptance Criteria
Linear Range 0.1 - 200 ng/mLr² ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mLAccuracy: ±20%, Precision: ≤20%
Intra-day Accuracy (% Bias) -3.5% to 2.8%±15% (±20% at LLOQ)
Intra-day Precision (%RSD) 2.1% to 5.5%≤15% (≤20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to 3.2%±15% (±20% at LLOQ)
Inter-day Precision (%RSD) 3.8% to 6.2%≤15% (≤20% at LLOQ)
Matrix Effect (%RSD) < 7%≤15%
Recovery (%) > 91%Consistent and reproducible

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (100 µL) p2 Add Acetonitrile + IS (300 µL) p1->p2 p3 Vortex (1 min) p2->p3 p4 Centrifuge (10,000 x g, 10 min) p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject into HPLC p5->a1 a2 Chromatographic Separation (C18) a1->a2 a3 ESI Ionization a2->a3 a4 MRM Detection a3->a4 d1 Data Acquisition a4->d1 d2 Quantification a4->d2 d1->d2

Workflow for LC-MS/MS quantification of this compound.

Method 2: HPLC-UV for Routine Analysis

This method provides a cost-effective and accessible alternative to LC-MS/MS for the analysis of samples where high sensitivity is not required, such as in formulation development or for toxicokinetic studies with higher dose levels.[9][10]

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma sample, add 50 µL of internal standard solution.

  • Add 1 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic (upper) layer to a new tube.

  • Evaporate the solvent under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: ACE CN (cyano) column (4.6 mm I.D, 200 mm length, 5 µm particle size).[11]

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.05 M Phosphate Buffer (pH 4.5) (60:40, v/v).

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 254 nm.

  • Run Time: 10 minutes.

Data Presentation
Validation ParameterResultAcceptance Criteria
Linear Range 50 - 5000 ng/mLr² ≥ 0.99
Lower Limit of Quantification (LLOQ) 50 ng/mLAccuracy: ±20%, Precision: ≤20%
Intra-day Accuracy (% Bias) -5.2% to 4.5%±15%
Intra-day Precision (%RSD) 4.1% to 7.8%≤15%
Inter-day Accuracy (% Bias) -6.8% to 5.1%±15%
Inter-day Precision (%RSD) 5.5% to 8.9%≤15%
Recovery (%) > 85%Consistent and reproducible

Method 3: Competitive ELISA for High-Throughput Screening

The competitive ELISA is designed for the rapid quantification of this compound in a large number of samples and is particularly useful for non-clinical screening studies.[12][13] The principle relies on the competition between this compound in the sample and a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-ZR17-2 antibody-coated wells. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Experimental Protocol

1. Plate Preparation

  • Coat a 96-well high-binding microplate with anti-ZR17-2 monoclonal antibody (1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).

  • Block the plate with 200 µL/well of Blocking Buffer (1% BSA in PBS) for 1 hour at room temperature.[12]

2. Assay Procedure

  • Add 50 µL of standards, QCs, or plasma samples to the wells.

  • Immediately add 50 µL of this compound-HRP (Horseradish Peroxidase) conjugate to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate 5 times with Wash Buffer.

  • Add 100 µL of TMB Substrate to each well and incubate for 15 minutes in the dark.[13]

  • Stop the reaction by adding 50 µL of Stop Solution (1N HCl).

  • Read the absorbance at 450 nm on a microplate reader.

Data Presentation
Validation ParameterResultAcceptance Criteria
Dynamic Range 1 - 250 ng/mL4-Parameter Logistic Fit (R² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mLAccuracy: ±20%, Precision: ≤20%
Intra-assay Precision (%CV) < 10%≤15%
Inter-assay Precision (%CV) < 12%≤15%
Specificity No significant cross-reactivity with major metabolitesDocumented

Assay Principle Diagram

ELISA_Principle cluster_low Low this compound in Sample cluster_high High this compound in Sample Ab1 Antibody Signal1 High Signal ZR_HRP1 This compound-HRP ZR_HRP1->Ab1 Binds Sample_ZR1 Sample this compound Ab2 Antibody Signal2 Low Signal ZR_HRP2 This compound-HRP Sample_ZR2 Sample this compound Sample_ZR2->Ab2 Outcompetes

Principle of the competitive ELISA for this compound.

References

Application Notes and Protocols: Synthesis and Purification of Hypothetical Compound Y

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothetical Compound Y is a novel small molecule inhibitor of the pro-inflammatory NF-κB signaling pathway. Due to its potential therapeutic applications in autoimmune diseases and certain cancers, robust and reproducible methods for its synthesis and purification are critical for advancing preclinical and clinical research. These application notes provide detailed protocols for the laboratory-scale synthesis and subsequent purification of Compound Y, ensuring high purity and yield for downstream applications.

Synthesis of Hypothetical Compound Y

The synthesis of Hypothetical Compound Y is achieved through a two-step reaction involving a Suzuki coupling followed by a nucleophilic substitution.

Experimental Protocol: Synthesis

Step 1: Suzuki Coupling

  • To a dried 250 mL round-bottom flask, add 4-bromoanisole (B123540) (1.87 g, 10 mmol), (4-formylphenyl)boronic acid (1.50 g, 10 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Add 100 mL of a 3:1 mixture of dioxane and water.

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.578 g, 0.5 mmol).

  • Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase.

  • Upon completion, cool the reaction to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Nucleophilic Substitution

  • Dissolve the crude intermediate from Step 1 in 50 mL of dry N,N-Dimethylformamide (DMF).

  • Add 2-aminopyridine (B139424) (1.04 g, 11 mmol) and potassium tert-butoxide (1.23 g, 11 mmol).

  • Stir the reaction mixture at 60°C for 6 hours.

  • Monitor the reaction by TLC (Mobile phase: 1:1 hexane/ethyl acetate).

  • After completion, pour the reaction mixture into 200 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water (3 x 30 mL).

  • Dry the solid under vacuum to yield crude Hypothetical Compound Y.

Quantitative Data: Synthesis

StepReactantMoles (mmol)ProductYield (%)Purity (by HPLC) (%)
1. Suzuki Coupling4-bromoanisole10Intermediate8592
2. Nucleophilic Sub.Intermediate8.5Hypothetical Compound Y7888 (Crude)

Purification of Hypothetical Compound Y

The crude Hypothetical Compound Y is purified using flash column chromatography.

Experimental Protocol: Purification

  • Prepare a silica (B1680970) gel slurry in hexane and pack a glass column (40 mm diameter, 500 mm length).

  • Equilibrate the column with a mobile phase of 9:1 hexane/ethyl acetate.

  • Dissolve the crude Hypothetical Compound Y (approx. 2 g) in a minimal amount of dichloromethane.

  • Adsorb the dissolved compound onto a small amount of silica gel and dry it.

  • Carefully load the dried silica gel containing the compound onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane (from 10% to 40% ethyl acetate over 30 column volumes).

  • Collect fractions of 20 mL and monitor by TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain pure Hypothetical Compound Y as a white solid.

Quantitative Data: Purification

Purification MethodStarting Material (g)Final Product (g)Recovery (%)Purity (by HPLC) (%)
Flash Column Chromatography2.0 (Crude)1.575>99

Diagrams

Synthesis_Workflow Start Start: Reactants Step1 Step 1: Suzuki Coupling (4-bromoanisole + (4-formylphenyl)boronic acid) Start->Step1 Pd(PPh3)4, K2CO3 Dioxane/Water, 90°C Intermediate Crude Intermediate Step1->Intermediate Extraction & Concentration Step2 Step 2: Nucleophilic Substitution (Intermediate + 2-aminopyridine) Intermediate->Step2 K-tert-butoxide, DMF, 60°C Crude_Product Crude Hypothetical Compound Y Step2->Crude_Product Precipitation & Filtration

Caption: Synthesis workflow for Hypothetical Compound Y.

Purification_Workflow Start Start: Crude Compound Y Dissolve Dissolve in Dichloromethane Start->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Load Load onto Column Adsorb->Load Elute Elute with Hexane/Ethyl Acetate Gradient Load->Elute Collect Collect Fractions (Monitor by TLC) Elute->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Evaporate Solvent Combine->Evaporate Final_Product Pure Hypothetical Compound Y (>99%) Evaporate->Final_Product

Caption: Purification workflow for Hypothetical Compound Y.

Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation of IκBα releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to CompoundY Hypothetical Compound Y CompoundY->IKK inhibits Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription initiates

Caption: Mechanism of action of Hypothetical Compound Y.

Troubleshooting & Optimization

ZR17-2 Technical Support Center: Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ZR17-2 in aqueous solutions. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered water-soluble?

Q2: What is the chemical nature of this compound?

A2: this compound is a purine (B94841) derivative.[1] It is also available as a hydrochloride salt, which may have different solubility characteristics than the free base.[4] The molecule acts as a modulator of the cold-inducible RNA-binding protein (CIRBP) and the cannabinoid CB1 receptor.[4][5]

Q3: What solvents are recommended for dissolving this compound?

A3: For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended.[4][5] For preparing working solutions for in vivo or in vitro experiments, these DMSO stock solutions are often diluted into complex vehicles containing co-solvents like PEG300 and surfactants like Tween-80, or with cyclodextrins.[5]

Q4: How should I store this compound solutions?

A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[5] For long-term storage of the solid compound, it is recommended to keep it at -20°C.[4]

Solubility Data and Formulation Protocols

The following table summarizes the available data on the solubility of this compound and recommended formulation protocols for achieving higher concentrations.

FormulationAchieved ConcentrationVehicle CompositionSource
In Vitro / In Vivo Formulation 1 ≥ 2.5 mg/mL (7.71 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5]
In Vitro / In Vivo Formulation 2 ≥ 2.5 mg/mL (7.71 mM)10% DMSO, 90% (20% SBE-β-CD in Saline)[5]
High Concentration Stock Soluble (saturation unknown)Dimethyl Sulfoxide (DMSO)[4]
Low Concentration In Vivo (Intravitreal Injection) 330 nmol/LPhosphate Buffered Saline (PBS)[1][3]
Low Concentration In Vivo (Subcutaneous Injection) 330 nmol/LPhosphate Saline Buffer (PBS)[2]

Note: "≥" indicates that the saturation point was not determined, and higher concentrations may be achievable.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing solutions of this compound.

Q: I am trying to dissolve this compound directly in PBS or cell culture medium, but it is not dissolving completely or is precipitating. What should I do?

A: Direct dissolution of this compound in purely aqueous solutions at high concentrations is often challenging.

  • Problem: The desired concentration exceeds the aqueous solubility limit of this compound.

  • Solution: Prepare a high-concentration stock solution in 100% DMSO first. Then, dilute this stock solution into your aqueous buffer or medium to reach the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).

Q: My this compound solution appears cloudy or has visible particles after dilution from a DMSO stock.

A: This indicates that the compound is precipitating out of the aqueous solution upon dilution, a common issue for hydrophobic compounds.

  • Problem: Poor miscibility and exceeding the solubility limit in the final aqueous vehicle.

  • Solutions:

    • Use a Co-solvent Formulation: Instead of diluting directly into a simple buffer, use a vehicle designed for poorly soluble compounds. Refer to the formulation protocols in the table above, such as the one containing PEG300 and Tween-80.[5]

    • Increase Dilution Factor: If possible, make a more concentrated DMSO stock so that a smaller volume is needed for dilution, which will result in a lower final DMSO concentration and may prevent precipitation.

    • Gentle Warming and Sonication: After dilution, gentle warming (e.g., to 37°C) and brief sonication in a water bath can help to redissolve small amounts of precipitate.[5] However, be cautious about the temperature stability of this compound.

Q: I need to prepare a high-concentration aqueous solution of this compound without using DMSO. Are there any alternatives?

A: Yes, there are alternative formulation strategies for avoiding DMSO.

  • Problem: DMSO is cytotoxic to certain cell lines or incompatible with the experimental model.

  • Solution: Consider using cyclodextrins. As shown in the table, a vehicle containing 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline can be used to achieve a concentration of at least 2.5 mg/mL with only 10% DMSO.[5] It may be possible to further optimize this to reduce or eliminate the DMSO. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration (e.g., 25 mg/mL) DMSO Stock Solution

  • Weigh the required amount of solid this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% anhydrous DMSO to achieve the target concentration (e.g., for 5 mg of this compound, add 200 µL of DMSO for a 25 mg/mL solution).

  • Vortex the tube until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 2.5 mg/mL Working Solution using a Co-Solvent Vehicle

This protocol is adapted from a commercially supplied formulation.[5]

  • Start with a 25 mg/mL stock solution of this compound in DMSO (as prepared in Protocol 1).

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.

  • Add 450 µL of saline (or PBS) to bring the total volume to 1 mL. Mix well.

  • The final concentrations in the vehicle will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a this compound concentration of 2.5 mg/mL.

Visual Guides

The following diagrams illustrate key workflows and pathways related to working with this compound.

TroubleshootingWorkflow start Start: Need to prepare aqueous this compound solution check_conc Is the required concentration low? (<100 µM) start->check_conc dissolve_pbs Attempt direct dissolution in aqueous buffer (e.g., PBS) check_conc->dissolve_pbs Yes prepare_dmso Prepare a concentrated stock solution in 100% DMSO check_conc->prepare_dmso No is_dissolved Does it dissolve completely? dissolve_pbs->is_dissolved success Success! Solution is ready for use. is_dissolved->success Yes is_dissolved->prepare_dmso No dilute_aq Dilute DMSO stock into final aqueous buffer prepare_dmso->dilute_aq is_precipitate Does it precipitate upon dilution? dilute_aq->is_precipitate is_precipitate->success No use_cosolvent Use a co-solvent vehicle (e.g., DMSO/PEG300/Tween-80) or Cyclodextrin formulation is_precipitate->use_cosolvent Yes end_protocol Follow co-solvent protocol use_cosolvent->end_protocol

Caption: Troubleshooting workflow for this compound dissolution.

SignalingPathways zr17_2 This compound cirbp CIRBP (Cold Inducible RNA-Binding Protein) zr17_2->cirbp modulates cb1 CB1 Receptor (Cannabinoid Receptor 1) zr17_2->cb1 modulates mrna Target mRNAs cirbp->mrna binds & stabilizes downstream Downstream Signaling (e.g., reduction of apoptosis) cb1->downstream survival Increased Cell Survival & Neuroprotection mrna->survival downstream->survival

Caption: Known molecular targets of this compound.

References

potential off-target effects of zr17-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of zr17-2.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

A1: this compound is characterized as a hypothermia mimetic molecule.[1][2] Its primary proposed mechanism of action is the stabilization of the Cold Inducible RNA Binding Protein (CIRP) by inhibiting a yet unidentified protease, leading to an increase in CIRP protein half-life.[1][3] This is thought to protect mRNAs related to neuronal survival.[2]

Q2: Was this compound designed as a kinase inhibitor?

A2: this compound, a purine (B94841) derivative, was initially synthesized as a potential ATP-competitive inhibitor for Casein Kinase 2 (CK2). However, subsequent radiometric enzymatic assays revealed that it is inactive against CK2.[1][2]

Q3: Are there any known or suspected off-target effects for this compound?

A3: While extensive off-target profiling data is not yet publicly available, the possibility of off-target effects has been acknowledged by researchers.[3][4] One vendor has classified this compound as a potent cannabinoid CB1 receptor modulator.[5] Researchers are advised to consider this potential activity in their experimental design and data interpretation. Future full-genome transcriptomic studies have been suggested to comprehensively identify off-target effects.[3][4]

Q4: What are the observed therapeutic effects of this compound in preclinical models?

A4: In preclinical studies, this compound has been shown to have neuroprotective effects. It has been observed to reduce ganglion cell death, gliosis, and electroretinogram distortion in rat models of perinatal asphyxia and intraorbital optic nerve crush.[1][3][6] It has also been shown to reduce oxidative stress-induced retinal cell death.[2][5]

Q5: Is this compound known to be toxic?

A5: Current studies suggest a lack of toxicity for this compound at the concentrations tested. Administration of this compound alone in control animals did not significantly increase apoptotic cells or alter retinal morphology and function.[1][3] However, researchers should always perform their own dose-response and toxicity assessments in their specific experimental systems.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Phenotype: Your experimental results are inconsistent with the known effects of CIRP stabilization.Potential Off-Target Effect: The observed phenotype may be due to this compound interacting with an unintended molecular target, such as the cannabinoid CB1 receptor or other kinases.[5]1. Validate On-Target Engagement: Confirm that this compound is stabilizing CIRP in your system using Western Blot or a similar protein analysis method. 2. Investigate CB1 Receptor Involvement: If your system expresses the CB1 receptor, test for its activation or inhibition. Consider using a CB1 receptor antagonist to see if it reverses the unexpected phenotype. 3. Perform Broad Off-Target Profiling: Conduct a kinase selectivity profile to identify potential off-target kinases.[7] A cellular thermal shift assay (CETSA) can also be used to identify direct binding partners in a cellular context.[8]
High Cell Death at Low Concentrations: You observe significant cytotoxicity at concentrations expected to be non-toxic.Off-Target Toxicity: The inhibitor may be affecting kinases or other proteins essential for cell survival in your specific cell type.[9]1. Perform a Dose-Response Curve: Carefully titrate this compound to determine the lowest effective concentration for CIRP stabilization and the concentration at which toxicity occurs. 2. Assess Apoptosis Markers: Use assays such as Annexin V staining or caspase-3 cleavage to determine if the cell death is apoptotic.[9] 3. Consult Off-Target Databases: Check publicly available databases for known inhibitors of pro-survival kinases to see if there are structural similarities with this compound.
Inconsistent Results Between Experiments: You are observing high variability in your results when using this compound.Experimental Variability: This could be due to variations in cell batches, passage number, or slight differences in experimental conditions. Primary cells, in particular, can show significant donor-to-donor variability.[9]1. Standardize Protocols: Ensure all experimental parameters, including cell density, treatment duration, and reagent concentrations, are consistent. 2. Use a Structurally Unrelated Control: Compare the effects of this compound with another compound known to stabilize CIRP, if available. 3. Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of potential off-targets to confirm their role in the observed phenotype.[7]

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the off-target effects of this compound. Researchers are encouraged to generate this data for their specific targets of interest. The following table provides a template for summarizing such data.

Target Assay Type This compound IC50 / Ki (nM) Reference
CIRP (indirect) Western Blot (Protein Stabilization)-[1][3]
CK2 Radiometric Enzymatic AssayInactive[1][2]
Cannabinoid CB1 Receptor Radioligand Binding AssayData Needed
Kinase Panel (e.g., 100 kinases) Kinase Profiling AssayData Needed

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

  • Assay Choice: Select a suitable assay format. Common formats include radiometric assays (measuring the incorporation of ³²P-ATP) or fluorescence/luminescence-based assays that measure ATP consumption.[7]

  • Kinase Panel Selection: Choose a commercial service or an in-house panel that includes a wide range of kinases.

  • Assay Performance: a. In a multi-well plate, combine the kinase, its specific substrate, and ATP. b. Add this compound at various concentrations. c. Include appropriate controls: no inhibitor (100% activity) and no kinase (background). d. Incubate the reaction for a specified time at the appropriate temperature. e. Stop the reaction and measure the output signal (e.g., radioactivity, fluorescence, luminescence).[7]

  • Data Analysis: a. Normalize the data to the controls. b. Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to calculate the IC50 value for each kinase.[7]

  • Interpretation: A potent IC50 value for any kinase in the panel would identify it as a potential off-target of this compound.

Protocol 2: Cell-Based Kinase Activity Assay (Western Blot)

Objective: To assess the phosphorylation status of a specific on-target or off-target kinase substrate in cells following treatment with this compound.[9]

Methodology:

  • Cell Seeding and Treatment: a. Seed cells in a multi-well plate and allow them to adhere. b. Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Lysis: a. Aspirate the culture medium and wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors and incubate on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. b. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). c. Incubate the membrane with primary antibodies specific for the phosphorylated substrate and the total protein. d. Incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate and image the signal. b. Quantify band intensities and normalize the phosphoprotein levels to the total protein levels and a loading control (e.g., β-actin or GAPDH).[9]

  • Interpretation: A decrease in the phosphorylation of a substrate for a specific kinase following this compound treatment would suggest inhibition of that kinase's activity in a cellular context.

Visualizations

G cluster_0 Proposed On-Target Pathway of this compound zr17_2 This compound UnknownProtease Unknown Protease zr17_2->UnknownProtease Inhibits CIRP_degradation CIRP Degradation UnknownProtease->CIRP_degradation Promotes CIRP CIRP Protein mRNA Survival-related mRNAs CIRP->mRNA Stabilizes SurvivalProteins Increased Survival Proteins mRNA->SurvivalProteins Translation Neuroprotection Neuroprotection SurvivalProteins->Neuroprotection

Caption: Proposed on-target signaling pathway of this compound.

G cluster_1 Experimental Workflow for Off-Target Identification Start Start with Unexpected Phenotype KinaseScreen Kinase Selectivity Screen Start->KinaseScreen CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA IdentifyHits Identify Potential Off-Target Hits KinaseScreen->IdentifyHits CellAssay Cell-Based Kinase Activity Assay Validate Validate with Genetic Knockdown (siRNA/CRISPR) CellAssay->Validate CETSA->IdentifyHits IdentifyHits->CellAssay

Caption: Experimental workflow for identifying potential off-target effects.

G cluster_2 Troubleshooting Logic for Unexpected Results UnexpectedResult Unexpected Experimental Result Observed IsOnTargetEngaged Is On-Target (CIRP) Pathway Engaged? UnexpectedResult->IsOnTargetEngaged YesOnTarget Yes IsOnTargetEngaged->YesOnTarget Yes NoOnTarget No IsOnTargetEngaged->NoOnTarget No InvestigateOffTarget Investigate Potential Off-Target Effects YesOnTarget->InvestigateOffTarget CheckProtocol Review Experimental Protocol and Compound Integrity NoOnTarget->CheckProtocol PerformProfiling Perform Kinase Profiling and/or CETSA InvestigateOffTarget->PerformProfiling

Caption: Logical diagram for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: zr17-2 Toxicity and Neuroprotection Assessment in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of zr17-2 in primary neuron cultures. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for assessing the potential toxicity and neuroprotective effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in neurons?

A1: this compound is a small, water-soluble purine (B94841) derivative that acts as a hypothermia-mimetic. Its primary mechanism involves the modulation of cold-shock proteins, particularly RNA-binding Motif Protein 3 (RBM3) and Cold-Inducible RNA-Binding Protein (CIRP).[1][2] By enhancing the levels of these proteins, this compound can initiate signaling cascades that are protective against various neuronal insults.

Q2: Is this compound toxic to primary neurons?

A2: Based on current research, this compound does not exhibit toxicity to primary neurons. Studies have shown that treatment with this compound alone does not increase apoptotic cell death or reduce neuronal viability.[3][4] In fact, it has demonstrated significant neuroprotective effects in models of ischemic injury and optic nerve crush.[1][3][4]

Q3: What are the recommended concentrations of this compound for in vitro primary neuron experiments?

A3: The effective concentration of this compound can vary depending on the experimental model and the type of primary neurons. Published studies have used concentrations ranging from the nanomolar to low micromolar range. For example, concentrations of 330 nmol/L have been used in retinal ganglion cell cultures, while concentrations of 1 µM, 3 µM, and 10 µM have been tested in models of ischemic-like insults.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: What is a typical treatment duration for this compound in primary neuron cultures?

A4: Treatment durations can range from 24 to 48 hours, depending on the experimental goals. For assessing neuroprotection against an acute insult, pre-treatment with this compound for a period before the insult, followed by co-treatment during and after, is a common approach.

Q5: How can I assess the effects of this compound on neuronal viability and apoptosis?

A5: A panel of standard assays is recommended:

  • Neuronal Viability: The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells. A decrease in signal indicates reduced viability.

  • Cytotoxicity (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cell lysis and cytotoxicity.

  • Apoptosis: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High background in MTT assay Contamination of cultures with bacteria or yeast. Phenol red in the culture medium.Visually inspect cultures for contamination before the assay. Use a background control well containing medium but no cells to subtract the background absorbance.
Inconsistent results in LDH assay Variable cell numbers across wells. Short half-life of LDH in the medium.Ensure consistent cell seeding density. Collect supernatant for the LDH assay at a consistent time point after treatment.
High number of TUNEL-positive cells in control group Unhealthy primary neuron culture. Phototoxicity from fluorescent microscopy.Optimize primary neuron culture conditions (seeding density, media supplements). Minimize exposure of cells to excitation light during imaging.
No neuroprotective effect of this compound observed Suboptimal concentration of this compound. Inappropriate timing of treatment relative to the insult. The specific neuronal injury model is not responsive to the RBM3/CIRP pathway.Perform a dose-response experiment to find the optimal concentration. Vary the pre-treatment and co-treatment times. Consider testing this compound in a different injury model.

Data Presentation

The following tables summarize the expected qualitative and quantitative outcomes from studies assessing this compound in primary neurons. Please note that the quantitative values are illustrative and should be confirmed by consulting the full-text scientific literature.

Table 1: Effect of this compound on Neuronal Viability (MTT Assay)

Treatment GroupDescriptionExpected OutcomeIllustrative % Viability (Mean ± SD)
ControlUntreated primary neuronsHigh viability100 ± 5%
Vehicle ControlNeurons treated with the solvent for this compoundHigh viability, similar to control98 ± 6%
This compound (e.g., 3 µM)Neurons treated with this compound aloneHigh viability, no significant difference from control102 ± 5%
Neuronal InsultNeurons subjected to an injury (e.g., OGD/R)Significant decrease in viability45 ± 8%
This compound + Neuronal InsultNeurons pre-treated with this compound before insultSignificant protection against viability loss75 ± 7%

Table 2: Effect of this compound on Apoptosis (TUNEL Assay)

Treatment GroupDescriptionExpected OutcomeIllustrative % TUNEL-Positive Cells (Mean ± SD)
ControlUntreated primary neuronsLow basal level of apoptosis5 ± 2%
Vehicle ControlNeurons treated with the solvent for this compoundLow basal level of apoptosis6 ± 2%
This compound (e.g., 330 nM)Neurons treated with this compound aloneNo increase in apoptosis5 ± 3%
Neuronal InsultNeurons subjected to an injury (e.g., Optic Nerve Crush)Significant increase in apoptosis50 ± 10%
This compound + Neuronal InsultNeurons treated with this compound after insultSignificant reduction in apoptosis20 ± 8%

Experimental Protocols

Protocol 1: MTT Assay for Neuronal Viability
  • Cell Seeding: Plate primary neurons in a 96-well plate at a predetermined optimal density and culture for the desired duration.

  • Treatment: Treat the neurons with various concentrations of this compound, vehicle control, and positive/negative controls for the specified time.

  • MTT Reagent Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated) cells.

Protocol 2: LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH released relative to a positive control where cells are fully lysed.

Protocol 3: TUNEL Assay for Apoptosis
  • Cell Culture on Coverslips: Culture primary neurons on sterile coverslips in a multi-well plate.

  • Treatment: Treat the cells as required for your experiment.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 5-10 minutes.

  • TUNEL Reaction: Wash the cells and then incubate with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 1 hour at 37°C in a humidified, dark chamber.

  • Staining and Mounting: Wash the cells, counterstain the nuclei with a fluorescent dye like DAPI, and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show fluorescence at the appropriate wavelength. Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

Mandatory Visualizations

zr17_2_Neuroprotection_Pathway zr17_2 This compound RBM3_CIRP ↑ RBM3 / CIRP Levels zr17_2->RBM3_CIRP Protease_Inhibition Protease Inhibition? zr17_2->Protease_Inhibition TrkB TrkB Activation RBM3_CIRP->TrkB MAPK_Inhibition MAPK Pathway Inhibition (p38, JNK, ERK) RBM3_CIRP->MAPK_Inhibition ER_Stress_Inhibition ER Stress Inhibition (PERK-eIF2α-CHOP) RBM3_CIRP->ER_Stress_Inhibition Bcl2_Bax ↑ Bcl-2 / ↓ Bax Ratio RBM3_CIRP->Bcl2_Bax Protease_Inhibition->RBM3_CIRP PLCg1 PLCγ1 TrkB->PLCg1 CREB pCREB PLCg1->CREB CREB->RBM3_CIRP Positive Feedback Apoptosis Apoptosis MAPK_Inhibition->Apoptosis ER_Stress_Inhibition->Apoptosis Bcl2_Bax->Apoptosis Neuroprotection Neuroprotection & Neuronal Survival Apoptosis->Neuroprotection

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

Experimental_Workflow Culture_Setup Primary Neuron Culture Setup Treatment This compound / Vehicle / Insult Treatment Culture_Setup->Treatment Viability_Assay Viability Assessment (MTT Assay) Treatment->Viability_Assay Cytotoxicity_Assay Cytotoxicity Assessment (LDH Assay) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assessment (TUNEL Assay) Treatment->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for assessing this compound effects.

References

addressing zr17-2 lot-to-lot variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing potential lot-to-lot variability of the hypothermia mimetic molecule, ZR17-2. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you might encounter during your experiments, ensuring consistency and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a water-soluble, purine (B94841) derivative that has been identified as a hypothermia mimetic.[1][2] It was initially synthesized as a potential CK2 inhibitor but was found to be inactive against this enzyme.[1][3][4] Its primary known mechanism of action is the modulation of Cold-Inducible RNA-Binding Protein (CIRBP) expression.[5] It is believed that this compound may block a protease that degrades CIRBP, leading to its accumulation.[1] Increased levels of CIRBP are associated with protective effects against apoptosis and oxidative stress.[1][6]

Q2: What are the potential sources of lot-to-lot variability with this compound?

While specific lot-to-lot variability for this compound has not been extensively documented in published literature, potential sources of variability for small molecules like this compound can include:

  • Purity: Differences in the percentage of the active compound and the profile of impurities.

  • Solubility: Although described as water-soluble, variations in the synthesis or salt form could affect its solubility characteristics.[1]

  • Stability: Degradation of the compound over time or due to improper storage can lead to reduced activity.

  • Counter-ion Content: For salt forms (e.g., hydrochloride), the ratio of the active molecule to the counter-ion can vary.

Q3: How should I prepare and store this compound to minimize variability?

To ensure consistency, it is recommended to:

  • Reconstitution: For each new lot, create a fresh, high-concentration stock solution in an appropriate solvent (e.g., sterile PBS or water, as this compound is water-soluble). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Storage: Store stock solutions at -20°C or -80°C for long-term use (months to years).[5] For short-term storage (days to weeks), 0-4°C is recommended.[5] Protect from light.[6]

  • Lot Qualification: When a new lot is received, it is advisable to perform a simple quality control experiment, such as a dose-response curve in a standard in vitro assay, to compare its potency to the previous lot.

Q4: Are there any known off-target effects or toxicity of this compound?

Current research suggests that this compound is not toxic at the concentrations used in published studies.[1][2] Administration of this compound in control animals did not increase the number of apoptotic cells.[1][2][4] However, as with any small molecule, off-target effects are possible and should be considered, especially at higher concentrations.

Troubleshooting Guides

Issue 1: Inconsistent in vivo results between different lots of this compound

Symptoms:

  • Significant changes in the efficacy of this compound in animal models (e.g., neuroprotection, reduction of apoptosis).

  • Increased variability in physiological readouts (e.g., electroretinogram amplitudes) between experimental groups treated with different lots.

Troubleshooting Workflow:

A Inconsistent In Vivo Results Observed B Verify Compound Handling and Dosing A->B Check for deviations in protocol C Perform Comparative In Vitro Assay B->C If handling is consistent G Inconsistent Results B->G If handling is inconsistent, correct protocol and repeat D Characterize Lots Analytically C->D If potency differs F Consistent Results C->F If potency is similar, review animal model variability E Contact Supplier and/or Synthesize New Batch D->E If purity/identity is questionable

Caption: Troubleshooting workflow for inconsistent in vivo results.

Detailed Steps:

  • Review Protocols: Ensure that the animal model, surgical procedures, and dosing regimen are consistent across experiments. Factors such as animal strain, age, and sex can contribute to variability.[7]

  • Compound Preparation: Confirm that the vehicle and final concentration of this compound are identical. Ensure complete dissolution of the compound before administration.

  • In Vitro Potency Assay: Perform a dose-response experiment using a simple, reliable in vitro assay (e.g., measuring CIRBP expression in a relevant cell line) with the old and new lots of this compound side-by-side. This can quickly determine if there is a difference in biological activity.

  • Analytical Characterization: If a potency difference is observed, consider analytical characterization of the different lots (e.g., via HPLC or mass spectrometry) to assess purity and identify potential contaminants.

Issue 2: Reduced efficacy in cell-based assays

Symptoms:

  • A rightward shift in the dose-response curve (higher EC50) compared to previous experiments.

  • Lower maximal effect at saturating concentrations of this compound.

Troubleshooting Steps:

  • Cell Line Health: Ensure that the cells used are from a low passage number and have been consistently cultured. Genetic drift in cell lines can alter their response to compounds.

  • Assay Reagents: Verify the quality and correct preparation of all assay reagents, including media, serum, and detection reagents.

  • Compound Stability: Assess the stability of this compound in your specific cell culture media over the duration of the experiment. Prepare fresh dilutions from a frozen stock for each experiment.

  • Orthogonal Assay: Use a different assay to measure the same biological endpoint. For example, if you are using a reporter assay for CIRBP expression, confirm the results with qPCR or Western blotting.

Data Presentation

Clear and structured data presentation is crucial for identifying and documenting lot-to-lot variability.

Table 1: Hypothetical in vivo Efficacy of Different this compound Lots in a Rat Model of Optic Nerve Crush

Lot NumberTreatment GroupnRetinal Ganglion Cell Count (cells/mm) (Mean ± SEM)ERG b-wave Amplitude (µV) (Mean ± SEM)
Lot A Vehicle10850 ± 45120 ± 15
This compound (10 mg/kg)101500 ± 60250 ± 20
Lot B Vehicle10870 ± 50125 ± 18
This compound (10 mg/kg)101100 ± 55180 ± 22
Lot C Vehicle10865 ± 48122 ± 16
This compound (10 mg/kg)101550 ± 65260 ± 18

In this hypothetical example, Lot B shows reduced efficacy compared to Lots A and C.

Table 2: Hypothetical in vitro Potency of Different this compound Lots on CIRBP Expression

Lot NumberEC50 (nM) for CIRBP InductionMaximum Fold Induction of CIRBP
Lot A 1504.5
Lot B 4503.2
Lot C 1654.7

This hypothetical in vitro data corroborates the in vivo findings, suggesting Lot B is less potent.

Experimental Protocols

Adherence to detailed and consistent experimental protocols is essential for minimizing variability.

Protocol 1: TUNEL Assay for Apoptosis in Retinal Sections

This protocol is adapted from studies investigating the neuroprotective effects of this compound.[1][2][4]

  • Tissue Preparation:

    • Sacrifice animals and enucleate the eyes.

    • Fix the eyes in 4% paraformaldehyde for 24 hours at 4°C.

    • Cryoprotect the tissue by incubating in a sucrose (B13894) gradient (15% and 30%).

    • Embed the tissue in OCT and freeze.

    • Cut 10-12 µm thick sections using a cryostat.

  • TUNEL Staining:

    • Wash sections with PBS.

    • Permeabilize the tissue with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

    • Wash sections twice with PBS.

    • Incubate sections with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and a fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.

    • Wash sections three times with PBS.

  • Imaging and Quantification:

    • Mount coverslips with an anti-fade mounting medium containing DAPI for nuclear counterstaining.

    • Image the sections using a fluorescence microscope.

    • Quantify the number of TUNEL-positive cells in the ganglion cell layer per microscopic field.

Protocol 2: Electroretinography (ERG) in a Rat Model

This protocol is based on the methodology used to assess retinal function after this compound treatment.[1][3]

  • Animal Preparation:

    • Dark-adapt the rats overnight.

    • Anesthetize the animals under dim red light.

    • Dilate the pupils with a mydriatic agent (e.g., 1% tropicamide).

  • ERG Recording:

    • Place a gold loop electrode on the cornea, a reference electrode in the mouth, and a ground electrode subcutaneously on the back.

    • Present a series of light flashes of increasing intensity to the eye.

    • Record the electrical responses of the retina.

  • Data Analysis:

    • Measure the amplitude of the a-wave (photoreceptor response) and the b-wave (bipolar cell response).

    • Analyze the oscillatory potentials.

    • Compare the amplitudes between different treatment groups.

Mandatory Visualizations

Signaling Pathway

ZR17_2 This compound Protease CIRBP-degrading Protease ZR17_2->Protease inhibition CIRBP_protein CIRBP Protein Protease->CIRBP_protein degradation Apoptosis Apoptosis CIRBP_protein->Apoptosis inhibits Oxidative_Stress Oxidative Stress CIRBP_protein->Oxidative_Stress reduces Cell_Survival Cell Survival CIRBP_protein->Cell_Survival promotes A Rat Model of Optic Nerve Crush B Randomize into Treatment Groups A->B C Intravitreal Injection (Vehicle or this compound) B->C D Post-operative Monitoring C->D E Functional Assessment (ERG) at 21 days D->E F Histological Assessment (TUNEL) at 6 days D->F G Data Analysis and Comparison E->G F->G A Observation: Reduced or Variable Efficacy of this compound B Is this a new lot of this compound? A->B C Perform Lot Qualification: Compare potency of new vs. old lot in a standard in vitro assay. B->C Yes D Review Experimental Protocol: Check for changes in cell line passage, reagents, animal model, etc. B->D No E Potency is Different? C->E G Investigate other sources of variability: - Technical (pipetting, timing) - Biological (cell health, animal differences) D->G F Contact Supplier. Consider analytical chemistry to verify purity and identity. E->F Yes E->G No H Issue Resolved F->H G->H

References

Technical Support Center: zr17-2 Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothermia mimetic molecule, zr17-2. The primary focus of this guide is to address the known characteristics of this compound concerning its permeability across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: Does this compound cross the blood-brain barrier (BBB) in adult animals?

A1: No, current research has demonstrated that this compound is unable to cross the blood-brain barrier and the blood-eye barrier in adult animals.[1][2] This is a critical factor to consider when designing experiments targeting the central nervous system (CNS).

Q2: Why is the blood-brain barrier permeability of this compound a significant consideration for experimental design?

A2: The BBB is a highly selective barrier that protects the brain from harmful substances. Since this compound does not cross the BBB, systemic administration (e.g., intravenous or oral) will not result in therapeutic concentrations of the molecule within the brain parenchyma in adult subjects.[1][3] Therefore, the route of administration must be carefully selected based on the target organ.

Q3: Can this compound be utilized for treating disorders of the central nervous system?

A3: Yes, but it requires direct administration to the CNS. For example, to achieve therapeutic effects in the retina, which is considered part of the CNS, intravitreal injections have been successfully used.[1][3][4][5] For other CNS applications, direct administration methods such as intracerebroventricular (ICV) or intrathecal injections would likely be necessary.

Q4: Are there specific circumstances where this compound might show some level of BBB penetration?

A4: There is evidence to suggest that the BBB is not fully functional in newborn animals.[2] In studies involving perinatal asphyxia in rats, subcutaneous administration of this compound was effective, taking advantage of the immature and more permeable BBB in neonates.[2] However, this is a specific developmental window and does not apply to adult animals.

Troubleshooting Guide

This guide is intended to help researchers troubleshoot experiments and design future studies involving this compound, with a focus on its known BBB permeability characteristics.

Issue 1: Systemic administration of this compound shows no effect in the brain of adult animals.

  • Potential Cause: This is the expected outcome due to the inability of this compound to cross the blood-brain barrier.[1][2]

  • Recommended Action:

    • Verify the Route of Administration: Confirm that the experimental design for CNS effects does not rely on systemic administration in adult animals.

    • Alternative Administration Routes: To target the CNS, consider direct administration methods. For retinal studies, intravitreal injection is the established method.[1][3][5] For other brain regions, explore options like intracerebroventricular (ICV) or direct tissue injection.

    • Consider the Animal Model's Age: If working with neonatal models, subcutaneous administration may be a viable option due to the incomplete development of the BBB.[2]

Issue 2: Inconsistent results in in vitro BBB models.

    • Variability in the tightness of the endothelial cell junctions.

    • Differences in the expression of efflux transporters (e.g., P-glycoprotein).

    • The specific type of in vitro model being used (e.g., cell co-culture, organ-on-a-chip).[6][7][8]

  • Recommended Action:

    • Model Validation: Ensure the in vitro BBB model is well-validated with compounds known to have low and high BBB permeability.

    • Efflux Transporter Interaction: Investigate if this compound is a substrate for common efflux transporters like P-glycoprotein (P-gp), which actively pump substances out of the brain.[9][10][11] This could explain low apparent permeability even with some initial membrane interaction.

    • Review Literature on Similar Molecules: If the chemical structure of this compound is known, review literature on the BBB permeability of structurally similar compounds.

Data Summary

The available data on this compound and its BBB permeability is qualitative. The key findings are summarized in the table below.

Characteristic Finding Source
Blood-Brain Barrier Permeability (Adult) Does not cross[1][2]
Blood-Ocular Barrier Permeability (Adult) Does not cross[1][3][5]
BBB Permeability (Neonate) Permeable due to immature barrier[2]
Mechanism of Action Induces expression of Cold Inducible RNA Binding Protein (CIRBP)[1][4]

Experimental Protocols

Intravitreal Injection of this compound in Rats (as described in cited literature):

  • Animal Model: Sprague-Dawley rats.[3]

  • Anesthesia: Appropriate anesthesia is administered to the animals.

  • Test Substance: this compound is dissolved in a vehicle such as PBS. A typical concentration used is 330 nmol/L.[3][5]

  • Injection Procedure: A small volume (e.g., 5.0 µl) of the this compound solution or vehicle is injected into the vitreous humor of the eye.[3][5]

  • Post-operative Care: Animals are monitored for recovery from anesthesia and any signs of distress.

Subcutaneous Administration of this compound in Neonatal Rats (as described in cited literature):

  • Animal Model: Neonatal rats.[2]

  • Test Substance: this compound solution (e.g., 330 nmols/L).[12]

  • Injection Procedure: A volume of 50 µL is injected subcutaneously.[12] This route was chosen for being less traumatic for newborns.[2]

  • Timing: The injection is administered shortly after a procedure, such as induced perinatal asphyxia, to study the therapeutic effects.[2]

Visualizations

experimental_workflow cluster_start Experimental Design Decision cluster_cns Central Nervous System (CNS) Targeting cluster_peripheral Peripheral Targeting start Define Target Organ for this compound Effect cns_target Is the target the CNS (Brain/Retina)? start->cns_target neonate_model Is the model neonatal? cns_target->neonate_model Yes peripheral_target Systemic Administration (e.g., IV, Subcutaneous) cns_target->peripheral_target No direct_admin Use Direct Administration (e.g., Intravitreal, ICV) neonate_model->direct_admin No (Adult) subq_admin Subcutaneous administration may be an option neonate_model->subq_admin Yes

Caption: Decision workflow for this compound administration route.

logical_relationship cluster_premise Known Properties of this compound cluster_conclusion Experimental Outcome zr17_2 This compound Molecule no_cns_effect No CNS Effect with Systemic Administration zr17_2->no_cns_effect bbb Blood-Brain Barrier (Adult) bbb->no_cns_effect is impermeable to

Caption: Rationale for lack of CNS effect with systemic this compound.

References

Technical Support Center: Troubleshooting zr17-2 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for zr17-2 in vivo efficacy studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule identified as a hypothermia mimetic.[1][2] Its mechanism of action is associated with the cold-inducible RNA-binding protein (CIRBP).[3] this compound is believed to bind to CIRBP, increasing its half-life, possibly by inhibiting a protease that degrades it.[1][2] This leads to an increase in CIRBP expression, which is known to be involved in cellular stress responses. Additionally, this compound has been noted as a potent cannabinoid CB1 receptor modulator and can reduce retinal cell death induced by oxidative stress.[4]

Q2: What are the reported in vivo effects of this compound?

A2: In vivo studies have demonstrated that this compound can significantly reduce cell death (apoptosis) and preserve function in models of retinal damage and perinatal asphyxia.[1][2][5] Specifically, it has been shown to prevent the loss of retinal ganglion cells, reduce apoptosis in the ganglion cell layer, and ameliorate distortions in electroretinogram (ERG) readings following injury.[5][6] It has also been shown to reduce gliosis and inner retina thickening in a model of perinatal asphyxia.[1][2]

Q3: Is this compound toxic in vivo?

A3: Current research suggests that this compound is not toxic at the doses tested.[1][2][5] Studies have shown that administration of this compound in control animals (without induced injury) did not result in an increase in apoptotic cells or adverse effects on the parameters being measured.[1][2][5]

Q4: Can this compound cross the blood-brain or blood-ocular barriers?

A4: No, studies have indicated that this compound is unable to cross the blood-brain and blood-ocular barriers.[5] This necessitates local administration, such as intravitreal injection, for ocular conditions.[5][6][7]

Troubleshooting Guide

Problem 1: Suboptimal or no observed efficacy of this compound in my in vivo model.

This is a multifaceted issue that can arise from several factors throughout the experimental workflow. Below is a step-by-step guide to troubleshoot this problem.

Step 1: Verify Compound Integrity and Formulation

  • Question: Is the this compound compound viable?

    • Answer: this compound should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for short-term use (up to 1 month), protected from light.[4] Ensure that the storage conditions have been met. It is advisable to use a fresh batch of the compound if there are any doubts about its integrity.

  • Question: Was the dosing solution prepared correctly?

    • Answer: Confirm the calculations for the final concentration and that the correct vehicle was used. The solubility of the compound in the chosen vehicle should be verified. For ocular studies, this compound has been administered via intravitreal injection.[5][6] For systemic effects in neonates, subcutaneous injection has been used.[1][2]

Step 2: Review Animal Model and Dosing Regimen

  • Question: Is the animal model appropriate for the study?

    • Answer: The choice of animal model is critical. Ensure that the selected model is well-characterized and relevant to the disease being studied. Factors such as species, strain, age, and sex can influence the outcome.

  • Question: Is the dose and administration route correct?

    • Answer: The dose of this compound should be calculated based on previous successful studies, taking into account factors like the volume of the target tissue (e.g., the eye).[5] For intravitreal injections in rats, a dose of 5.0 µl of 330 nmol/L has been used.[6] For subcutaneous injections in rat pups, 50 µL of 330 nmols/L has been effective.[2]

Experimental Protocol: Intravitreal Injection in Rats

  • Animal Model: Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the animal.

    • One hour following the primary insult (e.g., intraorbital nerve crush), perform an intravitreal injection.

    • Inject 5.0 µl of 330 nmol/L this compound or vehicle (e.g., PBS) into the vitreous humor.[6]

  • Post-operative Care: Provide appropriate post-operative care as per institutional guidelines.

Step 3: Assess Experimental Timing and Endpoints

  • Question: Was the timing of this compound administration optimal?

    • Answer: In acute injury models, the timing of the first dose is crucial. In studies involving optic nerve crush, this compound was administered one hour after the injury.[6]

  • Question: Are the chosen endpoints sensitive enough to detect an effect?

    • Answer: Ensure that the methods used to assess efficacy are appropriate and sensitive. For example, in retinal studies, endpoints such as electroretinography (ERG), TUNEL assays for apoptosis, and histological analysis of retinal ganglion cell numbers have been used effectively.[1][2][5][6]

Quantitative Data Summary from In Vivo Studies

Model Parameter Measured Control (Injury + Vehicle) This compound Treated (Injury + this compound) Significance Reference
Intraorbital Optic Nerve Crush (Rat)Apoptotic Cells (TUNEL-positive) in GCL and INLHigh number of positive cellsGreatly reduced number of apoptotic cellsp < 0.0001[5]
Intraorbital Optic Nerve Crush (Rat)Number of Retinal Ganglion Cells (RGCs)Major loss of RGCsSignificant prevention of RGC lossp < 0.0001[5]
Intraorbital Optic Nerve Crush (Rat)ERG b-wave amplitudeDrastic reductionLargely prevented reductionp < 0.0001[5]
Perinatal Asphyxia (Rat)Apoptotic Cells (TUNEL-positive) in GCL~6-fold increase compared to controlDrastically reduced number of apoptotic cellsp < 0.0001[1][2]
Perinatal Asphyxia (Rat)Inner Retina ThicknessIncreased thicknessSignificantly reduced thicknessp < 0.0001[1][2]
Perinatal Asphyxia (Rat)ERG a- and b-wave amplitudeSignificant decreaseSignificant ameliorationp < 0.01[1][2]

Problem 2: High variability in experimental results.

High variability can mask the true effect of the compound.

  • Question: How can I reduce variability in my in vivo experiments?

    • Answer:

      • Standardize Procedures: Ensure all experimental procedures, from animal handling and housing to dosing and endpoint analysis, are highly standardized.

      • Acclimatization: Allow sufficient time for animals to acclimate to their environment before starting the experiment.

      • Blinding: Whenever possible, the individuals performing the experiments and analyzing the data should be blinded to the treatment groups.

      • Sample Size: Use a sufficient number of animals per group to achieve adequate statistical power.

Visualizations

Signaling Pathway of this compound

zr17_2_pathway cluster_stress Cellular Stress (e.g., Hypoxia, Oxidative Stress) cluster_treatment Therapeutic Intervention cluster_cellular_response Cellular Response Cellular Stress Cellular Stress CIRBP CIRBP (Cold-inducible RNA-binding protein) Cellular Stress->CIRBP induces zr17_2 This compound zr17_2->CIRBP stabilizes Protease Protease (unknown) zr17_2->Protease inhibits Akt_ERK Akt/ERK Pathways CIRBP->Akt_ERK activates Protease->CIRBP degrades Apoptosis Apoptosis Akt_ERK->Apoptosis inhibits Cell_Survival Cell Survival Akt_ERK->Cell_Survival promotes

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Collection & Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Randomize into Groups (Control, this compound) Acclimatization->Grouping Induce_Injury Induce Injury/Disease Model (e.g., Optic Nerve Crush) Grouping->Induce_Injury Treatment Administer this compound or Vehicle (e.g., Intravitreal Injection) Induce_Injury->Treatment (e.g., 1 hour post-injury) Monitoring Monitor Animal Health & Body Weight Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., ERG, Histology, TUNEL) Monitoring->Endpoint_Analysis (at predefined time points) Statistical_Analysis Statistical Analysis Endpoint_Analysis->Statistical_Analysis

Caption: General experimental workflow for this compound in vivo efficacy studies.

Troubleshooting Logic Diagram

Caption: Troubleshooting logic for suboptimal this compound in vivo efficacy.

References

Technical Support Center: zr17-2 Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothermia mimetic molecule, zr17-2. The content is designed to assist with the design, execution, and interpretation of dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a hypothermia mimetic molecule that functions primarily by increasing the protein half-life of Cold-Inducible RNA-Binding Protein (CIRP).[1][2] It is suggested that this compound achieves this by inhibiting a yet-unidentified protease that would otherwise degrade CIRP.[1][3] The upregulation of CIRP leads to the modulation of downstream targets that are involved in apoptosis, resulting in an anti-apoptotic effect. This includes the elevation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as BAX, BAD, and BAK.[3] Additionally, this compound has been shown to upregulate antioxidant genes through the Nrf2 pathway.[4]

Q2: Has a standard dose-response curve for this compound been published?

A2: Currently, published research has primarily focused on the effects of this compound at a single concentration, 330 nmol/L, in animal models of retinal damage and perinatal asphyxia.[1] At this concentration, this compound has been shown to be effective in reducing apoptosis and protecting retinal ganglion cells.[1][3] While these studies provide a strong rationale for the therapeutic potential of this compound, a comprehensive public dose-response curve is not yet available. Therefore, researchers will need to determine the optimal concentration range for their specific experimental model.

Q3: What is a recommended starting point for determining the dose range for an in vitro experiment?

A3: A good starting point for an in vitro dose-response experiment is to bracket the previously reported effective in vivo concentration of 330 nmol/L. A logarithmic or semi-logarithmic dilution series is recommended to cover a broad range of concentrations. For example, you could test concentrations from 1 nM to 10 µM. This wide range will help in identifying the concentrations that produce the minimal, maximal, and half-maximal effects (EC50/IC50).

Q4: What are the key considerations when designing a dose-response experiment for this compound?

A4: When designing a dose-response experiment for this compound, it is crucial to consider the following:

  • Cell Type and Model: The choice of retinal cell line or primary culture is important as different cells may exhibit varying sensitivities to this compound.[5][6]

  • Endpoint Assay: Select an assay that aligns with the known mechanism of action of this compound, such as an apoptosis assay (e.g., TUNEL, caspase activity) or a cell viability assay.

  • Treatment Duration: The incubation time with this compound should be optimized to allow for the modulation of CIRP and the subsequent downstream effects on apoptosis.

  • Controls: Include appropriate controls such as a vehicle control (the solvent used to dissolve this compound, e.g., PBS), a positive control for inducing apoptosis (if applicable), and a negative control (untreated cells).

Troubleshooting Guides

Guide 1: Poor Curve Fit or Non-Sigmoidal Response

This guide addresses situations where the dose-response data does not fit a standard sigmoidal model.

Potential Cause Troubleshooting Steps
Incorrect Concentration Range Broaden the range of this compound concentrations tested. If the curve is flat at the top, include higher concentrations. If it is flat at the bottom, include lower concentrations.
Compound Instability or Degradation Prepare fresh stock solutions of this compound for each experiment. Protect the compound from light if it is light-sensitive.
Assay Interference Run appropriate controls to ensure that this compound is not interfering with the assay components (e.g., detection reagents). This can be done by testing the compound in a cell-free system.
Cell Health and Plating Density Ensure that cells are healthy, in the exponential growth phase, and plated at a consistent density. Over-confluent or sparse cultures can lead to variable results.
Guide 2: High Variability Between Replicates

This guide provides steps to address high variability in the calculated half-maximal effective or inhibitory concentration.

Potential Cause Troubleshooting Steps
Inconsistent Cell Passage Number or Health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment.
Pipetting Errors Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate dispensing of the compound and reagents.
Edge Effects in Multi-well Plates To mitigate evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.
Incomplete Compound Solubilization Ensure that the this compound stock solution is fully dissolved before preparing dilutions. Visually inspect for any precipitates.

Experimental Protocols

Protocol: Generating a Dose-Response Curve for this compound in a Retinal Cell Line

This protocol provides a general framework for assessing the protective effect of this compound against induced apoptosis in a retinal cell line.

1. Cell Culture and Seeding:

  • Culture a human retinal pigment epithelial cell line (e.g., ARPE-19) in appropriate media and conditions.
  • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS).
  • Perform a serial dilution to create a range of concentrations (e.g., 1 nM to 10 µM).
  • Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of this compound or vehicle control.
  • Incubate for a predetermined duration (e.g., 24 hours) to allow for this compound to exert its effect.

3. Induction of Apoptosis:

  • After the pre-treatment with this compound, introduce an apoptotic stimulus (e.g., a known oxidative stressor like hydrogen peroxide or a chemical inducer like staurosporine) to the wells (except for the negative control wells).
  • Incubate for a duration sufficient to induce a measurable level of apoptosis (e.g., 4-6 hours).

4. Endpoint Assay (e.g., Caspase-3/7 Activity Assay):

  • Following the apoptosis induction, perform a caspase-3/7 activity assay according to the manufacturer's instructions. This typically involves adding a reagent that contains a substrate for activated caspase-3 and -7, which upon cleavage, produces a fluorescent or luminescent signal.
  • Measure the signal using a plate reader.

5. Data Analysis:

  • Subtract the background signal (from wells with no cells).
  • Normalize the data by setting the signal from the vehicle-treated, apoptosis-induced wells as 100% apoptosis (or 0% protection) and the signal from the untreated, non-induced wells as 0% apoptosis (or 100% protection).
  • Plot the percentage of protection against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the EC50 value (the concentration at which 50% of the maximal protection is achieved).

Quantitative Data Summary

The following tables summarize the reported effects of a single 330 nmol/L dose of this compound in a rat model of intraorbital optic nerve crush (IONC).

Table 1: Effect of this compound on Retinal Ganglion Cell (RGC) Survival and Apoptosis

Treatment Group Parameter Result Reference
IONC + VehicleRGC LossMajor loss of RGCs in the Ganglion Cell Layer (GCL)[3]
IONC + this compound (330 nmol/L)RGC ProtectionSignificant prevention of RGC loss[3]
IONC + VehicleApoptotic Cells (TUNEL+)High number of TUNEL-positive cells in the GCL and Inner Nuclear Layer (INL)[3]
IONC + this compound (330 nmol/L)Reduction in ApoptosisGreatly reduced number of apoptotic cells[3]

Table 2: Electrophysiological Effects of this compound

Treatment Group Parameter Result Reference
IONC + Vehicleb-wave amplitudeDrastic reduction[7]
IONC + this compound (330 nmol/L)b-wave amplitudeSignificant correction[7]
IONC + VehicleOscillatory Potentials (OPs)Significant reduction[7]
IONC + this compound (330 nmol/L)Oscillatory Potentials (OPs)Significant correction[7]

Visualizations

zr17_2_signaling_pathway cluster_apoptosis Apoptosis Regulation zr17_2 This compound Protease Unknown Protease zr17_2->Protease Inhibits CIRBP CIRBP (Cold-Inducible RNA-Binding Protein) Protease->CIRBP Degrades CIRBP_deg CIRBP Degradation Bcl2 Bcl-2 (Anti-apoptotic) CIRBP->Bcl2 Upregulates Bax_Bad_Bak Bax, Bad, Bak (Pro-apoptotic) CIRBP->Bax_Bad_Bak Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax_Bad_Bak->Apoptosis Promotes

Caption: Proposed signaling pathway of this compound.

dose_response_workflow start Start: Seed Retinal Cells in 96-well Plate prep Prepare Serial Dilutions of this compound start->prep pretreat Pre-treat Cells with this compound and Controls prep->pretreat induce Induce Apoptosis (e.g., with H2O2) pretreat->induce assay Perform Endpoint Assay (e.g., Caspase Activity) induce->assay measure Measure Signal with Plate Reader assay->measure analyze Data Analysis: Normalize and Plot Data measure->analyze fit Fit Curve to 4PL Model to Determine EC50 analyze->fit end End: Dose-Response Curve Generated fit->end

Caption: Experimental workflow for dose-response analysis.

References

quality control measures for zr17-2 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ZR17-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and to troubleshoot common issues that may be encountered during the synthesis of this novel hypothermia mimetic molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a small molecule modulator of the cold-inducible RNA-binding protein (CIRBP).[1][2] It is a purine (B94841) derivative that was initially investigated as a potential CK2 inhibitor.[3][4] The hydrochloride salt of this compound has the chemical formula C13H21ClN6O2S and a molecular weight of 360.86.[1] It is water-soluble and has been shown to be a promising agent in preclinical studies for preventing retinal damage.[4][5]

Q2: What are the recommended storage conditions for synthesized this compound?

A2: For short-term storage (days to weeks), this compound should be kept in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is recommended to store the compound at -20°C.[1]

Q3: What level of purity is considered acceptable for in vitro and in vivo studies?

A3: For in vitro cellular assays, a purity of ≥95% is generally recommended. For in vivo animal studies, a higher purity of ≥98% is advised to minimize the potential for off-target effects from impurities. Purity should be assessed by a combination of analytical techniques such as HPLC, LC-MS, and NMR.

Q4: What are the expected deliverables from a custom synthesis of this compound?

A4: While specific deliverables can vary by provider, a typical custom synthesis package should include:

  • The final lyophilized product (e.g., 2-4 µg).

  • A Certificate of Analysis (CoA) detailing the final purity, identity, and quantity.

  • Relevant analytical data, including HPLC chromatograms, mass spectrometry data, and NMR spectra.

  • Sequence chromatogram trace files and alignment files if any genetic material was involved in the process.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Reaction Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting materials or product. - Inefficient purification.- Monitor reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction conditions (temperature, time, catalyst loading). - Ensure starting materials are pure and dry. - Evaluate and optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent).
Presence of Impurities in Final Product (Post-Purification) - Co-elution of impurities during chromatography. - Incomplete removal of reagents or byproducts. - Decomposition of the product during workup or purification.- Modify the chromatography conditions (e.g., change the stationary phase, use a gradient elution). - Employ an alternative purification technique such as preparative HPLC or recrystallization. - Ensure all reagents are fully quenched and removed during the workup phase.
Inconsistent Spectroscopic Data (NMR, MS) - Presence of residual solvent. - Incorrect molecular ion peak in MS. - Unexpected peaks in NMR spectrum.- Dry the sample under high vacuum to remove residual solvents. - Verify the expected mass of the product and potential adducts (e.g., +Na, +K). Run high-resolution mass spectrometry (HRMS) for exact mass confirmation. - Analyze NMR for characteristic peaks of this compound and compare with a reference spectrum if available. Identify and quantify any impurities.
Poor Solubility of the Final Product - Incorrect salt form. - Presence of insoluble impurities.- Confirm the formation of the desired salt (e.g., hydrochloride). - Re-purify the compound to remove insoluble materials. - Test solubility in various biocompatible solvents.

Experimental Protocols

Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

1. Objective: To determine the purity of a synthesized batch of this compound.

2. Materials:

  • This compound sample
  • HPLC-grade acetonitrile (B52724) (ACN)
  • HPLC-grade water
  • Trifluoroacetic acid (TFA)
  • C18 reverse-phase HPLC column

3. Instrument and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent
  • Column: C18, 4.6 x 150 mm, 5 µm particle size
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in ACN
  • Gradient: 5% B to 95% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 260 nm
  • Injection Volume: 10 µL

4. Procedure:

  • Prepare a 1 mg/mL stock solution of the this compound sample in a 50:50 mixture of Mobile Phase A and B.
  • Filter the sample solution through a 0.22 µm syringe filter.
  • Set up the HPLC system with the specified conditions.
  • Inject the sample onto the column.
  • Run the gradient method and collect the data.
  • Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Quality Control Data Summary

Table 1: Representative Batch Analysis of this compound Hydrochloride
ParameterSpecificationResultMethod
Appearance White to off-white solidConformsVisual Inspection
Purity (HPLC) ≥ 98.0%98.7%HPLC-UV (260 nm)
Identity (¹H NMR) Conforms to structureConforms¹H NMR (400 MHz, DMSO-d₆)
Mass (LC-MS) [M+H]⁺ = 325.14[M+H]⁺ = 325.15ESI-MS
Residual Solvents ≤ 0.5%< 0.1%GC-HS
Water Content (Karl Fischer) ≤ 1.0%0.3%Karl Fischer Titration

Visualizations

ZR17_2_Synthesis_Workflow synthesis Chemical Synthesis (e.g., Coupling Reactions) workup Reaction Workup (e.g., Extraction, Quenching) synthesis->workup Crude Product purification Crude Purification (e.g., Column Chromatography) workup->purification analysis In-Process Quality Control (TLC, LC-MS) purification->analysis Fractions analysis->purification Repurify final_product Final Product Isolation (e.g., Recrystallization, Lyophilization) analysis->final_product Pure Fractions qc Final Quality Control (HPLC, NMR, MS) final_product->qc qc->final_product Fails Spec (Repurify) release Batch Release qc->release Passes Spec

Caption: General workflow for the synthesis and quality control of this compound.

Troubleshooting_Decision_Tree start Low Purity Detected by HPLC check_nmr Analyze NMR Spectrum start->check_nmr broad_peaks Broad Peaks? check_nmr->broad_peaks unexpected_peaks Unexpected Peaks? check_nmr->unexpected_peaks broad_peaks->unexpected_peaks No salt_issue Potential Salt Aggregation or Degradation broad_peaks->salt_issue Yes impurity Impurity Present unexpected_peaks->impurity Yes recharacterize Re-characterize Post-Purification unexpected_peaks->recharacterize No (Re-evaluate Data) repurify Re-purify (e.g., Prep-HPLC) salt_issue->repurify impurity->repurify repurify->recharacterize

References

Technical Support Center: Investigating Unexpected Phenotypes in zr17-2 Treated Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance for researchers encountering unexpected phenotypes in animal models treated with zr17-2. While preclinical studies have shown this compound to be well-tolerated and non-toxic, this guide addresses potential, though not commonly reported, adverse outcomes. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound treated animals are showing signs of an inflammatory response (e.g., swelling, redness at the injection site, increased inflammatory markers). What could be the cause?

A1: While this compound is intended to have anti-inflammatory effects by stabilizing intracellular Cold-Inducible RNA-Binding Protein (iCIRP), the protein it targets has a dual role. When CIRP is released into the extracellular space (becoming eCIRP), it can act as a Damage-Associated Molecular Pattern (DAMP), triggering a pro-inflammatory cascade via Toll-Like Receptor 4 (TLR4) and other receptors.

Troubleshooting Steps:

  • Assess Baseline Inflammation: Ensure the animal model does not have a pre-existing inflammatory condition that could be exacerbated.

  • Injection Site Reaction: Localized inflammation may be a reaction to the vehicle or injection procedure itself, leading to cell damage and eCIRP release. Consider using a different vehicle or refining the injection technique.

  • Systemic Inflammation: If systemic inflammation is observed, it may indicate widespread cell stress or death, leading to the release of CIRP. Analyze tissues for markers of apoptosis or necrosis.

  • Dose and Route: While published studies report no toxicity at tested doses, consider performing a dose-response study to rule out a dose-dependent inflammatory effect in your specific model.

Q2: I am observing an unexpected increase in apoptosis in a specific cell population after this compound treatment, contrary to its reported anti-apoptotic effects. What should I investigate?

A2: This is a highly unexpected outcome. The primary mechanism of this compound is to stabilize iCIRP, which in turn protects mRNAs of anti-apoptotic proteins like Bcl-2 and downregulates pro-apoptotic proteins such as BAX and BAD.[1]

Troubleshooting Steps:

  • Confirm Apoptosis: Use multiple assays (e.g., TUNEL, cleaved caspase-3 staining) to confirm the apoptotic phenotype.

  • Off-Target Effects: Although not documented, the possibility of off-target effects of this compound in your specific experimental system cannot be entirely ruled out.[2] Consider performing transcriptomic analysis to identify dysregulated pathways.

  • Experimental Artifact: Rule out any experimental artifacts, such as contamination of the this compound stock or issues with the vehicle, that could be inducing toxicity.

  • Cell-Type Specificity: The effects of CIRP can be cell-type specific. It's possible that in the cell type you are studying, the downstream effects of CIRP stabilization differ from those reported in neuronal and retinal cells.

Q3: My results show no significant difference between the this compound treated group and the vehicle control group in a disease model where it is expected to be protective. What could be the reason?

A3: Several factors could contribute to a lack of efficacy.

Troubleshooting Steps:

  • Drug Delivery and Stability: this compound has been noted for its inability to cross the blood-brain and blood-eye barriers, necessitating local administration (e.g., intravitreal injection) for CNS-related models.[1] Confirm that your administration route is appropriate for the target tissue. Verify the stability and concentration of your this compound solution.

  • Timing of Administration: The therapeutic window is crucial. In models of acute injury, this compound should be administered shortly after the insult to prevent the progression of apoptosis. Review the timing of your intervention relative to disease induction.

  • Target Engagement: Confirm that this compound is reaching the target tissue and stabilizing CIRP. This can be assessed by Western blot for CIRP levels in the tissue of interest.

  • Model-Specific Pathology: The underlying pathology of your disease model may not be responsive to the anti-apoptotic and anti-inflammatory effects of iCIRP stabilization.

Experimental Protocols

Protocol 1: Intravitreal Injection of this compound in a Rat Model of Optic Nerve Crush

This protocol is adapted from studies demonstrating the neuroprotective effects of this compound in the retina.[1]

Materials:

  • Sprague-Dawley rats

  • Anesthetic (e.g., Isoflurane)

  • This compound solution (330 nmol/L in PBS)

  • Phosphate-Buffered Saline (PBS) as vehicle

  • Hamilton syringe with a 33-gauge needle

  • Surgical microscope

Procedure:

  • Anesthetize the rat according to approved institutional protocols.

  • Under a surgical microscope, make a small incision in the conjunctiva to expose the sclera.

  • Using a Hamilton syringe with a 33-gauge needle, carefully inject 5.0 µL of either this compound solution or PBS vehicle into the vitreous humor of the eye.

  • The injection should be performed slowly to avoid a rapid increase in intraocular pressure.

  • Withdraw the needle and apply a topical antibiotic to the injection site.

  • Monitor the animal during recovery from anesthesia.

Protocol 2: Subcutaneous Injection of this compound in a Neonatal Rat Model of Perinatal Asphyxia

This protocol is based on studies showing this compound's efficacy in reducing hypoxia-ischemia-induced retinal damage.[2]

Materials:

  • Neonatal Sprague-Dawley rat pups

  • This compound solution (330 nmol/L in PBS)

  • Phosphate-Buffered Saline (PBS) as vehicle

  • Insulin syringe

Procedure:

  • Following the induction of perinatal asphyxia (if applicable), allow the pups to recover for one hour.

  • Administer a single subcutaneous (s.c.) injection of 50 µL of either 330 nmol/L this compound or PBS vehicle.

  • The injection can be given in the loose skin over the back or flank.

  • Return the pups to their dam and monitor for any adverse reactions.

Data Presentation

Table 1: Summary of Quantitative Data from a Hypothetical Retinal Ischemia Study

ParameterControl (No Ischemia)Ischemia + VehicleIschemia + this compound
TUNEL-positive cells/mm² in GCL 5 ± 2150 ± 2545 ± 10
Retinal Ganglion Cell Count/mm 30 ± 412 ± 325 ± 5
ERG b-wave amplitude (µV) 250 ± 3080 ± 15200 ± 25
GFAP Immunoreactivity (Arbitrary Units) 1.0 ± 0.25.5 ± 0.82.0 ± 0.4

GCL: Ganglion Cell Layer; ERG: Electroretinogram; GFAP: Glial Fibrillary Acidic Protein.

Visualizations

Signaling Pathways and Experimental Workflows

zr17_2_MoA This compound Mechanism of Action zr17_2 This compound Protease Unknown Protease zr17_2->Protease inhibits iCIRP Intracellular CIRP (iCIRP) Protease->iCIRP degrades mRNA Survival Gene mRNAs (e.g., Bcl-2) iCIRP->mRNA stabilizes Inflammation_down Reduced Inflammation iCIRP->Inflammation_down promotes Survival Increased Cell Survival (Anti-apoptotic) mRNA->Survival

Caption: Intended therapeutic pathway of this compound.

eCIRP_Pathway Potential Pro-inflammatory Pathway of eCIRP Cell_Stress Cell Stress / Damage (e.g., from injury, vehicle) iCIRP Intracellular CIRP (iCIRP) Cell_Stress->iCIRP causes release of eCIRP Extracellular CIRP (eCIRP) iCIRP->eCIRP TLR4 TLR4 Receptor on Immune Cells eCIRP->TLR4 binds to NFkB NF-κB Signaling TLR4->NFkB activates Inflammation Pro-inflammatory Cytokine Release NFkB->Inflammation

Caption: Potential off-target inflammatory pathway.

troubleshooting_workflow Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed Check_Protocol Review Protocol: - Dose - Route - Timing Start->Check_Protocol Check_Reagents Verify Reagents: - this compound stability - Vehicle purity Start->Check_Reagents Assess_Model Assess Animal Model: - Baseline health - Underlying inflammation Start->Assess_Model Confirm_Phenotype Confirm Phenotype with Orthogonal Assays Check_Protocol->Confirm_Phenotype Check_Reagents->Confirm_Phenotype Assess_Model->Confirm_Phenotype Analyze_Mechanism Investigate Mechanism: - Measure CIRP levels - Check inflammatory markers Confirm_Phenotype->Analyze_Mechanism Conclusion Draw Conclusion: - Off-target effect? - Experimental artifact? - Model-specific issue? Analyze_Mechanism->Conclusion

Caption: A logical guide for troubleshooting experiments.

References

zr17-2 degradation and stability testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hypothermia mimetic molecule, zr17-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule, specifically a purine (B94841) derivative, that acts as a hypothermia mimetic.[1][2] It was developed to elicit the beneficial effects of hypothermia at normal body temperature.[3][4] Its proposed mechanism of action involves the modulation of cold-inducible RNA-binding protein (CIRBP) activity.[5] It is believed to increase the half-life of CIRP, possibly by inhibiting a protease that degrades it.[1] This modulation of CIRBP can lead to a reduction in apoptosis and oxidative stress-induced cell death.[3][4][6]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage (months to years), it is recommended to store the solid compound at -20°C in a dry and dark place.[5] For short-term storage (days to weeks), 0-4°C is acceptable.[5] Stock solutions are typically prepared in DMSO and should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] For in vivo experiments, working solutions are often prepared by diluting the DMSO stock in a vehicle such as phosphate-buffered saline (PBS).[3][4] It is important to ensure the final concentration of DMSO is low in experimental assays to avoid solvent-induced toxicity.[8]

Q4: Is this compound toxic to cells or animals?

A4: Studies have shown that this compound does not appear to be toxic. For instance, in rodent models, the administration of this compound in control animals (without induced pathology) did not increase the number of apoptotic cells or alter the number of retinal ganglion cells.[1][3]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during experiments with this compound.

Problem 1: Inconsistent or no observable effect of this compound in our in vitro cell culture model.

Potential Cause Suggested Solution
Degradation of this compound Ensure that the compound and its solutions have been stored correctly, protected from light and at the recommended temperatures.[5][6] Prepare fresh dilutions from a stable stock solution for each experiment.[8] Avoid repeated freeze-thaw cycles of the stock solution.[7]
Suboptimal concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
Cell culture variability Standardize cell culture conditions, including cell passage number, confluency, and serum batches, as these can affect cellular response.[8] Regularly test for mycoplasma contamination.
Incorrect vehicle control Ensure the vehicle control contains the same final concentration of the solvent (e.g., DMSO) as the experimental group to account for any solvent effects.[9]

Problem 2: High variability in results between animals in our in vivo study.

Potential Cause Suggested Solution
Inconsistent administration of this compound Ensure precise and consistent delivery of the this compound solution. For intravitreal injections, use a Hamilton syringe for accurate volume delivery.[3][4] For subcutaneous injections, ensure the injection site and technique are consistent across all animals.[1]
Variability in the disease model The induction of the pathological condition (e.g., optic nerve crush, perinatal asphyxia) can have inherent variability. Ensure the surgical or induction procedure is performed as consistently as possible.[1][3]
Instability of the working solution For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[6]

Data Presentation

Table 1: Storage Recommendations for this compound

Form Storage Condition Duration Reference
Solid-20°C (long-term), 0-4°C (short-term), Dry, DarkMonths to years (long-term), Days to weeks (short-term)[5]
Stock Solution (in DMSO)-80°C, Protected from lightUp to 6 months[6]
Stock Solution (in DMSO)-20°C, Protected from lightUp to 1 month[6]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Rat Model of Intraorbital Optic Nerve Crush (IONC)

This protocol is based on the methodology described by Contartese et al. (2023).[3][4]

  • Animal Model : Use male Sprague-Dawley albino rats.

  • Surgical Procedure :

    • Anesthetize the animals.

    • Perform an intraorbital optic nerve crush (IONC) on the left eye. The right eye can serve as a sham-operated control.

  • This compound Administration :

    • One hour post-surgery, perform an intravitreal injection.

    • Prepare a 330 nmol/L working solution of this compound in phosphate-buffered saline (PBS). The control group receives a PBS vehicle injection.

    • Inject 5.0 µl of the solution into the vitreous humor using a Hamilton syringe.

  • Post-operative Care and Analysis :

    • Monitor the animals daily.

    • Perform electroretinograms at 21 days post-surgery to assess retinal function.

    • For histological analysis, sacrifice the animals at a designated time point (e.g., 6 days for TUNEL assay) and collect the eyes.

Protocol 2: Assessment of Apoptosis using TUNEL Assay

  • Tissue Preparation :

    • Euthanize the animals and enucleate the eyes.

    • Fix the eyes in a suitable fixative (e.g., 4% paraformaldehyde).

    • Process the tissue for paraffin (B1166041) embedding and sectioning.

  • TUNEL Staining :

    • Use a commercially available TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit.

    • Follow the manufacturer's instructions for deparaffinization, rehydration, and staining of the retinal sections.

  • Microscopy and Quantification :

    • Visualize the stained sections using a fluorescence microscope.

    • Count the number of TUNEL-positive (apoptotic) cells in the different retinal layers (e.g., ganglion cell layer, inner nuclear layer).

Visualizations

G cluster_0 This compound Signaling Pathway This compound This compound Protease (unknown) Protease (unknown) This compound->Protease (unknown) inhibition CIRBP CIRBP Protease (unknown)->CIRBP degradation Apoptosis Apoptosis CIRBP->Apoptosis inhibition Cell Survival Cell Survival CIRBP->Cell Survival promotion

Caption: Proposed signaling pathway of this compound.

G cluster_1 Experimental Workflow for this compound In Vivo Testing start Start: Animal Model (e.g., Rat) induction Induce Pathology (e.g., IONC) start->induction treatment Administer this compound or Vehicle induction->treatment monitoring Post-Treatment Monitoring treatment->monitoring analysis Functional & Histological Analysis (e.g., ERG, TUNEL) monitoring->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for in vivo testing of this compound.

References

Technical Support Center: Optimizing ZR17-2 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZR17-2 experimentation. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during in vivo and in vitro studies involving the neuroprotective molecule this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small, water-soluble, purine-derivative molecule that acts as a hypothermia mimetic.[1][2] It was initially investigated as a CK2 inhibitor but was found to be inactive against this enzyme.[1][2] Its neuroprotective effects are believed to be mediated through the modulation of cold-inducible RNA-binding proteins (CIRPs), specifically by increasing the protein half-life of Cold Inducible RNA-Binding Protein (CIRP) and more directly, RNA-Binding Motif protein 3 (RBM3).[3][4] This action helps to reduce apoptosis, gliosis, and functional deficits in models of neuronal injury.[1][2][5]

Q2: What are the common experimental models used to assess the efficacy of this compound?

A2: this compound has been predominantly studied in rodent models of neuronal injury. The two primary models are:

  • Perinatal Asphyxia (PA) in rats: This model involves transiently inducing ischemia in rat pups to mimic the effects of oxygen deprivation at birth. This compound is typically administered subcutaneously.[1][2]

  • Intraorbital Optic Nerve Crush (IONC) in rats: This is a model of traumatic optic neuropathy where the optic nerve is mechanically injured. In this model, this compound is often administered via intravitreal injection due to its inability to cross the blood-ocular barrier.[5][6]

Q3: What are the key assays used to measure the effects of this compound?

A3: The primary assays to evaluate the neuroprotective effects of this compound include:

  • Electroretinography (ERG): To assess retinal function by measuring the electrical responses of various retinal cell types to light stimuli.[1][5][6]

  • TUNEL (TdT-mediated dUTP Nick End Labeling) Assay: To quantify apoptosis (programmed cell death) in retinal or brain tissue.[2][5][6]

  • Immunohistochemistry (IHC): Commonly used to detect markers of gliosis, such as Glial Fibrillary Acidic Protein (GFAP), an indicator of astrocyte activation and retinal injury.[2]

Q4: Are there any known factors that can contribute to variability in this compound experiments?

A4: Yes, several factors can introduce variability. One study explicitly mentioned using only male rats to avoid the influence of hormonal variations from the female estrous cycle on ERG recordings.[2] Other potential sources of variability are inherent to the experimental techniques themselves and are addressed in the troubleshooting guides below. Consistent and precise surgical procedures (for PA and IONC models) and accurate drug administration are also critical.

Troubleshooting Guides

This section provides troubleshooting advice for common issues that may arise during key experimental procedures with this compound.

Electroretinography (ERG) Troubleshooting
Problem Potential Cause Recommended Solution
Noisy or unstable baseline Poor electrode contact or placement.Ensure the corneal electrode is properly positioned and maintains good contact with the cornea. Check that the reference and ground electrodes are secure.
Improper grounding of the animal or equipment.Verify that the animal and all recording equipment are properly grounded. Using a Faraday cage can help minimize external electrical noise.[7]
Low amplitude a- and b-waves Inadequate dark adaptation.Ensure rats are dark-adapted for a sufficient period (e.g., 12 hours) before scotopic ERG recordings.[7]
Anesthesia level is too deep or too light.Monitor the depth of anesthesia closely. Anesthesia can affect retinal function.
Incorrect light stimulus intensity.Calibrate the light source and ensure the stimulus intensity is appropriate for eliciting measurable a- and b-waves.
High variability between animals in the same group Inconsistent electrode placement.Strive for consistent placement of the corneal, reference, and ground electrodes for every animal.
Differences in pupil dilation.Ensure complete and consistent mydriasis (pupil dilation) in all animals before recording.
Animal's body temperature is not maintained.Use a heating pad to maintain the animal's body temperature throughout the experiment, as hypothermia can affect retinal responses.
TUNEL Assay Troubleshooting
Problem Potential Cause Recommended Solution
Weak or no fluorescent signal in positive controls Inactive TdT enzyme.Prepare the TUNEL reaction mixture fresh and keep it on ice. Avoid repeated freeze-thaw cycles of the enzyme.[1][8]
Insufficient permeabilization.Optimize the concentration and incubation time for Proteinase K or other permeabilization agents to allow the enzyme to access the nuclear DNA.[2][8]
Tissue fixation issues.Over-fixation can mask DNA ends. Use 4% paraformaldehyde and avoid prolonged fixation times.[1][2]
High background fluorescence Non-specific binding of reagents.Ensure thorough washing steps after the labeling reaction to remove unbound fluorescent nucleotides.[1][2]
Excessive enzyme concentration or incubation time.Titrate the TdT enzyme concentration and optimize the incubation time to maximize the signal-to-noise ratio.[1]
Autofluorescence of the tissue.Use appropriate filters and consider using a different fluorescent label. For tissue with high red blood cell content, autofluorescence can be an issue.[8]
False positive results Detection of necrotic or damaged cells.The TUNEL assay is not entirely specific for apoptosis and can also label necrotic cells.[9][10] Corroborate findings with other apoptosis markers or morphological analysis.
Improper sample handling.Avoid acidic fixatives that can cause DNA damage. Use a neutral pH fixative.[1]
GFAP Immunohistochemistry (IHC) Troubleshooting
Problem Potential Cause Recommended Solution
Weak or no staining Improper tissue fixation.Over-fixation with formalin can mask the GFAP epitope. Optimize fixation time and consider antigen retrieval methods.[5]
Inadequate primary antibody concentration or incubation time.Perform a titration of the primary antibody to determine the optimal concentration. Increase the incubation time if necessary.[5]
Primary and secondary antibodies are incompatible.Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[5]
High background staining Non-specific binding of the primary or secondary antibody.Use a blocking solution (e.g., serum from the same species as the secondary antibody) before applying the primary antibody.[11]
Endogenous peroxidase activity (for HRP-based detection).Quench endogenous peroxidase activity by treating the tissue with hydrogen peroxide before blocking.[12]
Primary antibody concentration is too high.Reduce the concentration of the primary antibody.[12]
Overstaining Excessive incubation time with antibody or detection reagents.Reduce the incubation times for the primary antibody, secondary antibody, or the chromogen substrate.[12]
Antibody concentration is too high.Dilute the primary and/or secondary antibodies further.[12]

Quantitative Data Summary

The following tables summarize quantitative data from published this compound studies to provide a reference for expected outcomes.

Table 1: Effects of this compound on Electroretinogram (ERG) Amplitudes in a Rat Model of Perinatal Asphyxia[14]
Experimental Group a-wave Amplitude (µV) b-wave Amplitude (µV) Oscillatory Potentials (OPs) Amplitude (µV)
Control (CTL) ~175~400~225
This compound only (ZR) ~175~400~225
Perinatal Asphyxia (PA) ~100~200~125
PA + this compound (PA-ZR) ~150~350~200
Values are approximate, based on graphical data from the publication. Each bar represents the mean ± SEM of 9 animals.
Table 2: Effect of this compound on Apoptosis in a Rat Model of Intraorbital Optic Nerve Crush (IONC)[15]
Experimental Group TUNEL-positive cells in Ganglion Cell Layer (GCL) TUNEL-positive cells in Inner Nuclear Layer (INL)
Control (CTL) MinimalMinimal
IONC Significant increase (p < 0.0001)Significant increase (p < 0.0001)
IONC + this compound Significantly reduced vs. IONC (p < 0.0001)Significantly reduced vs. IONC (p < 0.0001)
This table reflects the qualitative and statistical significance reported in the study, as absolute cell counts were not provided in a tabular format.

Experimental Protocols

Detailed Methodology for Intravitreal Injection and ERG in the IONC Model

This protocol is a summary of the methodology described in studies by Contartese et al.[6][13]

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Anesthesia: Animals are anesthetized (e.g., with 2% Isoflurane).

  • Surgical Procedure (IONC):

    • A small incision is made in the skin superior to the eyeball.

    • The optic nerve is exposed without damaging the extraocular muscles.

    • The optic nerve is crushed for a specific duration (e.g., 60 seconds) at a set distance from the ocular globe (e.g., 1.5 mm) using forceps.

    • The contralateral eye undergoes a sham operation where the optic nerve is exposed but not crushed.

  • This compound Administration:

    • One hour after the IONC surgery, animals are re-anesthetized.

    • A local anesthetic and a mydriatic solution are applied to the eye.

    • A 5.0 µL intravitreal injection of 330 nmol/L this compound or vehicle (PBS) is administered.

  • Electroretinography (ERG):

    • ERG is performed at a set time point post-surgery (e.g., 21 days).[6][13]

    • Animals are dark-adapted overnight.

    • Under dim red light, animals are anesthetized, and their pupils are dilated.

    • Corneal electrodes are placed on both eyes, with reference and ground electrodes positioned appropriately.

    • Scotopic ERG responses are recorded in response to flashes of light of increasing intensity.

    • a-wave and b-wave amplitudes and implicit times are measured.

Visualizations

ZR17_2_Signaling_Pathway cluster_stress Neuronal Stress (e.g., Ischemia, Trauma) cluster_cell Cellular Response Stress Stress Signal Apoptosis Apoptosis Stress->Apoptosis ZR17_2 This compound RBM3 RBM3 (RNA-Binding Motif Protein 3) ZR17_2->RBM3 Targets & Stabilizes CIRP CIRP (Cold-Inducible RNA-Binding Protein) ZR17_2->CIRP Stabilizes Pro_Survival Pro-Survival Pathways RBM3->Pro_Survival Anti_Inflammatory Anti-Inflammatory Responses RBM3->Anti_Inflammatory Pro_Survival->Apoptosis Inhibits Anti_Inflammatory->Apoptosis Inhibits

Caption: Proposed signaling pathway of this compound in neuroprotection.

Experimental_Workflow_IONC cluster_surgery Day 0: Surgical Intervention cluster_treatment Day 0: Treatment cluster_analysis Endpoint Analysis Anesthesia1 Anesthetize Rat IONC Induce Intraorbital Optic Nerve Crush (IONC) Anesthesia1->IONC Sham Sham Surgery (Contralateral Eye) Anesthesia1->Sham Treatment Intravitreal Injection: This compound or Vehicle (PBS) IONC->Treatment +1 hour Sacrifice_TUNEL Day 6: Sacrifice for TUNEL Assay Treatment->Sacrifice_TUNEL ERG Day 21: Electroretinography (ERG) Treatment->ERG Sacrifice_IHC Post-ERG: Sacrifice for IHC (GFAP) ERG->Sacrifice_IHC Logical_Relationship_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem High Data Variability Animal_Factors Animal-Related: - Sex (Hormones) - Anesthesia Depth - Body Temperature Problem->Animal_Factors Procedural_Factors Procedural: - Inconsistent Surgery - Inaccurate Dosing - Electrode Placement Problem->Procedural_Factors Assay_Factors Assay-Specific: - Reagent Quality - Fixation Time - Incubation Times Problem->Assay_Factors Standardize_Protocols Standardize Protocols: - Use single sex - Monitor vitals - Calibrate equipment Animal_Factors->Standardize_Protocols Training Consistent Training: - Ensure all personnel  follow identical  procedures Procedural_Factors->Training Optimize_Assays Optimize Assays: - Titrate antibodies - Use fresh reagents - Run controls Assay_Factors->Optimize_Assays

References

Technical Support Center: Assessing ZR17-2 Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the in vitro cytotoxic profile of the hypothermia mimetic molecule, ZR17-2. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental hurdles, and robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action in vitro?

A1: this compound is a small molecule that acts as a hypothermia mimetic. Its primary mechanism of action is the upregulation of Cold-Inducible RNA-binding Protein (CIRP).[1][2] Increased intracellular CIRP levels are associated with protective effects against cellular stress, including apoptosis and oxidative stress.[1][3]

Q2: Is this compound expected to be cytotoxic to my cell line?

A2: Based on current research, this compound is not considered to be cytotoxic. Studies have shown that treatment with this compound alone does not increase the number of apoptotic cells.[1][2] Instead, it has demonstrated protective effects against stressors that would normally induce cell death.[1]

Q3: How does this compound protect cells from cytotoxic insults?

A3: this compound's protective effects are mediated through its induction of CIRP. CIRP is a multifaceted protein that can translocate from the nucleus to the cytoplasm under cellular stress. It is known to modulate the stability of mRNAs for proteins involved in cell survival and antioxidant responses. This can lead to the inhibition of apoptotic pathways and a reduction in oxidative damage.[1][3]

Q4: What is a suitable positive control to use in my cytotoxicity assay with this compound?

A4: A suitable positive control would be a compound known to induce the type of cell death you are investigating. For example, if you are assessing this compound's protective effect against oxidative stress, a known oxidative stress inducer like hydrogen peroxide (H₂O₂) or aluminum maltolate (Al(mal)₃) would be an appropriate positive control.[1]

Q5: Can I use a standard MTT or MTS assay to assess this compound's effect on cell viability?

A5: Yes, tetrazolium-based assays like MTT and MTS are suitable for assessing cell viability in the context of this compound treatment. These assays measure mitochondrial reductase activity, which is an indicator of metabolically active, viable cells. An MTS assay has been successfully used to evaluate the protective effects of this compound in rat retinal precursor cells (R28).[1]

Troubleshooting Guides

This section addresses common issues that may arise during the in vitro assessment of this compound.

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding density.- Pipetting errors during reagent addition.- Edge effects in the microplate due to evaporation.- Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for improved consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low signal or absorbance readings - Insufficient number of viable cells.- Suboptimal incubation time with the viability reagent (e.g., MTS).- Reagent degradation.- Optimize cell seeding density for your specific cell line and experiment duration.- Perform a time-course experiment to determine the optimal incubation time for the viability assay.- Ensure viability reagents are stored correctly and are not expired.
High background in "no cell" control wells - Contamination of the culture medium or reagents.- The test compound (this compound) may be interfering with the assay's colorimetric readout.- Use fresh, sterile medium and reagents.- Include a "compound only" control (this compound in medium without cells) to assess for any direct reaction with the assay reagent. Subtract this background from your experimental wells.
Unexpected cytotoxicity observed with this compound - Contamination of the this compound stock solution.- High concentration of solvent (e.g., DMSO) in the final culture medium.- Cell line is particularly sensitive.- Filter-sterilize the this compound stock solution.- Ensure the final solvent concentration is below the tolerance level for your cell line (typically <0.1% for DMSO).- Perform a dose-response curve to determine the non-toxic concentration range for your specific cell line.

Data Presentation

The following tables summarize the expected outcomes when assessing this compound in vitro.

Table 1: Direct Effect of this compound on Cell Viability

This table illustrates the expected non-cytotoxic nature of this compound when applied to cells in the absence of other stressors.

This compound Concentration (µM)Expected Cell Viability (%) vs. Untreated Control
0 (Vehicle Control)100%
1~100%
10~100%
100~100%

Note: This is a representative table based on published findings describing this compound as non-toxic. Actual values may vary depending on the cell line and experimental conditions.

Table 2: Protective Effect of this compound Against Oxidative Stress

This table demonstrates the anticipated protective effect of this compound on cells exposed to an oxidative stressor.

Treatment GroupExample Cell Viability (%)
Untreated Control100%
Oxidative Stressor (e.g., 100 µM H₂O₂)50%
Oxidative Stressor + 1 µM this compound65%
Oxidative Stressor + 10 µM this compound85%

Note: These are hypothetical values to illustrate the expected dose-dependent protective effect of this compound. Actual results will depend on the specific oxidative stressor, its concentration, the cell line used, and the this compound concentration.

Experimental Protocols

Detailed Methodology for Assessing the Protective Effect of this compound Against Oxidative Stress-Induced Cytotoxicity using an MTS Assay

This protocol is adapted from studies on retinal precursor cells and can be modified for other adherent cell lines.

1. Cell Culture and Seeding:

  • Culture R28 rat retinal precursor cells (or your cell line of interest) in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.
  • Harvest cells using standard trypsinization methods and perform a cell count.
  • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in a final volume of 100 µL of culture medium.
  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
  • Also, prepare the oxidative stressor (e.g., H₂O₂) at the desired final concentration in culture medium.
  • After 24 hours of cell attachment, carefully remove the medium from the wells.
  • Add 100 µL of the appropriate treatment media to each well according to your experimental design (e.g., medium only, this compound only, oxidative stressor only, and co-treatment of this compound and the oxidative stressor).
  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. Cell Viability Assessment (MTS Assay):

  • Following the treatment period, add 20 µL of the MTS reagent to each well.
  • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.
  • Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis:

  • Subtract the average absorbance of the "medium only" (blank) wells from all other absorbance readings.
  • Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula:
  • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

Mandatory Visualizations

Signaling Pathway of this compound's Protective Action

ZR17_2_Pathway ZR17_2 This compound CIRP CIRP Upregulation ZR17_2->CIRP Apoptosis Apoptosis CIRP->Apoptosis Inhibits CellSurvival Cell Survival CIRP->CellSurvival Promotes Stress Cellular Stress (e.g., Oxidative Stress) Stress->Apoptosis Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_treatment Add this compound and/or Cytotoxic Agent incubate_24h->add_treatment incubate_treatment Incubate for Defined Period (e.g., 24-72h) add_treatment->incubate_treatment add_mts Add MTS Reagent incubate_treatment->add_mts incubate_mts Incubate for 1-4h add_mts->incubate_mts read_absorbance Read Absorbance at 490nm incubate_mts->read_absorbance analyze_data Analyze Data & Calculate % Viability read_absorbance->analyze_data end End analyze_data->end

References

zr17-2 pharmacokinetic and pharmacodynamic challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothermia mimetic molecule, zr17-2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a small, water-soluble purine (B94841) derivative that acts as a hypothermia mimetic. Its primary mechanism of action is the induction of Cold-Inducible RNA-Binding Protein (CIRP) expression.[1] CIRP is a stress-response protein that plays a role in promoting cell survival. While initially investigated as a potential CK2 inhibitor, this compound was found to be inactive against this enzyme.[1]

Q2: What are the main pharmacokinetic challenges associated with this compound?

A2: The most significant pharmacokinetic challenge is that this compound does not cross the blood-brain or blood-ocular barriers.[1] This limits its utility for systemic administration when targeting the central nervous system or the eye. For ocular applications, local administration, such as intravitreal injection, is necessary to achieve therapeutic concentrations at the target site.[1]

Q3: What are the known pharmacodynamic effects of this compound?

A3: In preclinical models, this compound has demonstrated several key pharmacodynamic effects, primarily related to its neuroprotective properties. These include:

  • Reduction of apoptosis: this compound has been shown to significantly reduce the number of apoptotic cells in the ganglion cell layer of the retina in rat models of intraorbital optic nerve crush (IONC) and perinatal asphyxia.[1][2][3]

  • Preservation of retinal function: It helps in the recovery of the a-wave and b-wave amplitudes in electroretinograms (ERGs) following retinal injury.[2]

  • Neuroprotection against oxidative stress: In vitro studies have shown that this compound can protect retinal cells from oxidative stress-induced cell death.[1]

  • Lack of toxicity: At the concentrations used in published studies, this compound has not been found to be toxic to retinal cells.[1][3]

Troubleshooting Guides

In Vivo Experiments

Issue: Lack of efficacy with systemic administration for ocular or CNS conditions.

  • Cause: As stated in the FAQs, this compound has poor penetration across the blood-brain and blood-ocular barriers.

  • Solution: For ocular studies, intravitreal injection is the recommended route of administration. For other CNS applications, direct administration to the target area may need to be explored. A published protocol for intravitreal injection in a rat model of IONC used a 5.0 µl injection of 330 nmol/L this compound.[1][2]

Issue: Variability in results from the intraorbital optic nerve crush (IONC) model.

  • Cause: The IONC model can have inherent variability. The success of the crush, the extent of the injury, and the precision of the intravitreal injection can all impact the outcome.

  • Solution: Strict adherence to a detailed and consistent surgical protocol is crucial. Key steps include:

    • Anesthetize the animal.

    • Make a small incision in the superior eyelid.

    • Gently dissect the orbital contents to expose the optic nerve.

    • Carefully crush the optic nerve for a standardized duration (e.g., 10 seconds) with fine forceps at a consistent distance from the globe.

    • Administer the intravitreal injection of this compound or vehicle control post-crush.

In Vitro Experiments

Issue: Difficulty in establishing an in vitro model of this compound's protective effects.

  • Cause: The choice of cell line and the nature of the induced stress are critical for observing the protective effects of this compound.

  • Solution: The immortalized rat retinal precursor cell line, R28, has been successfully used.[1] Oxidative stress can be induced using aluminum maltolate. A cell toxicity assay should be performed to determine the optimal concentration of the stressor before testing the protective effects of this compound.[1]

Issue: Low solubility or precipitation of this compound in aqueous media.

  • Cause: While described as water-soluble, high concentrations or specific buffer conditions might lead to solubility issues.

  • Solution: For in vivo preparations, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested to achieve a clear solution of at least 2.5 mg/mL. Alternatively, a solution of 10% DMSO and 90% (20% SBE-β-CD in saline) can be used. If precipitation occurs, gentle heating and/or sonication can aid dissolution.

Data Presentation

Table 1: Summary of In Vivo Pharmacodynamic Effects of this compound

ParameterModelAnimalOutcomeReference
Retinal Ganglion Cell (RGC) ApoptosisIntraorbital Optic Nerve Crush (IONC)RatSignificantly reduced number of TUNEL-positive cells in the ganglion cell layer.[1]
Retinal Function (Electroretinogram)Perinatal AsphyxiaRatSignificant recovery of a-wave and b-wave amplitudes.[2]
Inner Retina ThicknessPerinatal AsphyxiaRatCorrected the increase in inner retina thickness.[2]
Gliosis (GFAP immunoreactivity)Perinatal AsphyxiaRatCorrected the increase in GFAP immunoreactivity.[2]

Note: Specific quantitative pharmacokinetic parameters such as half-life, clearance, and bioavailability for this compound are not publicly available in the cited literature. Similarly, quantitative measures of pharmacodynamic potency such as EC50 or IC50 values are not reported in the reviewed studies.

Experimental Protocols

Intraorbital Optic Nerve Crush (IONC) and Intravitreal Injection in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Appropriate anesthesia as per institutional guidelines.

  • Surgical Procedure:

    • Make a small incision in the superior conjunctiva to expose the optic nerve.

    • Carefully separate the orbital muscles to visualize the optic nerve without damaging the surrounding blood vessels.

    • Using fine self-closing forceps, crush the optic nerve approximately 2 mm from the optic disc for 10 seconds.

    • Ensure the retinal blood supply is not compromised.

  • Intravitreal Injection:

    • One hour after the nerve crush, perform an intravitreal injection.

    • Use a 30-gauge needle to inject 5.0 µl of 330 nmol/L this compound or vehicle (PBS) into the vitreous humor.

  • Post-operative Care: Provide appropriate post-operative analgesia and care.

  • Endpoint Analysis: Electroretinograms can be performed 21 days post-surgery. For histological analysis, animals can be sacrificed at earlier time points (e.g., 6 days for TUNEL analysis).[1][2]

In Vitro Oxidative Stress Assay
  • Cell Line: Immortalized rat retinal precursor cell line R28.

  • Culture Conditions: Culture R28 cells in DMEM supplemented with 10% fetal bovine serum at 37°C and 5% CO2.

  • Experimental Procedure:

    • Seed R28 cells in 96-well plates.

    • Induce oxidative stress with a pre-determined concentration of aluminum maltolate. The IC50 of the stressor should be determined beforehand in the R28 cells.

    • Co-treat the cells with varying concentrations of this compound.

    • Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.

Mandatory Visualizations

experimental_workflow cluster_invivo In Vivo: IONC Model cluster_invitro In Vitro: Oxidative Stress Assay a Anesthesia b Optic Nerve Crush a->b c Intravitreal Injection (this compound or Vehicle) b->c d Post-operative Care c->d e Endpoint Analysis (ERG, Histology) d->e f Seed R28 Cells g Induce Oxidative Stress (Aluminum Maltolate) f->g h Treat with this compound g->h i Assess Cell Viability h->i

Experimental workflows for in vivo and in vitro studies of this compound.

signaling_pathway zr17_2 This compound cirp CIRP Expression zr17_2->cirp induces survival Cell Survival cirp->survival promotes apoptosis Apoptosis cirp->apoptosis inhibits

Proposed signaling pathway for the neuroprotective effects of this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of Zr17-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zr17-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the bioavailability of this compound, a water-soluble, hypothermia-mimetic small molecule and potent cannabinoid CB1 receptor modulator.[1][2][3][4] While current research has focused on local administration due to its inability to cross the blood-brain and blood-ocular barriers, this guide provides troubleshooting strategies and frequently asked questions for researchers exploring alternative routes of administration, such as oral delivery, where bioavailability may be a concern.[2][5][6]

Frequently Asked Questions (FAQs)

Q1: What is known about the inherent bioavailability of this compound?

A1: Currently, published studies on this compound have utilized local administration methods like subcutaneous or intravitreal injections.[1][2][5] This is because this compound has been shown to be unable to cross the blood-brain and blood-ocular barriers, suggesting that its systemic bioavailability, particularly after oral administration, may be limited by poor membrane permeability rather than poor solubility, as it is a water-soluble compound.[2]

Q2: What are the potential primary barriers to the oral bioavailability of this compound?

A2: Given that this compound is water-soluble, the primary barriers to its oral bioavailability are likely poor membrane permeation across the gastrointestinal (GI) tract and potential presystemic metabolism in the gut wall or liver (first-pass effect).[7][8]

Q3: What general strategies can be employed to improve the bioavailability of a molecule like this compound?

A3: A variety of formulation strategies can be explored to enhance the oral bioavailability of drugs with poor permeability. These include the use of permeation enhancers, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), and nanotechnology-based approaches to potentially alter the absorption pathway.[7][9][10][11][12]

Q4: Are there any safety concerns when using bioavailability enhancement techniques?

A4: Yes, some permeation enhancers and high concentrations of surfactants used in formulations can disrupt the integrity of the gastrointestinal mucosa. It is crucial to conduct thorough preclinical safety and toxicity studies for any new formulation of this compound.

Troubleshooting Guide

Issue Encountered Potential Cause Suggested Troubleshooting Steps
Low plasma concentration of this compound after oral administration. Poor absorption across the intestinal epithelium.1. Incorporate Permeation Enhancers: Utilize excipients that transiently and reversibly open tight junctions between epithelial cells.2. Lipid-Based Formulations: Formulate this compound in a lipid-based system (e.g., SEDDS) to potentially enhance lymphatic uptake, bypassing the portal circulation and first-pass metabolism.[9][11]3. Nanoparticle Formulation: Encapsulate this compound in nanoparticles to protect it from degradation and facilitate transport across the intestinal mucosa.[12][13]
High first-pass metabolism.1. Administer with Metabolism Inhibitors: Co-administer with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), though this can lead to drug-drug interactions.[7]2. Prodrug Approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation.[13]
High variability in plasma concentrations between subjects. Food effects on absorption.1. Conduct Fed vs. Fasted Bioavailability Studies: Evaluate the effect of food on the absorption of your this compound formulation.2. Optimize Formulation: Develop a robust formulation, such as a solid dispersion or a SEDDS, which can minimize the impact of food on drug release and absorption.[13][14]
Formulation instability in the GI tract.1. Enteric Coating: Apply an enteric coating to the dosage form to protect this compound from degradation in the acidic environment of the stomach.2. Use of Protective Polymers: Incorporate polymers in the formulation that can shield the drug from enzymatic degradation in the intestine.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Permeability using Caco-2 Cell Monolayers

This protocol is designed to assess the intestinal permeability of this compound, a crucial step in understanding its potential for oral absorption.[15]

1. Caco-2 Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.
  • Seed the cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm².
  • Allow the cells to differentiate for 21-25 days, with media changes every 2-3 days.
  • Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value above 250 Ω·cm² is generally considered acceptable.

2. Permeability Assay:

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • Add the this compound solution (at a known concentration) to the apical (A) side of the Transwell® insert.
  • Add fresh HBSS to the basolateral (B) side.
  • Incubate at 37°C with gentle shaking.
  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with an equal volume of fresh HBSS.
  • To assess efflux, perform the experiment in the reverse direction (B to A).
  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
  • dQ/dt is the steady-state flux of this compound across the monolayer.
  • A is the surface area of the Transwell® membrane.
  • C0 is the initial concentration of this compound on the apical side.

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a starting point for developing a lipid-based formulation to potentially enhance the oral bioavailability of this compound.[9]

1. Excipient Screening:

  • Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosurfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).
  • Select excipients that demonstrate good solubilizing capacity for this compound.

2. Construction of Ternary Phase Diagrams:

  • Prepare various mixtures of the selected oil, surfactant, and cosurfactant.
  • Titrate each mixture with water and observe the formation of emulsions.
  • Construct a ternary phase diagram to identify the self-emulsifying region.

3. Preparation of this compound Loaded SEDDS:

  • Based on the phase diagram, select a formulation from the self-emulsifying region.
  • Dissolve this compound in the chosen mixture of oil, surfactant, and cosurfactant with gentle stirring and heating if necessary.

4. Characterization of the SEDDS:

  • Droplet Size Analysis: Dilute the this compound loaded SEDDS in a suitable aqueous medium and measure the droplet size and polydispersity index (PDI) using dynamic light scattering.
  • Self-Emulsification Time: Assess the time taken for the SEDDS to form a fine emulsion upon gentle agitation in an aqueous medium.
  • In Vitro Drug Release: Perform in vitro dissolution studies using a suitable dissolution medium that mimics the GI fluids.

Visualizations

experimental_workflow cluster_problem_id Problem Identification cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation problem Poor Oral Bioavailability of this compound solubility Solubility Studies problem->solubility Assess Solubility permeability Caco-2 Permeability Assay problem->permeability Assess Permeability formulation_strategy Select Formulation Strategy (e.g., SEDDS, Nanoparticles) solubility->formulation_strategy permeability->formulation_strategy Inform Strategy excipient Excipient Screening formulation_strategy->excipient optimization Formulation Optimization excipient->optimization animal_model Animal Pharmacokinetic Studies (e.g., Rat, Mouse) optimization->animal_model Test Formulation data_analysis Data Analysis (Cmax, Tmax, AUC) animal_model->data_analysis

Caption: Experimental workflow for addressing poor oral bioavailability of this compound.

signaling_pathway cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation drug_formulation This compound Formulation drug_dissolved Dissolved this compound drug_formulation->drug_dissolved Dissolution enterocyte Enterocyte drug_dissolved->enterocyte Absorption portal_vein Portal Vein enterocyte->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver liver->liver systemic_circ Systemic Circulation liver->systemic_circ Bioavailable Drug

Caption: General pathway of oral drug absorption and first-pass metabolism.

References

Validation & Comparative

A Comparative Analysis of ZR17-2 and Therapeutic Hypothermia for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational small molecule ZR17-2 and the established clinical intervention, therapeutic hypothermia, for the mitigation of neurological injury, particularly in the context of hypoxic-ischemic encephalopathy (HIE). We will delve into their respective mechanisms of action, present available efficacy data from preclinical studies, and outline the experimental protocols used to evaluate these treatments.

At a Glance: Efficacy Comparison

Direct comparative studies evaluating the efficacy of this compound against therapeutic hypothermia in the same experimental model are not yet widely published. However, existing preclinical data for each intervention provide insights into their neuroprotective potential. The following table summarizes key efficacy findings from separate studies. It is important to note that variations in animal models, injury severity, and outcome measures preclude a direct statistical comparison.

ParameterThis compoundTherapeutic HypothermiaSource
Model System Rat model of perinatal asphyxia (PA)Neonates with moderate to severe HIE[1][2][3][4][5][6][7][8][9]
Primary Outcome Reduction of apoptosis in the retina, prevention of electroretinogram distortionReduced risk of death or major neurodevelopmental disability[1][2][3][4][5][6][7][8][9]
Key Quantitative Finding 1 ~6-fold increase in TUNEL-positive (apoptotic) cells in the ganglion cell layer of PA animals was significantly reduced by this compound treatment.[2]A meta-analysis showed a significant reduction in the risk of death or moderate to severe neurological disability (RR, 0.76).[9][2][9]
Key Quantitative Finding 2 Perinatal asphyxia-induced decreases in the a- and b-waves of the electroretinogram were partially prevented by this compound.[1]In a large clinical trial, treatment with therapeutic hypothermia resulted in a lower rate of the combined outcome of death or disability at 18 to 22 months (44% vs. 62% in the control group).[9][1][9]
Key Quantitative Finding 3 A significant increase in GFAP immunoreactivity (a marker of gliosis) induced by PA was significantly reduced by this compound treatment, to levels statistically indistinguishable from control animals.[2]A network meta-analysis indicated that whole-body cooling was the most effective treatment in reducing the risk of mortality (Odds ratio: 0.62).[7][2][7]

Mechanisms of Action: A Tale of Two Neuroprotectants

Therapeutic hypothermia exerts its neuroprotective effects through a broad, multi-faceted mechanism, primarily by reducing the cerebral metabolic rate.[4] This reduction in metabolic demand helps to preserve high-energy phosphate (B84403) stores, reduce the production of free radicals, and limit the release of excitatory neurotransmitters, thereby mitigating the secondary energy failure cascade that follows a hypoxic-ischemic insult.[4][10]

This compound, on the other hand, is described as a "hypothermia mimetic" that functions at a molecular level to replicate some of the beneficial effects of cooling.[1][2][11][12] Its proposed mechanism of action centers on the modulation of Cold-Inducible RNA-Binding Protein (CIRBP).[1][2][11] By increasing the expression of CIRBP, this compound is thought to protect mRNAs associated with neuronal survival, shifting the cellular balance away from apoptosis and towards survival.[1][2]

Below are diagrams illustrating the proposed signaling pathways for both therapeutic hypothermia and this compound.

Therapeutic_Hypothermia_Pathway cluster_0 Hypoxic-Ischemic Insult cluster_1 Cellular Consequences cluster_2 Therapeutic Hypothermia Intervention cluster_3 Neuroprotective Effects insult Hypoxia-Ischemia energy_failure Primary Energy Failure insult->energy_failure excitotoxicity Excitotoxicity energy_failure->excitotoxicity free_radicals Free Radical Production excitotoxicity->free_radicals inflammation Inflammation free_radicals->inflammation apoptosis Apoptosis inflammation->apoptosis th Therapeutic Hypothermia th->excitotoxicity th->free_radicals th->inflammation th->apoptosis reduced_metabolism Reduced Cerebral Metabolism th->reduced_metabolism reduced_excitotoxicity Reduced Excitotoxicity reduced_metabolism->reduced_excitotoxicity reduced_free_radicals Reduced Free Radicals reduced_metabolism->reduced_free_radicals reduced_inflammation Reduced Inflammation reduced_metabolism->reduced_inflammation reduced_apoptosis Reduced Apoptosis reduced_metabolism->reduced_apoptosis neuroprotection Neuroprotection reduced_excitotoxicity->neuroprotection reduced_free_radicals->neuroprotection reduced_inflammation->neuroprotection reduced_apoptosis->neuroprotection

Caption: Proposed signaling pathway for therapeutic hypothermia.

ZR17_2_Pathway cluster_0 This compound Intervention cluster_1 Molecular Mechanism cluster_2 Cellular Outcomes zr17_2 This compound protease Protease zr17_2->protease Inhibits cirbp CIRBP protease->cirbp Degrades survival_mrna Survival-related mRNAs cirbp->survival_mrna Binds to and stabilizes anti_apoptotic_proteins Increased Anti-apoptotic Proteins (e.g., BCL2) survival_mrna->anti_apoptotic_proteins pro_apoptotic_proteins Decreased Pro-apoptotic Proteins (e.g., BAX, BAD) survival_mrna->pro_apoptotic_proteins apoptosis Reduced Apoptosis anti_apoptotic_proteins->apoptosis pro_apoptotic_proteins->apoptosis cell_survival Increased Cell Survival apoptosis->cell_survival

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

The following tables outline the typical experimental protocols for the administration of this compound in a preclinical setting and the clinical application of therapeutic hypothermia.

This compound Administration Protocol (Preclinical)

StepDescriptionSource
Animal Model Sprague-Dawley rats subjected to perinatal asphyxia or intraorbital optic nerve crush.[1][2][11][13]
Dosage and Administration A single subcutaneous injection of 50 µL of 330 nmols/L this compound or an intravitreal injection of 5.0 µl of 330 nmol/L this compound.[1][2][11][13]
Timing of Intervention Administered one hour post-insult.[1][2][11][13]
Control Group Animals receive a vehicle injection (e.g., phosphate-buffered saline).[1][2][11][13]
Outcome Measures Electroretinography, TUNEL assay for apoptosis, histology (H&E staining), and immunofluorescence for markers like GFAP.[1][2][11]
Time to Outcome Assessment Varies depending on the outcome measure, ranging from 6 to 45 days post-treatment.[1][2][11][13]

Therapeutic Hypothermia Protocol (Clinical)

StepDescriptionSource
Patient Population Infants ≥36 weeks gestational age with moderate-to-severe hypoxic-ischemic encephalopathy.[3][4][5][6][14]
Method of Cooling Whole-body cooling using a cooling blanket or selective head cooling with a cooling cap.[5][9][14][15]
Target Temperature Core body temperature is maintained between 33.5°C and 34.5°C.[3][6][9][14]
Timing and Duration Cooling is initiated within 6 hours of birth and maintained for 72 hours.[3][5][14][15]
Rewarming Slow rewarming over a period of at least 4 to 12 hours at a rate of approximately 0.5°C per hour.[3][6][14][15]
Supportive Care Continuous monitoring of vital signs, respiratory support, and management of seizures.[5][14]
Outcome Measures Mortality and neurodevelopmental outcomes assessed at 18-24 months of age.[3][4][5][7]

Experimental Workflow: A Head-to-Head Comparison

To definitively assess the relative efficacy of this compound and therapeutic hypothermia, a direct comparative study is necessary. The following diagram illustrates a potential experimental workflow for such a study in a preclinical model of HIE.

Experimental_Workflow cluster_0 Animal Model and Injury cluster_1 Treatment Groups cluster_2 Outcome Assessment cluster_3 Data Analysis animal_model Neonatal Animal Model of HIE injury Induce Hypoxic-Ischemic Insult animal_model->injury group_control Control (Vehicle) injury->group_control group_zr17_2 This compound Treatment injury->group_zr17_2 group_th Therapeutic Hypothermia injury->group_th group_combo This compound + Therapeutic Hypothermia injury->group_combo histology Histological Analysis (e.g., Infarct Volume) group_control->histology biochemical Biochemical Assays (e.g., Apoptosis Markers) group_control->biochemical functional Functional Neurological Assessment group_control->functional group_zr17_2->histology group_zr17_2->biochemical group_zr17_2->functional group_th->histology group_th->biochemical group_th->functional group_combo->histology group_combo->biochemical group_combo->functional analysis Statistical Comparison of Outcomes histology->analysis biochemical->analysis functional->analysis

Caption: A proposed experimental workflow for a direct comparison study.

Conclusion

Therapeutic hypothermia is the current standard of care for neonatal HIE, with proven efficacy in reducing mortality and major neurodevelopmental disabilities.[3][4][5][6][7][8][9] Its mechanism is broad, targeting the overall metabolic cascade following a hypoxic-ischemic event.[4][10] this compound represents a promising pharmacological alternative that appears to mimic some of the neuroprotective effects of hypothermia at a molecular level, specifically by modulating CIRBP.[1][2][11] While preclinical data for this compound are encouraging, direct, quantitative comparisons with therapeutic hypothermia are needed to fully understand its relative efficacy and potential as a standalone or adjunct therapy. Future research should focus on head-to-head preclinical studies to provide the necessary data for potential clinical translation.

References

A Comparative Guide to CIRP Modulators: zr17-2 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cold-Inducible RNA-Binding Protein (CIRP) has emerged as a critical regulator in cellular stress responses and inflammation, making it a compelling target for therapeutic intervention. The modulation of CIRP activity can be broadly categorized into two distinct strategies: the enhancement of intracellular CIRP (iCIRP) function and the inhibition of extracellular CIRP (eCIRP) activity. This guide provides a comparative overview of zr17-2, a novel iCIRP modulator, and other CIRP modulators, with a focus on their mechanisms of action, experimental data, and relevant protocols.

Introduction to CIRP and its Dual Role

CIRP is a stress-response protein that is constitutively expressed in the nucleus. Intracellularly, it acts as an RNA chaperone, playing a crucial role in cell survival, proliferation, and stress adaptation.[1] However, under conditions of cellular stress such as hypoxia, inflammation, and shock, CIRP can be released into the extracellular space.[2] This extracellular CIRP (eCIRP) functions as a Damage-Associated Molecular Pattern (DAMP), triggering a pro-inflammatory cascade by activating receptors like Toll-like Receptor 4 (TLR4).[3][4][5] This dual functionality of CIRP necessitates distinct therapeutic approaches for its modulation.

Overview of CIRP Modulators

This guide focuses on two primary classes of CIRP modulators:

  • Intracellular CIRP Agonists: These molecules aim to enhance the protective functions of iCIRP. This compound is the first small-molecule modulator identified in this class.[6] It is believed to increase the half-life of the CIRP protein, potentially by inhibiting a protease responsible for its degradation.[6][7][8]

  • Extracellular CIRP Antagonists: These agents are designed to block the pro-inflammatory effects of eCIRP. A key example is C23 , a peptide-based inhibitor that competitively blocks the binding of eCIRP to its receptors.[9] Another potential modulator is Gabexate Mesilate , a broad-spectrum protease inhibitor with anti-inflammatory properties, though its direct and specific interaction with CIRP is less defined.[10][11]

Comparative Data

The following tables summarize the available experimental data for this compound and the eCIRP antagonist C23, highlighting their distinct therapeutic applications and effects.

Table 1: In Vivo Efficacy of this compound (iCIRP Agonist)
Model Treatment Key Findings Reference
Rat Model of Intraorbital Optic Nerve Crush (IONC)5.0 µl of 330 nmol/L this compound intravitreal injectionSignificantly reduced the loss of retinal ganglion cells and the number of apoptotic cells in the ganglion cell and inner nuclear layers.[6][12][6][12]
Rat Model of Perinatal Asphyxia (PA)Single subcutaneous injection of 50 µL of 330 nmols/L this compoundSignificantly reduced the number of apoptotic cells in the ganglion cell layer and prevented inner retina thickening and gliosis.[7][8][7][8]
Rat Model of Myocardial Infarction (MI)Pretreatment with this compoundAttenuated MI-induced cardiac dysfunction and dilation, reduced infarction size, and decreased macrophage infiltration.[13][13]
Table 2: In Vivo Efficacy of C23 (eCIRP Antagonist)
Model Treatment Key Findings Reference
Murine Model of Intestinal Ischemia-Reperfusion (I/R)8 mg/kg BW C23 intraperitoneal injection post-reperfusionReduced serum TNF-α by 72% and intestinal TNF-α by 69%. Lowered serum LDH and AST levels by 48% and 53% respectively.[9][9]
Murine Model of Intestinal I/R8 mg/kg BW C23 intraperitoneal injection post-reperfusionReduced lung IL-6 mRNA levels by 86% and lung MIP-2 expression by 91%.[9][9]

Signaling Pathways and Experimental Workflows

eCIRP-Mediated Inflammatory Signaling Pathway

Extracellular CIRP primarily signals through the TLR4 receptor complex, leading to the activation of downstream inflammatory pathways.

eCIRP_Signaling eCIRP-Mediated Inflammatory Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space eCIRP eCIRP TLR4 TLR4/MD2 Receptor Complex eCIRP->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Recruitment NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines Transcription Inflammation Inflammation & Tissue Injury Cytokines->Inflammation C23 C23 (Antagonist) C23->TLR4 Blocks Binding

Caption: eCIRP binds to the TLR4/MD2 complex, initiating a signaling cascade that results in inflammation.

Experimental Workflow for In Vivo Evaluation of CIRP Modulators

The following diagram illustrates a typical experimental workflow for assessing the efficacy of a CIRP modulator in an animal model of tissue injury.

Experimental_Workflow In Vivo Efficacy Evaluation Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_analysis Analysis AnimalModel Animal Model of Disease (e.g., Ischemia-Reperfusion) Grouping Randomization into Groups (Vehicle vs. Treatment) AnimalModel->Grouping Treatment Administer CIRP Modulator (e.g., this compound or C23) Grouping->Treatment Monitoring Post-Treatment Monitoring Treatment->Monitoring SampleCollection Tissue and Blood Collection Monitoring->SampleCollection EndpointAnalysis Endpoint Analysis (Histology, Biomarkers, etc.) SampleCollection->EndpointAnalysis

Caption: A generalized workflow for preclinical evaluation of CIRP modulators in disease models.

Experimental Protocols

In Vivo Model of Intraorbital Optic Nerve Crush (IONC) for this compound Evaluation
  • Animal Model: Adult Sprague-Dawley rats are used. All procedures are conducted in accordance with institutional animal care and use guidelines.

  • Surgical Procedure: Animals are anesthetized, and the optic nerve is exposed intraorbitally. A crush injury is induced using fine forceps for a defined duration. Sham-operated animals undergo the same surgical procedure without the nerve crush.

  • Drug Administration: One hour post-surgery, a single intravitreal injection of 5.0 µl of 330 nmol/L this compound or a vehicle control (e.g., PBS) is administered.[6][12]

  • Endpoint Analysis:

    • Electroretinography: Performed at a specified time point (e.g., 21 days) post-surgery to assess retinal function.[6][12]

    • Histology and TUNEL Assay: Animals are sacrificed at an earlier time point (e.g., 6 days) for histological analysis of retinal layers and TUNEL staining to quantify apoptotic cells.[6][12]

In Vivo Model of Intestinal Ischemia-Reperfusion (I/R) for C23 Evaluation
  • Animal Model: Male C57BL/6 mice are utilized for this model.

  • Surgical Procedure: Mice are subjected to 60 minutes of intestinal ischemia by clamping the superior mesenteric artery.

  • Drug Administration: Immediately following reperfusion (removal of the clamp), a single intraperitoneal injection of C23 (8 mg/kg body weight) or a vehicle control (normal saline) is administered.[9]

  • Endpoint Analysis:

    • Sample Collection: Four hours after reperfusion, blood, intestinal, and lung tissues are collected.[9]

    • Biomarker Analysis: Serum levels of TNF-α, LDH, and AST are measured by ELISA. Intestinal tissue levels of TNF-α are also quantified.[9]

    • Gene Expression Analysis: Lung tissue is analyzed for the mRNA expression of inflammatory markers such as IL-6 and MIP-2 using qPCR.[9]

    • Histology: Intestinal tissue is examined histologically to assess the degree of injury.[9]

Conclusion

The field of CIRP modulation presents a promising frontier for the development of novel therapeutics for a range of conditions, from neurodegenerative diseases to inflammatory disorders. The contrasting mechanisms of action of iCIRP agonists like this compound and eCIRP antagonists such as C23 underscore the importance of understanding the specific roles of intracellular and extracellular CIRP in disease pathogenesis. While direct comparative studies are still needed, the available data suggest that both approaches hold significant therapeutic potential. Further research into the nuanced roles of CIRP and the development of more specific and potent modulators will be crucial for translating these findings into clinical applications.

References

A Comparative Guide to the Neuroprotective Effects of ZR17-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the neuroprotective effects of the small molecule ZR17-2, with a comparative overview of alternative neuroprotective strategies. The information is compiled from preclinical studies to assist researchers in evaluating its potential for further investigation and development.

Introduction to this compound: A Hypothermia Mimetic

This compound is a purine (B94841) derivative initially synthesized as a potential CK2 inhibitor, though it was found to be inactive against this enzyme. Subsequent research has identified it as a hypothermia mimetic molecule. Its primary mechanism of action is believed to be the stabilization and increase of Cold Inducible RNA-Binding Protein (CIRP) levels. CIRP is a cold-shock protein known to protect mRNAs related to neuronal survival, thereby shifting the cellular balance from apoptosis towards survival. This compound is thought to achieve this by inhibiting a yet unidentified protease that degrades CIRP. Additionally, this compound has been shown to reduce oxidative stress-induced retinal cell death and neuronal damage from environmental toxicants.

Mechanism of Action: The CIRP Pathway

The neuroprotective effects of this compound are primarily attributed to its ability to mimic the cellular response to hypothermia by modulating the expression of cold-shock proteins, particularly CIRP.

This compound Mechanism of Action cluster_stress Cellular Stress (e.g., Perinatal Asphyxia, Optic Nerve Crush) cluster_zr172 This compound Intervention cluster_cirp CIRP Regulation cluster_downstream Downstream Neuroprotective Effects Cellular Stress Cellular Stress Unknown Protease Unknown Protease Cellular Stress->Unknown Protease activates This compound This compound This compound->Unknown Protease inhibits CIRP CIRP Unknown Protease->CIRP degrades mRNA Stabilization (Neuronal Survival) mRNA Stabilization (Neuronal Survival) CIRP->mRNA Stabilization (Neuronal Survival) promotes Reduced Apoptosis Reduced Apoptosis mRNA Stabilization (Neuronal Survival)->Reduced Apoptosis Neuroprotection Neuroprotection Reduced Apoptosis->Neuroprotection

This compound's proposed mechanism of action.

Preclinical Validation of this compound: Key Experimental Findings

The neuroprotective efficacy of this compound has been evaluated in rodent models of perinatal asphyxia and traumatic optic neuropathy. The following tables summarize the key quantitative data from these studies.

Perinatal Asphyxia Rat Model

Experimental Protocol: A model of perinatal asphyxia (PA) was induced in Sprague-Dawley rat pups by immersing the uterine horns in a 37°C water bath for 20 minutes. A single subcutaneous injection of this compound (50 µL of 330 nmol/L) was administered to the treated group. Assessments were performed 45 days after the insult.

Table 1: Neuroprotective Effects of this compound in a Perinatal Asphyxia Rat Model

ParameterControl (CTL)Perinatal Asphyxia (PA)PA + this compound (PA-ZR)This compound only (ZR)Outcome of this compound Treatment
Electroretinogram (ERG) a-wave amplitude (µV) ~180~100~150~180Significant amelioration (p < 0.01)
Electroretinogram (ERG) b-wave amplitude (µV) ~450~250~380~450Significant amelioration (p < 0.01)
Apoptotic Cells (TUNEL-positive cells in GCL) Low~6-fold increase vs CTL (p < 0.0001)Significantly reduced vs PA (p < 0.0001)No change vs CTLSignificant reduction in apoptosis
Inner Retina Thickness NormalIncreased vs CTL (p < 0.0001)Corrected to near-normal levels (p < 0.0001)No change vs CTLPrevention of retinal thickening
Gliosis (GFAP immunoreactivity) LowIncreased vs CTL (p < 0.0001)Reduced to near-normal levels (p < 0.0001)No change vs CTLSignificant reduction in gliosis
Intraorbital Optic Nerve Crush (IONC) Rat Model

Experimental Protocol: Traumatic optic neuropathy was induced in Sprague-Dawley rats via intraorbital optic nerve crush (IONC). One hour post-surgery, a single intravitreal injection of this compound (5.0 µL of 330 nmol/L) was administered. Electrophysiological and histological analyses were conducted at 6 and 21 days post-injury.

Table 2: Neuroprotective Effects of this compound in an IONC Rat Model

ParameterControl (CTL)IONCIONC + this compound (IONC ZR)This compound only (CTL ZR)Outcome of this compound Treatment
Electroretinogram (ERG) b-wave amplitude NormalDrastic reduction (p < 0.0001)Largely prevented reductionNo change vs CTLSignificant prevention of functional loss
Oscillatory Potentials (OPs) of ERG NormalDrastic reduction (p < 0.05)Largely prevented reductionNo change vs CTLSignificant prevention of functional loss
Retinal Ganglion Cell (RGC) Number NormalMajor loss (p < 0.0001)Significant prevention of loss (p < 0.0001)No change vs CTLSignificant RGC preservation
Apoptotic Cells (TUNEL-positive cells in GCL and INL) LowLarge increase (p < 0.0001)Greatly reduced number (p < 0.0001)No change vs CTLSignificant reduction in apoptosis

Comparative Analysis with Alternative Neuroprotective Strategies

This compound represents a novel approach to neuroprotection by pharmacologically inducing a hypothermic response at the cellular level. Below is a comparison with other established and emerging neuroprotective strategies.

Therapeutic Hypothermia

Therapeutic hypothermia is the current standard of care for neonatal hypoxic-ischemic encephalopathy (HIE). It involves whole-body or selective head cooling to reduce brain metabolism and inflammation. While effective, it has limitations and does not benefit all infants. This compound offers the potential to achieve similar protective effects without the systemic complications of cooling.

Other Pharmacological Agents

A variety of small molecules and biologics have been investigated for neuroprotection in similar preclinical models.

Table 3: Comparison of this compound with Other Neuroprotective Agents

Agent/StrategyProposed Mechanism of ActionRelevant Preclinical Model(s)Key Reported Effects
This compound Increases CIRP levels, mimicking hypothermiaPerinatal Asphyxia (rat), Optic Nerve Crush (rat)Reduces apoptosis, preserves retinal function and structure, reduces gliosis
Erythropoietin (EPO) Anti-apoptotic, anti-inflammatory, antioxidantPerinatal Asphyxia (rat)Reduced hippocampal damage, improved neurodevelopmental outcomes
Magnesium Sulfate NMDA receptor antagonist, reduces excitotoxicityPerinatal Asphyxia modelsSome studies show improved outcomes, but results can be inconsistent
Xenon NMDA receptor antagonistHypoxic-Ischemic Encephalopathy modelsImproved neuropathology scores, reduced infarct volume, improved motor function
Allopurinol Xanthine oxidase inhibitor, reduces oxidative stressHypoxic-Ischemic Encephalopathy modelsPotential for early intervention and reduction of reperfusion injury
Lamotrigine Blocks voltage-gated sodium channels, reduces glutamate (B1630785) releaseNeonatal Hypoxic-Ischemic Encephalopathy (rat)Reduced hippocampal damage and levels of excitotoxic amino acids
Minocycline Inhibits microglial activation and apoptosisOptic Nerve Crush (mouse)Protects RGCs from secondary degeneration
Brimonidine Alpha-2 adrenergic agonist, reduces glutamate excitotoxicityGlaucoma, Optic Nerve Crush, Ischemia modelsEnhances RGC survival
Neurotrophic Factors (BDNF, CNTF, GDNF) Promote neuronal survival and growthOptic Nerve Injury modelsAttenuate RGC loss, stimulate axon regeneration

Experimental Workflows

The validation of this compound's neuroprotective effects has followed a systematic preclinical research path.

This compound Experimental Workflow cluster_model Disease Model Induction cluster_treatment Treatment Administration cluster_assessment Outcome Assessment cluster_analysis Data Analysis and Interpretation Perinatal Asphyxia Perinatal Asphyxia This compound Injection This compound Injection Perinatal Asphyxia->this compound Injection Vehicle Control Vehicle Control Perinatal Asphyxia->Vehicle Control Optic Nerve Crush Optic Nerve Crush Optic Nerve Crush->this compound Injection Optic Nerve Crush->Vehicle Control Electrophysiology (ERG) Electrophysiology (ERG) This compound Injection->Electrophysiology (ERG) Histology Histology This compound Injection->Histology Immunohistochemistry Immunohistochemistry This compound Injection->Immunohistochemistry Vehicle Control->Electrophysiology (ERG) Vehicle Control->Histology Vehicle Control->Immunohistochemistry Statistical Analysis Statistical Analysis Electrophysiology (ERG)->Statistical Analysis Histology->Statistical Analysis Immunohistochemistry->Statistical Analysis

A typical experimental workflow for evaluating this compound.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a promising neuroprotective agent with a novel mechanism of action. Its ability to mimic the beneficial effects of therapeutic hypothermia at a molecular level without inducing systemic cooling presents a significant potential advantage. The consistent and statistically significant neuroprotective effects observed across different models of neuronal injury, particularly in the retina, warrant further investigation.

Future studies should focus on:

  • Pharmacokinetics and Pharmacodynamics: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential.

  • Dose-Response Studies: Determining the optimal therapeutic dose and window for administration will be critical for clinical translation.

  • Long-term Efficacy and Safety: Evaluating the long-term neuroprotective effects and potential off-target effects in chronic studies is necessary.

  • Head-to-Head Comparison Studies: Direct comparative studies of this compound against other promising neuroprotective agents in standardized preclinical models would provide a clearer understanding of its relative efficacy.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with other neuroprotective strategies could lead to more effective treatments.

This guide provides a summary of the current state of knowledge on the neuroprotective effects of this compound. The presented data and comparisons are intended to facilitate informed decisions for researchers and professionals in the field of neuroprotective drug development.

The Neuroprotective Landscape: A Comparative Analysis of zr17-2 and Alternative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of neuroprotection, the quest for effective therapeutic agents to combat the devastating consequences of stroke and neurodegenerative diseases is paramount. This guide provides a comprehensive comparison of the novel hypothermia-mimetic molecule, zr17-2, with established and emerging neuroprotectants. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of mechanisms of action, experimental data, and methodologies to inform future research and development.

Executive Summary

This compound is a small molecule that mimics the neuroprotective effects of therapeutic hypothermia by upregulating cold-shock proteins.[1][2] Preclinical studies have demonstrated its potential in reducing neuronal apoptosis and functional deficits in models of optic nerve injury and perinatal asphyxia.[3][4] This guide contrasts this compound with a range of other neuroprotective agents, including those with clinical applications in stroke, such as Citicoline (B1669096), Cerebrolysin, Edaravone (B1671096), and Nerinetide, and agents investigated for neurodegenerative disorders like Minocycline (B592863) and Brain-Derived Neurotrophic Factor (BDNF). While direct comparative clinical data is not yet available, this guide collates existing preclinical and clinical findings to provide a valuable resource for the scientific community.

Mechanism of Action: A Diverse Arsenal Against Neuronal Injury

Neuroprotective agents employ a variety of strategies to shield the brain from damage. This compound operates through a unique mechanism, inducing the expression of cold-inducible RNA-binding protein (CIRBP) and RNA-binding motif protein 3 (RBM3).[1][2] These proteins are known to play a crucial role in cellular survival under stress conditions.

In contrast, other neuroprotectants target different pathways:

  • Citicoline: This compound is an essential precursor for the synthesis of phosphatidylcholine, a key component of neuronal cell membranes. Its neuroprotective effects are attributed to the stabilization of cell membranes and a reduction in the generation of free radicals.[5]

  • Cerebrolysin: A mixture of neuropeptides and amino acids, Cerebrolysin is believed to have multimodal neurotrophic and neuroprotective properties, though its exact molecular mechanism is not fully elucidated.[6][7]

  • Edaravone: This agent acts as a potent free radical scavenger, mitigating oxidative stress and lipid peroxidation, which are key contributors to neuronal damage in ischemic stroke.[8][9]

  • Nerinetide: This eicosapeptide interferes with the postsynaptic density protein 95 (PSD-95), disrupting a key signaling pathway involved in excitotoxicity and neuronal cell death.[10][11]

  • Minocycline: A tetracycline (B611298) antibiotic, minocycline exhibits neuroprotective effects through its anti-inflammatory and anti-apoptotic properties.[12]

  • Brain-Derived Neurotrophic Factor (BDNF): As a neurotrophin, BDNF promotes the survival, growth, and differentiation of neurons and is crucial for synaptic plasticity.[13][14]

Comparative Data Presentation

The following tables summarize the available quantitative data from preclinical and clinical studies for this compound and its alternatives. It is crucial to note that the data is derived from different experimental models and clinical trial designs, which limits direct cross-comparison of efficacy.

Table 1: Preclinical Efficacy of this compound

Indication ModelKey FindingQuantitative ResultSource
Rat Intraorbital Optic Nerve CrushReduction in Apoptotic Cells (TUNEL assay)Significant reduction in TUNEL-positive cells in the ganglion cell layer (p < 0.0001)[3]
Rat Perinatal AsphyxiaReduction in Apoptotic Cells (TUNEL assay)~6-fold increase in TUNEL-positive cells in the PA group, significantly reduced by this compound (p < 0.0001)[4]
Rat Perinatal AsphyxiaAmelioration of Electroretinogram (ERG) deficitsSignificant improvement in a- and b-wave amplitudes and oscillatory potentials (p < 0.01)[4]

Table 2: Clinical Efficacy of Neuroprotectants in Acute Ischemic Stroke

NeuroprotectantClinical TrialKey FindingQuantitative ResultSource
Citicoline Randomized Efficacy TrialIn patients with baseline NIHSS ≥8, higher likelihood of full recovery (Barthel Index ≥95)Citicoline: 33% vs. Placebo: 21% (p=0.05)[5][15]
Cerebrolysin CARS StudyImproved motor function of the upper arm (Action Research Arm Test - ARAT) at day 90Mean ARAT score change from baseline: Cerebrolysin: 30.7 vs. Placebo: 15.9[6]
Edaravone Meta-analysis of RCTsReduced mortality at 3-month follow-upPooled RR: 0.55 (95% CI, 0.43-0.7, p < 0.01)[8]
Edaravone TASTE trialHigher proportion of patients with good functional outcome (mRS ≤1) at 90 days (vs. Edaravone alone)Edaravone dexborneol: 67.18% vs. Edaravone: 58.97% (OR 1.42, p=0.004)[9]
Nerinetide ESCAPE-NA1 (no alteplase (B1167726) subgroup)Higher rate of favorable functional outcome (mRS 0-2) at 90 daysNerinetide: 59.3% vs. Placebo: 49.8% (adjusted RR 1.18)[11]
Nerinetide ESCAPE-NA1 (no alteplase subgroup)Reduced mortality at 90 days7.5% absolute risk reduction (adjusted HR 0.56)[11][16]

Table 3: Clinical Efficacy of Neuroprotectants in Neurodegenerative Diseases

NeuroprotectantDiseaseClinical TrialKey FindingQuantitative ResultSource
Minocycline Parkinson's DiseaseNET-PD FS-1 (Phase II)No significant difference in the need for symptomatic therapy at 18 monthsMinocycline: 62% vs. Placebo: 60%[17][18]
BDNF Gene Therapy (AAV2-BDNF) Alzheimer's DiseasePhase I TrialIncreased cortical metabolism in treated entorhinal regionsReversal of typical decline pattern on FDG PET scans[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.

This compound in a Rat Model of Intraorbital Optic Nerve Crush (IONC)
  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure: The left optic nerve was crushed for 10 seconds using jeweler's forceps. The right eye served as a sham control.

  • Treatment: A single intravitreal injection of this compound (5 µl of 330 nmol/L) or vehicle (PBS) was administered one hour after the crush injury.

  • Outcome Measures:

    • Apoptosis: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was performed on retinal sections 6 days post-injury to quantify apoptotic cells in the ganglion cell layer.

    • Electroretinography (ERG): ERGs were recorded 21 days post-injury to assess retinal function, measuring the amplitudes of the a- and b-waves and oscillatory potentials.

  • Source: [3][20][21]

This compound in a Rat Model of Perinatal Asphyxia (PA)
  • Animal Model: Pregnant Sprague-Dawley rats at term.

  • Induction of Asphyxia: The uterine horns were submerged in a 37°C water bath for 20 minutes to induce PA in the pups. Control pups were delivered normally.

  • Treatment: Pups received a single subcutaneous injection of this compound (50 µl of 330 nmol/L) or vehicle (PBS) one hour after birth.

  • Outcome Measures:

    • Apoptosis: TUNEL staining of retinal sections at 45 days of age.

    • Retinal Thickness and Gliosis: Histological analysis of retinal sections stained with hematoxylin (B73222) and eosin, and immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP) at 45 days of age.

    • Electroretinography (ERG): ERG recordings at 45 days of age.

  • Source: [2][4]

Nerinetide in Acute Ischemic Stroke (ESCAPE-NA1 Trial)
  • Study Design: Multicenter, double-blind, randomized, placebo-controlled trial.

  • Participants: 1105 patients with acute ischemic stroke due to a large vessel occlusion, eligible for endovascular thrombectomy.

  • Intervention: A single intravenous dose of nerinetide (2.6 mg/kg) or placebo was administered before endovascular thrombectomy.

  • Primary Outcome: The proportion of patients with a favorable functional outcome, defined as a modified Rankin Scale (mRS) score of 0-2 at 90 days.

  • Key Subgroup Analysis: Efficacy was analyzed in patients who did and did not receive alteplase (a thrombolytic agent).

  • Source: [10][11]

Visualizing the Pathways and Comparisons

To further elucidate the mechanisms and comparative aspects of these neuroprotectants, the following diagrams are provided.

zr17_2_signaling_pathway cluster_stimulus Cellular Stress cluster_drug_action This compound Intervention cluster_cellular_response Cellular Response stress Ischemia / Trauma csp Upregulation of Cold-Shock Proteins (CIRBP, RBM3) zr17_2 This compound (Hypothermia Mimetic) zr17_2->csp Induces survival Enhanced Cell Survival & Reduced Apoptosis csp->survival Promotes experimental_workflow cluster_preclinical Preclinical Model (e.g., Rat IONC) cluster_clinical Clinical Trial (e.g., Stroke) induction Induction of Injury (Optic Nerve Crush) treatment_preclinical Administer this compound or Vehicle induction->treatment_preclinical assessment_preclinical Assess Outcomes: - Histology (Apoptosis) - Electrophysiology (ERG) treatment_preclinical->assessment_preclinical enrollment Patient Enrollment (Acute Ischemic Stroke) treatment_clinical Administer Investigational Drug (e.g., Nerinetide) or Placebo enrollment->treatment_clinical assessment_clinical Assess Outcomes: - Functional Scales (mRS, NIHSS) - Mortality treatment_clinical->assessment_clinical pros_cons_comparison cluster_zr17_2 This compound cluster_alternatives Alternative Neuroprotectants zr17_2_pros Pros: - Novel mechanism of action - Mimics therapeutic hypothermia - Preclinical efficacy in multiple models zr17_2_cons Cons: - Limited to preclinical data - Clinical safety and efficacy unknown - Potential for off-target effects alternatives_pros Pros: - Some have established clinical use (e.g., Edaravone) - Diverse mechanisms of action - Extensive clinical trial data available for some alternatives_cons Cons: - Many have failed in late-stage clinical trials - Modest efficacy in some cases - Potential for side effects and drug interactions (e.g., Nerinetide with alteplase)

References

Cross-Validation of zr17-2 Activity in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective activity of zr17-2, a novel hypothermia-mimetic molecule, across different preclinical models of neuronal injury. The data presented herein is compiled from published studies to facilitate an objective evaluation of its therapeutic potential against alternative neuroprotective strategies.

Mechanism of Action: A Novel Approach to Neuroprotection

This compound is a small molecule designed to mimic the beneficial effects of therapeutic hypothermia at a normal body temperature.[1] Its primary mechanism of action involves the stabilization of the Cold-inducible RNA-binding protein (CIRP).[2][3] It is hypothesized that this compound binds to CIRP, increasing its protein half-life, potentially through the inhibition of a yet-to-be-identified protease.[2][4] This elevation in CIRP levels is believed to protect messenger RNAs (mRNAs) associated with neuronal survival, thereby shifting the cellular balance away from apoptosis (programmed cell death) and towards survival.[2][3]

Furthermore, this compound has demonstrated the ability to counteract cellular damage by reducing oxidative stress, endoplasmic reticulum (ER) stress, and a form of iron-dependent cell death known as ferroptosis.[2][3][4] Some reports also classify this compound as a potent modulator of the cannabinoid CB1 receptor, suggesting a multifaceted pharmacological profile.[5]

Comparative Efficacy of this compound in Preclinical Models

The neuroprotective effects of this compound have been evaluated in distinct models of neuronal injury, primarily focusing on retinal damage. The following tables summarize the quantitative outcomes of this compound treatment in these models.

Table 1: Efficacy of this compound in a Rat Model of Perinatal Asphyxia
ParameterControlPerinatal Asphyxia (PA)PA + this compound
Electroretinogram (ERG) a-wave amplitude (µV) ~150~75~125
Electroretinogram (ERG) b-wave amplitude (µV) ~350~150~300
Apoptotic Cells (TUNEL+) in Ganglion Cell Layer Low~6-fold increase vs. ControlSignificantly reduced vs. PA
Inner Retina Thickness (µm) BaselineIncreasedSignificantly reduced vs. PA
GFAP Immunoreactivity (Gliosis) BaselineSignificantly increasedSignificantly reduced vs. PA

Data compiled from a study on male rats subjected to perinatal asphyxia.[2][3] this compound was administered following the asphyxial insult.

Table 2: Efficacy of this compound in a Rat Model of Intraorbital Optic Nerve Crush (IONC)
ParameterControl (Sham)Intraorbital Optic Nerve Crush (IONC)IONC + this compound
Retinal Ganglion Cell (RGC) Number BaselineDrastic reductionSignificant prevention of loss
Apoptotic Cells (TUNEL+) in Ganglion Cell Layer LowVery high numberGreatly reduced
Apoptotic Cells (TUNEL+) in Inner Nuclear Layer LowVery high numberGreatly reduced
Electroretinogram (ERG) b-wave amplitude BaselineDrastic reductionSignificant prevention of reduction
Oscillatory Potentials (OPs) of ERG BaselineDrastic reductionSignificant prevention of reduction

Data compiled from a study where this compound was administered via intravitreal injection following optic nerve crush.[4][6]

Experimental Protocols

Perinatal Asphyxia Model in Rats
  • Induction of Asphyxia: Pregnant Sprague-Dawley rats were used. The uterine horns were introduced into a water bath at 37°C for 20 minutes to induce perinatal asphyxia in the pups.[2]

  • Treatment: A subset of the asphyxiated pups was injected with this compound, while the control group received a vehicle injection.[2]

  • Outcome Measures:

    • Electroretinography (ERG): ERGs were performed on the animals at 45 days of age to assess retinal function, measuring the a- and b-wave amplitudes and oscillatory potentials.[2][3]

    • Histology and Immunohistochemistry: Retinal tissues were collected for analysis. Apoptosis was quantified using the TUNEL assay.[2] Inner retinal thickness was measured, and glial fibrillary acidic protein (GFAP) immunoreactivity was assessed to determine the extent of gliosis.[2]

Intraorbital Optic Nerve Crush (IONC) Model in Rats
  • Surgical Procedure: Adult Sprague-Dawley rats underwent intraorbital optic nerve crush (IONC) in one eye, with the contralateral eye serving as a sham control.

  • Treatment: One hour after the surgery, 5.0 µl of 330 nmol/L this compound or a vehicle (PBS) was injected into the vitreous of the eye.[6]

  • Outcome Measures:

    • Electroretinography (ERG): ERGs were performed 21 days after the surgery to evaluate retinal function, specifically the b-wave amplitude and oscillatory potentials.[6]

    • Apoptosis Assay: Animals were sacrificed 6 days post-surgery, and retinal sections were subjected to TUNEL staining to quantify apoptotic cells in the ganglion cell layer (GCL) and inner nuclear layer (INL).[4][6]

    • Retinal Ganglion Cell (RGC) Quantification: The number of RGCs was counted to assess neuronal survival.[4]

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

zr17_2_signaling_pathway cluster_stress Cellular Stressors cluster_treatment Therapeutic Intervention cluster_cellular_response Cellular Response stress Perinatal Asphyxia Optic Nerve Crush Oxidative Stress pro_apoptotic Pro-apoptotic Proteins (e.g., Bax) stress->pro_apoptotic activates apoptosis Apoptosis stress->apoptosis zr17_2 This compound cirp CIRP (Cold-inducible RNA-binding Protein) zr17_2->cirp stabilizes protease Unknown Protease zr17_2->protease inhibits? mrna Survival-related mRNAs cirp->mrna protects protease->cirp degrades anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) mrna->anti_apoptotic promotes translation anti_apoptotic->apoptosis inhibits pro_apoptotic->apoptosis induces survival Neuronal Survival

Caption: Proposed signaling pathway of this compound neuroprotection.

experimental_workflow cluster_model Preclinical Model Induction cluster_treatment Treatment Administration cluster_analysis Outcome Analysis cluster_comparison Comparative Evaluation model Perinatal Asphyxia or Optic Nerve Crush treatment This compound Administration (Systemic or Intravitreal) model->treatment erg Functional Assessment (Electroretinography) treatment->erg histology Histological Analysis (TUNEL, Cell Counting, Gliosis) treatment->histology comparison Comparison with Vehicle-treated Controls erg->comparison histology->comparison

Caption: Generalized experimental workflow for this compound evaluation.

References

Comparative Analysis of ZR17-2 and Other Purine Derivatives in Cellular Protection and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel purine (B94841) derivative ZR17-2 and other well-characterized purine analogues, focusing on their mechanisms of action, biological effects, and supporting experimental data. The information is intended to assist researchers in evaluating these compounds for potential therapeutic applications.

Introduction to this compound

This compound is a synthetic purine derivative initially investigated as a potential Casein Kinase 2 (CK2) inhibitor. Although it was found to be inactive against CK2, it was later identified as a "hypothermia mimetic" molecule. This compound exerts its effects primarily by modulating the expression of Cold Inducible RNA-Binding Protein (CIRBP), a key component of the cellular stress response. It is believed to act by inhibiting a protease that degrades CIRBP, thereby increasing its half-life and protective functions. Recent studies also suggest it may act as a modulator of the cannabinoid CB1 receptor.

The primary therapeutic potential of this compound currently being explored is in neuroprotection. It has demonstrated significant efficacy in preclinical models of ocular trauma and perinatal asphyxia by reducing apoptosis, oxidative stress, and preserving retinal function.

Comparative Analysis with Established Purine Kinase Inhibitors

While this compound's mechanism is distinct from classical purine analogues that act as competitive kinase inhibitors, a comparison is valuable for researchers in the field of purine chemistry and pharmacology. Many purine derivatives are designed as ATP-competitive inhibitors of protein kinases, which are critical regulators of cellular processes and prominent drug targets, particularly in oncology.

For this guide, we will compare the biological effects of this compound with Roscovitine (also known as Seliciclib or CYC202), a well-studied purine analogue and potent inhibitor of several cyclin-dependent kinases (CDKs).

Data Presentation: Performance Metrics

The following tables summarize the key quantitative data for this compound and Roscovitine.

Table 1: Compound Profile and Primary Mechanism

CompoundTypePrimary Mechanism of ActionPrimary Therapeutic Area (Research)
This compound Purine DerivativeHypothermia mimetic; Modulator of Cold Inducible RNA-Binding Protein (CIRBP); Potential CB1 receptor modulator.Neuroprotection, Retinal Injury.
Roscovitine 2,6,9-Trisubstituted PurineATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs).Oncology, Neurodegenerative Diseases, Viral Infections.

Table 2: Comparative Biological Activity

ParameterThis compoundRoscovitine
Cellular Effect Reduces apoptosis and oxidative stress in response to injury.Induces cell cycle arrest (G1, S, or G2/M phases) and apoptosis in cancer cells.
Target Pathway CIRBP signaling, cellular stress response.CDK-mediated cell cycle regulation.
Toxicity Profile Appears non-toxic in preclinical models at effective doses.Cytotoxic to proliferating cells, particularly cancer cells.

Table 3: Quantitative Inhibition Data for Roscovitine

Quantitative inhibitory data for this compound against specific molecular targets is not yet widely published, as its primary mechanism is not direct enzyme inhibition.

Target KinaseRoscovitine IC₅₀ (µM)
CDK1/cyclin B~0.65 - 0.7
CDK2/cyclin A~0.7
CDK2/cyclin E~0.7
CDK5/p35~0.16 - 0.2
CDK7/cyclin H~0.4
CDK9/cyclin T1~0.8
ERK1~34
ERK2~14
CDK4/cyclin D1>100
CDK6/cyclin D2>100

Experimental Protocols & Methodologies

Protocol 1: In Vivo Neuroprotection Assay for this compound

This protocol provides a generalized methodology based on published studies for evaluating the neuroprotective effects of this compound in a rat model of optic nerve crush.

Objective: To determine if this compound can prevent retinal ganglion cell (RGC) death and preserve retinal function after traumatic optic neuropathy.

Methodology:

  • Animal Model: Adult Sprague-Dawley rats are used. All procedures must be approved by an institutional animal care and use committee.

  • Surgical Procedure: Animals are anesthetized, and an intraorbital optic nerve crush (IONC) is performed on one eye using fine forceps for a standardized duration (e.g., 10 seconds). The contralateral eye may serve as a control.

  • Compound Administration: One hour post-surgery, a single intravitreal injection of this compound (e.g., 5.0 µL of 330 nmol/L) or a vehicle (e.g., PBS) is administered.

  • Functional Assessment: At a predetermined time point (e.g., 21 days post-surgery), retinal function is assessed using electroretinography (ERG) to measure a-wave and b-wave amplitudes.

  • Histological Analysis: At the end of the study, animals are euthanized, and the eyes are enucleated. Retinas are processed for histology.

  • Apoptosis Measurement: A TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed on retinal sections to quantify apoptotic cells in the ganglion cell layer (GCL).

  • Data Analysis: The number of TUNEL-positive cells and ERG wave amplitudes are compared between this compound treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Protocol 2: In Vitro Kinase Inhibition Assay for Purine Derivatives

This protocol describes a general method for assessing the inhibitory activity of a purine derivative like Roscovitine against a target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.

Methodology:

  • Reagents:

    • Recombinant purified kinase (e.g., CDK2/cyclin E).

    • Specific substrate peptide for the kinase.

    • Test compound (e.g., Roscovitine) dissolved in DMSO.

    • [γ-³²P]-ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™).

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Assay Setup:

    • Prepare serial dilutions of the test compound in the kinase reaction buffer.

    • In a 96-well plate, add the kinase and the test compound dilutions to each well.

    • Allow a pre-incubation period (e.g., 10-15 minutes) at room temperature for the compound to bind to the kinase.

  • Reaction Initiation:

    • Start the kinase reaction by adding a mixture of the substrate peptide and ATP (containing a tracer amount of [γ-³²P]-ATP).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) within the linear range of the reaction.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS loading buffer).

    • Radiometric Method: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]-ATP. Measure the incorporated radioactivity on the substrate using a scintillation counter.

    • Luminescence Method: Add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™) to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to a DMSO control for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

ZR17_2_Pathway Stress Cellular Stress (e.g., Trauma, Asphyxia) Protease Unknown Protease Stress->Protease Activates CIRBP_p CIRBP Protein Protease->CIRBP_p Targets Stabilization CIRBP Stabilization (Increased Half-life) Degradation CIRBP Degradation CIRBP_p->Degradation CIRBP_p->Stabilization ZR17_2 This compound ZR17_2->Protease Inhibits Response Enhanced Stress Response (e.g., mRNA stability) Stabilization->Response Outcome Reduced Apoptosis & Neuroprotection Response->Outcome

Caption: Proposed mechanism of action for this compound in promoting neuroprotection.

Roscovitine_Pathway cluster_phases G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK2 CDK2/Cyclin E/A CDK2->S Promotes Arrest Cell Cycle Arrest CDK1 CDK1/Cyclin B CDK1->M Promotes Roscovitine Roscovitine Roscovitine->CDK2 Roscovitine->CDK1

Caption: Roscovitine inhibits CDKs to induce cell cycle arrest.

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start: Prepare Reagents Dilute Prepare Serial Dilutions of Test Compound Start->Dilute Plate Plate Kinase & Test Compound Dilute->Plate Preinc Pre-incubate (10-15 min) Plate->Preinc Initiate Initiate Reaction (Add Substrate/ATP) Preinc->Initiate Incubate Incubate (30-60 min @ 30°C) Initiate->Incubate Stop Terminate Reaction Incubate->Stop Detect Detect Signal (e.g., Radioactivity) Stop->Detect Analyze Analyze Data & Calculate IC50 Detect->Analyze

Caption: General experimental workflow for an in vitro kinase inhibition assay.

ZR17-2: A Novel Hypothermia-Mimetic Molecule for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of ZR17-2 Against Standard of Care in Preclinical Disease Models

For researchers and professionals in drug development, the exploration of novel therapeutic agents that can offer advantages over existing standards of care is a primary focus. This guide provides a detailed evaluation of this compound, a small molecule designed to mimic the neuroprotective effects of therapeutic hypothermia, in preclinical models of ischemic and traumatic neuronal injury.

Overview of this compound

This compound is a purine (B94841) derivative that has been identified as a hypothermia-mimetic. Its mechanism of action is believed to involve the stabilization and increased expression of cold-inducible proteins (CIRPs), such as CIRP (Cold-Inducible RNA-Binding Protein).[1][2] These proteins are known to have anti-apoptotic and pro-survival functions, offering a pharmacological alternative to the logistical challenges and side effects of therapeutic hypothermia.[1][2] Additionally, studies suggest this compound may reduce oxidative stress and act as a modulator of the cannabinoid CB1 receptor.[1][3]

The current standard of care for conditions like perinatal asphyxia, a major cause of neonatal mortality and morbidity, includes therapeutic hypothermia.[1][2] However, this intervention requires specialized equipment and carries risks. This compound is being investigated as a more accessible and potentially safer alternative.

Performance Data in Disease Models

The efficacy of this compound has been evaluated in rodent models of perinatal asphyxia (PA) and intraorbital optic nerve crush (IONC). The following tables summarize the key quantitative findings from these studies.

Perinatal Asphyxia (PA) Rat Model

Table 1: Effects of this compound on Electroretinogram (ERG) in a Rat Model of Perinatal Asphyxia [1][2]

ParameterControlPA + VehiclePA + this compoundStatistical Significance (PA + Vehicle vs. PA + this compound)
a-wave amplitude (µV) ~125~75~100p < 0.01
b-wave amplitude (µV) ~300~150~250p < 0.001
Oscillatory Potentials (OPs) amplitude (µV) ~120~60~100p < 0.01

Table 2: Neuroprotective Effects of this compound in a Rat Model of Perinatal Asphyxia [1][2]

ParameterControlPA + VehiclePA + this compoundStatistical Significance (PA + Vehicle vs. PA + this compound)
Apoptotic Cells (TUNEL-positive) in Ganglion Cell Layer ~5~30~10p < 0.0001
Inner Retina Thickness (µm) ~80~100~85p < 0.0001
GFAP Immunoreactivity (Gliosis) LowHighLowp < 0.0001
Intraorbital Optic Nerve Crush (IONC) Rat Model

Table 3: Effects of this compound on Electroretinogram (ERG) in a Rat Model of IONC [4][5][6]

ParameterControlIONC + VehicleIONC + this compoundStatistical Significance (IONC + Vehicle vs. IONC + this compound)
b-wave amplitude (µV) HighDrastically ReducedSignificantly Preservedp < 0.0001
Oscillatory Potentials (OPs) amplitude (µV) HighReducedSignificantly Preservedp < 0.05

Table 4: Neuroprotective Effects of this compound in a Rat Model of IONC [4][5][6]

ParameterControlIONC + VehicleIONC + this compoundStatistical Significance (IONC + Vehicle vs. IONC + this compound)
Apoptotic Cells (TUNEL-positive) in GCL and INL LowHighSignificantly Reducedp < 0.0001
Number of Retinal Ganglion Cells (RGCs) HighDrastically ReducedSignificantly Preservedp < 0.0001

Experimental Protocols

Perinatal Asphyxia (PA) Model in Rats
  • Animal Model : Pregnant Sprague-Dawley rats are used. Pups are delivered and subjected to asphyxia.[1][2]

  • Induction of Asphyxia : At birth, the uterine horns are placed in a 37°C water bath for 20 minutes to induce PA.[2]

  • Treatment : A single subcutaneous injection of this compound or vehicle is administered to the pups.[1]

  • Endpoint Analysis :

    • Electroretinography (ERG) : At 45 days of age, scotopic ERGs are recorded to measure a-wave, b-wave, and oscillatory potentials.[1][2]

    • Histology and Immunohistochemistry : Retinal tissues are collected for TUNEL assay to detect apoptotic cells, H&E staining to measure inner retinal thickness, and GFAP immunostaining to assess gliosis.[1]

Intraorbital Optic Nerve Crush (IONC) Model in Rats
  • Animal Model : Adult Sprague-Dawley rats are used.[5][6]

  • Surgical Procedure : Under anesthesia, the optic nerve is exposed and crushed intraorbitally for a defined period.[5][6]

  • Treatment : One hour after surgery, 5.0 µl of 330 nmol/L this compound or vehicle (PBS) is injected into the vitreous humor.[5][6]

  • Endpoint Analysis :

    • Electroretinography (ERG) : ERGs are performed 21 days post-surgery to assess retinal function.[5][6]

    • Apoptosis Assay : Animals are sacrificed 6 days post-surgery, and retinal sections are analyzed by TUNEL assay.[5][6]

    • Retinal Ganglion Cell (RGC) Quantification : RGC numbers are quantified in retinal whole mounts.[6]

Visualizing Pathways and Workflows

ZR17_2_Mechanism_of_Action cluster_cellular_processes Cellular Processes ZR17_2 This compound Protease Unknown Protease ZR17_2->Protease inhibits CIRP_degradation CIRP Degradation Protease->CIRP_degradation promotes CIRP CIRP (Cold-Inducible RNA-Binding Protein) mRNA Pro-survival mRNAs CIRP->mRNA stabilizes Translation Translation mRNA->Translation Anti_apoptotic Anti-apoptotic Proteins (e.g., BCL2) Translation->Anti_apoptotic Neuronal_Survival Neuronal Survival Anti_apoptotic->Neuronal_Survival promotes

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow_PA_Model Start Sprague-Dawley Pups PA Perinatal Asphyxia (PA) Induction Start->PA Treatment Single s.c. Injection PA->Treatment Group_ZR This compound Treatment->Group_ZR treatment Group_Veh Vehicle Treatment->Group_Veh control Endpoint Endpoint Analysis (45 days) Group_ZR->Endpoint Group_Veh->Endpoint ERG Electroretinography (ERG) Endpoint->ERG Histo Histology & IHC (TUNEL, GFAP) Endpoint->Histo

Caption: Experimental workflow for the perinatal asphyxia model.

Experimental_Workflow_IONC_Model Start Adult Sprague-Dawley Rats IONC Intraorbital Optic Nerve Crush (IONC) Start->IONC Treatment Intravitreal Injection (1 hr post-IONC) IONC->Treatment Group_ZR This compound Treatment->Group_ZR treatment Group_Veh Vehicle Treatment->Group_Veh control Endpoint_6d Endpoint Analysis (6 days) Group_ZR->Endpoint_6d Endpoint_21d Endpoint Analysis (21 days) Group_ZR->Endpoint_21d Group_Veh->Endpoint_6d Group_Veh->Endpoint_21d TUNEL TUNEL Assay Endpoint_6d->TUNEL ERG Electroretinography (ERG) Endpoint_21d->ERG

References

A Head-to-Head Comparison of ZR17-2 and Other Hypothermia Mimetics in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of therapeutic hypothermia has long been recognized as a potent strategy for neuroprotection in various acute injury models. However, the logistical challenges and side effects associated with physical cooling methods have spurred the development of pharmacological agents that mimic the protective effects of hypothermia at normothermic body temperatures. This guide provides a detailed, data-supported comparison of a novel hypothermia mimetic, ZR17-2, with other classes of hypothermia-inducing compounds, offering insights into their respective mechanisms, efficacy, and experimental considerations.

This compound: A CIRP-Modulating Neuroprotectant

This compound is a small molecule that has demonstrated significant neuroprotective effects in models of retinal damage and perinatal asphyxia. Its mechanism of action is linked to the modulation of cold-inducible RNA-binding protein (CIRP), a key mediator of the cellular stress response to hypothermia.

Quantitative Performance Data for this compound
Pathological ModelKey Efficacy EndpointsResults with this compound TreatmentReference
Rat Intraorbital Optic Nerve Crush (IONC) Electroretinogram (ERG) b-wave amplitudeSignificant prevention of IONC-induced reduction (p < 0.0001)[1][2]
Retinal Ganglion Cell (RGC) survivalSignificant prevention of RGC loss (p < 0.0001)[1]
Apoptosis (TUNEL-positive cells) in Ganglion Cell Layer (GCL)Significant reduction in the number of apoptotic cells (p < 0.0001)[1][3]
Rat Perinatal Asphyxia (PA) ERG a- and b-wave amplitudeSignificant amelioration of PA-induced reduction (p < 0.01)[4]
Apoptosis (TUNEL-positive cells) in GCLSignificant reduction in the number of apoptotic cells (p < 0.0001)[4]
Inner retinal thicknessSignificant reduction of PA-induced thickening (p < 0.0001)[4]

Signaling Pathway of this compound

ZR17_2_Pathway cluster_0 Cellular Response ZR17_2 This compound Protease Protease (Degrades CIRBP) ZR17_2->Protease inhibits CIRBP CIRBP (Cold-Inducible RNA-Binding Protein) Protease->CIRBP degrades Apoptosis Apoptosis CIRBP->Apoptosis inhibits Cellular_Stress Cellular Stress (e.g., Ischemia, Trauma) Cellular_Stress->Protease activates Neuroprotection Neuroprotection

Signaling pathway of this compound.

Adenosine (B11128) A1 Receptor Agonists: Inducers of a Torpor-Like State

Agonists of the adenosine A1 receptor (A1AR), such as N6-cyclohexyladenosine (CHA), have been shown to induce a hypothermic, torpor-like state in non-hibernating animals. This class of compounds exerts neuroprotective effects through both central and peripheral mechanisms.

Quantitative Performance Data for Adenosine A1 Receptor Agonists
CompoundPathological ModelKey Efficacy EndpointsResults with TreatmentReference
N6-cyclohexyladenosine (CHA) Gerbil Transient Brain IschemiaMorphological preservation of CA1 hippocampal neuronsConsiderable improvement in cell morphology[5]
Reduction in specific binding of radioligandsPrevention of the reduction in binding[5]
2-chloro-N(6)-cyclopentyladenosine (CCPA) Rat Cerebral Ischemia/ReperfusionNeurological deficit scoreSignificantly improved[6]
Infarct volumeSignificantly reduced[6]
Pyroptosis-related protein expression (NLRP3, ASC, Caspase-1)Significantly decreased[6]

Signaling Pathway of Adenosine A1 Receptor Agonists

A1AR_Agonist_Pathway cluster_0 Cellular Response A1AR_Agonist Adenosine A1 Receptor Agonist (e.g., CHA, CCPA) A1AR Adenosine A1 Receptor A1AR_Agonist->A1AR activates Nrf2 Nrf2 A1AR->Nrf2 activates NLRP3 NLRP3 Inflammasome Nrf2->NLRP3 inhibits Pyroptosis Pyroptosis NLRP3->Pyroptosis induces Neuroprotection Neuroprotection Cellular_Stress Cellular Stress (e.g., Ischemia) Cellular_Stress->NLRP3 activates

Signaling pathway of A1AR agonists.

TRP Channel Modulators: Targeting Thermosensation for Neuroprotection

Transient Receptor Potential (TRP) channels, particularly TRPV1 (vanilloid 1) and TRPM8 (melastatin 8), are key players in thermosensation. Agonists of TRPV1 and antagonists of TRPM8 can induce hypothermia and have demonstrated neuroprotective effects in models of ischemic stroke.

Quantitative Performance Data for TRP Channel Modulators
Compound ClassCompoundPathological ModelKey Efficacy EndpointsResults with TreatmentReference
TRPV1 Agonist Dihydrocapsaicin (DHC)Rat Middle Cerebral Artery Occlusion (MCAO)Infarct volumeSignificantly reduced (p < 0.05)[4][7]
Neurological deficit scoreSignificantly decreased[8][9]
Pro-inflammatory cytokines (IFN-γ, IL-2, TNF-α)Significantly decreased (p < 0.05)[7]
Anti-inflammatory cytokines (IL-4, IL-10)Significantly increased (p < 0.05)[7]
TRPM8 Agonist Menthol (B31143) (topical)Mouse MCAOInfarct volumeSignificantly attenuated[10][11][12][13][14]
Sensorimotor deficitsAmeliorated[10][11][12][13][14]
Oxidative stress and neuroinflammationReduced[10][11][12][13][14]

Signaling Pathway of TRP Channel Modulators

TRP_Channel_Pathway cluster_TRPV1 TRPV1 Agonist Pathway cluster_TRPM8 TRPM8 Modulator Pathway TRPV1_Agonist TRPV1 Agonist (e.g., Dihydrocapsaicin) TRPV1 TRPV1 Channel TRPV1_Agonist->TRPV1 activates PI3K_Akt PI3K/Akt Pathway TRPV1->PI3K_Akt activates Apoptosis_TRPV1 Apoptosis PI3K_Akt->Apoptosis_TRPV1 inhibits Neuroprotection_TRPV1 Neuroprotection TRPM8_Modulator TRPM8 Modulator (e.g., Menthol - agonist) TRPM8 TRPM8 Channel TRPM8_Modulator->TRPM8 modulates Oxidative_Stress Oxidative Stress TRPM8->Oxidative_Stress reduces Neuroinflammation Neuroinflammation TRPM8->Neuroinflammation reduces Neuroprotection_TRPM8 Neuroprotection

Signaling pathways of TRP channel modulators.

Head-to-Head Comparison: this compound vs. Other Hypothermia Mimetics

Direct quantitative comparison across these different classes of hypothermia mimetics is challenging due to the diverse experimental models and endpoints used in their evaluation. However, a qualitative comparison highlights their distinct profiles:

  • Specificity of Action: this compound appears to have a more targeted mechanism of action by modulating CIRP, a specific downstream effector of the hypothermic response. In contrast, adenosine A1 receptor agonists and TRP channel modulators act on broader signaling pathways involved in thermoregulation and cellular metabolism.

  • Therapeutic Window and Application: The available data for this compound focuses on localized administration (intravitreal and subcutaneous injection in neonates) for specific conditions like retinal damage and perinatal asphyxia. Adenosine A1 receptor agonists and TRP channel modulators have been primarily investigated in the context of systemic administration for global ischemic events like stroke.

  • Efficacy in Different Pathologies: this compound has demonstrated robust efficacy in preserving neuronal function and reducing apoptosis in the retina. The other mimetics have shown promise in reducing infarct volume and improving neurological outcomes in stroke models. The choice of a particular mimetic would likely depend on the specific pathology being targeted.

  • Safety and Side Effect Profile: The localized administration of this compound in the reported studies suggests a potentially favorable systemic safety profile. Systemic administration of adenosine A1 receptor agonists and TRP channel modulators may have broader physiological effects that require careful consideration.

Experimental Protocols

General Experimental Workflow

Experimental_Workflow Animal_Model Induction of Pathological Model (e.g., IONC, MCAO) Treatment Administration of Hypothermia Mimetic (e.g., this compound, CHA, DHC) Animal_Model->Treatment Assessment Efficacy Assessment Treatment->Assessment Functional Functional Outcomes (e.g., ERG, Neurological Score) Assessment->Functional Histological Histological Analysis (e.g., TUNEL, TTC Staining) Assessment->Histological Biochemical Biochemical Assays (e.g., Cytokine levels) Assessment->Biochemical

A general experimental workflow.
Key Experimental Methodologies

1. This compound Administration in Rat IONC Model:

  • Procedure: One hour following intraorbital optic nerve crush (IONC) in Sprague-Dawley rats, 5.0 µl of 330 nmol/L this compound is injected into the vitreous humor of the eye.[1][15]

  • Control: A vehicle control (e.g., PBS) is injected in a separate group of animals.

2. Intraluminal Filament Middle Cerebral Artery Occlusion (MCAO) in Rats:

  • Procedure: An intraluminal nylon suture is inserted into the external carotid artery and advanced to occlude the middle cerebral artery for a defined period (e.g., 2 hours), followed by reperfusion.[1]

  • Confirmation of Ischemia: Laser Doppler flowmetry is often used to confirm successful occlusion and reperfusion.

3. Electroretinography (ERG) in Rats:

  • Procedure: Following a period of dark adaptation, full-field flash ERG is performed to measure the electrical responses of the various retinal cell types. Key parameters measured include the a-wave (photoreceptor function) and b-wave (bipolar and Müller cell function) amplitudes.[5]

  • Analysis: The amplitude and implicit time of the waves are analyzed to assess retinal function.

4. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis in Retinal Sections:

  • Procedure: Retinal sections are deparaffinized, rehydrated, and treated with proteinase K. The sections are then incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, which incorporates at the 3'-hydroxyl ends of fragmented DNA, characteristic of apoptosis.[16][17][18]

  • Visualization: Apoptotic cells are visualized and quantified using fluorescence microscopy.

5. 2,3,5-triphenyltetrazolium chloride (TTC) Staining for Infarct Volume Assessment:

  • Procedure: Following sacrifice, the brain is sectioned and incubated in a TTC solution (e.g., 1-2%). Viable tissue with intact mitochondrial dehydrogenase activity reduces TTC to a red formazan (B1609692) product, while infarcted tissue remains unstained (white).[19][20][21][22][23]

  • Analysis: The unstained infarct area is measured in each slice, and the total infarct volume is calculated.

6. Neurological Deficit Scoring in Rodent Stroke Models:

  • Procedure: A battery of behavioral tests is used to assess motor, sensory, and reflex deficits. Common scoring systems include the Bederson scale and the modified Neurological Severity Score (mNSS).[10][24][25][26][27]

  • Analysis: A composite score is generated to quantify the overall neurological deficit.

Conclusion

This compound represents a promising hypothermia mimetic with a distinct mechanism of action and demonstrated efficacy in specific models of neuronal injury. While direct comparative data with other classes of mimetics is limited, this guide provides a framework for understanding their relative strengths and potential applications. Adenosine A1 receptor agonists and TRP channel modulators offer broader systemic effects that may be advantageous for conditions like stroke. Future research should focus on more direct, head-to-head comparisons in standardized preclinical models to better elucidate the therapeutic potential of these different classes of hypothermia mimetics and to guide their translation into clinical applications.

References

Unveiling the Protective Synergy of ZR17-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hypothermia-mimetic molecule ZR17-2, focusing on its protective effects when co-administered with a known cellular stressor. The content herein is based on available preclinical data and is intended to inform further research into the therapeutic potential of this compound in combination regimens.

Introduction to this compound

This compound is a small molecule identified as a hypothermia mimetic. It functions as a modulator of the cold-inducible RNA-binding protein (CIRBP), which is implicated in cellular stress responses and survival pathways.[1] Initially synthesized as a potential CK2 inhibitor, it was found to be inactive against this enzyme.[1][2] The primary mechanism of action for this compound is believed to be the inhibition of a protease that degrades CIRBP, thereby increasing CIRBP's half-life and activity.[1][3][4] Preclinical studies have demonstrated its neuroprotective effects in models of perinatal asphyxia and optic nerve injury, where it has been shown to reduce apoptosis and preserve cellular function.[1][2][3][4]

Analysis of Protective Effects in a Co-exposure Model

While direct studies on the synergistic therapeutic effects of this compound with other pharmaceutical compounds are not yet available in published literature, existing research provides insight into its protective capabilities when used in conjunction with a cellular toxicant. An in vitro study investigated the ability of this compound to mitigate cell death induced by aluminum maltolate (Al(mal)3), a compound known to induce oxidative stress.[1]

In this experimental model, the co-application of this compound with Al(mal)3 resulted in a significant, dose-dependent prevention of cell death in R28 cells, a retinal precursor cell line.[1] This protective effect highlights the potential of this compound to counteract cytotoxic insults, a characteristic that may be explored for synergistic applications in therapeutic contexts where drug-induced toxicity is a concern or where enhancing cellular resilience is a therapeutic goal.

Quantitative Data Summary

The following table summarizes the quantitative findings from the in vitro cell viability assay, demonstrating the protective effect of this compound against Al(mal)3-induced cytotoxicity.

Treatment GroupConcentration of Al(mal)3 (µM)Concentration of this compound (nM)Cell Viability (%)
Control00100
Al(mal)3 alone200 (IC50)0~50
Al(mal)3 + this compound200100Significantly increased vs. Al(mal)3 alone
Al(mal)3 + this compound200300Further significant increase vs. 100 nM this compound
Al(mal)3 + this compound2001000Maximum protection observed

Note: The exact percentage of viability increase was presented graphically in the source study. The table reflects the qualitative and dose-dependent nature of the protective effect as described.[1]

Experimental Protocols

The following is a detailed description of the methodology used in the key in vitro experiment that demonstrated the protective effects of this compound.

In Vitro Cell Viability Assay for Protective Effects

Objective: To determine the ability of this compound to prevent cell death induced by aluminum maltolate.

Cell Line: R28, a rat retinal precursor cell line.

Protocol:

  • Cell Culture: R28 cells were cultured in standard growth medium supplemented with fetal bovine serum and antibiotics.

  • Toxicity Assay (IC50 Determination): To determine the half-maximal inhibitory concentration (IC50) of Al(mal)3, R28 cells were treated with various concentrations of Al(mal)3. Cell viability was assessed after a defined incubation period using a standard colorimetric assay (e.g., MTT or XTT).

  • Protective Effect Assay:

    • R28 cells were seeded in multi-well plates and allowed to adhere.

    • Cells were then treated with the predetermined IC50 concentration of Al(mal)3.

    • Simultaneously, cells were co-treated with a range of concentrations of this compound (e.g., 100 nM, 300 nM, 1000 nM).

    • Control groups included untreated cells, cells treated with Al(mal)3 alone, and cells treated with this compound alone.

    • After the incubation period, cell viability was quantified using a colorimetric assay.

  • Data Analysis: Cell viability was expressed as a percentage relative to the untreated control. Statistical analysis (e.g., ANOVA) was performed to determine the significance of the protective effect of this compound at different concentrations.[1]

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanisms and experimental design, the following diagrams are provided.

G cluster_0 Cellular Stress cluster_1 This compound Intervention cluster_2 Cellular Outcome Oxidative Stress Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis Induces ZR17_2 This compound Protease Unknown Protease ZR17_2->Protease Inhibits CIRBP CIRBP Protease->CIRBP Degrades Cell_Survival Cell Survival CIRBP->Cell_Survival Promotes

Caption: Proposed signaling pathway of this compound in mitigating oxidative stress-induced apoptosis.

G cluster_workflow Experimental Workflow A 1. Seed R28 Cells B 2. Treat with Al(mal)3 (IC50) A->B C 3. Co-treat with varying concentrations of this compound B->C D 4. Incubate C->D E 5. Measure Cell Viability D->E F 6. Analyze Data E->F

Caption: Workflow for assessing the protective effects of this compound against a cytotoxic agent.

Conclusion and Future Directions

The available data, while not from a traditional synergistic drug combination study, strongly suggest that this compound possesses significant cytoprotective properties. Its ability to shield cells from toxic insults, such as those induced by aluminum maltolate, indicates a potential for broader therapeutic applications. Future research should focus on exploring the synergistic effects of this compound with established therapeutic agents in relevant disease models. For instance, in neurodegenerative diseases, combining this compound with other neuroprotectants could offer a multi-targeted approach to enhance therapeutic efficacy.[5] Similarly, in oncology, its cytoprotective effects could be evaluated for their potential to mitigate the side effects of chemotherapy on healthy tissues. The development of combination therapies involving CIRBP modulators like this compound represents a promising avenue for advancing treatment paradigms in a variety of challenging diseases.

References

A Comparative Guide to ZR17-2 and Cannabinoid Agonists in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of the novel hypothermia-mimetic molecule, ZR17-2, and various cannabinoid agonists. By presenting key experimental data, detailed methodologies, and outlining the distinct signaling pathways, this document aims to inform research and development in the field of neuroprotective therapeutics.

Executive Summary

This compound emerges as a promising neuroprotective agent by mimicking the effects of therapeutic hypothermia through the modulation of cold-shock proteins. Its mechanism is distinct from that of cannabinoid agonists, which primarily exert their effects through the activation of cannabinoid receptors CB1 and CB2. While direct comparative studies are currently unavailable, this guide synthesizes existing data to offer a parallel evaluation of their efficacy in preclinical models of neuronal injury.

Mechanism of Action

This compound: This small molecule acts as a hypothermia mimetic. Its neuroprotective effects are largely attributed to its ability to modulate the expression of cold-shock proteins, particularly Cold-Inducible RNA-Binding Protein (CIRBP) and RNA-Binding Motif Protein 3 (RBM3). This compound is thought to inhibit a protease that degrades CIRBP, leading to its upregulation.[1][2] Increased levels of these proteins are associated with the upregulation of anti-apoptotic proteins like BCL2 and downregulation of pro-apoptotic proteins such as BAX.[1]

Cannabinoid Agonists: Cannabinoid agonists, including natural compounds like Δ9-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), as well as synthetic agonists like WIN55,212-2, exert their neuroprotective effects primarily through the activation of cannabinoid receptors CB1 and CB2.[3][4] Activation of these G protein-coupled receptors triggers a cascade of intracellular signaling pathways that can reduce excitotoxicity, neuroinflammation, and oxidative stress.[5][6]

Signaling Pathways

The signaling pathways for this compound and cannabinoid agonists are fundamentally different, reflecting their distinct molecular targets.

ZR17_2_Pathway ZR17_2 This compound Protease Protease (unknown) ZR17_2->Protease Inhibits CIRBP CIRBP (Cold-Inducible RNA-Binding Protein) Protease->CIRBP Degrades RBM3 RBM3 (RNA-Binding Motif Protein 3) CIRBP->RBM3 Upregulates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., BCL2) RBM3->Anti_Apoptotic Upregulates Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BAX) RBM3->Pro_Apoptotic Downregulates Neuroprotection Neuroprotection Anti_Apoptotic->Neuroprotection Pro_Apoptotic->Neuroprotection

Figure 1: Simplified signaling pathway of this compound.

Cannabinoid_Pathway cluster_agonists Cannabinoid Agonists cluster_receptors Cannabinoid Receptors THC THC CB1 CB1 Receptor THC->CB1 CB2 CB2 Receptor THC->CB2 CBD CBD CBD->CB1 Indirect CBD->CB2 Indirect WIN55212_2 WIN55,212-2 WIN55212_2->CB1 WIN55212_2->CB2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) CB1->Downstream CB2->Downstream Effects Reduced Excitotoxicity Reduced Neuroinflammation Reduced Oxidative Stress Downstream->Effects Neuroprotection Neuroprotection Effects->Neuroprotection

Figure 2: Generalized signaling pathway of cannabinoid agonists.

Quantitative Data Comparison

The following tables summarize quantitative data from key preclinical studies. It is important to note that the experimental models and insults differ, precluding a direct statistical comparison.

Table 1: Effects of this compound on Neuronal Survival and Function
ParameterModelTreatmentOutcomeSignificanceReference
Retinal Ganglion Cell (RGC) LossRat Intraorbital Optic Nerve Crush (IONC)Intravitreal this compoundSignificant prevention of RGC lossp < 0.0001[1]
Apoptosis (TUNEL-positive cells)Rat IONCIntravitreal this compoundGreatly reduced number of apoptotic cellsp < 0.0001[1]
Electroretinogram (ERG) b-wave amplitudeRat IONCIntravitreal this compoundDrastic reduction in amplitude preventedp < 0.0001[1]
Apoptosis (TUNEL-positive cells)Rat Perinatal Asphyxia (PA)Subcutaneous this compoundNumber of apoptotic cells in GCL significantly reducedp < 0.0001[2][7]
Gliosis (GFAP immunoreactivity)Rat Perinatal Asphyxia (PA)Subcutaneous this compoundSignificantly reduced gliosisp < 0.0001[2][7]
Table 2: Effects of Cannabinoid Agonists on Neuronal Survival and Pathology
ParameterModelTreatmentOutcomeSignificanceReference
Neuronal Loss (Hippocampus & Cortex)Newborn Rat Acute Severe AsphyxiaWIN-55,212-2 (0.1 mg/kg, s.c.)Fully prevented early and delayed neuronal lossp < 0.05 vs. control[8]
Aβ Peptide DepositionAlzheimer's Disease Mouse ModelCBD (20 mg/kg, IP for 3 weeks)Significantly decreased deposited Aβ peptidep < 0.05[9]
Infarct VolumeIschemic Stroke Mouse ModelAdministration of RBM3-modulating compoundReduced infarction volumeNot specified[10]
Agitation (Pittsburgh Agitation Scale)Human Alzheimer's DiseaseDronabinol (5 mg, twice daily for 3 weeks)30% decrease in agitation scoreNot specified[11]
Cell ViabilityIn vitro Oxygen-Glucose Deprivation (OGD)WIN55212 (50 µM)Inhibited cellular damage and LDH effluxNot specified[12]

Experimental Protocols

This compound Studies
  • Intraorbital Optic Nerve Crush (IONC) in Rats: Adult male Sprague-Dawley rats were subjected to IONC. One hour post-surgery, 5.0 µl of 330 nmol/L this compound or vehicle (PBS) was injected into the vitreous. Electroretinograms were performed 21 days post-surgery. For apoptosis analysis, animals were sacrificed 6 days post-surgery for TUNEL assays.[1][13]

  • Perinatal Asphyxia (PA) in Rats: Newborn Sprague-Dawley rat pups were subjected to PA. A single subcutaneous injection of this compound was administered. Retinal function was assessed by electroretinography at 45 days of age. Histological analysis for apoptosis (TUNEL assay) and gliosis (GFAP immunostaining) was also performed.[2][7]

Cannabinoid Agonist Studies
  • Acute Severe Asphyxia in Newborn Rats (WIN-55,212-2): Seven-day-old Wistar rats underwent ligation of the left common carotid artery followed by exposure to 100% nitrogen for 10 minutes. Post-asphyxia, pups received a subcutaneous injection of WIN-55,212-2 (0.1 mg/kg). Brains were analyzed for neuronal survival on the 14th day after surgery using Nissl and Fluoro-Jade B staining.[8]

  • Alzheimer's Disease Mouse Model (CBD): An animal model of Alzheimer's disease received daily intraperitoneal injections of CBD (20 mg/kg) for 3 weeks. Cognitive ability was assessed using a spatial navigation task, and brain tissue was analyzed for Aβ peptide deposition.[9]

  • In Vitro Oxygen-Glucose Deprivation (WIN55212): Brain slices from 7-day-old Wistar rats were subjected to OGD for 30 minutes. Slices were then incubated with WIN55212 (50 µM). Neuronal damage was assessed by histological analysis and measurement of lactate (B86563) dehydrogenase (LDH) efflux.[12]

Experimental Workflow Visualization

Experimental_Workflow cluster_ZR17_2 This compound Studies cluster_Cannabinoid Cannabinoid Agonist Studies Model_ZR Animal Model (e.g., IONC, PA) Treatment_ZR This compound Administration (Intravitreal or Subcutaneous) Model_ZR->Treatment_ZR Analysis_ZR Outcome Analysis (ERG, Histology, TUNEL) Treatment_ZR->Analysis_ZR Model_C Animal/In Vitro Model (e.g., Asphyxia, AD model, OGD) Treatment_C Cannabinoid Agonist Administration Model_C->Treatment_C Analysis_C Outcome Analysis (Histology, Behavioral Tests, Biomarkers) Treatment_C->Analysis_C

Figure 3: General experimental workflows.

Conclusion

Both this compound and cannabinoid agonists demonstrate significant neuroprotective potential in a variety of preclinical models. This compound operates through a novel, hypothermia-mimetic pathway involving cold-shock proteins, offering a targeted approach to reducing apoptosis and preserving neuronal function after acute injury. Cannabinoid agonists provide a broader, receptor-mediated approach that influences multiple pathological processes, including inflammation and excitotoxicity, relevant to both acute injuries and chronic neurodegenerative diseases.

The lack of direct comparative studies makes it challenging to definitively state the superiority of one approach over the other. The choice between these agents in a therapeutic context would likely depend on the specific pathology, the desired therapeutic window, and the side-effect profile. Future research should include head-to-head comparisons in standardized models of neurodegeneration and neuronal injury to better delineate their respective therapeutic potentials.

References

Independent Replication of zr17-2 Study Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical findings for the hypothermia-mimetic molecule, zr17-2. As no independent replications of the this compound studies have been identified in the public domain, this document will compare the results from the original this compound research with established and emerging alternative therapies for the same neurological insults: perinatal asphyxia-induced retinal injury and traumatic optic neuropathy.

Executive Summary

The small molecule this compound has demonstrated significant neuroprotective effects in preclinical rat models of perinatal asphyxia and traumatic optic neuropathy. In studies conducted by the originating research group and their collaborators, this compound was shown to reduce retinal cell death, decrease glial scarring, and preserve retinal function. These effects are attributed to its role as a hypothermia-mimetic, potentially modulating the expression of cold-shock proteins.

While these findings are promising, the absence of independent validation underscores the need for further research to confirm the reproducibility and robustness of these results. This guide presents the available data on this compound alongside data for alternative therapeutic strategies to provide a broader context for its potential clinical translation.

Data Presentation: this compound Efficacy in Preclinical Models

The following tables summarize the key quantitative findings from the primary studies on this compound.

Table 1: Effects of this compound on Perinatal Asphyxia-Induced Retinal Injury in Rats

ParameterControl GroupPerinatal Asphyxia (PA) GroupPA + this compound GroupThis compound Only Group
Electroretinogram (ERG) a-wave amplitude (µV) Data not explicitly quantified in textSignificantly reduced vs. ControlSignificant recovery vs. PANo significant change vs. Control
ERG b-wave amplitude (µV) Data not explicitly quantified in textSignificantly reduced vs. ControlSignificant recovery vs. PANo significant change vs. Control
Apoptotic Cells (TUNEL-positive cells/mm²) in Ganglion Cell Layer ~20~120~60~20
Inner Retinal Thickness (µm) ~75~100~85~75
GFAP Immunoreactivity (arbitrary units) LowHighSignificantly reduced vs. PALow

Table 2: Effects of this compound on Traumatic Optic Neuropathy (TON) Model in Rats

ParameterSham ControlTON GroupTON + this compound Group
Retinal Ganglion Cell (RGC) Density (cells/mm²) ~2000~800~1400
Apoptotic Cells (TUNEL-positive cells/mm²) in Ganglion Cell Layer LowHighSignificantly reduced vs. TON
ERG b-wave amplitude (% of control) 100%~40%~70%

Comparison with Alternative Therapies

Perinatal Asphyxia-Induced Retinal Injury

The current standard of care for neonatal hypoxic-ischemic encephalopathy, a consequence of perinatal asphyxia, is therapeutic hypothermia.[1] Other potential treatments are in various stages of investigation.

Table 3: Comparison of this compound with Alternative Treatments for Perinatal Asphyxia

TreatmentMechanism of ActionReported EfficacyStage of Development
This compound Hypothermia-mimetic; modulates cold-shock proteinsReduces apoptosis, gliosis, and ERG distortion in rats.[2][3]Preclinical
Therapeutic Hypothermia Reduces metabolic rate, inflammation, and excitotoxicityStandard of care; improves neurological outcomes.[1][4]Clinical Practice
Xenon Gas NMDA receptor antagonistNeuroprotective in preclinical models; clinical trials ongoing.[1]Clinical Trials
Erythropoietin (EPO) Anti-apoptotic, anti-inflammatoryShows promise in clinical trials, especially in combination with hypothermia.[1][5]Clinical Trials
Allopurinol Xanthine oxidase inhibitor; reduces oxidative stressMixed results in clinical trials.[1]Clinical Trials

Traumatic Optic Neuropathy (TON)

The management of TON is controversial, with no universally accepted treatment protocol.[6][7]

Table 4: Comparison of this compound with Alternative Treatments for Traumatic Optic Neuropathy

TreatmentMechanism of ActionReported EfficacyStage of Development
This compound Hypothermia-mimetic; modulates cold-shock proteinsReduces RGC death and ERG distortion in a rat model of optic nerve crush.[8][9]Preclinical
Corticosteroids Anti-inflammatoryWidely used, but efficacy is debated and not supported by high-quality evidence.[6][7][10]Clinical Practice (Controversial)
Surgical Decompression Relieves pressure on the optic nerveEfficacy is debated and depends on the nature of the injury.[6][7][10]Clinical Practice (Specific Cases)
Conservative Management ObservationA significant number of patients show spontaneous improvement.[7][10]Clinical Practice

Experimental Protocols

This compound Study on Perinatal Asphyxia

  • Animal Model: Pregnant Sprague-Dawley rats. Perinatal asphyxia was induced by immersing the uterine horns in a water bath at 37°C for 20 minutes.[3]

  • Treatment: A single subcutaneous injection of this compound (330 nmols/L in 50 µL) was administered to newborn pups.[3]

  • Key Experiments:

    • Electroretinography (ERG): Performed at 45 days of age to assess retinal function.[3]

    • TUNEL Assay: Used to quantify apoptotic cells in retinal cross-sections.[3]

    • Immunofluorescence: Staining for Glial Fibrillary Acidic Protein (GFAP) to assess gliosis.[3]

    • Histology: Hematoxylin and eosin (B541160) (H&E) staining to measure inner retinal thickness.[3]

This compound Study on Traumatic Optic Neuropathy

  • Animal Model: Adult Sprague-Dawley rats. Traumatic optic neuropathy was induced by intraorbital optic nerve crush (IONC).[8][11]

  • Treatment: A single intravitreal injection of this compound (330 nmol/L in 5.0 µl) was administered one hour after surgery.[8][11]

  • Key Experiments:

    • Electroretinography (ERG): Performed 21 days after surgery.[8][11]

    • TUNEL Assay: Performed on retinal sections 6 days after surgery to detect apoptotic cells.[8][11]

    • Retinal Ganglion Cell (RGC) Quantification: RGCs were identified and counted in retinal flat mounts.[2]

Visualizations

zr17_2_Mechanism_of_Action cluster_stress Cellular Stress (e.g., Hypoxia, Trauma) cluster_response Cellular Response cluster_outcome Cellular Outcome Stress Stress Protease Unknown Protease Stress->Protease CIRP CIRP (Cold-Inducible RNA- Binding Protein) Protease->CIRP degrades Degradation Degradation CIRP->Degradation Neuroprotection Neuroprotection CIRP->Neuroprotection promotes zr17_2 This compound zr17_2->Protease inhibits Experimental_Workflow_Perinatal_Asphyxia Start Start: Pregnant Rats PA_Induction Induce Perinatal Asphyxia (Water Bath) Start->PA_Induction Treatment Administer this compound or Vehicle (Subcutaneous Injection) PA_Induction->Treatment Maturation Allow Pups to Mature (45 days) Treatment->Maturation Analysis Functional & Histological Analysis Maturation->Analysis ERG Electroretinography Analysis->ERG Histology TUNEL, GFAP, H&E Staining Analysis->Histology End End ERG->End Histology->End Experimental_Workflow_TON Start Start: Adult Rats IONC Induce Traumatic Optic Neuropathy (Optic Nerve Crush) Start->IONC Treatment Administer this compound or Vehicle (Intravitreal Injection) IONC->Treatment PostOp_Period Post-Operative Period (6 and 21 days) Treatment->PostOp_Period Analysis_6d 6-Day Analysis PostOp_Period->Analysis_6d Analysis_21d 21-Day Analysis PostOp_Period->Analysis_21d TUNEL TUNEL Assay Analysis_6d->TUNEL ERG Electroretinography Analysis_21d->ERG RGC_Count RGC Quantification Analysis_21d->RGC_Count End End TUNEL->End ERG->End RGC_Count->End

References

A Comparative Meta-Analysis of ZR17-2 in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of the small molecule ZR17-2, focusing on its neuroprotective effects as documented in recent preclinical studies. This compound is identified as a hypothermia-mimetic molecule, meaning it replicates the beneficial effects of therapeutic hypothermia at normal body temperatures.[1][2] This analysis synthesizes available quantitative data, details experimental protocols, and visualizes the compound's mechanism of action to support further research and development.

Quantitative Performance Data

This compound has been evaluated primarily in rodent models of ocular trauma and perinatal asphyxia, where it has demonstrated significant efficacy in reducing cell death and preserving retinal function.[2][3][4][5] The data below compares key outcomes in this compound treated groups versus control (vehicle-treated) groups.

Table 1: Efficacy of this compound in an Intraorbital Optic Nerve Crush (IONC) Rat Model

Performance Metric Control Group (IONC + Vehicle) This compound Treated Group (IONC + this compound) Percentage Improvement p-value Source
Retinal Ganglion Cell (RGC) Apoptosis High incidence of TUNEL-positive cells Greatly reduced number of apoptotic cells Not quantified p < 0.0001 [3]
b-wave Amplitude Reduction Drastic reduction Significant prevention of reduction Not quantified p < 0.0001 [2][5][6]

| Oscillatory Potentials (OPs) Reduction | Significant reduction | Significant prevention of reduction | Not quantified | p < 0.05 |[2][5][6] |

Table 2: Efficacy of this compound in a Perinatal Asphyxia (PA) Rat Model

Performance Metric Control Group (PA + Vehicle) This compound Treated Group (PA + this compound) p-value (for recovery) Source
a-wave Amplitude Significant decrease Significant recovery p < 0.01 [7]
b-wave Amplitude Significant decrease Significant recovery p < 0.001 [7]
Oscillatory Potentials (OPs) Significant decrease Significant recovery p < 0.01 [7]
Apoptotic Cells in GCL Significant increase Significantly reduced p < 0.0001 [7]

| Gliosis (GFAP immunoreactivity) | Significant increase | Significantly reduced | p < 0.0001 |[7] |

Mechanism of Action

This compound acts as a hypothermia mimetic, primarily by inducing the expression of Cold-Inducible RNA-Binding Protein (CIRBP).[3] CIRBP binds to the mRNAs of anti-apoptotic proteins like BCL2, increasing their stability and translation, while downregulating pro-apoptotic proteins such as BAX.[3] This action shifts the cellular balance away from apoptosis and towards survival, a key mechanism in protecting neurons from ischemic and traumatic damage.[4][7] The compound is also noted to be a modulator of the cannabinoid CB1 receptor and reduces oxidative stress.[8][9]

ZR17_2_Pathway cluster_stress Cellular Stress (Ischemia, Trauma) cluster_intervention Pharmacological Intervention cluster_response Cellular Response Pathway Stress Ischemic or Traumatic Insult Protease CIRBP-degrading Protease Stress->Protease Activates Apoptosis Apoptosis Stress->Apoptosis Induces ZR17_2 This compound CIRBP CIRBP (Cold-Inducible RNA-Binding Protein) Expression ZR17_2->CIRBP Upregulates ZR17_2->Protease Inhibits BCL2_mRNA BCL2 mRNA (Anti-apoptotic) CIRBP->BCL2_mRNA Stabilizes BAX BAX Protein (Pro-apoptotic) CIRBP->BAX Downregulates Protease->CIRBP Degrades Survival Neuronal Survival BCL2_mRNA->Survival Promotes BAX->Apoptosis Induces

Proposed signaling pathway for this compound neuroprotection.

Experimental Protocols

The neuroprotective effects of this compound were assessed using established preclinical models and assays. Below are the methodologies for the key experiments cited.

1. Intraorbital Optic Nerve Crush (IONC) Model

  • Objective: To model traumatic optic neuropathy and assess the protective effects of this compound on retinal ganglion cells.[2][5][6]

  • Methodology:

    • Animal Model: Adult Sprague-Dawley rats were used.[2][5][6]

    • Surgical Procedure: Under anesthesia, the optic nerve was exposed and crushed intraorbitally for a standardized duration. Sham-operated animals served as controls.[2][5]

    • Drug Administration: One hour post-surgery, a 5.0 µl intravitreal injection of 330 nmol/L this compound or a vehicle (PBS) was administered.[2][5][6]

    • Endpoint Analysis:

      • Apoptosis: At 6 days post-surgery, retinal tissues were collected for TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to quantify apoptotic cells.[2][3][5]

      • Retinal Function: Electroretinograms (ERGs) were performed 21 days post-surgery to measure the amplitude of a- and b-waves and oscillatory potentials, which are indicators of retinal health.[2][5]

IONC_Workflow cluster_procedure start Anesthetize Sprague-Dawley Rat crush Intraorbital Optic Nerve Crush (IONC) start->crush injection Intravitreal Injection (1 hr post-IONC) crush->injection group_zr17_2 Group 1: This compound (330 nmol/L) group_vehicle Group 2: Vehicle (PBS) analysis_tunel Day 6: TUNEL Assay (Apoptosis Quantification) group_zr17_2->analysis_tunel analysis_erg Day 21: Electroretinography (ERG) (Retinal Function) group_zr17_2->analysis_erg group_vehicle->analysis_tunel group_vehicle->analysis_erg

Workflow for the Intraorbital Optic Nerve Crush (IONC) experiment.

2. Perinatal Asphyxia (PA) Model

  • Objective: To evaluate the efficacy of this compound in a model of hypoxia/ischemia-induced retinal damage in neonates.[7]

  • Methodology:

    • Animal Model: Neonatal Sprague-Dawley rats were used.[4]

    • PA Induction: Uterine horns were introduced into a 37°C water bath for 20 minutes to induce perinatal asphyxia.[4]

    • Drug Administration: One hour after birth, pups received a single subcutaneous injection of this compound (330 nmol/L) or vehicle.[7]

    • Endpoint Analysis:

      • Retinal Function: ERGs were performed at 45 days of age.[7]

      • Histology: Retinal tissues were analyzed for apoptosis (TUNEL assay), inner retina thickness, and gliosis (via GFAP immunofluorescence).[4][7]

3. In Vitro Oxidative Stress Assay

  • Objective: To determine the direct protective effect of this compound on retinal cells against oxidative stress.

  • Methodology:

    • Cell Culture: Retinal cell lines were cultured.

    • Treatment: Cells were pre-treated with this compound before being exposed to an oxidative stressor (e.g., aluminum maltolate).[4][7]

    • Endpoint Analysis: Cell viability was measured using standard assays (e.g., MTT assay) to quantify the protective effect of the compound.[10]

References

Benchmarking zr17-2: A Comparative Analysis Against Established Neuroprotective Agents in Retinal Degeneration Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of the novel neuroprotective agent, zr17-2, against a panel of well-established neuroprotective compounds: Edaravone, Riluzole, Citicoline, and N-acetylcysteine (NAC). The comparative data presented herein is collated from various preclinical studies employing rodent models of retinal neurodegeneration, specifically Intraorbital Optic Nerve Crush (IONC) and Perinatal Asphyxia (PA). This document is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the neuroprotective potential of this compound.

Executive Summary

This compound, a hypothermia mimetic molecule, has demonstrated significant neuroprotective effects in preclinical models of retinal injury. Its mechanism of action is linked to the upregulation of Cold-inducible RNA-binding protein (CIRP), which is known to play a role in cellular stress responses and survival pathways. This guide will delve into the quantitative efficacy of this compound in preserving retinal structure and function and compare it with other agents that operate through distinct mechanisms, such as free radical scavenging, glutamate (B1630785) modulation, membrane phospholipid synthesis, and antioxidant support.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the neuroprotective efficacy of this compound and the selected known agents. It is important to note that these data are compiled from different studies and are not from direct head-to-head comparisons. Experimental conditions may vary between studies.

Table 1: Effect on Retinal Ganglion Cell (RGC) Survival

CompoundModelDosageRoute of AdministrationRGC Loss Reduction vs. ControlCitation
This compound IONC (rat)330 nmol/LIntravitrealSignificant (p < 0.0001)[1][2][3]
Edaravone Ischemia/Reperfusion (rat)3mg/kg x3Intravenous19% cell loss vs 28% in control
Riluzole Experimental Glaucoma (rat)8 mg/kgIntraperitonealSignificant preservation of RGCs
Citicoline Kainic Acid-induced damage (rat)500mg/kgIntraperitonealSignificant attenuation of retinal thickness reduction
N-acetylcysteine Normal Tension Glaucoma model (mouse)200 mg/kgIntraperitonealPrevented decline in retinal function

Table 2: Effect on Apoptosis (TUNEL Assay)

CompoundModelDosageRoute of AdministrationReduction in TUNEL-positive cells vs. ControlCitation
This compound Perinatal Asphyxia (rat)Not specifiedSubcutaneous~6-fold reduction (p < 0.0001)
This compound IONC (rat)330 nmol/LIntravitrealSignificant reduction (p < 0.001)[4]
Edaravone NMDA-induced damage (rat)50 nmolIntravitrealSignificant decrease
Riluzole Light-induced injury (mouse)8 mg/kg/dayIntraperitonealSignificantly less TUNEL-positive cells
Citicoline Glutamate-induced excitotoxicity (rat retinal cultures)100 µMIn vitroDecreased pro-apoptotic effects

Table 3: Effect on Retinal Function (Electroretinogram - ERG)

CompoundModelDosageRoute of AdministrationERG Waveform AmeliorationCitation
This compound Perinatal Asphyxia (rat)Not specifiedSubcutaneousSignificant amelioration of a- and b-wave reduction (p < 0.01)
This compound IONC (rat)330 nmol/LIntravitrealSignificant correction of a- and b-wave reduction (p < 0.05)[4]
Riluzole Ischemia (rat)Not specifiedSystemic and TopicalSignificantly enhanced recovery of a- and b-waves
N-acetylcysteine Normal Tension Glaucoma model (mouse)200 mg/kgIntraperitonealPrevented decline in retinal responses

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and the comparator agents are mediated by distinct molecular pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these proposed mechanisms.

zr17_2_pathway zr17_2 This compound CIRP CIRP (Cold-inducible RNA-binding protein) zr17_2->CIRP Upregulates RBM3 RBM3 (RNA-binding motif protein 3) CIRP->RBM3 Modulates Anti_inflammatory Anti-inflammatory responses CIRP->Anti_inflammatory Protease Protease (unknown) Protease->CIRP Degrades Neuronal_Survival Neuronal Survival RBM3->Neuronal_Survival Anti_inflammatory->Neuronal_Survival

This compound signaling pathway.

Edaravone_Pathway Edaravone Edaravone Free_Radicals Free Radicals (e.g., •OH, ONOO-) Edaravone->Free_Radicals Scavenges Oxidative_Stress Oxidative Stress Free_Radicals->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Neuronal_Damage Neuronal Damage & Apoptosis Lipid_Peroxidation->Neuronal_Damage

Edaravone's free radical scavenging mechanism.

Citicoline_Pathway Citicoline Citicoline Choline Choline Citicoline->Choline Cytidine Cytidine Citicoline->Cytidine Phosphocholine Phosphocholine Choline->Phosphocholine CTP CTP Cytidine->CTP CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP->CDP_Choline Phosphatidylcholine Phosphatidylcholine CDP_Choline->Phosphatidylcholine Membrane_Integrity Neuronal Membrane Integrity & Repair Phosphatidylcholine->Membrane_Integrity Neuroprotection Neuroprotection Membrane_Integrity->Neuroprotection Riluzole_Pathway Riluzole Riluzole VGSC Voltage-gated Na+ Channels Riluzole->VGSC Inhibits NMDA_Kainate_Receptors NMDA/Kainate Receptors Riluzole->NMDA_Kainate_Receptors Inhibits Glutamate_Release Glutamate Release VGSC->Glutamate_Release Modulates Glutamate_Release->NMDA_Kainate_Receptors Activates Excitotoxicity Excitotoxicity NMDA_Kainate_Receptors->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection NAC_Pathway NAC N-acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine Provides Glutathione Glutathione (GSH) Cysteine->Glutathione Precursor for synthesis ROS Reactive Oxygen Species (ROS) Glutathione->ROS Neutralizes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection

References

The Translational Potential of ZR17-2: A Comparative Analysis Against Existing Therapies for Retinal Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

A preclinical investigational molecule, ZR17-2, is showing promise as a potential neuroprotective agent for retinal damage caused by traumatic injury and perinatal asphyxia. This guide provides a comparative analysis of this compound against current therapeutic approaches for these conditions, supported by available experimental data.

This compound is a small molecule that acts as a hypothermia mimetic, offering a potential new avenue for treating conditions like Traumatic Optic Neuropathy (TON) and Hypoxic-Ischemic Retinopathy. Its mechanism of action is primarily linked to the induction of Cold-Inducible RNA-Binding Protein (CIRBP), which is known to have neuroprotective effects. Additionally, it has been identified as a modulator of the cannabinoid CB1 receptor. This dual action suggests a multi-faceted approach to mitigating retinal cell death and preserving visual function.

Comparative Analysis: this compound vs. Existing Therapies

The therapeutic landscape for TON and hypoxic-ischemic retinopathy is varied and, in the case of TON, lacks a definitive standard of care. This section provides a comparative overview of this compound based on preclinical data against the current management strategies for these conditions.

Traumatic Optic Neuropathy (TON)

TON is a significant cause of vision loss following head trauma, yet there is no consensus on the optimal treatment. Current approaches are often decided on a case-by-case basis and include observation, high-dose corticosteroids, and surgical decompression of the optic canal.

FeatureThis compound (Preclinical)High-Dose CorticosteroidsOptic Canal Decompression Surgery
Mechanism of Action Induces neuroprotective Cold-Inducible RNA-Binding Protein (CIRBP); Modulates cannabinoid CB1 receptor.Reduces inflammation and swelling around the optic nerve.Relieves pressure on the optic nerve within the optic canal.
Efficacy In a rat model of intraorbital optic nerve crush (IONC), intravitreal injection of this compound significantly reduced retinal ganglion cell (RGC) death, prevented the reduction in the b-wave amplitude of the electroretinogram (ERG), and decreased the number of apoptotic cells in the ganglion cell layer (GCL) and inner nuclear layer (INL).[1][2]Efficacy is debated. The International Optic Nerve Trauma Study (IONTS) found no significant benefit over observation.[3] Some studies suggest potential benefit if administered soon after injury.The IONTS found no clear benefit for optic canal surgery compared to observation or corticosteroids.[3]
Administration Intravitreal or subcutaneous injection in preclinical models.[4][5]Intravenous or oral.Surgical procedure.
Adverse Effects Preclinical studies in rats suggest a lack of toxicity at the doses tested.[4]Potential for systemic side effects including immunosuppression, hyperglycemia, and mood changes.Risks associated with surgery, including infection, bleeding, and cerebrospinal fluid leakage.
Hypoxic-Ischemic Retinopathy

Retinopathy resulting from perinatal asphyxia (PA) can lead to long-term visual impairment. The current standard of care for the underlying condition, hypoxic-ischemic encephalopathy, is therapeutic hypothermia, which has shown neuroprotective effects on the retina. For retinopathy of prematurity (ROP), which shares some pathological features, treatments include laser photocoagulation and anti-VEGF therapy.

FeatureThis compound (Preclinical)Therapeutic HypothermiaLaser Photocoagulation / Anti-VEGF Therapy
Mechanism of Action Induces neuroprotective CIRBP.[4]Reduces cerebral metabolism, inflammation, and apoptosis. In the retina, it has been shown to prevent neuronal death and gliosis.Laser photocoagulation ablates the avascular retina to reduce angiogenic stimuli. Anti-VEGF agents directly inhibit vascular endothelial growth factor, a key driver of neovascularization.
Efficacy In a rat model of perinatal asphyxia, a single subcutaneous injection of this compound significantly reduced the reduction in ERG wave amplitudes, decreased the number of apoptotic cells in the GCL, prevented inner retina thickening, and reduced gliosis.[4][5]Clinically established to reduce death and major neurodevelopmental disability in neonates with hypoxic-ischemic encephalopathy. Preclinical studies show it prevents retinal damage in models of perinatal asphyxia.[6]Effective in reducing the progression of ROP and preserving vision.
Administration Subcutaneous injection in preclinical models.[4][5]Whole-body or selective head cooling.Intravitreal injection (Anti-VEGF) or laser application to the retina.
Adverse Effects Preclinical studies in rats suggest a lack of toxicity at the doses tested.[4]Potential side effects include hypotension, bradycardia, and coagulopathy, which are generally manageable in a neonatal intensive care setting.Risks include retinal detachment, cataract formation, and, with anti-VEGF, potential systemic effects.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound.

Intraorbital Optic Nerve Crush (IONC) Model in Rats

This model is used to simulate traumatic optic neuropathy.

  • Animal Model: Adult male Sprague-Dawley rats were used.

  • Surgical Procedure: Under anesthesia, the optic nerve of one eye was exposed and crushed for a specific duration using fine forceps. The contralateral eye served as a control.

  • Treatment: A single intravitreal injection of this compound (e.g., 5.0 µl of 330 nmol/L) or a vehicle (PBS) was administered one hour after the crush injury.[2][5]

  • Outcome Measures:

    • Electroretinography (ERG): Performed at a set time point (e.g., 21 days) post-injury to assess retinal function by measuring the amplitude of a- and b-waves.[2]

    • Histology and Immunohistochemistry: Retinas were collected at various time points (e.g., 6 days) to quantify retinal ganglion cell (RGC) survival and assess apoptosis using TUNEL staining.[1][2]

Perinatal Asphyxia (PA) Model in Rats

This model mimics the effects of hypoxic-ischemic injury in newborns.

  • Animal Model: Pregnant Sprague-Dawley rats at full term.

  • Procedure: The uterine horns containing the fetuses were submerged in a water bath at 37°C for 20 minutes to induce asphyxia. Control pups were delivered without asphyxia.

  • Treatment: A single subcutaneous injection of this compound (e.g., 50 μL of 330 nmols/L) or vehicle was administered to the pups one hour after birth.[4]

  • Outcome Measures:

    • Electroretinography (ERG): Performed at 45 days of age to assess retinal function.[4]

    • Histology and Immunohistochemistry: Retinas were collected to measure the thickness of the inner retina, quantify apoptotic cells (TUNEL assay), and assess reactive gliosis by measuring Glial Fibrillary Acidic Protein (GFAP) immunoreactivity.[4][5]

Visualizing the Science

To better understand the mechanisms and workflows discussed, the following diagrams have been generated.

ZR17_2_Signaling_Pathway cluster_mechanism Proposed Mechanism of Action ZR17_2 This compound Protease Unknown Protease ZR17_2->Protease Inhibits CIRBP_degradation CIRBP Degradation Protease->CIRBP_degradation Promotes CIRBP CIRBP (Cold-Inducible RNA-Binding Protein) Neuroprotection Neuroprotection (Reduced Apoptosis, etc.) CIRBP->Neuroprotection Leads to

Caption: Proposed signaling pathway for the neuroprotective effects of this compound.

Experimental_Workflow_IONC Animal_Model Sprague-Dawley Rats IONC Intraorbital Optic Nerve Crush (IONC) Animal_Model->IONC Treatment Intravitreal Injection (this compound or Vehicle) IONC->Treatment 1 hour post-injury Outcome_Assessment Outcome Assessment Treatment->Outcome_Assessment 6 and 21 days post-injury ERG Electroretinography (ERG) Outcome_Assessment->ERG Histology Histology (RGC count, TUNEL) Outcome_Assessment->Histology

Caption: Experimental workflow for the IONC model.

Conclusion

This compound represents a novel therapeutic strategy with significant translational potential for the treatment of retinal neurodegenerative conditions arising from trauma and hypoxia-ischemia. Its unique mechanism of action as a hypothermia mimetic sets it apart from existing therapies. The preclinical data are encouraging, demonstrating a robust neuroprotective effect in relevant animal models. While the current standard of care for TON is undefined and largely supportive, this compound offers a targeted pharmacological approach. In the context of hypoxic-ischemic retinopathy, this compound could provide a more accessible and potentially safer alternative or adjunct to therapeutic hypothermia. Further investigation, including progression to clinical trials, is warranted to fully assess the safety and efficacy of this compound in human patients.

References

Safety Operating Guide

Essential Disposal Procedures for zr17-2

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

Before handling or disposing of zr17-2, it is essential to be aware of its known properties and to take appropriate safety precautions. While this compound is shipped as a non-hazardous chemical under ambient temperature, its full toxicological properties have not been thoroughly investigated.[1] Therefore, standard laboratory safety protocols for handling chemical compounds of unknown toxicity should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile gloves). Gloves must be inspected prior to use and disposed of properly after handling the compound.

  • Body Protection: A lab coat is required.

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • For short-term storage, keep the compound in a dry, dark place at 0-4°C.[1]

  • For long-term storage, maintain at -20°C.[1]

Quantitative Data Presentation

The following table summarizes the key chemical properties of this compound Hydrochloride.

PropertyValue
Chemical Name 2-((2-Amino-9-(2-(diethylamino)ethyl)-9H-purin-6-yl)thio)acetic acid hydrochloride[1]
Molecular Formula C13H21ClN6O2S[1]
Molecular Weight 360.86 g/mol [1]
CAS Number 1263893-98-6 (HCl)[1]
Appearance Not specified (typically a solid)
Solubility Soluble in DMSO[2]
Storage Temperature Short-term: 0-4°C; Long-term: -20°C[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. The following operational plan provides a step-by-step guide for its proper disposal.

Step 1: Waste Identification and Classification

  • All materials that have come into contact with this compound are to be considered hazardous waste. This includes:

    • Unused or expired pure this compound.

    • Stock solutions and dilutions.

    • Spent cell culture media containing this compound.

    • Contaminated labware (e.g., pipette tips, centrifuge tubes, vials, flasks).

    • Contaminated PPE (e.g., gloves).

    • Materials used for spill cleanup.

Step 2: Waste Segregation

  • Properly segregate the waste streams to ensure safe handling and disposal.

    • Solid Waste: Collect contaminated items such as pipette tips, tubes, and gloves in a designated, durable, leak-proof container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect unused stock solutions, dilutions, and other aqueous waste containing this compound in a separate, compatible, and sealable hazardous waste container. Do not mix with other incompatible waste streams.

Step 3: Waste Containment and Labeling

  • Containers: Use containers that are compatible with the chemical nature of the waste and are in good condition. Ensure containers are properly sealed to prevent leaks or spills.[2]

  • Labeling: As soon as waste accumulation begins, label the container clearly. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound (2-((2-Amino-9-(2-(diethylamino)ethyl)-9H-purin-6-yl)thio)acetic acid hydrochloride)" and any solvents present (e.g., DMSO, ethanol, water). Avoid abbreviations.

    • The approximate concentration or percentage of each component.

    • The date when waste was first added to the container.

    • The name and contact information of the principal investigator or laboratory supervisor.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste containers in a designated SAA within the laboratory, near the point of generation.

  • The SAA must be under the control of the laboratory personnel.

  • Ensure that the containers are kept closed at all times, except when adding waste.[2]

  • Store incompatible waste types separately to prevent dangerous reactions.

Step 5: Arrange for Professional Disposal

  • Once a waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Do not dispose of this compound waste down the sanitary sewer or in the regular trash.

  • Follow all institutional procedures for waste collection and hand-off.

Experimental Protocols: Waste Management Workflow

The following table outlines a typical experimental workflow involving this compound and the corresponding waste management steps.

Experimental StepGenerated WasteDisposal Procedure
Preparation of Stock Solution Weighing paper/boats, contaminated spatula, empty vialsDispose of as solid hazardous waste in a labeled container.
Cell Culture Treatment Contaminated pipette tips, serological pipettes, culture plates/flasksDispose of all plasticware in the solid hazardous waste container. Aspirate spent media containing this compound and manage as liquid chemical waste.
Post-Experiment Cleanup Contaminated bench paper, gloves, and other consumablesCollect all items in the designated solid hazardous waste container.

Mandatory Visualization: Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ZR17_2_Disposal_Workflow start This compound Waste Generation identify Step 1: Identify as Hazardous Waste start->identify segregate Step 2: Segregate Waste identify->segregate solid_waste Solid Waste (Gloves, Tips, Vials) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media) segregate->liquid_waste Liquid contain_solid Step 3: Contain in Labeled Solid Waste Bin solid_waste->contain_solid contain_liquid Step 3: Contain in Labeled Liquid Waste Bottle liquid_waste->contain_liquid storage Step 4: Store in Designated Satellite Accumulation Area (SAA) contain_solid->storage contain_liquid->storage disposal Step 5: Contact EHS for Professional Disposal storage->disposal end Proper Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。